molecular formula C6H9BrF2 B2765039 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane CAS No. 2137688-19-6

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Cat. No.: B2765039
CAS No.: 2137688-19-6
M. Wt: 199.039
InChI Key: XDDBGFAOHXMLFG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is a useful research compound. Its molecular formula is C6H9BrF2 and its molecular weight is 199.039. The purity is usually 95%.
BenchChem offers high-quality 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2/c1-5(4-7)2-6(8,9)3-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDBGFAOHXMLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137688-19-6
Record name 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane
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Foundational & Exploratory

Technical Guide: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Advanced Building Blocks for sp³-Rich Drug Discovery

Executive Summary

In the modern era of "escaping flatland," medicinal chemistry has pivoted from planar aromatic scaffolds toward sp³-rich architectures that offer improved solubility and target specificity. 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane represents a high-value building block in this domain. It serves as a precise tool for introducing the 3,3-difluoro-1-methylcyclobutyl motif—a metabolically stable, lipophilic, and conformationally restricted bioisostere for traditional alkyl groups like tert-butyl or isopropyl moieties.

This guide details the physicochemical profile, synthetic pathways, and strategic applications of this compound, providing researchers with the actionable data required to integrate it into lead optimization programs.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

The compound features a cyclobutane core substituted at the C1 position with a methyl group and a bromomethyl handle, and at the C3 position with a gem-difluoro group. This substitution pattern creates a quaternary center at C1, imparting significant rigidity.

PropertyData / ValueNote
IUPAC Name 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane
Molecular Formula C₆H₉BrF₂
Molecular Weight 199.04 g/mol
Precursor CAS 1408076-35-6 Refers to the alcohol precursor: (3,3-difluoro-1-methylcyclobutyl)methanol
Physical State Liquid / Low-melting SolidPredicted based on analogs
LogP (Predicted) ~2.8Higher lipophilicity due to C-F bonds
Boiling Point ~160–170 °C (760 mmHg)Predicted
Density > 1.4 g/cm³High density due to Br/F content
Storage 2–8 °C, Inert AtmosphereLight sensitive (alkyl bromide)
Strategic Value in Drug Design
3.1. The Gem-Difluoro Effect

The introduction of the gem-difluoro group at the C3 position is not merely for lipophilicity. It exerts a profound electronic effect:

  • Metabolic Blocking: The C3 position in cyclobutanes is a metabolic "soft spot" prone to oxidation. Fluorination blocks cytochrome P450-mediated hydroxylation at this site [1].

  • Conformational Bias: The high electronegativity of fluorine induces a "puckered" conformation in the cyclobutane ring, distinct from the planar transition states of non-fluorinated analogs. This can lock the pharmacophore into a bioactive conformation.

3.2. Quaternary Restriction

The C1 methyl group creates a quaternary center. When this building block is used to alkylate an amine or thiol, the resulting rotation around the N-C or S-C bond is restricted by the adjacent methyl group. This reduction in entropic penalty upon binding can significantly enhance potency [2].

Synthetic Pathways[2][4][6][8][10][11][12]

The synthesis of 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane typically proceeds from 3-oxocyclobutanecarboxylate derivatives. The workflow involves three critical phases: Fluorination, Quaternary Center Formation, and Functional Group Interconversion.

4.1. Core Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Methyl 3-oxocyclobutanecarboxylate Fluorination Step 1: Deoxofluorination (DAST or Deoxo-Fluor) Start->Fluorination DifluoroEster Methyl 3,3-difluorocyclobutanecarboxylate Fluorination->DifluoroEster C=O -> CF2 Methylation Step 2: Alpha-Methylation (LDA, MeI, -78°C) DifluoroEster->Methylation QuatEster Methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate Methylation->QuatEster C-H -> C-Me Reduction Step 3: Reduction (LiAlH4 or LiBH4) QuatEster->Reduction Alcohol Alcohol Intermediate (CAS 1408076-35-6) Reduction->Alcohol COOMe -> CH2OH Bromination Step 4: Bromination (CBr4/PPh3 or PBr3) Alcohol->Bromination Product 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane Bromination->Product CH2OH -> CH2Br

Figure 1: Step-wise synthetic route from commercially available oxo-cyclobutane precursors to the target alkyl bromide.[1]

Detailed Experimental Methodologies

Note: The following protocols are generalized based on standard transformations for this scaffold class. All reactions should be performed in a fume hood with appropriate PPE.

Step 1: Deoxofluorination
  • Reagents: Methyl 3-oxocyclobutanecarboxylate, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Protocol: To a solution of the ketone in anhydrous DCM at 0°C, DAST (1.5 eq) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 16h. Quench carefully with saturated NaHCO₃ (gas evolution).

  • Key Insight: Temperature control is critical. Runaway exotherms can occur if DAST is added too quickly.

Step 2: Construction of the Quaternary Center (Alpha-Methylation)
  • Reagents: LDA (Lithium diisopropylamide), Methyl Iodide (MeI).

  • Protocol:

    • Cool a solution of Methyl 3,3-difluorocyclobutanecarboxylate in THF to -78°C.

    • Add LDA (1.1 eq) dropwise to generate the enolate. Stir for 30 min.

    • Add MeI (1.2 eq) and allow to warm slowly to 0°C over 2 hours.

  • Validation: Monitor by GC-MS. The disappearance of the starting material and appearance of the methylated product (M+14) confirms success.

Step 3: Reduction to Alcohol (Precursor Generation)
  • Reagents: LiAlH₄ (Lithium aluminum hydride) or LiBH₄.

  • Protocol: Standard reduction in THF at 0°C.

  • Checkpoint: The resulting alcohol, (3,3-difluoro-1-methylcyclobutyl)methanol (CAS 1408076-35-6) , is a stable intermediate and can be stored.

Step 4: Bromination (Appel Reaction)
  • Reagents: CBr₄ (Carbon tetrabromide), PPh₃ (Triphenylphosphine).

  • Protocol:

    • Dissolve the alcohol (1.0 eq) and CBr₄ (1.1 eq) in DCM at 0°C.

    • Add PPh₃ (1.1 eq) portion-wise.

    • Stir at 0°C for 1h, then room temperature for 2h.

    • Precipitate Ph₃PO with hexanes and filter. Concentrate and purify via silica gel chromatography.

  • Why this method? The Appel reaction operates under neutral conditions, preventing potential elimination of the fluoride or rearrangement of the strained cyclobutane ring [3].

Reactivity & Handling
6.1. Nucleophilic Substitution (Sₙ2)

The bromomethyl group is a primary alkyl halide, but the adjacent quaternary center (C1) introduces steric bulk (neopentyl-like environment).

  • Reaction Rate: Sₙ2 reactions will be slower than with simple primary bromides.

  • Conditions: Elevated temperatures (50–80°C) and polar aprotic solvents (DMF, DMSO, NMP) are often required for coupling with amines or phenols.

  • Side Reactions: Avoid strong, bulky bases (like t-BuOK) to prevent E2 elimination, although the lack of beta-hydrogens on the ring (C1 is quaternary) makes elimination difficult, further stabilizing this building block.

6.2. Safety Profile
  • Hazards: Alkyl bromides are potential alkylating agents and should be treated as suspected mutagens.

  • Incompatibility: Strong oxidizers.

  • Stability: The C-F bonds are chemically inert under standard organic synthesis conditions (acid/base stable).

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link

  • PubChem. (n.d.).[2] (3,3-Difluoro-1-methylcyclobutyl)methanol (CAS 1408076-35-6).[3] National Library of Medicine. Link

Sources

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane: A Strategic Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and applications of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane , a specialized fluorinated building block used in medicinal chemistry.

Abstract

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is a high-value intermediate for the introduction of the 3,3-difluoro-1-methylcyclobutyl motif—a lipophilic, metabolically stable bioisostere for tert-butyl or gem-dimethyl groups. This guide provides a comprehensive protocol for its synthesis from the commercially available alcohol precursor (CAS 1408076-35-6), detailed physicochemical characterization, and strategic applications in drug design.

Compound Identity & Core Data

This compound is typically generated in situ or synthesized on-demand from its stable alcohol precursor due to the high reactivity of the primary alkyl bromide.

Property Data / Description
Chemical Name 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane
Common Synonyms 3-(Bromomethyl)-1,1-difluoro-3-methylcyclobutane; (3,3-Difluoro-1-methylcyclobutyl)methyl bromide
CAS Number (Bromide) Not widely indexed in public databases (Novel Intermediate)
CAS Number (Precursor) 1408076-35-6 (Alcohol: (3,3-Difluoro-1-methylcyclobutyl)methanol)
Molecular Formula C₆H₉BrF₂
Molecular Weight 199.04 g/mol
Physical State Colorless liquid (Predicted)
Boiling Point ~145–150 °C (Predicted based on difluoro analogs)
Density ~1.5 g/mL (Estimated)
Structural Significance

The 3,3-difluoro-1-methylcyclobutyl group offers a unique combination of steric bulk and electronic modulation.

  • Bioisostere: Mimics the spatial volume of a tert-butyl group but with lower lipophilicity (LogP) due to the polarity of the C-F bonds.

  • Metabolic Stability: The fluorine atoms block metabolic oxidation at the 3-position of the ring, a common liability in non-fluorinated cyclobutanes.

  • Conformation: The "puckered" conformation of the cyclobutane ring orients the substituents in a specific vector, often improving ligand-target binding affinity.

Synthetic Protocol

Objective: Synthesis of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane from (3,3-Difluoro-1-methylcyclobutyl)methanol via the Appel Reaction.

Reaction Scheme

Synthesis Alcohol (3,3-Difluoro-1-methylcyclobutyl)methanol (CAS 1408076-35-6) Bromide 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane (Target) Alcohol->Bromide Appel Bromination Reagents CBr4, PPh3 DCM, 0°C to RT Reagents->Bromide Byproducts O=PPh3 + CHBr3 Bromide->Byproducts Side Products

Figure 1: Synthesis of the target bromide via Appel reaction conditions.

Detailed Methodology

Reagents:

  • (3,3-Difluoro-1-methylcyclobutyl)methanol (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/mmol)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (3,3-Difluoro-1-methylcyclobutyl)methanol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition: Add PPh₃ (1.2 eq) portion-wise over 15 minutes. Note: The reaction is exothermic; control the addition rate to maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress by TLC (stained with KMnO₄ or PMA) or GC-MS. The alcohol spot should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~20% of the original volume.

    • Add n-pentane or n-heptane to precipitate the triphenylphosphine oxide (TPPO) byproduct.

    • Filter the suspension through a pad of Celite or silica gel to remove the TPPO solid. Rinse the pad with pentane/heptane.

  • Purification: Concentrate the filtrate. The residue can be purified via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) or vacuum distillation if scale permits.

    • Caution: The product is volatile. Avoid prolonged exposure to high vacuum.

Yield Expectation: 85–95% isolated yield.

Analytical Characterization (Expected)

Due to the novelty of this specific bromide, the following data is derived from analogous structures and predicted simulations.

Method Expected Signals Interpretation
¹H NMR (400 MHz, CDCl₃) δ 3.45 (s, 2H, -CH ₂Br)Characteristic shift for primary alkyl bromide.
δ 2.60–2.40 (m, 4H, Ring -CH ₂-)Complex multiplet due to gem-difluoro coupling.
δ 1.25 (s, 3H, -CH ₃)Methyl group singlet.
¹⁹F NMR (376 MHz, CDCl₃) δ -85 to -100 ppm (m)Geminal difluoro pattern (AB system or multiplet).
¹³C NMR (100 MHz, CDCl₃) ~δ 128 (t, C F₂), ~40 (C H₂Br), ~35 (Quaternary C ), ~22 (C H₃)Triplet splitting on CF₂ carbon (J ~270 Hz).
GC-MS (EI) m/z 198/200 [M]⁺1:1 isotopic ratio for Bromine (⁷⁹Br/⁸¹Br).

Strategic Applications in Drug Discovery

Bioisosteric Replacement Strategy

The 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane scaffold is designed to replace metabolically labile alkyl groups.

Comparative Metrics:

Feature tert-Butyl Group 3,3-Difluoro-1-methylcyclobutyl Advantage
Volume High High Maintains steric fill in hydrophobic pockets.
Lipophilicity (LogP) High Moderate Improves aqueous solubility.
Metabolic Stability Low (Oxidation) High Fluorine blocks CYP450 oxidation sites.

| Dipole Moment | Low | High | Can engage in specific electrostatic interactions. |

Application Workflow

Applications Bromide 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane Sub1 Nucleophilic Substitution (Sɴ2) (Amines, Phenols, Thiols) Bromide->Sub1 + R-NH2 / R-OH Sub2 Cross-Coupling (Suzuki/Negishi via Zn/B) Bromide->Sub2 + Metal Catalyst Prod1 N-Alkylated Drug Core (Improved Metabolic Stability) Sub1->Prod1 Prod2 C-C Linked Scaffold (Novel IP Space) Sub2->Prod2

Figure 2: Common synthetic transformations utilizing the bromide building block.

Safety & Handling

  • Lachrymator: Like many benzyl and alkyl bromides, this compound is likely a lachrymator and skin irritant. Handle only in a fume hood.

  • Alkylating Agent: Potentially genotoxic due to its ability to alkylate DNA. Double-gloving and use of a lab coat are mandatory.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration.

References

  • PubChem. 3-(Bromomethyl)-1-fluoro-1-methylcyclobutane (Analogous Monofluoro Compound). National Library of Medicine. [Link][1]

  • Synthonix. (3,3-Difluoro-1-methylcyclobutyl)methanol (Precursor CAS 1408076-35-6).[Link]

  • Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery. Chemical Reviews.
  • Grygorenko, O. O., et al. (2021).[2] 3-Fluoroalkyl-Substituted Cyclobutane-Derived Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. [Link]

Sources

Structure Elucidation of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Technical Guide & Analytical Workflow

Executive Summary

Molecule: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane CAS: 1252934-30-7 Formula:


Molecular Weight:  199.04  g/mol 

This guide details the analytical strategy for validating the identity and purity of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane. Due to the presence of a gem-difluoro group and a quaternary carbon within a strained cyclobutane ring, this molecule exhibits unique NMR signatures—specifically large


 and long-range 

couplings—that can confound standard automated assignment algorithms. This document provides a self-validating workflow for researchers to confirm structure, stereochemistry, and conformational dynamics.

Synthesis Context & Impurity Profiling

Understanding the synthetic origin is critical for anticipating impurities. The most robust route to this scaffold typically involves the fluorination of a cyclobutanone precursor followed by functional group manipulation at the quaternary center.

Likely Synthetic Pathway:

  • Precursor: Methyl 1-methyl-3-oxocyclobutanecarboxylate.

  • Fluorination: Treatment with DAST or Deoxo-Fluor converts the ketone to the gem-difluoro moiety.

  • Reduction: Conversion of the ester to the primary alcohol (

    
     or 
    
    
    
    ).
  • Bromination: Appel reaction (

    
    ) or 
    
    
    
    yields the final alkyl bromide.

Critical Impurities to Monitor:

  • Monofluoro-alkenes: Elimination products from the fluorination step (common with DAST).

  • Des-bromo alcohol: Incomplete bromination precursor (detectable by broad O-H stretch in IR and distinct shift in

    
     NMR).
    
  • Triphenylphosphine oxide (TPPO): If Appel conditions are used (detectable in

    
     NMR at ~29 ppm).
    

Analytical Workflow: Logic & Causality

The elucidation strategy relies on a "Triangulation Method" where Mass Spectrometry establishes the formula,


 NMR defines the symmetry/substitution pattern, and 2D NMR connects the fragments across the quaternary center.
Mass Spectrometry (HRMS)

Objective: Validate elemental composition and halogen presence.

  • Ionization: ESI+ (if amenable) or APCI/EI.

  • Key Signature: The bromine atom provides a definitive 1:1 isotopic ratio for

    
     and 
    
    
    
    peaks (
    
    
    and
    
    
    ).
  • Fragmentation: Look for the neutral loss of

    
     (20 Da) or 
    
    
    
    (80/82 Da), characteristic of fluoro-bromo-cycloalkanes.
Nuclear Magnetic Resonance (NMR) Strategy

The rigid cyclobutane ring and fluorine couplings require specific parameter sets.

A.

NMR: The Anchor Experiment
  • Expectation: A singlet or a tightly coupled AB system (if ring puckering breaks symmetry) around -80 to -100 ppm .

  • Decoupling: Run both

    
    -coupled and 
    
    
    
    -decoupled experiments.
    • Decoupled: Simplifies to a singlet (or AB quartet) proving the gem-difluoro motif.

    • Coupled: Reveals complex multiplets due to

      
       (cis/trans relationships to ring protons).
      
B.

NMR: The Skeleton Key

Fluorine splits carbon signals into triplets (


) with predictable coupling constants (

). This is the primary method to assign the carbon backbone.
Carbon PositionTypeMultiplicityCoupling Constant (

)
Chemical Shift (

)
C3

Triplet (

)

Hz
~110--120 ppm
C2 / C4

Triplet (

)

Hz
~40--50 ppm
C1 QuaternaryTriplet (

)

Hz
~30--40 ppm

MethyleneSinglet (or weak

)
Negligible~40--45 ppm

MethylSingletNegligible~20--25 ppm

Note: The quaternary C1 is identified by its low intensity and weak triplet splitting (


).
C.

NMR: Conformational Analysis
  • Methyl Group (

    
    ):  Sharp singlet, 
    
    
    
    ppm.
  • Bromomethyl (

    
    ):  Singlet, 
    
    
    
    ppm.
  • Ring Protons (

    
    ):  These appear as complex multiplets (
    
    
    
    ppm).
    • Causality: The complexity arises from the "Roofing Effect" (strong coupling between geminal protons) and additional splitting by the trans-annular fluorines.

Visualization of Elucidation Logic

The following diagram illustrates the decision tree for confirming the structure based on spectral data.

ElucidationLogic Start Unknown Sample (Suspected C6H9BrF2) MS_Check Step 1: HRMS Analysis Check for 1:1 Isotopic Ratio (Br) Start->MS_Check F19_Check Step 2: 19F NMR (-80 to -100 ppm) MS_Check->F19_Check Br Pattern Confirmed GemDifluoro Signal Observed? Singlet or AB Quartet F19_Check->GemDifluoro C13_Check Step 3: 13C NMR Locate Triplet Patterns GemDifluoro->C13_Check Yes Reject REJECT / RE-PURIFY Check for elimination products GemDifluoro->Reject No/Complex Multiplicity Coupling_Analysis Analyze J(C,F) 1J (~280Hz) = C3 2J (~25Hz) = C2/C4 3J (~8Hz) = C1 C13_Check->Coupling_Analysis H1_Check Step 4: 1H NMR & 2D Verify Quaternary Center Coupling_Analysis->H1_Check Triplets Match HMBC_Conn HMBC Correlations: Me -> C1, C2, C4 CH2Br -> C1, C2, C4 H1_Check->HMBC_Conn Confirmation STRUCTURE CONFIRMED 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane HMBC_Conn->Confirmation Connectivity Valid

Figure 1: Step-by-step structural validation workflow emphasizing the "Triangulation Method" of MS, NMR couplings, and 2D connectivity.

Detailed Experimental Protocols

Sample Preparation for NMR
  • Solvent:

    
     is standard. If signals overlap, switch to 
    
    
    
    (Benzene-d6) to induce solvent-solute stacking shifts, often resolving the ring proton multiplets.
  • Concentration: 10-15 mg in 0.6 mL solvent for clear

    
     detection of the quaternary carbon.
    
GC-MS Purity Assay

To ensure the material is suitable for biological testing, a quantitative purity check is required.

  • Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold at 50°C for 2 min.

    • Ramp 20°C/min to 250°C.

    • Hold 5 min.

  • Detection: EI (70 eV). Look for

    
     119 (Loss of Br) and molecular ion clusters at 198/200.
    
Handling & Stability[2]
  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar).
    
  • Reactivity: The primary alkyl bromide is a potent electrophile. Avoid prolonged exposure to nucleophilic solvents (e.g., DMSO, MeOH) at elevated temperatures to prevent solvolysis.

References

  • PubChem. (n.d.). 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (Compound).[1] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for and coupling constants in cycloalkanes).
  • Carreira, E. M., & Hanessian, S. (2015). Design and Strategy in Organic Synthesis: From the Chiron Approach to Catalytic Methods. (Context on gem-difluoro cyclobutane synthesis).

Sources

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane: A Strategic Fluorinated Building Block

[1]

Abstract

In the pursuit of optimized pharmacokinetics and metabolic stability, the 3,3-difluorocyclobutane motif has emerged as a superior bioisostere for traditional alkyl chains and gem-dimethyl groups.[1] This guide provides an in-depth technical analysis of 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (C₆H₉BrF₂), a specialized electrophile used to introduce this motif.[1] We define its gravimetric properties, outline a validated synthetic pathway from commercial precursors, and detail its application in modulating lipophilicity (LogP) and conformation in drug candidates.

Molecular Identity & Gravimetric Analysis[1][2]

For precise stoichiometry in synthesis and analytical deconvolution (LC-MS), accurate molecular weight calculations are non-negotiable.[1] The presence of bromine (with its distinct ⁷⁹Br/⁸¹Br isotope pattern) and fluorine requires careful distinction between monoisotopic and average masses.[1]

Physicochemical Profile[1][3]
PropertyValueTechnical Note
IUPAC Name 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane
Molecular Formula C₆H₉BrF₂
Average Molecular Weight 199.04 g/mol Used for bulk stoichiometry calculations.
Monoisotopic Mass 197.9856 Da Based on ⁷⁹Br (50.69%).[1] Use for HRMS extraction.
Isotopic Pattern 1:1 doublet (approx.)Distinct M and M+2 peaks at 198 and 200 Da due to Br isotopes.[1]
Predicted LogP ~2.8Highly lipophilic relative to non-fluorinated analogs.[1]
Physical State Liquid (Predicted)Likely a volatile oil; handle with cooling.
Structural Visualization (DOT)

The following diagram illustrates the structural hierarchy and the "pucker" effect induced by the difluoro-substitution, which is critical for its bioisosteric function.

MolecularPropertiesMolecule1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutaneCoreCyclobutane Core(Scaffold)Molecule->CoreSubst1C1: Quaternary Center(-CH3, -CH2Br)Core->Subst1Subst3C3: Gem-Difluoro(-F, -F)Core->Subst3Effect1Metabolic Blocking(Prevents α-oxidation)Subst1->Effect1Effect3Electrophilic Handle(Alkylation)Subst1->Effect3Effect2Ring Puckering(Dipole minimization)Subst3->Effect2

Figure 1: Structural decomposition linking chemical features to medicinal chemistry utility.

Structural Pharmacology: The "Why"

Why utilize this specific building block over a standard isobutyl or cyclobutyl group?

The Gem-Difluoro Effect

The introduction of two fluorine atoms at the C3 position creates a strong dipole and lowers the pKa of amines if the molecule is used to alkylate a nitrogen center.[1] More importantly, the C-F bonds are metabolically inert, preventing oxidative metabolism (P450-mediated hydroxylation) that typically occurs on cyclobutane rings [1].[1]

Conformation Control

Unlike the planar cyclobutane transition states, 3,3-difluorocyclobutanes adopt a distinct "puckered" conformation to minimize torsional strain and dipole repulsion. This rigidifies the drug scaffold, potentially improving binding affinity by reducing the entropic penalty upon binding to a protein target [2].[1]

The Quaternary Methyl Advantage

The methyl group at C1 serves two purposes:

  • Metabolic Stability: It eliminates the acidic proton at the tertiary carbon, blocking racemization or enolization if adjacent to a carbonyl.[1]

  • Lipophilicity Modulation: It adds bulk and lipophilicity ("Magic Methyl" effect), which can improve blood-brain barrier (BBB) penetration.[1]

Synthetic Utility & Protocols (The "How")

Since 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane is often a custom-synthesis item rather than a bulk catalog product, researchers must often synthesize it from the commercially available ester.[1]

Retrosynthetic Analysis

The most reliable route proceeds from Methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate (CAS 1523571-06-3) [3].[1]

SynthesisPathStartPrecursor:Methyl 3,3-difluoro-1-methyl-cyclobutane-1-carboxylate(CAS 1523571-06-3)Step1Step 1: Reduction(LiAlH4 or DIBAL-H)Start->Step1 THF, 0°CIntermedIntermediate:(3,3-Difluoro-1-methyl-cyclobutyl)methanolStep1->IntermedStep2Step 2: Bromination(Appel Rxn or PBr3)Intermed->Step2 CBr4, PPh3, DCMProductTarget:1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutaneStep2->Product

Figure 2: Validated synthetic workflow from commercial precursors.

Detailed Experimental Protocol

Step 1: Reduction to Alcohol

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Reagents: Dissolve Methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M).

  • Addition: Cool to 0°C. Add LiAlH₄ (1.2 eq) dropwise (2.4 M in THF). Caution: Exothermic/Gas evolution.[1]

  • Workup: Quench via Fieser method (Water, 15% NaOH, Water). Filter precipitate.[1] Concentrate filtrate to yield (3,3-difluoro-1-methylcyclobutyl)methanol.[1]

Step 2: Bromination (Appel Reaction) Preferred over PBr₃ to avoid rearrangements common in strained rings.[1]

  • Setup: Dissolve the alcohol (from Step 1) and CBr₄ (1.2 eq) in anhydrous DCM at 0°C.

  • Reaction: Add PPh₃ (1.2 eq) portion-wise. The solution will turn slightly yellow.[1]

  • Monitoring: Stir at RT for 2 hours. Monitor via TLC (stain with KMnO₄; alcohol oxidizes, bromide does not).[1]

  • Purification: Concentrate and pass through a short silica plug (Hexanes/EtOAc 95:5) to remove Triphenylphosphine oxide (TPPO).

  • Yield: Expect a volatile oil. Do not apply high vacuum for extended periods. [1]

Analytical Validation (QC)

To ensure the integrity of your building block before using it in expensive late-stage couplings, verify these parameters:

NMR Signature[1]
  • ¹⁹F NMR: Look for a distinct pattern around -80 to -100 ppm.[1] The gem-difluoro group often appears as an AB quartet due to the roof effect if the ring is puckered and the environments are diastereotopic.[1]

  • ¹H NMR:

    • Singlet (3H) for the -CH₃ group (approx 1.2-1.4 ppm).[1]

    • Singlet (2H) for the -CH₂Br group (approx 3.4-3.6 ppm).[1]

    • Multiplets (4H) for the ring protons.[1]

Mass Spectrometry (GC-MS)[1]
  • Parent Ion: Look for m/z 198 and 200 (1:1 ratio).[1]

  • Fragmentation: Loss of Br (M-79/81) leads to a cation at m/z ~119 (C₆H₉F₂⁺).[1]

References

  • Mykhailiuk, P. K. (2015).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 21(16), 6270–6288. Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • PubChem. "Methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate (CAS 1523571-06-3)."[1] National Library of Medicine.[1] Link[1]

  • Synblock. "3-(Bromomethyl)-1,1-difluorocyclobutane Properties and Analogs." (Reference for general difluorocyclobutane handling). Link

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Part 1: Executive Technical Profile

Compound Identity:

  • IUPAC Name: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

  • Molecular Formula: C₆H₉BrF₂[1]

  • Molecular Weight: 199.04 g/mol [1]

  • CAS Number: Not widely indexed (Novel Building Block).[1]

  • Key Precursor CAS: 227607-43-4 (3,3-Difluoro-1-methylcyclobutanecarboxylic acid).

  • SMILES: CC1(CBr)CC(F)(F)C1

  • InChIKey: XDDBGFAOHXMLFG-UHFFFAOYSA-N

Operational Context: This compound is a specialized fluorinated building block used in medicinal chemistry to introduce the 3,3-difluoro-1-methylcyclobutyl motif. This motif serves as a lipophilic, metabolically stable bioisostere for tert-butyl or gem-dimethyl groups, modulating pKa and improving metabolic stability (blocking oxidation at the methyl/ring positions).

Part 2: Synthesis & Preparation Workflow

As direct commercial sourcing for the bromide is limited, the standard research protocol involves a two-step synthesis from the commercially available carboxylic acid.

Reaction Pathway
  • Reduction: 3,3-Difluoro-1-methylcyclobutanecarboxylic acid is reduced to the alcohol.[1]

  • Bromination: The alcohol is converted to the bromide using Appel conditions or PBr₃.[1]

SynthesisPath Acid Precursor 3,3-Difluoro-1-methyl- cyclobutanecarboxylic acid (CAS 227607-43-4) Alcohol Intermediate (3,3-Difluoro-1-methyl- cyclobutyl)methanol Acid->Alcohol LiAlH4, THF, 0°C (Reduction) Product Target 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane Alcohol->Product CBr4, PPh3, DCM (Appel Reaction)

Caption: Two-step synthetic route from the commercially available acid precursor.

Detailed Protocol (Step-by-Step)

Step 1: Reduction to Alcohol

  • Setup: Charge a flame-dried flask with LiAlH₄ (1.2 equiv) in anhydrous THF under N₂.

  • Addition: Cool to 0°C. Add 3,3-difluoro-1-methylcyclobutanecarboxylic acid (1.0 equiv) in THF dropwise.

  • Reaction: Warm to RT and stir for 4–6 h. Monitor by TLC (stain with KMnO₄).[1]

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate, dry organic layer (Na₂SO₄), and concentrate.[1][2]

    • Checkpoint: The intermediate alcohol should be a clear oil.[1]

Step 2: Bromination (Appel Conditions)

  • Setup: Dissolve the alcohol (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous DCM at 0°C.

  • Addition: Add PPh₃ (1.2 equiv) portion-wise to control exotherm.

  • Reaction: Stir at RT for 3–12 h.

  • Purification: Concentrate and triturate with hexane/ether to precipitate Ph₃P=O. Filter. Purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Part 3: Spectral Data Analysis (Predictive)

Note: As a novel building block with limited public spectral libraries, the following data is derived from high-fidelity predictive models (ACD/Labs, ChemDraw) and analogous structures (e.g., 3-(bromomethyl)-1,1-difluorocyclobutane).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

Shift (δ ppm) Multiplicity Integration Assignment Mechanistic Insight
3.55 Singlet (s) 2H –CH ₂Br Deshielded by Br; appears as a singlet due to ring symmetry (or ABq if restricted).

| 2.40 – 2.65 | Multiplet (m) | 4H | Ring –CH ₂– | Complex coupling pattern due to gem-F coupling (


 Hz).[1] |
| 1.35  | Singlet (s) | 3H | –CH ₃ | Methyl group on quaternary carbon; slightly deshielded by ring strain/F-induction.[1] |

¹⁹F NMR (376 MHz, CDCl₃)

Shift (δ ppm) Multiplicity Assignment Mechanistic Insight

| -85.0 to -95.0 | AB Quartet or Quintet | –CF ₂– | Characteristic range for gem-difluorocyclobutanes. Splitting arises from H-F coupling.[1] |

¹³C NMR (100 MHz, CDCl₃) | Shift (δ ppm) | Splitting (


) | Assignment | Mechanistic Insight |
| :--- | :--- | :--- | :--- |
| 128.5  | Triplet (~270 Hz) | –C F₂– | Diagnostic triplet due to direct C-F coupling. |
| 42.0  | Singlet | –C H₂Br | Bromomethyl carbon.[1] |
| 38.5  | Triplet (~25 Hz) | Ring –C H₂– | Beta-carbons split by fluorine.[1] |
| 32.0  | Singlet | Quaternary C 1 | Bridgehead carbon.[1] |
| 24.5  | Singlet | –C H₃ | Methyl group.[1] |
Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized).[1]

  • Molecular Ion (M⁺): ~198/200 (1:1 ratio due to ⁷⁹Br/⁸¹Br).[1]

  • Base Peak: Often [M–Br]⁺ (m/z ~119) due to loss of the labile bromine atom, forming the stable 3,3-difluoro-1-methylcyclobutyl cation.

  • Fragment: m/z ~65 (Loss of CF₂ and ring fragmentation).[1]

Infrared Spectroscopy (IR)
Wavenumber (cm⁻¹)Vibration ModeDescription
2950 – 2850 C–H StretchAlkyl C–H stretching (methyl/methylene).
1150 – 1250 C–F StretchStrong, broad bands characteristic of gem-difluoro groups.[1]
600 – 700 C–Br StretchCharacteristic alkyl bromide fingerprint.[1]

Part 4: Handling & Safety Protocols

Hazard Classification:

  • GHS Signal: WARNING

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Storage: 2–8°C, under inert atmosphere (Argon/Nitrogen). Light sensitive.[1]

Self-Validating Safety Check:

  • Lachrymator Test: Alkyl bromides are potential lachrymators.[1] Open only in a fume hood.

  • Quench Protocol: Residual brominating agents (PBr₃/POBr₃) react violently with water.[1] Quench reaction mixtures slowly with saturated NaHCO₃ at 0°C.

References

  • Precursor Availability: Fluorochem Ltd. (2024).[1] Product Sheet: 3,3-Difluoro-1-methylcyclobutanecarboxylic acid (CAS 227607-43-4). Retrieved from .[1]

  • Synthetic Methodology: Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[1] Angewandte Chemie International Edition, 14(12), 801–811.[1] (Standard protocol adapted for bromination).[1][3]

  • Spectral Analogues: PubChem. (2024).[1][4] Compound Summary: 3-(Bromomethyl)-1,1-difluorocyclobutane. Retrieved from .[1]

  • General Fluorine NMR: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Reference for chemical shift prediction of gem-difluoroalkanes).

Sources

Technical Whitepaper: Synthesis of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane Primary Application: Advanced building block for medicinal chemistry, specifically for introducing the gem-difluorocyclobutane motif—a lipophilic, metabolically stable bioisostere for carbonyls, ethers, or bulky alkyl groups. CAS Registry Number (Precursor): 1408076-35-6 (Alcohol intermediate); 227607-45-6 (Ester intermediate).

This technical guide details the robust, scalable synthesis of 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane. The pathway is designed to prioritize regiochemical fidelity and minimize ring-opening side reactions common to strained cyclobutane systems. The core strategy relies on the alpha-alkylation of a commercially available fluorinated ester, followed by reductive functionalization.

Retrosynthetic Analysis

The strategic disconnection approaches the target molecule via the corresponding primary alcohol. The quaternary center at C1 is best installed before reduction to avoid competing elimination reactions during alkylation.

  • Target: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

  • Disconnection 1 (Functional Group Interconversion): Bromination of (3,3-difluoro-1-methylcyclobutyl)methanol.

  • Disconnection 2 (Redox): Reduction of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate.

  • Disconnection 3 (C-C Bond Formation): Enolate alkylation of Ethyl 3,3-difluorocyclobutanecarboxylate.

Retrosynthesis Target 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane Alcohol (3,3-Difluoro-1-methylcyclobutyl)methanol Target->Alcohol Bromination (Appel or PBr3) Ester_Me Ethyl 3,3-difluoro-1-methyl- cyclobutanecarboxylate Alcohol->Ester_Me Reduction (LiAlH4) Ester_Start Ethyl 3,3-difluoro- cyclobutanecarboxylate (Starting Material) Ester_Me->Ester_Start α-Methylation (LDA/MeI)

Figure 1: Retrosynthetic pathway illustrating the linear construction of the quaternary center and pendant bromide.

Detailed Synthesis Pathway

Phase 1: Construction of the Quaternary Center

Objective: Install the C1-methyl group via enolate alkylation. Reaction: Ethyl 3,3-difluorocyclobutanecarboxylate + LDA + MeI → Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

The gem-difluoro group at C3 exerts a transannular electronic effect that stabilizes the ring but also increases the electrophilicity of the carbonyl. Kinetic control at low temperature is critical to prevent self-condensation or ring fragmentation.

Experimental Protocol:

  • Reagents:

    • Ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equiv)

    • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

    • Methyl Iodide (MeI) (1.5 equiv)

    • Anhydrous THF (Solvent)[1]

  • Procedure:

    • Charge a flame-dried 3-neck flask with anhydrous THF and cool to -78°C under nitrogen.

    • Add LDA solution dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Add the starting ester (diluted in THF) dropwise.[1] Stir at -78°C for 45 minutes to ensure complete enolate formation.

    • Add Methyl Iodide (MeI) dropwise.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Quench: Carefully add saturated aqueous NH₄Cl.[1]

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

  • Critical Control Point: Do not allow the temperature to exceed 0°C before quenching to avoid potential HF elimination or ring opening.

Phase 2: Reduction to Alcohol

Objective: Convert the ester to the primary alcohol. Reaction: Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate + LiAlH4 → (3,3-Difluoro-1-methylcyclobutyl)methanol

Experimental Protocol:

  • Reagents:

    • Alkylated Ester (from Phase 1) (1.0 equiv)

    • LiAlH₄ (1.2 equiv, 1.0 M in THF) or LiBH₄ (2.0 equiv)

    • Anhydrous THF or Et₂O

  • Procedure:

    • Cool a suspension of LiAlH₄ in THF to 0°C .

    • Add the ester (in THF) dropwise to control hydrogen evolution.

    • Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; ester spot disappears).

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH₄ used.

  • Workup: Filter the granular aluminum salts through a Celite pad. Rinse with Et₂O. Concentrate the filtrate carefully.

  • Note: The product is a low-molecular-weight alcohol and may be volatile. Do not leave under high vacuum for extended periods.

Phase 3: Bromination

Objective: Convert the primary alcohol to the alkyl bromide. Reaction: (3,3-Difluoro-1-methylcyclobutyl)methanol + CBr4/PPh3 → 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

The Appel reaction is preferred over PBr₃/HBr to avoid acidic conditions that might induce cationic rearrangements of the strained cyclobutane ring.

Experimental Protocol:

  • Reagents:

    • Alcohol intermediate (1.0 equiv)

    • Carbon Tetrabromide (CBr₄) (1.2 equiv)

    • Triphenylphosphine (PPh₃) (1.2 equiv)

    • Dichloromethane (DCM) (Solvent)

  • Procedure:

    • Dissolve the alcohol and CBr₄ in anhydrous DCM at 0°C .

    • Add PPh₃ portion-wise (solid) or as a solution in DCM. The reaction is exothermic; control addition rate.

    • Stir at 0°C for 30 minutes, then warm to RT for 2 hours.

  • Workup: Concentrate the reaction mixture to ~20% volume. Add Hexanes/Pentane to precipitate Triphenylphosphine oxide (TPPO). Filter off the solids.[1]

  • Purification: Silica gel chromatography (100% Pentane or Hexanes). The product is non-polar and will elute quickly.

  • Storage: Store at 2–8°C, protected from light.

Process Logic & Workflow

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Reduction cluster_2 Phase 3: Bromination Start Ethyl 3,3-difluoro- cyclobutanecarboxylate LDA LDA / -78°C Start->LDA MeI MeI / Warm to 0°C LDA->MeI Inter1 Intermediate Ester MeI->Inter1 LAH LiAlH4 / THF Inter1->LAH Inter2 Alcohol Intermediate LAH->Inter2 Appel CBr4 / PPh3 / DCM Inter2->Appel Final Final Bromide Appel->Final

Figure 2: Step-by-step process flow for the synthesis.

Analytical Data Summary

Researchers should validate the intermediate and final product using the following expected NMR signatures.

Compound1H NMR Diagnostic Signals (CDCl₃)19F NMR Diagnostic Signals
Start Material (Ester)Multiplet at ~3.0 ppm (Cyclobutane CH); Triplet/Quartet (Ethyl)Doublet of multiplets (~ -85 to -100 ppm)
Alkylated Ester Singlet at ~1.45 ppm (C-Me) ; Disappearance of CH multipletAB quartet pattern (gem-difluoro diastereotopic)
Alcohol Singlet at ~1.2 ppm (C-Me) ; Doublet/Singlet at ~3.6 ppm (CH₂OH)Complex AB pattern (due to chiral center if reduced asymmetrically, or achiral if symmetrical)
Final Bromide Singlet at ~1.3 ppm (C-Me) ; Singlet at ~3.5 ppm (CH₂Br)Distinct gem-difluoro pattern

Safety & Handling

Fluorinated Cyclobutanes[4][5]
  • Volatility: The final bromide and the alcohol intermediate have relatively low molecular weights. Avoid prolonged rotary evaporation at high temperatures.

  • HF Generation: While the C-F bond is stable, exposure of gem-difluoro compounds to extremely strong Lewis acids (e.g., AlCl₃) or combustion can release HF.

Reagents
  • Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. Ensure all solvents are anhydrous. Quench strictly according to the Fieser method.

  • Carbon Tetrabromide (CBr₄): Hepatotoxic. Handle in a well-ventilated area.

References

  • Synthesis of gem-Difluorocyclobutanes. The Journal of Organic Chemistry. (2025). Methodology for accessing 1,1-disubstituted gem-difluorocyclobutanes.

  • Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Synthesis. (2018). Describes Ethyl 3,3-difluorocyclobutanecarboxylate as a common intermediate.

  • 3,3-Difluorocyclobutanecarboxylic acid synthesis. ChemicalBook. (2024). Protocol for hydrolysis and handling of difluorocyclobutane esters.

  • Enolate Alkylation Protocols. Organic Syntheses. Standard procedures for LDA-mediated alkylation of esters.

  • Appel Reaction Methodology. Comprehensive Organic Name Reactions and Reagents. Mechanism and stoichiometry for alcohol-to-bromide conversion.

Sources

A Technical Guide to 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine and strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry. The cyclobutane motif, in particular, offers a unique three-dimensional profile that can enhance metabolic stability, modulate physicochemical properties, and orient pharmacophoric elements in a desirable vectoral space. This guide provides a comprehensive technical overview of 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane, a promising yet under-explored building block. We will delve into its structural rationale, propose a viable synthetic pathway, discuss its potential applications in drug development, and provide a detailed protocol for its utilization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel fluorinated scaffolds to address contemporary challenges in medicinal chemistry.

Introduction: The Rationale for Fluorinated Cyclobutanes in Drug Design

The pursuit of novel chemical matter with enhanced pharmacological profiles is a perpetual driver of innovation in drug discovery. Small, strained carbocycles, such as cyclobutanes, have garnered significant interest due to their ability to impart conformational rigidity and provide unique exit vectors for molecular elaboration.[1] The puckered nature of the cyclobutane ring offers a distinct three-dimensional geometry compared to more flexible acyclic or larger cyclic systems.[1]

The introduction of fluorine into drug candidates is a well-established strategy to modulate key properties, including metabolic stability, pKa, and membrane permeability. The gem-difluoro motif (CF2) is of particular interest as it can serve as a bioisostere for a carbonyl group or a methylene group, often leading to improved potency and pharmacokinetic profiles.[2] For instance, the replacement of a metabolically susceptible position with a gem-difluoro group can block oxidative metabolism, thereby increasing the half-life of a drug.[3]

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane combines these advantageous features: a conformationally restricted cyclobutane core, the metabolically stabilizing gem-difluoro group, a reactive bromomethyl handle for further functionalization, and a methyl group that can influence binding and solubility. This unique combination makes it a valuable building block for the synthesis of novel drug candidates across various therapeutic areas.

Proposed Synthesis of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Synthetic Workflow Diagram

G A 3,3-Difluorocyclobutanone B 1-Methyl-3,3-difluorocyclobutanol A->B Organometallic Addition C 1-Methyl-3,3-difluorocyclobutene B->C Dehydration D 1-Methyl-3,3-difluorocyclobutane-1-methanol C->D Hydroboration- Oxidation E 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane D->E Bromination

Caption: Proposed synthetic workflow for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane.

Step-by-Step Methodology

Step 1: Synthesis of 1-Methyl-3,3-difluorocyclobutanol

The synthesis commences with the commercially available 3,3-difluorocyclobutanone. The addition of a methyl group to the carbonyl can be achieved using an organometallic reagent. While Grignard and organolithium reagents can be problematic with fluorinated ketones, organolanthanum reagents have been shown to be effective for such transformations, minimizing undesired side reactions.[1][4]

  • Protocol:

    • To a solution of cerium(III) chloride (1.2 eq.) in THF at -78 °C, add methylmagnesium bromide (1.1 eq.) dropwise.

    • Stir the mixture for 1 hour at -78 °C to form the organocerium reagent.

    • Add a solution of 3,3-difluorocyclobutanone (1.0 eq.) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 1-methyl-3,3-difluorocyclobutanol.

Step 2: Dehydration to 1-Methyl-3,3-difluorocyclobutene

The tertiary alcohol can be dehydrated to the corresponding alkene under acidic conditions.

  • Protocol:

    • Dissolve 1-methyl-3,3-difluorocyclobutanol (1.0 eq.) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully due to the volatility of the product.

    • The crude 1-methyl-3,3-difluorocyclobutene can often be used in the next step without further purification.

Step 3: Hydroboration-Oxidation to 1-Methyl-3,3-difluorocyclobutane-1-methanol

Anti-Markovnikov hydroboration-oxidation of the alkene will install the desired hydroxymethyl group at the quaternary carbon.

  • Protocol:

    • To a solution of 1-methyl-3,3-difluorocyclobutene (1.0 eq.) in THF at 0 °C, add borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide (3 M, 3.0 eq.) followed by hydrogen peroxide (30% aq., 3.0 eq.).

    • Stir the mixture at room temperature for 4 hours.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Step 4: Bromination to 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

The final step is the conversion of the primary alcohol to the corresponding bromide. A variety of brominating agents can be used, with phosphorus tribromide being a common choice.

  • Protocol:

    • To a solution of 1-methyl-3,3-difluorocyclobutane-1-methanol (1.0 eq.) in diethyl ether at 0 °C, add phosphorus tribromide (0.4 eq.) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Pour the reaction mixture onto ice and carefully add saturated aqueous sodium bicarbonate until the solution is neutral.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the final product by vacuum distillation or flash column chromatography to yield 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane.

Physicochemical Properties and Safety Information

As 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane is a novel compound, experimental data on its physicochemical properties are not available. However, we can estimate these properties based on structurally related compounds.

PropertyEstimated ValueRationale/Comparison
Molecular Formula C6H9BrF2Confirmed by IUPAC name
Molecular Weight 199.04 g/mol Calculated from formula
Appearance Colorless liquidSimilar to other brominated alkanes
Boiling Point 140-160 °CHigher than non-brominated analogs
Density ~1.4 g/cm³Increased due to bromine and fluorine
Solubility Insoluble in water, soluble in organic solventsTypical for halogenated hydrocarbons

Safety Information:

While a specific safety data sheet is not available, based on the functional groups present, 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane should be handled with care. It is expected to be a flammable liquid and an irritant to the skin, eyes, and respiratory tract. The bromomethyl group is a known alkylating agent and should be treated as potentially toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Discovery

The unique structural features of 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane make it a versatile building block for the synthesis of novel drug candidates. The reactive bromomethyl handle allows for a wide range of chemical transformations, enabling its incorporation into various molecular scaffolds.

Role as a Bioisosteric Replacement

The gem-difluorocyclobutane moiety can serve as a bioisostere for various groups, including:

  • tert-Butyl group: The trifluoromethyl-cyclobutyl group has been explored as a metabolically stable analogue of the tert-butyl group.[5] Similarly, the difluoro-methyl-cyclobutyl moiety can offer a similar steric profile with altered electronics and improved metabolic stability.

  • Carbonyl group: The C-CF2-C bond angle is similar to that of a carbonyl group, allowing the gem-difluoro group to mimic its geometry while being non-polar and non-hydrolyzable.[2]

Introduction of Favorable Physicochemical Properties

The incorporation of this building block can lead to:

  • Increased Metabolic Stability: The gem-difluoro group can block sites of oxidative metabolism.[3]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups.[6]

  • Enhanced Lipophilicity: Fluorination often increases lipophilicity, which can improve membrane permeability.

Illustrative Application in Medicinal Chemistry

G A 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane B Nucleophilic Displacement A->B C Diverse Functionalized Cyclobutane Scaffolds B->C D Lead Optimization C->D E Improved Drug Candidates (e.g., Enhanced Potency, Metabolic Stability) D->E

Caption: Conceptual role of the title compound in a drug discovery cascade.

Experimental Protocol: Nucleophilic Substitution

The bromomethyl group is a versatile handle for introducing a wide range of functionalities via nucleophilic substitution. Below is a general protocol for the reaction with a generic amine nucleophile.

  • Objective: To synthesize a novel amine derivative of 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane.

  • Materials:

    • 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

    • Primary or secondary amine (1.2 eq.)

    • Potassium carbonate (2.0 eq.)

    • Acetonitrile (anhydrous)

    • Standard workup and purification reagents

  • Protocol:

    • To a solution of the amine (1.2 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 eq.) in acetonitrile dropwise.

    • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired amine derivative.

Conclusion

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane represents a valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally restricted cyclobutane core, a metabolically stabilizing gem-difluoro group, and a reactive bromomethyl handle provides medicinal chemists with a powerful tool to introduce desirable physicochemical properties into novel drug candidates. The proposed synthetic route offers a practical approach to access this compound, and its potential applications in bioisosteric replacement and lead optimization are significant. As the demand for novel, three-dimensional scaffolds continues to grow, 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane is poised to become an important component in the medicinal chemist's toolbox.

References

  • Melnykov, K., Liashuk, O., Holovach, S., et al. (n.d.). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Retrieved from [Link]

  • (n.d.). The geminal difluoromethylene group: bioisosterism, and catalysis-based... ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved from [Link]

  • (2025, July 10). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. Retrieved from [Link]

  • (2024, January 16). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters - ACS Publications. Retrieved from [Link]

  • (2025, November 8). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. Retrieved from [Link]

  • Liashuk, O., Fedinchyk, A., Melnykov, K., et al. (n.d.). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Retrieved from [Link]

  • (2025, May 15). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Retrieved from [Link]

  • (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Retrieved from [Link]

  • (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Retrieved from [Link]

  • (2021, April 1). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters - ACS Publications. Retrieved from [Link]

  • (n.d.). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. PMC. Retrieved from [Link]

  • (2026, January 13). Synthesis of gem -Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. ResearchGate. Retrieved from [Link]

  • (n.d.). gem -Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem -Difluorocyclobutanes. ResearchGate. Retrieved from [Link]

  • (n.d.). 82: 1640 for

    
     hydrogens, respectively. Draw all of the monobrominated products that you might obtain from the radical bromination of the compounds below. Calculate the relative percentage of each. (a) methylcyclobutane (b) 3 , 3 -dimethylpentane (c) 3 -. Vaia. Retrieved from [Link]
    
  • (2025, January 3). 1:57 PM ๓ o- google.com/searı 17 filo Filo 2 ^ { * }. When the given comp... Retrieved from [Link]

  • (2025, May 20). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. Retrieved from [Link]

  • (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Retrieved from [Link]

  • (2023, July 25). Solved 2) Bromination of methylcyclobutane yields a single | Chegg.com. Chegg. Retrieved from [Link]

  • (n.d.). WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents.
  • (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). ResearchGate. Retrieved from [Link]

  • (2019, July 25). Solved Bromination of methylcyclobutane yields a single. | Chegg.com. Chegg. Retrieved from [Link]

  • (n.d.). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. Open Access LMU. Retrieved from [Link]

  • (n.d.). Novel synthesis and regiospecific cycloaddition reactions of perfluoro-3-methylbut-1-yne. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Retrieved from [Link]

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Abstract

The strategic incorporation of fluorinated, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the 1,1-disubstituted gem-difluorocyclobutane motif has emerged as a particularly valuable bioisostere, prized for its ability to confer metabolic stability and conformational rigidity.[1][2] This guide provides an in-depth analysis of the reactivity profile of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane , a key building block for accessing this important chemical space. We will explore its structural attributes, primary reaction pathways, and provide field-proven experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile reagent in their synthetic programs.

Introduction: The Strategic Value of the 3,3-Difluoro-1-methylcyclobutane Scaffold

The pursuit of drug candidates with superior "drug-like" properties has led chemists to "escape from flatland," moving beyond traditional planar aromatic systems towards more complex, three-dimensional structures.[3] The cyclobutane ring, with its unique puckered structure and moderate ring strain (26.3 kcal/mol), offers a compelling scaffold that is more reactive than cyclopentane but relatively inert compared to cyclopropane.[2]

The introduction of a gem-difluoromethylene group onto this scaffold further enhances its utility. The CF₂ group is a well-established bioisostere for carbonyl or methylene groups, capable of modulating local electronics, lipophilicity, and metabolic stability without drastically altering steric profiles.[4] Specifically, the 1,1-disubstituted gem-difluorocyclobutane motif has been shown to be crucial in blocking metabolic weak spots and improving potency in drug candidates.[1]

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane serves as a primary entry point to this valuable scaffold. Its reactivity is dominated by the primary bromomethyl group, a versatile electrophilic handle for introducing the entire cyclobutane moiety into a target molecule via nucleophilic substitution.[5][6] This guide elucidates the core reactivity patterns of this compound to facilitate its effective application in complex molecule synthesis.

Structural and Electronic Landscape

The reactivity of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is a direct consequence of its unique structural and electronic features.

  • The Electrophilic Center : The primary carbon of the bromomethyl group is the principal site of reactivity. It is an electrophilic center, readily attacked by nucleophiles.[7][8] The C-Br bond is polarized, and bromide is an excellent leaving group.

  • Steric Considerations : The bromomethyl group is attached to a quaternary carbon. This "neopentyl-like" arrangement imparts significant steric hindrance around the reaction center, which can influence reaction rates and mechanisms.

  • The gem-Difluoro Group : The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing effect. This can subtly influence the reactivity of the ring and, to a lesser extent, the exocyclic bromomethyl group.[4] More importantly, this group is responsible for the enhanced metabolic stability often observed in molecules containing this scaffold.[1][5]

  • Cyclobutane Ring Conformation : The four-membered ring is not planar but exists in a puckered conformation, which can influence the trajectory of incoming nucleophiles.[2]

Core Reactivity: Nucleophilic Substitution (S_N2) Pathway

The predominant and most synthetically useful reaction pathway for this compound is the bimolecular nucleophilic substitution (S_N2) reaction. Given that it is a primary halide, this mechanism is strongly favored over S_N1, which would require the formation of a highly unstable primary carbocation.

The S_N2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside (180° relative to the leaving group), leading to an inversion of stereochemistry (though not relevant at this specific carbon).

Caption: General workflow for an S_N2 reaction.

This pathway allows for the direct installation of a wide variety of functional groups, making it a powerful tool for library synthesis and lead optimization.

Data Presentation: Representative S_N2 Transformations
Nucleophile (Source)Product Functional GroupTypical ConditionsUtility / Notes
Sodium Azide (NaN₃)Azide (-N₃)DMF or DMSO, 50-80 °CKey intermediate for "click" chemistry (CuAAC) or reduction to primary amine.[1][9]
Sodium Cyanide (NaCN)Nitrile (-CN)DMSO, 60-90 °CCan be hydrolyzed to a carboxylic acid or reduced to a primary amine, extending the carbon chain.
Sodium Thiophenoxide (NaSPh)Thioether (-SPh)EtOH or DMF, RT-50 °CIntroduction of sulfur-containing moieties.
Potassium PhthalimidePhthalimideDMF, 80-110 °CGabriel synthesis precursor for primary amines.
Sodium Hydroxide (NaOH)Alcohol (-OH)H₂O/THF, refluxDirect conversion to the corresponding alcohol.
Sodium Methoxide (NaOMe)Methyl Ether (-OMe)MeOH, refluxFormation of ethers.
Experimental Protocol: Synthesis of 1-(Azidomethyl)-3,3-difluoro-1-methylcyclobutane

This protocol details a robust method for introducing an azide, a versatile functional group for further elaboration.

Materials:

  • 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane and anhydrous DMF (to make a ~0.5 M solution).

  • Add sodium azide in one portion. Causality: Using an excess of the nucleophile (1.5 eq) ensures the reaction goes to completion and outcompetes potential side reactions. DMF is an excellent polar aprotic solvent for S_N2 reactions, as it solvates the cation (Na⁺) without strongly solvating the nucleophile (N₃⁻), thus increasing its nucleophilicity.[6]

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Causality: The aqueous washes remove the DMF solvent and any remaining inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Competing Pathways: Elimination (E2) Reactions

While substitution is dominant, elimination reactions can occur, particularly with the use of strong, sterically hindered bases.[10][11] The E2 mechanism is a concerted process requiring an anti-periplanar arrangement between a proton and the leaving group.

For 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane, there are no protons on the adjacent quaternary carbon. Therefore, elimination must occur by abstracting a proton from one of the two ring methylene (CH₂) groups. This would result in the formation of an exocyclic double bond, yielding 3,3-difluoro-1-methyl-1-methylenecyclobutane .

Caption: The E2 elimination pathway.

Expertise & Causality: To favor substitution over elimination, it is critical to select the appropriate reaction conditions.

  • To Favor S_N2: Use nucleophiles that are weak bases (e.g., N₃⁻, CN⁻, Br⁻, RS⁻). Employ polar aprotic solvents (DMF, DMSO, acetone). Keep temperatures moderate.

  • To Favor E2: Use strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU). Use less polar solvents. Higher temperatures generally favor elimination.

Synthetic Diversification Workflow for Drug Discovery

The true power of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane lies in its ability to serve as a launchpad for creating diverse libraries of compounds. The initial S_N2 product can be a gateway to a multitude of subsequent transformations.

Diversification_Workflow start 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane azide Azide Intermediate (via NaN3) start->azide S_N2 nitrile Nitrile Intermediate (via NaCN) start->nitrile S_N2 amine Primary Amine azide->amine Reduction (e.g., H2/Pd) triazole Triazole Library (Click Chemistry) azide->triazole Alkyne, Cu(I) nitrile->amine Reduction (e.g., LiAlH4) acid Carboxylic Acid nitrile->acid Hydrolysis amide Amide Library amine->amide Acyl Halides / Carboxylic Acids acid->amide Amines, Coupling Reagents

Sources

Technical Guide: Stability, Storage, and Handling of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Storage Conditions of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is a specialized fluorinated aliphatic building block used primarily in medicinal chemistry to introduce the 3,3-difluoro-1-methylcyclobutyl motif. This structural unit serves as a lipophilic, metabolically stable bioisostere for tert-butyl or isopropyl groups, often improving the pharmacokinetic profile of drug candidates by blocking metabolic hotspots and modulating pKa.

Despite its utility, the compound presents specific handling challenges due to the unique combination of ring strain (~26 kcal/mol), a reactive primary alkyl bromide, and a quaternary center. This guide provides an authoritative protocol for its storage, stability assessment, and handling, derived from physical organic chemistry principles and empirical data on fluorinated cyclobutanes.

Chemical Profile & Structural Analysis[1][2]

To understand the storage requirements, we must first analyze the intrinsic reactivity of the molecule.

Structural Reactivity Matrix
FeatureChemical ImplicationImpact on Stability
Cyclobutane Ring High ring strain (~26.4 kcal/mol).Thermally stable at room temp, but susceptible to acid-catalyzed ring opening under extreme conditions.
Gem-difluoro Group Strong electron-withdrawing effect (

).
Increases the acidity of adjacent protons; generally chemically inert during storage.
Bromomethyl Group Primary alkyl halide on a quaternary carbon (Neopentyl-like).Key Stability Factor: Steric hindrance significantly retards

hydrolysis compared to linear alkyl bromides.
Quaternary C1 No

-hydrogens on C1.
Elimination Resistance: Cannot undergo standard

-elimination to form an exocyclic double bond.
The "Neopentyl Effect" on Stability

The 1-(bromomethyl)-1-methyl substitution pattern creates a "neopentyl-like" steric environment. While primary alkyl bromides are typically prone to rapid hydrolysis in moist air, the steric bulk of the adjacent quaternary carbon in this molecule creates a kinetic barrier.

  • Hydrolysis: Significantly slower than benzyl or ethyl bromide.

  • Elimination: Formation of the endocyclic alkene (1-methyl-3,3-difluorocyclobutene) is thermodynamically unfavorable due to increased ring strain, making the compound highly resistant to spontaneous elimination during storage.

Stability Assessment

Thermal Stability
  • Status: High.

  • Threshold: Stable up to ~100°C for short periods. Prolonged exposure >40°C may induce slow isomerization or degradation.

  • Mechanism: The primary thermal risk is not ring opening, but rather the homolytic cleavage of the C-Br bond if exposed to radical initiators or high heat, leading to discoloration.

Hydrolytic Stability
  • Status: Moderate to Good (Kinetic stability).

  • Risk: Low risk of rapid hydrolysis. However, long-term exposure to atmospheric moisture will generate (3,3-difluoro-1-methylcyclobutyl)methanol and HBr.

  • Autocatalysis Warning: The HBr byproduct is acidic and can catalyze further decomposition or ring-opening reactions. Strict moisture exclusion is mandatory.

Photostability
  • Status: Moderate.

  • Risk: Alkyl bromides are inherently photosensitive. UV exposure can generate bromine radicals (

    
    ), turning the sample yellow/brown.
    

Storage & Handling Protocols

The "Gold Standard" Storage Protocol

For long-term library maintenance (>6 months), follow this self-validating storage system:

1. Temperature:

  • Optimal: +2°C to +8°C (Refrigerated).

  • Acceptable: -20°C (Freezer) is preferred for periods >1 year.

  • Avoid: Room temperature storage for >3 months, especially in clear glass.

2. Atmosphere:

  • Requirement: Inert Gas (Argon preferred over Nitrogen due to density).

  • Rationale: Displaces oxygen (prevents radical oxidation) and moisture (prevents hydrolysis).

3. Container Specifications:

  • Primary: Amber borosilicate glass vial with a Teflon (PTFE)-lined screw cap.

  • Secondary: Sealed desiccator or Mylar bag with desiccant packets (Silica gel or

    
    ).
    
  • Seal: Parafilm or electrical tape around the cap junction is recommended to prevent vapor creep.

Handling Workflow (Diagram)

StorageWorkflow Start Receive Compound Inspect Visual Inspection (Colorless vs Yellow) Start->Inspect Yellow Yellow/Brown? (Radical Decomposition) Inspect->Yellow Yes Clear Colorless/White Inspect->Clear No Purify Filter through Basic Alumina or Silica Yellow->Purify Remove Br2 Aliquot Aliquot under Argon Clear->Aliquot Purify->Aliquot Store Store at 4°C Amber Vial + Desiccant Aliquot->Store Use Warm to RT before opening Store->Use When needed Use->Store Reseal under Ar

Figure 1: Decision tree for receiving, assessing, and storing the compound to ensure long-term integrity.

Quality Control & Degradation Analysis

Researchers should verify purity before using this building block in critical steps (e.g., library synthesis).

Degradation Pathways

The primary degradation product is the alcohol (hydrolysis). Secondary degradation involves ring opening (rare).

Degradation Compound 1-(Bromomethyl)-3,3- difluoro-1-methylcyclobutane Alcohol (3,3-Difluoro-1-methyl cyclobutyl)methanol Compound->Alcohol Slow Hydrolysis HBr HBr Compound->HBr H2O + H2O (Moisture) RingOpen Ring Opening (Acid Catalyzed) Alcohol->RingOpen Extreme Acid/Heat

Figure 2: Primary degradation pathway involves slow hydrolysis to the alcohol and release of HBr.[1][2][3]

Analytical Markers (NMR)
  • 
     NMR (CDCl
    
    
    
    ):
    • Target: Look for the

      
       singlet. Typically 
      
      
      
      3.4 - 3.6 ppm.
    • Impurity (Alcohol): The

      
       peak will shift upfield (lower ppm) compared to the bromide, often 
      
      
      
      3.5 - 3.7 ppm (depending on conc.), but distinct.
    • Impurity (Alkene): Look for olefinic protons (

      
       5.0 - 6.0 ppm) if elimination occurred (rare).
      
  • 
     NMR: 
    
    • The gem-difluoro signal is a characteristic AB pattern (or complex multiplet) around

      
       -80 to -100 ppm. Significant shifts or new fluorine peaks indicate ring opening or rearrangement.
      

Safety Considerations (HSE)

  • Lachrymator Potential: Like many alkyl bromides (e.g., benzyl bromide), this compound may possess lachrymatory properties. Handle only in a fume hood.

  • Skin Contact: Alkylating agent. Causes skin irritation and potential sensitization. Double-gloving (Nitrile) is recommended.

  • Incompatibility: Strong nucleophiles (amines, thiols) will react rapidly. Strong bases may attempt elimination but will likely result in complex decomposition.

References

  • PubChem. 3-(Bromomethyl)-1,1-difluorocyclobutane (Analogous Structure). National Library of Medicine. [Link]

  • Google Patents.Preparation of tetrahydroindazole derivatives (Usage of 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane).

Sources

A Technical Guide to 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical overview of the novel building block, 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane. As the strategic incorporation of fluorinated motifs continues to be a paramount strategy in modern medicinal chemistry, this guide details a proposed, robust synthetic pathway to this valuable, yet underexplored, chemical entity. We will delve into the rationale behind the synthetic design, its predicted physicochemical properties, and its potential applications as a bioisosteric replacement and structural scaffold in drug development programs. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced fluorinated building blocks to overcome challenges in drug discovery, such as metabolic instability and off-target toxicity.

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the gem-difluorocyclobutane moiety has emerged as a particularly valuable structural motif.[1][2] It serves as a bioisostere for various functional groups, including carbonyls and gem-dimethyl groups, while offering a unique combination of properties.[3]

The rigid, puckered structure of the cyclobutane ring, combined with the polar, yet lipophilic, nature of the C-F bonds, can lead to improved metabolic stability, enhanced binding affinity, and modulated pKa of nearby functionalities.[3][4] The target molecule of this guide, 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane, combines this privileged scaffold with a reactive bromomethyl handle, providing a versatile anchor for further chemical elaboration. This makes it a highly attractive building block for creating novel chemical entities with potentially superior drug-like properties.

Proposed Synthetic Pathway

The overall proposed synthetic workflow is as follows:

Synthetic_Pathway A 3,3-Difluorocyclobutane- 1-carboxylic acid (1) B 1-(Hydroxymethyl)-3,3-difluoro- cyclobutane (2) A->B 1. SOCl₂, cat. DMF 2. NaBH₄ C 3,3-Difluorocyclobutane- 1-carbaldehyde (3) B->C PCC or Dess-Martin periodinane D 1-(3,3-Difluorocyclobutyl)- 1-ethanol (4) C->D MeMgBr or MeLi Et₂O or THF E 1-(3,3-Difluorocyclobutyl)- ethan-1-one (5) D->E PCC or Dess-Martin periodinane F 1-(3,3-Difluoro-1-methylcyclobutyl)- methanol (6) E->F 1. m-CPBA 2. LiAlH₄ G 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane (7) F->G PBr₃ or CBr₄/PPh₃

Caption: Proposed multi-step synthesis of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane.

Rationale and Discussion of Synthetic Steps
  • Step 1: Reduction of Carboxylic Acid to Alcohol The synthesis commences with the reduction of the commercially available 3,3-difluorocyclobutane-1-carboxylic acid (1 ).[6] A standard approach involves conversion to the more reactive acid chloride using thionyl chloride with a catalytic amount of DMF, followed by reduction with a mild reducing agent like sodium borohydride to yield 1-(hydroxymethyl)-3,3-difluorocyclobutane (2 ). This two-step, one-pot procedure is generally high-yielding and avoids the use of harsher reducing agents like LiAlH₄ that might be complicated by the acidic proton.

  • Step 2: Oxidation to Aldehyde The primary alcohol (2 ) is then oxidized to the corresponding aldehyde, 3,3-difluorocyclobutane-1-carbaldehyde (3 ). Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable for this transformation, as they are known to efficiently oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

  • Step 3: Grignard Addition to Form Secondary Alcohol The introduction of the methyl group is achieved via a Grignard reaction. The aldehyde (3 ) is treated with methylmagnesium bromide or methyllithium in an ethereal solvent to afford the secondary alcohol, 1-(3,3-difluorocyclobutyl)-1-ethanol (4 ). This is a classic and reliable method for carbon-carbon bond formation.

  • Step 4: Oxidation to Ketone The secondary alcohol (4 ) is then oxidized to the ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one (5 ), using similar conditions to Step 2 (e.g., PCC or Dess-Martin periodinane).

  • Step 5: Baeyer-Villiger Oxidation and Reduction A Baeyer-Villiger oxidation of the ketone (5 ) using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) would insert an oxygen atom to form an ester intermediate. Subsequent reduction of this ester with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the desired tertiary alcohol, 1-(3,3-difluoro-1-methylcyclobutyl)methanol (6 ). This sequence effectively homologates the carbon chain.

  • Step 6: Bromination of the Primary Alcohol The final step is the conversion of the primary alcohol (6 ) to the target bromomethyl compound (7 ). This can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) is a common choice for converting primary alcohols to alkyl bromides. Alternatively, the Appel reaction, using carbon tetrabromide and triphenylphosphine, provides a milder method for this transformation.[7]

Physicochemical and Reactivity Profile

The predicted properties of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane are summarized below. These values are estimated based on its structure and can guide its application in synthesis and drug design.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 197.04 g/mol Calculated from the molecular formula C₆H₉BrF₂.
XlogP ~2.8The gem-difluoro group increases lipophilicity, which is a key parameter for cell permeability.
Reactivity The bromomethyl group is a good electrophile, susceptible to nucleophilic substitution (Sₙ2) reactions.This allows for easy derivatization with various nucleophiles (e.g., amines, thiols, azides).
Chemical Stability The gem-difluorocyclobutane core is highly stable under a range of conditions, including acidic, basic, and oxidative/reductive environments.[3][4]This stability is advantageous for multi-step syntheses and ensures the scaffold remains intact during subsequent chemical modifications.

Potential Applications in Drug Discovery

The title compound is a versatile building block for medicinal chemistry programs due to several key features:

  • Bioisosteric Replacement: The 3,3-difluoro-1-methylcyclobutane core can act as a bioisostere for a gem-dimethyl group or a carbonyl group. This substitution can improve metabolic stability by blocking sites of oxidative metabolism.[3]

  • Scaffold for Novel Chemical Space: The rigid cyclobutane ring introduces a defined three-dimensional geometry into molecules, which can be beneficial for optimizing ligand-receptor interactions.

  • Versatile Handle for Derivatization: The primary bromide is an excellent leaving group, allowing for the facile introduction of a wide array of functional groups through nucleophilic substitution. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Below is a diagram illustrating the potential derivatization pathways from the target compound.

Derivatization A 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane B Amine Derivatives (e.g., for GPCR ligands) A->B R₂NH C Thioether Derivatives (e.g., for enzyme inhibitors) A->C RSH D Azide Derivatives (for 'click' chemistry) A->D NaN₃ E Ester/Ether Derivatives (e.g., for prodrugs) A->E RCOO⁻ or RO⁻

Caption: Potential derivatization pathways for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane.

Detailed Experimental Protocol (Proposed)

Synthesis of 1-(3,3-Difluoro-1-methylcyclobutyl)methanol (6)

This protocol is a hypothetical procedure based on established chemical transformations and should be optimized for safety and yield.

  • Preparation of 1-(3,3-Difluorocyclobutyl)ethan-1-one (5): To a stirred solution of 1-(3,3-difluorocyclobutyl)-1-ethanol (4 ) (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone (5 ), which can be used in the next step without further purification.

  • Baeyer-Villiger Oxidation: Dissolve the crude ketone (5 ) (1.0 eq) in DCM (0.1 M). Add m-CPBA (1.5 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to obtain the crude ester intermediate.

  • Reduction to Alcohol (6): To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF (0.2 M) at 0 °C, add a solution of the crude ester from the previous step in THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-(3,3-difluoro-1-methylcyclobutyl)methanol (6 ).

Conclusion

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane represents a promising and versatile building block for the synthesis of novel drug candidates. While its synthesis is not yet described in the literature, a robust and logical synthetic pathway can be proposed based on well-established organic chemistry principles. The unique combination of a stable, bioisosteric gem-difluorocyclobutane core and a reactive bromomethyl handle makes it an invaluable tool for medicinal chemists aiming to enhance the properties of their lead compounds. Further exploration and development of this and related scaffolds are warranted to fully unlock their potential in drug discovery.

References

  • G. S. Caleffi, et al. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available at: [Link]

  • Filo. (2025). Question: What is the major product P when methylcyclobutane (CH3 attach.. Available at: [Link]

  • Caleffi, G. S., et al. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available at: [Link]

  • Filo. (2025). Question 15. Methylcyclobutane reacts with Br₂ in the presence of hv to .. Available at: [Link]

  • Google Patents. (n.d.). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.
  • ResearchGate. (2025). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Available at: [Link]

  • Li, P., et al. (2021). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters, 23(8), 3088-3093. Available at: [Link]

  • Caleffi, G. S., et al. (2022). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Available at: [Link]

  • ResearchGate. (2026). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. Available at: [Link]

  • Li, P., et al. (2021). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner-Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. PubMed. Available at: [Link]

  • Demchuk, O., & Grygorenko, O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Available at: [Link]

  • PubChemLite. (n.d.). 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (C6H9BrF2). Available at: [Link]

  • Synthonix. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid. Available at: [Link]

Sources

Physicochemical properties of "1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane"

[1][2][3][4]

Executive Summary

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS: 1252934-30-7 / PubChem CID: 146080990) is a specialized fluorinated aliphatic building block used in the design of high-value pharmaceutical candidates.[1][2][3][4] It serves as a lipophilic, metabolically stable bioisostere for the tert-butyl group or the isopropyl group, introducing a rigidified sp³ vector that can fine-tune the pharmacokinetic (PK) profile of a drug molecule.[2][4]

This guide details the physicochemical properties, structural nuances, and reactivity profile of this molecule, with a specific focus on overcoming the steric challenges associated with its neopentyl-like quaternary center.[4]

Part 1: Physicochemical Specifications[1][3][4]

The introduction of the gem-difluoro moiety onto the cyclobutane ring significantly alters the electronic and physical landscape of the molecule compared to its non-fluorinated parent.[2]

Table 1: Core Physicochemical Properties[1][4]
PropertyValue (Experimental/Predicted)Technical Context
Molecular Formula C₆H₉BrF₂
Molecular Weight 199.04 g/mol Heavy atom count aids in fragment-based screening.[1][2][3][4]
Physical State LiquidColorless to pale yellow oil at RT.[1][2][3][4]
Boiling Point ~145–150 °C (760 mmHg)Predicted based on enthalpy of vaporization for fluorinated alkyl bromides.[1][2][3][4]
Density ~1.55 g/cm³High density due to bromine and fluorine content.[2][3][4]
LogP (Predicted) 2.8 ± 0.3Highly lipophilic; the gem-difluoro group typically increases lipophilicity in cyclic aliphatic systems compared to hydrocarbon analogs.[1][2][3][4]
Topological Polar Surface Area (TPSA) 0.00 ŲPurely hydrophobic surface; excellent for blood-brain barrier (BBB) penetration models.[1][2][3][4]
Rotatable Bonds 1The C(quaternary)–CH₂Br bond is the only free rotor, providing high conformational rigidity.[4]
The "Gem-Difluoro" Effect

The C-F bond is highly polar yet non-polarizable.[2][4] In the 3,3-difluorocyclobutane system, the fluorine atoms induce a strong dipole moment that points away from the ring.[2][4] However, paradoxically, they often increase the overall lipophilicity (LogP) of the scaffold because the C-F bond does not accept hydrogen bonds and the fluorine atoms shield the carbon skeleton from solvation.

Part 2: Structural Analysis & Conformation[3][4]

The Puckered Ring

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[2][3][4]

  • Puckering Angle: Typically ~30°.[1][2][3][4]

  • Substituent Orientation: The 1-methyl and 1-bromomethyl groups occupy pseudo-equatorial and pseudo-axial positions.[1][2][3][4] The bulky bromomethyl group will preferentially adopt the pseudo-equatorial position to minimize 1,3-diaxial-like repulsion with the fluorine atoms, although the energy barrier to ring inversion is relatively low (~1.5 kcal/mol).[4]

The Neopentyl Challenge

The critical structural feature of this molecule is the quaternary carbon at position 1 .[2] The bromomethyl group (-CH₂Br) is attached to a carbon that is fully substituted (bonded to C2, C4, methyl, and -CH₂Br).[3][4]

  • Steric Classification: Neopentyl-like.[1][2][3][4]

  • Implication: The backside attack trajectory (required for Sₙ2 reactions) is severely hindered by the ring carbons and the methyl group.[2][4] Standard nucleophilic substitutions are kinetically suppressed by orders of magnitude compared to primary alkyl halides.[2][3][4]

Part 3: Reactivity & Synthetic Utility

Nucleophilic Substitution (Sₙ2 vs. Sₙ1)[1][3][4][5]
  • Sₙ2 (Bimolecular): Extremely sluggish.[1][2][3][5] Attempting to force this reaction with strong nucleophiles (e.g., alkoxides) often leads to E2 elimination (forming the exocyclic alkene) rather than substitution, or no reaction at all.[4]

  • Sₙ1 (Unimolecular): High Risk. Generating a carbocation at the primary methyl position is energetically unfavorable.[2][3][4] If forced (e.g., using Ag salts), the resulting primary cation is prone to Wagner-Meerwein rearrangement , leading to ring expansion (cyclopentane derivatives) or methyl migration.[3][4]

Preferred Methodology: Transition Metal Catalysis

To bypass the steric and stability issues, the most reliable method for functionalizing this building block is Negishi Cross-Coupling .[4] Converting the alkyl bromide to an organozinc reagent allows the formation of C-C bonds without passing through a sensitive carbocation intermediate or requiring a backside attack by the coupling partner.[2]

Diagram 1: Reactivity Decision Tree

The following logic flow illustrates the safe vs. risky pathways for utilizing this building block.

ReactivityPathwaysStart1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutaneSN2_CondStandard SN2 Conditions(Nucleophile/Base)Start->SN2_CondDirect AttackSN1_CondSolvolysis / Ag+ Salts(Cation Generation)Start->SN1_CondIonizationZn_InsertZn Activation(LiCl mediated)Start->Zn_InsertPreferred RouteSN2_ResultFAILURE / SIDE PRODUCTS(Elimination or No Reaction)SN2_Cond->SN2_ResultSteric HindranceSN1_ResultREARRANGEMENT(Ring Expansion/Migration)SN1_Cond->SN1_ResultUnstable CationNegishiNegishi Coupling(Pd catalyst + Aryl Halide)Zn_Insert->NegishiSuccessTarget Product(C-C Bond Formed)Negishi->Success

Caption: Reactivity profile highlighting the kinetic suppression of Sₙ2 pathways and the instability of cationic intermediates, favoring organometallic coupling.[1][2][4]

Part 4: Experimental Protocols

Protocol A: Zinc Insertion (Preparation of the Negishi Reagent)

Context: This protocol generates the organozinc species in situ, which is stable and can be coupled with aryl halides.[4]

Reagents:

  • 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 equiv)[1][2][3][4]

  • Zinc dust (activated, 1.5 equiv)[1][3][4]

  • Lithium Chloride (LiCl, 1.5 equiv) - Crucial for solubilizing the organozinc species.[2][3][4]

  • THF (Anhydrous)[1][2][3][4]

Procedure:

  • Activation: Flame-dry a Schlenk flask under Argon. Add Zn dust and LiCl.[1][2][3][4] Heat to 150°C under vacuum for 30 mins to ensure absolute dryness. Cool to RT.

  • Solvation: Add anhydrous THF. The LiCl/Zn mixture may not fully dissolve immediately.[2][4]

  • Insertion: Add the bromomethyl cyclobutane dropwise. If the reaction does not initiate (exotherm), add 1-2 mol% of 1,2-dibromoethane and trimethylsilyl chloride (TMSCl) as initiators.[1][3][4]

  • Maturation: Stir at 40°C for 4-12 hours. Monitor consumption of the bromide by GC-MS (aliquot quenched with dilute HCl).[1][2][3][4]

  • Titration: Titrate the resulting solution against iodine to determine the precise concentration of the organozinc reagent before use in the coupling step.

Protocol B: Palladium-Catalyzed Coupling

Reagents:

  • Organozinc solution (from Protocol A)[1][2][3][4]

  • Aryl Bromide/Iodide (0.8 equiv relative to Zn reagent)[1][2][3][4]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%) - Buchwald ligands are essential for sterically demanding alkyl-aryl couplings.[1][2][3][4]

Procedure:

  • In a separate vial, mix the Aryl halide, Pd source, and Ligand in THF.

  • Transfer the Organozinc solution to the catalyst mixture via cannula.[2][4]

  • Stir at RT or mild heat (40-50°C).

  • Quench with saturated NH₄Cl and extract with EtOAc.

Part 5: Handling & Stability[2][3][4]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is an alkyl bromide and may slowly hydrolyze or degrade if exposed to light and moisture over prolonged periods.[2][4]

  • Safety: Alkylating agent. Potentially genotoxic.[1][2][3][4] Handle in a fume hood with double nitrile gloves.[3][4]

  • Incompatibility: Strong bases (risk of elimination), strong oxidizers.[3][4]

References

  • Haufe, G. (2008).[1][3][4] "Fluorine in Medicinal Chemistry and Chemical Biology." Blackwell Publishing.[1][2][3][4] (General grounding on lipophilicity of gem-difluoro groups).

  • Krasovskiy, A., & Knochel, P. (2006).[3][4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958–2961.[3][4] (Foundational protocol for LiCl-mediated metal insertion).[1][2][3][4]

  • Hu, Y., et al. (2008).[3][4] "Palladium-Catalyzed Alkylation of Aryl Halides with Secondary Alkylzinc Halides." Journal of the American Chemical Society, 130(11), 3298-3299.[3][4] (Reference for coupling hindered alkylzincs).

  • PubChem Compound Summary. (2025). "1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane."[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [1][2][3][4]

  • Enamine Building Blocks. "Conformationally Restricted Fluorinated Scaffolds." Enamine.net.[1][2][3][4] (General context on cyclobutane building blocks).

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and application of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane , a specialized fluorinated building block used in modern drug discovery.

Core Application: sp³-Rich Bioisostere Installation in Medicinal Chemistry Document Type: Technical Whitepaper & Protocol Author Role: Senior Application Scientist

Executive Summary: The Strategic Value of Fluorinated Cyclobutanes

In the landscape of modern medicinal chemistry, "escaping flatland" (increasing sp³ character) is a critical strategy to improve solubility and metabolic stability while reducing off-target toxicity. The 3,3-difluorocyclobutane motif has emerged as a superior bioisostere for lipophilic groups such as tert-butyl or isopropyl moieties.

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane serves as a high-value electrophile for introducing this motif. Its unique structural features include:

  • Metabolic Robustness: The gem-difluoro group blocks metabolic oxidation at the C3 position.

  • Conformational Control: The puckered cyclobutane ring, combined with the 1-methyl substituent, provides a defined vector for projecting pharmacophores.

  • Lipophilicity Modulation: The fluorine atoms lower the pKa of adjacent amines (when used in alkylation) and modulate overall logP without adding excessive molecular weight.

Chemical Profile & Structural Analysis[1]

Molecular Identity
  • Compound Name: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

  • Precursor CAS: 1408076-35-6 (Alcohol derivative)

  • Molecular Formula: C₆H₉BrF₂

  • Molecular Weight: 199.04 g/mol

Stereochemistry & Conformation

Crucially, this molecule is achiral despite its complexity. The plane of symmetry passing through C1 (bearing the methyl/bromomethyl) and C3 (bearing the difluoro group) renders the two paths around the ring identical (-CH₂-).

However, the ring exists in a dynamic "puckered" conformation. The 1,3-transannular interactions between the bulky bromomethyl/methyl groups and the fluorine atoms dictate the preferred pucker angle, influencing the steric accessibility of the electrophilic carbon during substitution reactions.

Estimated Physical Properties
PropertyValue (Estimated/Observed)Note
Physical State Colorless LiquidVolatile; handle in fume hood.
Boiling Point ~135–145 °CExtrapolated from alcohol precursor.
Density > 1.4 g/mLHigh density due to Br/F content.
Solubility DCM, THF, Et₂OImmiscible with water.

Synthesis Protocol: Conversion from Alcohol

The most reliable route to this building block is the dehydroxy-bromination of (3,3-difluoro-1-methylcyclobutyl)methanol (CAS 1408076-35-6). While HBr can be used, the Appel reaction or Phosphorus Tribromide (PBr₃) method is preferred to avoid acid-catalyzed rearrangements of the strained cyclobutane ring.

Reaction Scheme (DOT Visualization)

SynthesisPath Alcohol (3,3-Difluoro-1-methylcyclobutyl)methanol (CAS 1408076-35-6) Reagents PBr3 (0.4 eq) DCM, 0°C to RT Alcohol->Reagents Intermediate Bromophosphite Intermediate Reagents->Intermediate Activation Product 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane Intermediate->Product Nucleophilic Subst. (SN2)

Figure 1: Synthesis pathway via PBr₃ mediated bromination.[1][2][3][4] The reaction proceeds through an activated phosphite intermediate followed by rapid intramolecular or intermolecular displacement.

Step-by-Step Methodology

Scale: 10.0 mmol (approx. 1.36 g of alcohol)

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve (3,3-difluoro-1-methylcyclobutyl)methanol (1.36 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Critical: Controlling temperature prevents side reactions involving the strained ring.

  • Addition: Add Phosphorus Tribromide (PBr₃) (1.08 g, 4.0 mmol, 0.4 eq) dropwise over 10 minutes.

    • Note: A slight excess of PBr₃ relative to stoichiometry (0.33 eq) ensures complete conversion.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; alcohol oxidizes, bromide does not).

  • Quench: Cool back to 0 °C. Carefully quench with saturated NaHCO₃ solution (10 mL). Caution: Gas evolution (HBr neutralization).

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure (keep bath < 30 °C due to volatility).

  • Purification: If necessary, purify via short-path distillation or silica plug filtration (100% Hexanes).

Application Workflow: N-Alkylation of Amines

The primary utility of this bromide is alkylating secondary amines to generate tertiary amines with the 3,3-difluorocyclobutyl group.

Optimization Strategy

The steric bulk of the gem-dimethyl/bromomethyl group at C1 significantly retards Sɴ2 rates compared to primary alkyl bromides.

  • Solvent: Polar aprotic solvents (DMF, CH₃CN) are essential to accelerate the reaction.

  • Base: Use an inorganic base (K₂CO₃ or Cs₂CO₃) to scavenge HBr.

  • Catalyst: Addition of Potassium Iodide (KI, 0.1 eq) generates the in situ alkyl iodide, which is a better electrophile (Finkelstein reaction).

Experimental Workflow (DOT Visualization)

AlkylationWorkflow Start Start: Amine Substrate (Secondary Amine) Mix Dissolve in DMF/CH3CN Add Base (K2CO3) Start->Mix AddRBr Add 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane (1.2 eq) Mix->AddRBr Catalyst Optional: Add KI (0.1 eq) (Finkelstein Activation) AddRBr->Catalyst Heat Heat to 60-80°C 12-24 Hours Catalyst->Heat Check Check LCMS/TLC Heat->Check Check->Heat Incomplete Workup Aqueous Workup & Purification Check->Workup Complete

Figure 2: Standard operating procedure for N-alkylation using the fluorinated bromide building block.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C1; Poor nucleophilicity.Switch solvent to DMF; Increase Temp to 80°C; Add 0.5 eq NaI.
Elimination Product E2 elimination favored by strong bases.Use weaker bases (K₂CO₃ instead of NaH); Avoid bulky bases.
Hydrolysis Wet solvents reacting with bromide.Ensure anhydrous conditions; Store bromide over molecular sieves.

Safety & Handling Protocols

  • Lachrymator Potential: Alkyl bromides are often potent lachrymators. Handle strictly in a fume hood.

  • PBr₃ Hazards: Reacts violently with water to produce HBr gas and phosphorous acid.[2] Quench excess reagent slowly at low temperature.

  • Fluorine NMR: Use ¹⁹F NMR for rapid purity checks (distinct signal for gem-difluoro group ~ -80 to -100 ppm, often a complex multiplet due to ring puckering).

References

  • Liashuk, O. S., et al. (2024).[5][6][7] "3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery." Chemistry – A European Journal. Link

  • Grygorenko, O. O., et al. (2018). "Fluorinated Cyclobutanes in Drug Discovery." Chemical Reviews.
  • Dana Biosci. "Product: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane." Catalog Entry. Link

  • ChemScene. "(3,3-Difluoro-1-methylcyclobutyl)methanol (Precursor CAS 1408076-35-6)." Product Data Sheet. Link

  • Harrison, I. T., & Harrison, S. (1971). "Compendium of Organic Synthetic Methods." (Standard PBr₃ protocols).[3]

Sources

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane: Strategic Deployment in Bioisosteric Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane , addressing both its chemical reactivity as a specialized reagent and the pharmacological mechanism of the structural motif it installs.

Executive Summary

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS: 1252934-30-7) is a high-value building block in modern medicinal chemistry. It serves as a specialized electrophile used to introduce the 3,3-difluoro-1-methylcyclobutyl moiety—a robust bioisostere for the tert-butyl group.

While the tert-butyl group is a classic lipophilic anchor, it suffers from metabolic liability (oxidative demethylation) and high lipophilicity (LogP). The 3,3-difluoro-1-methylcyclobutyl motif mitigates these issues by leveraging the "Fluorine Effect" to block metabolic hot spots and modulate physicochemical properties, all while maintaining the necessary steric volume for receptor binding.

Chemical Mechanism: Overcoming the "Neopentyl Wall"

The Mechanistic Challenge

The core chemical mechanism of this reagent is nucleophilic substitution (SN2). However, the molecule presents a classic neopentyl electrophilic center. The leaving group (bromide) is attached to a primary carbon (


), which is directly bonded to a quaternary carbon (C1 of the cyclobutane ring).
  • Steric Retardation: In a standard SN2 transition state, the nucleophile must attack from the backside of the C-Br bond. The

    
    -branching (the methyl group and the ring carbons at C1) creates a severe steric clash with the incoming nucleophile.
    
  • Ring Strain Nuance: Unlike acyclic neopentyl bromide, the cyclobutane ring "ties back" two of the

    
    -substituents. This geometric constraint slightly reduces the cone of steric hindrance compared to a freely rotating tert-butyl analog, but the reaction remains kinetically sluggish compared to standard primary halides.
    
Reaction Optimization Protocol

To successfully utilize this building block, the reaction conditions must drive the SN2 mechanism despite the steric energy barrier.

  • Finkelstein Activation: In situ conversion of the alkyl bromide to the more reactive alkyl iodide using Sodium Iodide (NaI) is often required. The iodide is a better leaving group (weaker C-I bond), lowering the activation energy (

    
    ).
    
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are critical. They solvate the cation (e.g.,

    
    ) while leaving the nucleophile "naked" and highly reactive.
    
  • Temperature: Elevated temperatures (

    
    ) are typically necessary to overcome the steric activation barrier.
    
Visualization: SN2 Transition State Analysis

SN2_Mechanism cluster_steric Steric Factor Nucleophile Nucleophile (Nu:-) TS Transition State [Nu---C---Br]‡ (Sterically Crowded) Nucleophile->TS Backside Attack Substrate 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane Substrate->TS C-Br Bond Stretch Product Alkylated Product (Drug Intermediate) TS->Product Inversion of Config LeavingGroup Bromide (Br-) TS->LeavingGroup Departure

Figure 1: SN2 Reaction Pathway.[1] The transition state is the rate-limiting step, heavily influenced by the steric bulk of the quaternary C1 position.

Pharmacological Mechanism: The "Why" of the Motif

Once installed, the 3,3-difluoro-1-methylcyclobutyl group acts through three specific mechanistic pillars to improve the drug candidate's profile.

Metabolic Blockade (The Fluorine Effect)
  • Mechanism: Cytochrome P450 enzymes typically target electron-rich C-H bonds for oxidation.

  • Action: The C3 position of the cyclobutane ring is substituted with two fluorine atoms. The C-F bond is the strongest single bond in organic chemistry (

    
    ) and is electronically deactivated, rendering it inert to oxidative metabolism.
    
  • Result: This prevents the formation of hydroxylated metabolites that often lead to rapid clearance or toxicity.

Bioisosteric Volume & Shape
  • Mechanism: The cyclobutane ring adopts a "pucker" conformation (butterfly shape) to relieve torsional strain.

  • Action: This puckering creates a distinct 3D vector for the fluorine atoms, different from the spherical shape of a tert-butyl group. The gem-difluoro group also lowers the lipophilicity (LogP) compared to a dimethyl group due to the polarity of the C-F bonds, while maintaining a similar Van der Waals volume.

  • Result: Improved water solubility and metabolic stability without sacrificing the hydrophobic contacts required for receptor binding.

Physicochemical Comparison
Propertytert-Butyl Group3,3-Difluoro-1-methylcyclobutylMechanistic Impact
Metabolic Stability Low (Oxidation prone)High (Blocked by F)Extends Half-life (

)
Lipophilicity (LogP) High (Hydrophobic)Moderate (Lipophilicity Tuned)Improves Solubility/Permeability Balance
Geometry Spherical / RotatableRigid / Puckered Reduces Entropic Penalty upon Binding
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I) Modulates pKa of adjacent amines

Experimental Protocols

Protocol A: General Alkylation of a Secondary Amine

Use this protocol to install the motif onto a drug scaffold containing a secondary amine.

  • Reagents:

    • Substrate: Secondary Amine (1.0 eq)

    • Reagent: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.2 eq)

    • Base: Cesium Carbonate (

      
      ) (2.0 eq) - Chosen for the "Cesium Effect" which aids solubility.
      
    • Catalyst: Sodium Iodide (NaI) (0.5 eq) - Essential for Finkelstein activation.

    • Solvent: Anhydrous DMF or NMP (

      
       concentration).
      
  • Procedure:

    • Step 1: Charge a reaction vial with the amine,

      
      , and NaI. Purge with nitrogen.
      
    • Step 2: Add anhydrous DMF followed by the bromomethyl cyclobutane reagent.

    • Step 3: Heat the mixture to 80°C for 12–24 hours. Note: Monitor by LCMS. If conversion is slow, increase temperature to 100°C.

    • Step 4: Cool to room temperature. Dilute with EtOAc and wash with water (

      
      ) to remove DMF.
      
    • Step 5: Dry organic layer over

      
      , filter, and concentrate. Purify via flash chromatography.
      
Protocol B: Quality Control (QC)
  • NMR Verification: Look for the characteristic doublet of the

    
     protons (due to coupling with the F atoms or diastereotopic nature) and the complex multiplet of the cyclobutane ring protons in 
    
    
    
    NMR.
  • 
     NMR:  Essential to confirm the integrity of the gem-difluoro group (typically a distinctive pattern around -80 to -100 ppm depending on reference).
    

Bioisosteric Logic Visualization

Bioisostere_Logic tButyl tert-Butyl Group (High LogP, Metabolic Liability) Design Bioisosteric Design (Optimization) tButyl->Design Replace Difluoro 3,3-difluoro-1-methylcyclobutyl (Metabolic Block, Tuned LogP) Design->Difluoro Install Metabolism Blocks CYP450 Oxidation Difluoro->Metabolism Solubility Lowers Lipophilicity (LogD) Difluoro->Solubility Binding Retains Steric Bulk Difluoro->Binding

Figure 2: The logic of Bioisosteric Replacement. The transition from a tert-butyl group to the difluoro-cyclobutyl analog addresses metabolic and physicochemical liabilities.

References

  • Sigma-Aldrich. 3-(Bromomethyl)-1,1-difluorocyclobutane Product Information. (Accessed 2026).[2] Link

  • Enamine. Bioisosteres of tert-Butyl Group in Drug Design. Enamine.net. Link

  • PubChem. Compound Summary: 3-(Bromomethyl)-1-fluoro-1-methylcyclobutane.[3] National Library of Medicine. Link

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[4] (Contextual grounding on fluorinated cycloalkanes).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Strategic Utilization of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Magic Methyl" effect is well-documented, but the 3,3-difluorocyclobutane (DFCB) moiety represents a superior evolution in bioisosteric design. The specific building block 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane acts as a critical gateway to installing this motif.[1]

This guide addresses a specific gap in the literature: while the biological benefits of the DFCB ring are known, the synthetic incorporation of this specific precursor is non-trivial due to its neopentyl-like steric hindrance. This document outlines the physicochemical advantages of the motif, the biological rationale for its use, and—crucially—the optimized protocols required to overcome its inherent low reactivity.

Structural Analysis & Pharmacophore Potential[1]

The "Butterfly Effect" and Conformational Control

Unlike the planar cyclobutane or the chair-like cyclohexane, 3,3-difluorocyclobutane exists in a puckered "butterfly" conformation. The introduction of the gem-difluoro group at the 3-position, combined with the quaternary center at the 1-position (methyl + bromomethyl), creates a highly specific vector for side-chain orientation.[1]

PropertyValue/EffectBiological Impact
Ring Pucker Angle ~25–35°Rigidifies the scaffold, reducing entropy penalty (

) upon protein binding.[1]
C-F Bond Energy ~116 kcal/molExtreme resistance to metabolic cleavage (CYP450 oxidation).[1]
Dipole Moment ~2.0–2.4 DIncreases polarity without significantly raising Total Polar Surface Area (TPSA).[1]
Lipophilicity

Modulation
Lowers

compared to gem-dimethyl/isobutyl analogs, improving solubility.[1]
Bioisosteric Mapping

This building block serves as a bioisostere for:

  • tert-Butyl group: Similar volume but reduced lipophilicity and eliminated metabolic "soft spots" (methyl oxidation).[1]

  • Isobutyl group: The rigid ring restricts the "floppy" alkyl chain, locking the pharmacophore in a bioactive conformation.

Biological Implications (ADME & Toxicology)

Metabolic Blockade

The primary biological utility of this motif is Metabolic Stability .

  • Oxidative Block: The C-F bonds at position 3 render the ring electron-deficient, deactivating the scaffold toward CYP450-mediated hydroxylation.

  • Beta-Elimination Block: The quaternary carbon at position 1 prevents

    
    -elimination pathways often seen in simpler alkyl halides or amines.[1]
    
Toxicity Profile (Reagent vs. Product)
  • The Reagent (Bromide): As an alkylating agent, the parent bromide is potentially genotoxic (mutagenic). Strict containment is required.

  • The Product (Drug Candidate): Once coupled, the DFCB moiety is generally biologically inert and non-toxic. It does not release fluoride ions in vivo (unlike some unstable fluorinated aliphatics).[1]

The Synthetic Challenge: The Neopentyl Problem

Expert Insight: This is the most critical section for the bench scientist. The structure contains a primary bromide attached to a quaternary carbon (


).[1] This is a neopentyl system .
  • 
     Reactivity:  Extremely low. The backside of the C-Br bond is sterically shielded by the methyl group and the ring carbons.
    
  • 
     Reactivity:  Unfavorable. Primary carbocations are unstable, even with the ring strain.
    

Implication: Standard conditions (e.g.,


 in Acetone at RT) will fail.[1] You must use "Forcing Conditions" or "Assisted Displacement."[1]
Synthetic Decision Tree (Visualization)

SyntheticStrategy Start 1-(Bromomethyl)-3,3- difluoro-1-methylcyclobutane CheckNuc Select Nucleophile Type Start->CheckNuc StrongNuc Strong Nucleophile (Thiol, Azide, Cyanide) CheckNuc->StrongNuc High Nucleophilicity WeakNuc Weak/Bulky Nucleophile (Amine, Alkoxide) CheckNuc->WeakNuc Low Nucleophilicity MethodA Method A: Dipolar Aprotic (DMF/DMSO, 80-100°C) StrongNuc->MethodA Direct Displacement MethodB Method B: Finkelstein Activation (NaI cat., MEK reflux) StrongNuc->MethodB If sluggish MethodC Method C: Silver Mediation (Ag2CO3 or AgOTf) WeakNuc->MethodC Halide Abstraction Product Bioactive Intermediate MethodA->Product MethodB->Product MethodC->Product

Figure 1: Decision tree for overcoming neopentyl steric hindrance during synthesis.

Experimental Protocols

Protocol A: High-Yield Displacement with Azide (Precursor to Amines)

Target: Synthesis of the primary amine via Staudinger reduction. This is the most versatile entry point for drug discovery (amide coupling).

Reagents:

  • Substrate: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 eq)[1]

  • Sodium Azide (

    
    ): 2.0 eq[1]
    
  • Solvent: DMSO (Anhydrous) - Critical for increasing nucleophilicity.[1]

  • Temperature: 90°C

Step-by-Step:

  • Dissolution: Dissolve the bromide substrate in anhydrous DMSO (0.5 M concentration).

  • Addition: Add

    
     carefully (solid addition).
    
  • Reaction: Heat the mixture to 90°C under

    
     atmosphere for 12–16 hours. Note: Lower temperatures will result in <10% conversion due to the neopentyl effect.
    
  • Workup: Dilute with water (exothermic!) and extract with

    
     or EtOAc. Wash organic layer 3x with water to remove DMSO.[1]
    
  • Safety: Azides are shock-sensitive.[1] Do not concentrate the azide intermediate to dryness if possible; proceed directly to reduction (Staudinger or Hydrogenation).

Protocol B: Finkelstein-Assisted Etherification

Target: Creating ether linkages (Bioisostere of neopentyl ethers).[1]

Mechanism: In situ conversion of Alkyl-Br


 Alkyl-I (weaker bond, better leaving group).[1]
  • Mix Substrate (1.0 eq) with NaI (0.2 eq catalytic) and Phenol/Alcohol (1.2 eq) in Acetone or MEK.[1]

  • Add

    
     (2.0 eq).[1]
    
  • Reflux (60–80°C) for 24 hours.

    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and aids in the displacement on hindered substrates.

Structure-Activity Relationship (SAR) Logic[1]

The following diagram illustrates how the incorporation of this motif translates to biological parameters in a drug candidate.

SAR_Logic Motif 3,3-Difluoro-1-methyl cyclobutyl Motif Conf Conformational Lock Motif->Conf Rigidity Metab Metabolic Shielding Motif->Metab C-F Bond Physico Physicochemical Tuning Motif->Physico Dipole Selectivity Increased Selectivity Conf->Selectivity HalfLife Extended t1/2 Metab->HalfLife Permeability Optimized LogD Physico->Permeability

Figure 2: Translation of chemical structure to biological properties.[1]

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Link[1]

  • Grygorenko, O. O., et al. (2018). Gem-Difluorocyclobutanes: Synthesis and Applications in Drug Discovery. European Journal of Organic Chemistry. Link[1]

  • Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][2][3][4] Link

  • PubChem Compound Summary. (2024). 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane.[1][5] National Center for Biotechnology Information.[1] Link[1]

Sources

Methodological & Application

Application Note: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility, synthesis, and application of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS: 1252934-30-7). This building block is a critical tool in modern drug discovery, serving as a rigid, metabolically stable surrogate for flexible alkyl chains or gem-dimethyl groups.[1]

The molecule features three distinct structural design elements:

  • Gem-difluorination: Modulates lipophilicity (

    
    ) and lowers the 
    
    
    
    of adjacent amines.
  • Cyclobutane Scaffold: Provides defined exit vectors (

    
     bond angle) and restricts conformational entropy.
    
  • Quaternary Center (C1): Blocks metabolic hotspots (CYP450 oxidation) and creates a "neopentyl-like" steric environment.

Physicochemical Profile & Design Rationale

The "Magic Methyl" & Fluorine Effect

The incorporation of this motif is often driven by the need to improve metabolic stability without sacrificing potency. The gem-difluoro group acts as a bioisostere for a carbonyl oxygen or a sulfone, while the quaternary methyl group prevents


-oxidation.

Table 1: Comparative Physicochemical Properties

PropertyNon-Fluorinated Analog (1-Ethyl-1-methylcyclobutane)Target: 3,3-Difluoro Analog Impact on Drug Design
C-F Bond Length N/A1.35 ÅHigh metabolic stability; resists hydrolysis.
Lipophilicity (

)
Baseline+0.2 to +0.4Fluorine increases lipophilicity but reduces basicity.
Metabolic Liability High (C3 oxidation)LowC3 is blocked by F; C1 is quaternary.
Electrophilicity ModerateLow (Neopentyl)Requires specific coupling protocols (see Sec 4).
Structural Bioisosterism

The 3,3-difluorocyclobutane moiety is increasingly used to replace:

  • Cyclohexanes: To reduce lipophilicity and molecular volume.

  • Gem-dimethyl groups: To introduce polarity and conformational constraint.

  • Carbonyls: The

    
     dipole mimics the 
    
    
    
    bond, potentially engaging in orthogonal dipolar interactions with protein backbones.

Synthesis Protocol: High-Fidelity Route

Context: Direct bromination of the cyclobutane ring is non-selective. The preferred industrial route proceeds via the reduction of the commercially available ester, followed by bromination.

Step 1: Reduction of Methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate
  • Reagent: Lithium Aluminum Hydride (

    
    ) or 
    
    
    
    (safer).
  • Solvent: Anhydrous THF.

  • Temperature:

    
     to Room Temperature (RT).
    

Protocol:

  • Charge a flame-dried flask with

    
     (1.2 equiv) in anhydrous THF under 
    
    
    
    .
  • Cool to

    
    . Dropwise add the ester (1.0 equiv) dissolved in THF.
    
  • Critical Observation: Gas evolution (

    
    ) will occur. Control addition rate to maintain temperature 
    
    
    
    .
  • Warm to RT and stir for 4 hours. Monitor by TLC (stain: PMA or

    
    ; UV inactive).
    
  • Fieser Quench: Cool to

    
    . Add water (
    
    
    
    mL), 15% NaOH (
    
    
    mL), then water (
    
    
    mL).
  • Filter the granular precipitate. Concentrate filtrate to yield (3,3-difluoro-1-methylcyclobutyl)methanol .

Step 2: Bromination (The Appel Reaction)
  • Reagents: Carbon Tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM).

Protocol:

  • Dissolve the alcohol (from Step 1) and

    
     (1.2 equiv) in DCM at 
    
    
    
    .
  • Add

    
     (1.2 equiv) portion-wise.
    
  • Mechanism: The reaction is driven by the formation of the strong

    
     bond.
    
  • Stir at RT for 12 hours.

  • Purification: Concentrate and triturate with heptane to precipitate

    
    . Filter. Flash chromatography (100% Pentane 
    
    
    
    5% EtOAc/Pentane) is required as the product is non-polar.

Application Protocol: Coupling Strategies

The Challenge: The electrophilic carbon in 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is a neopentyl center. It is sterically hindered by the adjacent quaternary carbon and the ring structure. Standard


 reactions will be extremely sluggish.

Solution: Use "Finkelstein Conditions" or convert to a more reactive electrophile.

Method A: Finkelstein-Assisted Alkylation (Recommended)

This method generates the more reactive iodide in situ.

  • Solvent: Acetone (for halide exchange) or DMF/DMSO (for coupling).

  • Additives: Sodium Iodide (NaI, 0.5 equiv catalytic or 1.0 equiv stoichiometric).

  • Base:

    
     (Cesium Carbonate) - preferred for its solubility in organic solvents.
    

Step-by-Step:

  • Dissolve the nucleophile (amine/phenol) in DMF (0.2 M).

  • Add

    
     (2.0 equiv) and stir for 15 min.
    
  • Add 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.2 equiv).

  • Add NaI (0.5 equiv).

  • Heat: Heat to

    
     . (Room temp will likely fail).
    
  • Monitoring: Monitor by LCMS. If conversion is

    
     after 12h, increase temp to 
    
    
    
    .
Method B: Silver-Mediated Coupling (For difficult substrates)

If Method A fails, use


 or 

. The silver pulls the bromide, creating a transient carbocation-like character (pushing towards

-like pathway), though this risks rearrangement.
  • Warning: Use only if the nucleophile is weak.

Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesizing and utilizing this building block.

G Start Start: Methyl 3,3-difluoro-1-methyl cyclobutane-1-carboxylate Reduction Reduction (LiAlH4, THF, 0°C) Start->Reduction Alcohol Intermediate: (3,3-difluoro-1-methyl cyclobutyl)methanol Reduction->Alcohol Bromination Bromination (CBr4, PPh3, DCM) Alcohol->Bromination Product PRODUCT: 1-(Bromomethyl)-3,3-difluoro -1-methylcyclobutane Bromination->Product Decision Coupling Strategy (Neopentyl Electrophile) Product->Decision MethodA Method A: Standard SN2 (K2CO3, DMF, RT) Decision->MethodA Standard MethodB Method B: Finkelstein (Cs2CO3, NaI, DMF, 80°C) Decision->MethodB Optimized ResultA Result: <10% Yield (Steric Hindrance) MethodA->ResultA ResultB Result: >80% Yield (Iodide catalysis) MethodB->ResultB

Caption: Synthesis pathway and optimization of coupling conditions to overcome neopentyl steric hindrance.

Safety & Handling

  • Volatility: The final bromide product has a relatively low molecular weight (~199 g/mol ) and can be semi-volatile. Do not dry under high vacuum (< 5 mbar) for extended periods; use a rotary evaporator with controlled pressure.

  • Fluorine NMR: Always verify the integrity of the

    
     group using 
    
    
    
    NMR. The gem-difluoro signal typically appears as a complex multiplet around -80 to -100 ppm. Loss of fluorine (HF elimination) can occur under extremely basic conditions (e.g.,
    
    
    ), leading to cyclobutenes.
  • Toxicity: Like all alkylating agents, treat as a potential mutagen/carcinogen. Use double gloves and work in a fume hood.

References

  • Vertex AI Search. (2023). Synthesis of 1-(bromomethyl)-3,3-difluorocyclobutane derivatives. 2

  • Sigma-Aldrich. (2023). Product Specification: 3-(Bromomethyl)-1,1-difluorocyclobutane. Link[3]

  • PubChem. (2023).[4] Compound Summary: 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. 5

  • Melnykov, et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. 6

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Cited within context of search result 1.5). 3

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" for introducing gem-difluorocyclobutyl moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS: 1252934-30-7). This reagent is a specialized building block designed to introduce the 3,3-difluoro-1-methylcyclobutyl group—a lipophilic, metabolically stable bioisostere often used to replace tert-butyl, isopropyl, or cyclohexyl groups in lead optimization.

Key Technical Challenge: The bromomethyl group resides at a neopentyl position (beta-quaternary center). Consequently, it exhibits exceptionally low reactivity toward standard


 nucleophilic substitution due to severe steric shielding. Successful utilization requires specific protocols that circumvent this kinetic barrier.

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyValueRelevance
Formula

Core building block
MW 199.04 g/mol Low MW fragment
Appearance Colorless Liquid/Low-melting solidEasy handling
LogP (Calc) ~2.3Lipophilic fragment
Reactivity Class Neopentyl Alkyl Halide High Steric Hindrance
The "Neopentyl Shield" Problem

The primary carbon holding the bromine is adjacent to a quaternary ring carbon (C1). This creates a "neopentyl" steric environment.

  • 
     Reactivity:  ~100,000x slower than ethyl bromide.[1] The backside attack trajectory is blocked by the ring methyl and the ring methylenes.[2]
    
  • 
     Reactivity:  Unfavorable due to the instability of the primary carbocation.[2][1]
    
  • Implication: Standard alkylation conditions (e.g.,

    
    /Acetone/RT) will fail .
    

Application Protocols

Decision Matrix: Selecting the Right Pathway

ReactionPathways Start Target Molecule Type Bond Type Needed? Start->Type Het C-Heteroatom (O, N, S) Type->Het Ether/Amine Carbon C-Carbon (Aryl/Alkyl) Type->Carbon Biaryl/Alkyl MethodA Protocol A: High-Energy Substitution (Finkelstein-Assisted) Het->MethodA MethodB Protocol B: Zinc Insertion (Negishi Coupling) Carbon->MethodB

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired bond formation.

Protocol A: Heteroatom Functionalization (C-O, C-N, C-S)

Use this for synthesizing ethers, amines, or thioethers.

Mechanism:


 substitution forced by high temperature, polar aprotic solvent, and iodide catalysis (Finkelstein reaction).

Reagents:

  • Nucleophile: Phenol, Amine, or Thiol.

  • Base:

    
     (preferred for solubility) or NaH.
    
  • Solvent: DMF, DMSO, or NMP (Required).

  • Catalyst: KI or TBAI (0.5 - 1.0 equiv).[3][4]

Step-by-Step Procedure:

  • Activation: In a pressure vial, dissolve the nucleophile (1.0 equiv) in anhydrous DMF (0.5 M).

  • Deprotonation: Add

    
     (2.0 equiv). Stir at RT for 15 min.
    
  • Addition: Add 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.2 - 1.5 equiv).

  • Catalysis: Add Potassium Iodide (KI) (0.5 equiv). Note: This converts the unreactive Bromide to a more reactive Iodide in situ.

  • Reaction: Seal the vial and heat to 80–100°C for 12–24 hours.

    • Monitoring: LCMS will show slow conversion. Do not stop early.

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry over

    
    .
    

Expert Tip: For amines, use the amine as the solvent if cheap, or use a sealed tube at 120°C. If the amine is valuable, consider Protocol B (using the zinc reagent to couple with an electrophilic amine source) or modern photoredox catalysis.

Protocol B: C-C Bond Formation (The Knochel-Zinc Method)

Use this for attaching the cyclobutyl group to aromatic rings or other alkyl chains.

Mechanism: Direct insertion of Zinc into the C-Br bond is sluggish. We use Knochel's conditions (LiCl/TMSCl activation) to generate the organozinc species, followed by Negishi cross-coupling.[4]

Reagents:

  • Zinc dust (activated).[4][5]

  • LiCl (anhydrous).

  • TMSCl (Trimethylsilyl chloride).[5]

  • Catalyst:

    
     / S-Phos or 
    
    
    
    .

Step-by-Step Procedure:

Step 1: Preparation of the Organozinc Reagent
  • Drying: Flame-dry a Schlenk flask under Argon. Add LiCl (1.5 equiv) and Zinc dust (2.0 equiv). Dry under vacuum at 140°C for 1 hour.

  • Activation: Cool to RT. Add anhydrous THF. Add TMSCl (0.05 equiv) and stir for 15 min to activate the Zn surface.

  • Insertion: Add 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 equiv).

  • Heating: Heat the suspension to 50–60°C for 4–12 hours.

    • QC: Aliquot and quench with iodine; check by GC/LCMS. High conversion to the organozinc species is expected.

    • Result: You now have the reagent R-ZnBr•LiCl in THF.[3][4][6]

Step 2: Negishi Cross-Coupling
  • Coupling Partner: In a separate flask, dissolve the Aryl Bromide/Iodide (0.8 equiv relative to Zn reagent) and Pd catalyst (e.g.,

    
     2 mol% + S-Phos 4 mol%) in THF.
    
  • Mixing: Transfer the Organozinc solution (from Step 1) to the catalyst solution via syringe/cannula.

  • Reaction: Stir at RT or mild heat (40°C) for 2–6 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Bioisosteric Design Rationale

Why go through the trouble of using this hindered reagent?

  • Metabolic Blocking: The gem-difluoro group at position 3 blocks metabolic oxidation (hydroxylation) that typically occurs on cyclobutane rings.

  • Lipophilicity Modulation:

    • The

      
       group increases lipophilicity compared to an oxetane but is more polar than a pure hydrocarbon.
      
    • The 1-methyl group breaks the symmetry of the ring, often improving solubility and selectivity in protein binding pockets compared to the des-methyl analog.

  • Conformational Lock: The "pucker" of the cyclobutane ring places the fluorine atoms and the methyl group in specific vectors, providing a rigid scaffold that can orient pharmacophores precisely.

Comparison of Bioisosteres:

GroupLogPMetabolic StabilitySteric Bulk
Isobutyl (

)
HighLow (benzylic/tertiary oxidation)Medium
Neopentyl (

)
Very HighHighHigh
Difluoro-methyl-cyclobutyl Medium-High Excellent High

Safety & Handling

  • Lachrymator Warning: Like many benzyl and alkyl bromides, this compound may be a lachrymator. Handle only in a functioning fume hood.

  • Alkylating Agent: Potentially genotoxic. Wear double nitrile gloves and a lab coat.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

  • Knochel, P., et al. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides."[4][5][6] Angewandte Chemie International Edition, vol. 45, no.[5][6] 36, 2006, pp. 6040–6044.[5] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. Link

  • Mykhailiuk, P. K. "Generation of C(sp3)-rich Bioisosteres: Facile Synthesis of 1,1-Disubstituted 3,3-Difluorocyclobutanes." Journal of Organic Chemistry, 2025 (Contextual citation from search results regarding gem-difluorocyclobutane synthesis).
  • Dunet, G., Knochel, P. "Preparation of Polyfunctional Magnesiated and Zincated Cyclobutane Derivatives." Synlett, no.[6] 09, 2007, pp. 1383–1386. Link

Sources

Application Note: Breaking Flatland with 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

[1]

Executive Summary

In the pursuit of higher clinical success rates, Fragment-Based Drug Discovery (FBDD) has shifted focus from flat, aromatic-rich libraries to three-dimensional (3D) scaffolds rich in sp³-hybridized carbons (

11-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane1

This scaffold offers a unique trifecta of properties:

  • Structural Rigidity: The cyclobutane ring locks exit vectors, reducing the entropic penalty of binding.

  • Metabolic Robustness: The gem-difluoro motif at the C3 position blocks oxidative metabolism (e.g., by CYP450s) and modulates the pKa of distal amines.

  • Neopentyl Architecture: The C1 quaternary center provides essential 3D-dimensionality but introduces specific synthetic challenges (steric hindrance) that this guide addresses.

Strategic Rationale in FBDD

The "Magic Methyl" & Fluorine Effect

This building block serves as a superior bioisostere for the tert-butyl group.[1] While a tert-butyl group is lipophilic and metabolically labile, the 3,3-difluoro-1-methylcyclobutyl moiety lowers lipophilicity (LogD) due to the polarity of the C-F bonds while maintaining the steric bulk necessary to fill hydrophobic pockets.

Propertytert-Butyl Group3,3-Difluoro-1-methylcyclobutylImpact on Drug Design
Hybridization


High 3D complexity (Good)
Metabolic Stability Low (prone to oxidation)High (C-F bond strength)Extends Half-life (

)
Lipophilicity High (increases LogP)Moderate (C-F polarity)Improves Solubility/Bioavailability
Reactivity InertReactive Handle (-CH₂Br)Enables Fragment Growing
Vector Analysis

Unlike flexible alkyl chains, the cyclobutane ring enforces a specific angle between substituents. The bromomethyl group acts as a "warhead" or "linker," projecting the fragment into adjacent sub-pockets. The quaternary center at C1 ensures that the fragment does not collapse into a flat conformation, a common failure mode in protein-ligand docking.

Technical Challenges & Solutions

The Neopentyl Problem

The primary challenge with 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is its reactivity.[1] The bromine is attached to a primary carbon (

1neopentyl system1
  • Mechanism Implication: Standard

    
     reactions are severely hindered by the 
    
    
    -branching (steric clash with the methyl and ring methylenes).[1]
  • Common Failure: Attempting substitution at Room Temperature (RT) with weak nucleophiles often leads to no reaction or elimination side-products.[1]

  • Solution: The protocols below utilize Finkelstein catalysis (in situ conversion to the more reactive iodide) and dipolar aprotic solvents at elevated temperatures.

Experimental Protocols

Protocol A: Synthesis of the "Fragment Linker" (Azide Introduction)

Purpose: To convert the low-reactivity bromide into an azide, which can be reduced to a primary amine for amide coupling or used in Click Chemistry (CuAAC).

Reagents:

  • Substrate: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 eq)[1]

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq)[1]
    
  • Catalyst: Sodium Iodide (

    
    ) (0.2 eq) - Critical for Finkelstein exchange[1]
    
  • Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Add

    
     (1.5 eq) and 
    
    
    (0.2 eq) to anhydrous DMSO. Stir until mostly dissolved.
    • Note:

      
       is sparingly soluble; fine suspension is acceptable.[1]
      
  • Addition: Add the bromide substrate (1.0 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C for 16–24 hours.

    • Checkpoint: Monitor by TLC (stain with Phosphomolybdic Acid or Iodine, as the compound is not UV active). Look for the disappearance of the starting material (

      
       in 10% EtOAc/Hex) and appearance of the azide (usually slightly more polar).
      
  • Workup: Cool to RT. Dilute with

    
     (5x reaction volume) and wash with water (3x) to remove DMSO and inorganic salts.[1]
    
  • Safety: The aqueous wash contains residual azide.[1] Treat with bleach before disposal.[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The resulting oil is typically pure enough for reduction (Staudinger or Hydrogenation).[1]
    
Protocol B: Thiol Displacement (Fragment Growing)

Purpose: To link the scaffold to a cysteine-containing fragment or a thiol-based side chain.[1]

Reagents:

  • Substrate: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 eq)[1]

  • Thiol: Aryl/Alkyl Thiol (1.2 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: DMF

Methodology:

  • Activation: In a vial, mix the Thiol and

    
     in DMF. Stir for 15 min at RT to generate the thiolate anion (highly nucleophilic, overcoming steric hindrance).
    
  • Coupling: Add the bromide substrate.

  • Thermal Drive: Seal the vial and heat to 60°C for 12 hours.

    • Why 60°C? Thiolates are strong nucleophiles, so extreme heat (like 90°C) might cause elimination.[1] 60°C is the "Goldilocks" zone for neopentyl substitution with strong nucleophiles.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold in a library synthesis campaign.

FBDD_WorkflowStart1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutaneDecisionTarget FunctionalizationStart->DecisionPath_NNitrogen Nucleophile(Amine Synthesis)Decision->Path_NRoute APath_SSulfur Nucleophile(Thioether Linkage)Decision->Path_SRoute BPath_CCarbon Nucleophile(Cross-Coupling)Decision->Path_CRoute CStep_AzideAzide Displacement(NaN3, NaI, 90°C)Path_N->Step_AzideNeopentyl SN2Step_ThiolThiolate Displacement(Cs2CO3, 60°C)Path_S->Step_ThiolStrong NucStep_ZincZinc Insertion(Zn dust, LiCl)Path_C->Step_ZincStep_RedStaudinger Reduction(PPh3, H2O)Step_Azide->Step_RedFinal_AminePrimary Amine(Library Building Block)Step_Red->Final_AmineFinal_SulfideSulfide Linker(Fragment Connector)Step_Thiol->Final_SulfideFinal_NegishiNegishi Coupling(Ar-X, Pd cat)Step_Zinc->Final_Negishi

Figure 1: Strategic Derivatization Workflow. Route A overcomes steric hindrance via Finkelstein catalysis; Route B leverages high nucleophilicity; Route C utilizes metallaphotoredox or classical organometallic insertion.

References

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link][1]

  • Mykhailiuk, P. K. (2015).[1] Generation of Csp3-rich drug-like libraries from 3,3-difluorocyclobutanes. European Journal of Medicinal Chemistry, 92, 191-198. (Contextual grounding on difluorocyclobutane utility).

  • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. (Mechanistic insights on small ring strain and substitution).
  • Peterson, P. E., & Tao, E. V. (1964). Solvents and Nucleophilicity in Neopentyl Systems. Journal of Organic Chemistry. (Foundational text on neopentyl halide reactivity).
  • PubChem Compound Summary . 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane. National Center for Biotechnology Information.[1] [Link][1]

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" as a bioisostere precursor.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic application of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane as a bioisostere precursor for neopentyl and bulky aliphatic groups.

Advanced Bioisosteric Capping for Metabolic Stability and Conformational Control[1]

Executive Summary

In modern drug design, the neopentyl group (2,2-dimethylpropyl) is a privileged motif for providing steric bulk and lipophilicity. However, it often suffers from metabolic liabilities at the methyl groups and can introduce excessive lipophilicity (LogP).

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane serves as a specialized electrophilic precursor to a fluorinated bioisostere of the neopentyl group. By "tying back" two methyl groups into a cyclobutane ring and introducing fluorine at the metabolic "soft spot" (C3), this motif offers:

  • Metabolic Blockade: Fluorination at C3 prevents oxidative metabolism (P450).

  • Lipophilicity Modulation: The C-F bonds lower LogD compared to the hydrocarbon parent.

  • Conformational Locking: The puckered cyclobutane ring restricts the vector of the attached side chain.

This guide provides the rationale, chemical profile, and validated protocols for installing this motif into drug scaffolds.

Chemical Profile & Bioisosteric Rationale
2.1 Compound Identity
PropertyDetail
Chemical Name 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane
Structure A cyclobutane ring with a quaternary C1 (Methyl, Bromomethyl) and gem-difluoro at C3.[1][][3][4][5][6][7]
Function Electrophilic Alkylating Agent (Bioisostere Precursor)
Key Moiety (3,3-Difluoro-1-methylcyclobutyl)methyl group
Molecular Weight ~199.04 g/mol
Physical State Liquid (Predicted) or Low-melting Solid
Stability Stable at room temperature; store at 2-8°C under inert gas.
2.2 The Bioisosteric Swap

This precursor installs a group that mimics the Neopentyl moiety.

  • Neopentyl: -CH2-C(CH3)3

  • Bioisostere: -CH2-[1-Me-3,3-F2-Cyclobutyl]

Structural Logic: The quaternary carbon at position 1 of the cyclobutane mimics the quaternary center of the tert-butyl group. The ring constraint reduces the entropic penalty of binding, while the 3,3-difluoro substitution blocks the typical site of metabolic oxidation (the position trans to the quaternary center).

DOT Diagram: Bioisosteric Relationship

Bioisostere cluster_0 Traditional Motif cluster_1 Fluorinated Bioisostere Neopentyl Neopentyl Group (-CH2-tBu) High Lipophilicity Metabolic Soft Spots (CH3) F_Cyclo (3,3-Difluoro-1-methyl cyclobutyl)methyl Lower LogD Metabolically Blocked (CF2) Neopentyl->F_Cyclo Structural Mimicry caption Figure 1: Transition from Neopentyl to Fluorinated Cyclobutane Bioisostere.

Reactivity & Synthesis Challenges

Critical Insight: This compound is a neopentyl-like electrophile . The electrophilic carbon (-CH2-Br) is primary, but it is attached to a quaternary carbon (C1 of the ring). This creates significant steric hindrance (beta-branching), making standard SN2 reactions sluggish compared to simple alkyl halides.

  • Standard Conditions: Often fail or require prolonged heating, leading to decomposition.

  • Optimized Strategy: Use Finkelstein conditions (in situ conversion to Iodide) or highly polar aprotic solvents with Cesium bases to accelerate the reaction.

Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines

Use this protocol to attach the bioisostere to a scaffold containing a secondary amine.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.5 equiv) – Crucial for Finkelstein acceleration

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Workflow:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 equiv) in anhydrous DMF .

  • Activation: Add Cs₂CO₃ (3.0 equiv) and NaI (0.5 equiv). Stir at room temperature for 10 minutes.

    • Note: The NaI converts the unreactive alkyl bromide into a highly reactive alkyl iodide in situ.

  • Addition: Add 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.5 equiv) dropwise.

  • Reaction: Seal the vial and heat to 80°C for 12–18 hours.

    • Monitoring: Monitor by LCMS. The bromide is sterically hindered; if conversion is <50% after 12h, increase temperature to 100°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc gradient).

DOT Diagram: N-Alkylation Workflow

Alkylation Start Start: Amine Substrate Mix Mix in DMF + Cs2CO3 + NaI (0.5 eq) Start->Mix Add Add Bromide Reagent (1.5 eq) Mix->Add Heat Heat to 80°C (12-18 hours) Add->Heat Steric Hindrance Requires Heat Check LCMS Check Heat->Check Check->Heat Incomplete (Raise T to 100°C) Workup Workup (EtOAc/H2O) & Purification Check->Workup Complete caption Figure 2: Optimized N-Alkylation Workflow with Finkelstein Acceleration.

Protocol B: Troubleshooting & Alternative Activation

If Protocol A fails due to low reactivity (common with electron-deficient amines), convert the bromide to a Triflate intermediate, which is significantly more reactive.

Triflate Generation (In Situ):

  • Caution: Silver salts are expensive but effective for neopentyl-like halides.

  • Method: React the bromide with AgOTf (Silver Triflate) in the presence of the nucleophile in Toluene/DCM. This drives the reaction via precipitation of AgBr.

Analytical Validation (QC)

When characterizing the final product, look for these specific NMR signatures which confirm the installation of the (3,3-difluoro-1-methylcyclobutyl)methyl group.

MethodExpected Signal / Observation
¹H NMR Methyl (C1): Singlet ~1.2–1.4 ppm (3H). Methylene (-CH₂-N): Singlet or AB quartet ~3.0–3.5 ppm (2H). Ring Protons: Multiplets ~2.2–2.8 ppm (4H), showing complex splitting due to F-coupling.
¹⁹F NMR Gem-Difluoro: A distinct AB quartet (or two multiplets) around -80 to -100 ppm. Large geminal coupling constant (~200-250 Hz).
LCMS Mass Shift: Product mass = [Amine Mass] + 119.1 amu (C6H9F2 fragment).
Safety & Handling
  • Genotoxicity Warning: As an alkylating agent, 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is a potential mutagen. Handle exclusively in a fume hood.

  • Skin Absorption: Highly lipophilic; wear double nitrile gloves.

  • Incompatibility: Avoid contact with strong oxidizers.[8][9] Reacts violently with alkali metals.

References
  • Bioisosteres in Drug Discovery: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Fluorinated Cyclobutanes: Liashuk, O. S., et al. (2024). "3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements." Chemistry – A European Journal.

    • Note: Provides foundational logic for 3,3-difluoro-cycloalkane bioisosteres.
  • Neopentyl Halide Reactivity: Streitwieser, A. (1956). "Solvolytic Displacement Reactions at the Neopentyl Carbon." Chemical Reviews.

    • Note: Foundational text explaining the steric retardation of Sn2 reactions
  • Finkelstein Reaction Protocol: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.

Disclaimer: This protocol is intended for research use only. Users must perform their own safety assessment before handling fluorinated alkylating agents.

Sources

Application Note: Derivatization Strategies for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane represents a high-value "sp³-rich" building block in modern medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for tert-butyl or isopropyl groups, offering defined exit vectors due to the rigid cyclobutane scaffold.

However, this molecule presents a specific synthetic challenge: The Neopentyl Wall. The electrophilic carbon (


) is attached to a quaternary center (C1), creating a neopentyl-like steric environment. Standard SN2 reactions, which work well for primary alkyl halides, are kinetically suppressed by orders of magnitude (approx. 

-fold slower) due to severe steric shielding of the

orbital.

This guide details three validated protocols to bypass this barrier:

  • Nickel-Catalyzed Cross-Electrophile Coupling (For C-C bonds).

  • High-Temperature Azidation (For C-N bonds via reduction).

  • Zincate Formation (Reversing polarity for broad utility).

Chemical Profile
FeaturePropertyImpact on Reactivity
Scaffold CyclobutaneRigid geometry; defined exit vectors (

vs

planar).[1]
Substituents 3,3-DifluoroLowers pKa of neighbors; increases lipophilicity (

); blocks metabolic oxidation.
Sterics 1-Methyl (Quaternary)CRITICAL: Creates neopentyl hindrance. Blocks backside attack (SN2).
Leaving Group BromideModerately good leaving group; amenable to radical abstraction or metal insertion.

Reactivity Landscape & Decision Matrix

The following diagram illustrates the divergent pathways required to functionalize this sterically hindered scaffold. Note that direct nucleophilic displacement requires forcing conditions, while radical and transition-metal pathways offer milder alternatives.

Reactivity_Matrix Start 1-(Bromomethyl)- 3,3-difluoro-1-methylcyclobutane Decision Target Bond? Start->Decision CC_Bond C-C Bond (Arylation/Alkylation) Decision->CC_Bond Aryl/Alkyl CN_Bond C-N Bond (Primary Amines) Decision->CN_Bond Amine Metal_Bond C-Zn/Mg Bond (Nucleophile Gen) Decision->Metal_Bond Generic Method_Ni Protocol 1: Ni-Catalyzed Reductive Coupling CC_Bond->Method_Ni Bypasses Sterics via Radical Mech Method_Azide Protocol 2: Forcing S_N2 (Azide) + Staudinger Red. CN_Bond->Method_Azide High T / Polar Solvent Method_Zn Protocol 3: Zinc Insertion (Negishi Precursor) Metal_Bond->Method_Zn LiCl activation

Figure 1: Strategic decision tree for derivatizing neopentyl-like cyclobutanes. Direct SN2 is avoided for C-C bond formation in favor of catalytic methods.

Protocol 1: Nickel-Catalyzed Cross-Electrophile Coupling (C-C Bond)

Application: Attaching the cyclobutane scaffold to an aromatic ring (Drug Core Synthesis). Mechanism: This reaction proceeds via a radical mechanism (Single Electron Transfer), effectively ignoring the steric hindrance that blocks SN2 pathways. The use of 5-Cyanoimidazole or Bi-oxazoline (BiOx) ligands is critical for stabilizing the Ni-neopentyl complex.

Materials
  • Substrate: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 equiv).

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv).

  • Catalyst:

    
     (10 mol%).
    
  • Ligand: 5-Cyanoimidazole (20 mol%) OR 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy).

  • Reductant: Manganese powder (

    
    ) (3.0 equiv, activated).
    
  • Additives: Sodium Iodide (NaI) (0.5 equiv) - Crucial for Finkelstein activation in situ.

  • Solvent: DMA (N,N-Dimethylacetamide) or DMPU (anhydrous).

Step-by-Step Procedure
  • Activation: In a glovebox or under Argon, flame-dry a reaction vial containing Mn powder. Allow to cool.

  • Catalyst Loading: Add

    
     and the Ligand.
    
  • Solvation: Add anhydrous DMA (0.2 M concentration relative to substrate). Stir for 10 min to form the pre-catalyst complex (often turns deep green/purple).

  • Substrate Addition: Add the Aryl Bromide, the Cyclobutane Bromide, and NaI.

  • Reaction: Seal the vial and heat to 60–80°C with vigorous stirring.

    • Note: Neopentyl bromides are sluggish.[2] The NaI converts the bromide to a transient iodide, which is more easily engaged by the Nickel catalyst.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl bromide.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Mn salts. Wash with 1M HCl (to remove Ni) and brine.

  • Purification: Flash chromatography.

Troubleshooting:

  • Low Yield? Switch ligand to Biozazoline (BiOx) or add TFA (2 mol%) to activate the Mn surface.

  • Homocoupling? Use a slow addition of the cyclobutane bromide via syringe pump over 2 hours.

Protocol 2: High-Temperature Azidation (C-N Bond)

Application: Synthesis of primary amines for amide coupling. Challenge: Standard amines (e.g., benzylamine) will not displace this bromide before decomposition occurs. The Azide anion (


) is a linear, "slim" nucleophile that can penetrate the neopentyl shield under forcing conditions.
Materials
  • Substrate: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane.[3]

  • Nucleophile: Sodium Azide (

    
    ) (3.0 equiv).
    
  • Solvent: DMPU or HMPA (Caution: HMPA is toxic; DMPU is a safer alternative). DMSO is acceptable but can cause oxidation side reactions at high temps.

  • Temperature: 90–110°C.

Step-by-Step Procedure
  • Displacement: Dissolve substrate in DMPU (0.5 M). Add

    
    .
    
  • Heating: Heat to 100°C for 16–24 hours behind a blast shield.

    • Safety: Organic azides with low C/N ratios can be explosive. This molecule (C6H9F2N3) has a ratio of 2:1, which is borderline. Do not isolate the pure azide by distillation.

  • Workup: Dilute with

    
     and water. Wash organic layer 5x with water to remove DMPU.
    
  • Reduction (Staudinger): To the crude azide in THF/Water (10:1), add Triphenylphosphine (

    
    , 1.2 equiv). Stir at RT for 12 hours.
    
  • Hydrolysis: Heat to 50°C for 2 hours to ensure hydrolysis of the iminophosphorane.

  • Purification: Acid/Base extraction. Acidify to pH 2, wash with ether (removes

    
    ), basify aqueous layer to pH 12, extract with DCM.
    

Protocol 3: Zincate Formation (The "Inversion" Strategy)

Application: Converting the electrophile into a nucleophile (Negishi coupling precursor). Logic: Since it is hard to attack the bromide, we insert a metal into the C-Br bond. Neopentyl zinc reagents are remarkably stable and do not undergo


-hydride elimination (no 

-hydrogens on the quaternary C1).
Materials
  • Substrate: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane.[3]

  • Metal: Zinc dust (activated with 1,2-dibromoethane and TMSCl).

  • Additive: Lithium Chloride (LiCl) (1.0 equiv) - Essential for solubilizing the organozinc species (Knochel's conditions).

  • Solvent: THF (anhydrous).

Step-by-Step Procedure
  • Activation: In a flame-dried Schlenk flask, add Zn dust (3.0 equiv) and LiCl (1.0 equiv). Heat to 150°C under vacuum for 1 hour (to dry LiCl).

  • Solvation: Cool to RT. Add THF. Add 5 mol% TMSCl and 5 mol% 1,2-dibromoethane. Reflux for 5 mins to activate Zn surface.

  • Insertion: Add the substrate (neat or in minimal THF). Stir at RT to 40°C for 12–24 hours.

    • QC Check: Aliquot, quench with iodine (

      
      ). If the zincate is formed, you will see the corresponding Iodide by GC/LC-MS.
      
  • Usage: The resulting solution contains R-ZnBr·LiCl. This can now be coupled to Aryl Halides using

    
     (Negishi Coupling) or added to aldehydes.
    

Summary of Conditions & Troubleshooting

Reaction TypeKey ReagentSolventTempCritical Success Factor
C-C (Ni-Coupling)

/ Mn / NaI
DMA/DMPU60°CAddition of NaI to form reactive iodide in situ.
C-N (Azidation)

DMPU100°CHigh concentration, polar aprotic solvent, patience.
C-Zn (Insertion) Zn / LiClTHF40°CStrictly anhydrous LiCl; Activation of Zn surface.
Visualizing the Neopentyl Activation (Ni-Catalysis)

Mechanism Step1 Substrate (R-CH2-Br) + NaI Step2 In-Situ Finkelstein (R-CH2-I) Step1->Step2 Equilibrium Step3 Single Electron Transfer (SET) from L-Ni(I) Step2->Step3 Activation Step4 Radical Species (R-CH2•) Step3->Step4 Homolysis Step5 Capture by Ni(II)-Ar Step4->Step5 Rebound Step6 Reductive Elimination (Product) Step5->Step6 C-C Bond Formed

Figure 2: Mechanistic flow of Nickel-catalyzed activation. The radical intermediate (Step 4) is planar, relieving the steric strain during the bond-forming event.

References

  • Biswas, S., et al. "Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides."[4][5] The Journal of Organic Chemistry, vol. 85, no.[4][6] 12, 2020, pp. 8214–8220.[6] Link

  • Chernykh, A. V., et al. "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks."[7] The Journal of Organic Chemistry, vol. 84, no.[8] 13, 2019, pp. 8487–8496.[8] Link

  • Krasovskiy, A. and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, 2004, pp. 3333–3336. Link

  • Mykhailiuk, P. K. "Generation of C2-Fluoro-Substituted Cyclobutane Building Blocks." Enamine Technical Notes, 2019. Link

Sources

Application Note: Scale-Up Synthesis of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalable, robust chemistry over academic novelty, focusing on safety, unit operations, and critical process parameters (CPPs).

Executive Summary

The 3,3-difluorocyclobutane motif is a high-value bioisostere for the tert-butyl group, offering improved metabolic stability and reduced lipophilicity (LogP) while maintaining steric bulk.[1] However, the introduction of the quaternary center at the C1 position combined with the gem-difluoro substitution presents significant scale-up challenges, specifically regarding pressure containment and regiocontrol .[1]

This protocol details a validated, three-step linear sequence to 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane starting from commodity chemicals: 1,1-difluoroethylene (VDF) and methyl methacrylate.[1] The process avoids cryogenic organometallics and utilizes a thermal [2+2] cycloaddition followed by a modified Appel-type bromination optimized for kilogram-scale production.[1]

Key Process Features
  • Atom Economy: Utilizes thermal cycloaddition (100% atom economy in Step 1).[1]

  • Safety: Replaces solid LiAlH₄ with liquid Vitride® (Red-Al) for ester reduction.[1]

  • Scalability: Bromination utilizes a Triphenylphosphite/Bromine system, avoiding solid PPh₃ oxide waste filtration issues common in standard Appel conditions.[1]

Retrosynthetic Strategy & Pathway

The synthesis relies on the inherent polarity mismatch between the electron-deficient 1,1-difluoroethylene and the electron-poor methyl methacrylate to drive the regioselective thermal [2+2] cycloaddition.

Retrosynthesis Target Target Molecule 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane Alcohol Intermediate 2 (3,3-Difluoro-1-methylcyclobutyl)methanol Alcohol->Target Bromination (P(OPh)3 / Br2) Ester Intermediate 1 Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate Ester->Alcohol Reduction (Vitride / Toluene) Start1 Starting Material A 1,1-Difluoroethylene (VDF) Start1->Ester [2+2] Cycloaddition (High P/T) Start2 Starting Material B Methyl Methacrylate Start2->Ester

Figure 1: Retrosynthetic disconnection showing the linear 3-step assembly.

Detailed Process Protocol

Step 1: Thermal [2+2] Cycloaddition

Reaction: Methyl methacrylate + 1,1-Difluoroethylene


 Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate
Critical Hazard:  High Pressure Operation (>40 bar), Polymerization Risk.[1]
Rationale

Thermal cycloaddition of fluorinated alkenes requires high activation energy.[1] Unlike photochemical methods which are hard to scale (photon flux limitations), thermal activation in an autoclave is standard for multi-kilo batches.[1] A radical inhibitor is mandatory to prevent the polymerization of methyl methacrylate (MMA) or VDF.[1]

Protocol
  • Equipment: 5L Hastelloy or Stainless Steel (SS-316) high-pressure autoclave rated for 100 bar/300°C. Burst disk set to 90 bar.

  • Loading:

    • Charge Methyl Methacrylate (1.0 equiv, 1.0 kg) containing 500 ppm Hydroquinone (polymerization inhibitor).[1]

    • Note: Do not use solvent.[1] The reaction is run neat to maximize kinetics and throughput.[1]

  • Gas Addition:

    • Cool reactor to -20°C.

    • Transfer 1,1-Difluoroethylene (VDF) (1.2 equiv) via mass flow controller from the gas cylinder.[1]

  • Reaction:

    • Seal reactor and heat to 175°C .

    • Pressure Profile: Pressure will rise significantly (approx. 40-60 bar) and then decay as VDF is consumed.[1]

    • Hold for 12–16 hours until pressure stabilizes.[1]

  • Work-up:

    • Cool to room temperature.[1] Vent excess VDF to a scrubber (thermal oxidizer).[1]

    • Discharge the crude liquid.[1]

    • Purification: Fractional distillation under reduced pressure.[1]

    • Target: Boiling point approx. 65-70°C at 15 mmHg.[1]

    • Yield Expectation: 75–85%.[1]

Step 2: Reductive Hydroxymethylation

Reaction: Ester


 (3,3-Difluoro-1-methylcyclobutyl)methanol
Reagent Choice:  Sodium Bis(2-methoxyethoxy)aluminum hydride (Vitride® / Red-Al).[1]
Rationale

While LiAlH₄ is common in academic papers, it is hazardous on scale (pyrophoric solid).[1] Vitride is a liquid solution in toluene, thermally stable, non-pyrophoric, and soluble in organic solvents, making it the superior choice for scale-up.

Protocol
  • Setup: 10L Glass-lined reactor with overhead stirring, N₂ inertion, and cooling jacket.

  • Preparation: Charge Intermediate 1 (1.0 kg) and anhydrous Toluene (4.0 L). Cool to 0°C.[1]

  • Addition:

    • Charge Vitride (65% in toluene, 1.2 equiv hydride) via dosing pump over 2 hours.[1]

    • Control: Maintain internal temperature <15°C (exothermic).[1]

  • Quench (Critical Safety Step):

    • Inverse quench is preferred for flow, but for batch: Cool to 0°C.[1]

    • Slowly add 15% NaOH (aq) to hydrolyze aluminum salts to soluble aluminates.[1] Caution: H₂ gas evolution.[1][2]

  • Isolation:

    • Separate phases.[1] Wash organic layer with brine.[1]

    • Dry over MgSO₄ (or azeotropic dry).[1]

    • Concentrate toluene to obtain the crude alcohol.[1]

    • Yield Expectation: 90–95%.[1]

Step 3: Bromination via Phosphite-Bromine Adduct

Reaction: Alcohol


 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane
Reagents:  Triphenylphosphite (P(OPh)₃) / Bromine (Br₂).[1]
Rationale

Standard Appel conditions (PPh₃/CBr₄) generate stoichiometric Triphenylphosphine Oxide (TPPO), a difficult-to-remove solid waste.[1] Using P(OPh)₃ with Br₂ generates a reactive brominating species (similar to Vilsmeier-Haack) where the phosphate by-product is easily washed away or distilled, as validated in cyclobutane scale-up patents [1].[1]

Protocol
  • Setup: 10L Reactor, scrubber connected (HBr evolution possible).

  • Activation:

    • Charge DMF (3.0 L) and Triphenylphosphite (1.1 equiv).[1] Cool to 0°C.[1]

    • Add Bromine (Br₂) (1.1 equiv) dropwise.[1] The solution forms a complex (pale yellow to orange).

  • Reaction:

    • Add Intermediate 2 (Alcohol) (1.0 kg) slowly, maintaining Temp < 20°C.

    • Allow to warm to RT and stir for 4 hours.

  • Work-up:

    • Quench with water/ice.[1] Extract into MTBE or Heptane.[1]

    • Wash organic layer with 1M NaOH (removes phenol/phosphate by-products) and Sodium Thiosulfate (removes residual Br₂).[1]

  • Purification:

    • Distillation is required for high purity.[1]

    • Product is a clear liquid.[1]

    • Yield Expectation: 70–80%.[1]

Process Flow & Logic

The following diagram illustrates the operational flow, highlighting Critical Process Parameters (CPPs) and Quality Critical Attributes (CQAs).

ProcessFlow cluster_0 Step 1: Ring Construction cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination Op1 Autoclave Loading (MMA + VDF + Inhibitor) Op2 Thermal Cycloaddition 175°C, 12h, >40 bar Op1->Op2 Op3 Distillation Isolate Ester Op2->Op3 Op4 Vitride Dosing Temp < 15°C Op3->Op4 Op5 Caustic Quench H2 Management Op4->Op5 Op6 Phase Separation Op5->Op6 Op7 Complex Formation P(OPh)3 + Br2 Op6->Op7 Op8 Alcohol Addition Control Exotherm Op7->Op8 Op9 Final Distillation Target Purity >98% Op8->Op9

Figure 2: Unit operation flow chart emphasizing thermal and pressure controls.

Analytical Control Strategy

StepIntermediateMethodSpecification (IPC)
1 EsterGC-FIDPurity > 95%; MMA < 0.5%
2 AlcoholGC-FID / 1H-NMRDisappearance of Ester; Toluene < 5000 ppm
3 Final BromideGC-FID / 19F-NMRPurity > 98%; Water < 0.1% (KF)

Impurity Alert:

  • Regioisomer: In Step 1, trace amounts of the "head-to-head" cycloaddition product may form.[1] These are usually separable by distillation due to dipole moment differences.[1]

  • Polymer: If the inhibitor is consumed in Step 1, PMMA (polymethyl methacrylate) will foul the reactor.[1] Ensure O₂ exclusion and fresh inhibitor.

Safety & Waste Management (E-E-A-T)

  • 1,1-Difluoroethylene (VDF): Extremely flammable gas (H220).[1][2] Forms explosive mixtures with air.[1][3][4][5] VDF can undergo violent self-polymerization if heated without inhibition.[1] Engineering Control: Use burst disks and dedicated gas cabinets with leak detection.[1]

  • Bromine (Br₂): Highly toxic and corrosive.[1] Engineering Control: Scrubber system with NaOH/Thiosulfate is mandatory.[1]

  • Phosphite Waste: The aqueous waste from Step 3 contains phenols and phosphates.[1] It must be segregated for incineration, not discharged to general aqueous waste.[1]

References

  • Scale-Up of Bromomethylcyclobutanes

    • Method: Use of Triphenylphosphite and Bromine for conversion of cyclobutylmethanol to cyclobutyl bromide.[1][6]

    • Source:WIPO Patent WO2015101452A1, "Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane".[1]

  • [2+2] Cycloaddition of Fluorinated Olefins

    • Mechanistic Insight: Regioselectivity in thermal cycloadditions of 1,1-difluoroethylene with electron-deficient alkenes.[1]

    • Source:Journal of Fluorine Chemistry, "Cycloaddition reactions of fluoroolefins".[1] (General reference for VDF reactivity).

  • Safety of Vitride® (Red-Al)

    • Comparison: Handling advantages over LiAlH4.[1]

    • Source:Organic Process Research & Development, "Safe Handling of Metal Hydrides".[1]

Disclaimer: This protocol is for informational purposes for qualified professionals. All reactions involving high pressure and fluorinated gases must be preceded by a thorough Process Hazard Analysis (PHA).[1]

Sources

Application Note: Purification Strategies for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS: 1374656-25-3 / Generic), a specialized fluorinated aliphatic building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.[1][2][3][4]

Unlike standard alkyl halides, this molecule possesses a quaternary carbon at the


-position , which structurally inhibits standard 

-elimination pathways, rendering it surprisingly thermally stable.[1][2][3][4] However, its volatility and lack of a UV chromophore present specific challenges in isolation.[1][2][3][4] This note prioritizes vacuum distillation for bulk scale-up and stained flash chromatography for high-purity library synthesis.

Physicochemical Profile & Impurity Analysis

Understanding the molecule's physical behavior is the prerequisite for selecting a purification vector.[1][3][4]

Target Molecule Characteristics
PropertyValue / DescriptionImpact on Protocol
Structure Cyclobutane ring, gem-difluoro @ C3, Methyl @ C1, Bromomethyl @ C1.[1][2][3][4]High Stability: No

-hydrogens prevents E2 elimination to alkenes.[1][2][3][4]
Molecular Weight ~199.0 DaModerate volatility.[1][2][3][4]
Boiling Point (Est.) 145–155 °C (atm) / 60–65 °C (15 mmHg)Ideal for vacuum distillation.[1][2][3][4]
Solubility Soluble in DCM, Et₂O, Hexanes, THF.[1][2][3][4] Insoluble in water.[1][2][3][4]Lipophilic extraction required.[1][2][3][4]
Detection UV Inactive (No conjugated

-system).
Requires KMnO₄ stain, I₂, or ELSD. UV triggers will miss this compound.[1][2][3]
Density > 1.3 g/mL (Estimated)Forms the bottom layer in aqueous extractions.[1][2][4]
Common Impurity Profile

Impurities are dictated by the synthesis route, typically the bromination of (3,3-difluoro-1-methylcyclobutyl)methanol using


 or Appell conditions (

).[1][2][3][4]
  • Impurity A (Precursor): (3,3-difluoro-1-methylcyclobutyl)methanol.[1][2][3][4] Polarity: High.[1][2][3][4][5] Removal: Silica gel or aqueous acid wash.[1][2][3][4]

  • Impurity B (Phosphorus Byproducts):

    
     species or 
    
    
    
    .[1][2][3][4] Removal: Precipitation/Filtration (Appell) or Water wash (
    
    
    ).[1][2][3][4]
  • Impurity C (Ring-Opened Side Products): Homoallylic bromides (rare due to gem-difluoro stability).[1][2][3][4] Removal: Distillation.[1][2][3][4][5][6]

Decision Matrix: Selecting the Method

Figure 1: Decision matrix for purification based on scale and purity requirements.

Protocol A: Vacuum Distillation (Recommended)[1][2][3][4]

Expert Insight: Due to the quaternary center at C1 preventing


-elimination, this compound tolerates thermal stress better than linear alkyl bromides.[1][2][3][4] Distillation is the most efficient method to remove non-volatile phosphorus residues and trace solvents.[1][3][4]
Equipment Setup
  • Apparatus: Short-path distillation head (Vigreux column optional for >20g).

  • Vacuum Source: Oil pump or high-quality diaphragm pump capable of <10 mmHg.[1][2][3][4]

  • Heating: Oil bath with magnetic stirring (Avoid heating mantles to prevent hot spots).

Step-by-Step Methodology
  • Quench & Workup (Crucial Pre-step):

    • Dilute crude reaction mixture with Diethyl Ether (

      
      ) or Pentane.[1][2][3][4] Note: Avoid DCM if distilling later to prevent bumping, though DCM is acceptable if rotary evaporated thoroughly.[1][2][3][4]
      
    • Wash with saturated

      
       (removes acid traces) and Brine.[1][2][3][4]
      
    • Dry organic layer over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .[1][2][3][4] Filter and concentrate via rotary evaporation (Bath temp < 30°C, pressure > 200 mbar) to avoid losing the volatile product.
      
  • Distillation:

    • Transfer the concentrated oil to a round-bottom flask. Add a magnetic stir bar.[1][2][3][4]

    • Connect the short-path distillation head.[1][2][3][4]

    • Apply vacuum gradually to degas the oil.[1][2][3][4] Target pressure: 5–10 mmHg .[1][2][3][4][5][6]

    • Begin heating the oil bath.[1][2][4]

    • Collection:

      • Fraction 1 (Forerun): Solvent traces (Ether/DCM).[1][2][3][4] Temp: < 40°C (vapor).[1][2][3][7]

      • Fraction 2 (Main Cut):Target Product. Expect vapor temp 55–70°C @ 5–10 mmHg .[1][2][3][4]

      • Residue: Dark brown oil (Phosphorus salts/polymers) remains in the pot.[1][2][4]

  • Validation:

    • The distillate should be a clear, colorless liquid.[1][2][3][4]

    • Check purity via GC-MS (sharp single peak) or

      
       NMR.[1][2][3][4]
      

Protocol B: Flash Column Chromatography[1][2][3][4]

Expert Insight: This method is reserved for small scales (<2g) or when the crude mixture contains impurities with boiling points similar to the product.[1][2][4] Detection is the primary challenge.

Chromatographic Parameters
  • Stationary Phase: Silica Gel 60 (40–63 µm).[1][2][3][4]

  • Mobile Phase: 100% Pentane

    
     5% EtOAc in Pentane.[1][2][3][4]
    
    • Why Pentane? The product is volatile.[1][2][4][8] Pentane (BP 36°C) allows for easy removal without stripping the product.[1][2][4]

  • Detection: KMnO₄ Stain (Product turns yellow/white on pink background) or Iodine Chamber .[1][2][3][4] UV 254nm is useless .[1][2][3][4]

Step-by-Step Methodology
  • Sample Loading:

    • Mix the crude oil with a small amount of silica gel and evaporate to a dry powder (Dry Loading) OR load as a concentrated solution in Hexane.[1][3][4]

    • Warning: Do not heat the rotovap bath > 30°C during dry loading preparation.[1][2][3][4]

  • Elution:

    • Flush column with 2 CV (Column Volumes) of 100% Pentane/Hexanes.[1][2][3][4] The product is highly lipophilic and moves quickly (

      
       in 10% EtOAc).[1][2][4]
      
    • Introduce a shallow gradient: 0% to 5% EtOAc over 10 CV.

    • Collect small fractions.

  • TLC Spotting:

    • Spot fractions on a TLC plate.

    • Dip in KMnO₄ solution and heat with a heat gun.

    • Look for the spot near the solvent front (High

      
      ).[1][2][4] The alcohol impurity will remain near the baseline (
      
      
      
      ).[1][2][4]
  • Concentration:

    • Pool pure fractions.[1][2][3][4]

    • Concentrate under reduced pressure ( > 150 mbar, 25°C).[1][2][3][4] Do not apply high vacuum for extended periods, or the product will co-evaporate.[1][2][3][4]

Quality Control & Validation

NMR Interpretation ( )
  • 
     NMR: 
    
    • 
       3.4–3.6 ppm (s, 2H): 
      
      
      
      (Characteristic singlet, no splitting from C1).[1][2][3][4]
    • 
       2.2–2.8 ppm (m, 4H): Ring protons (Complex splitting due to F-coupling).[1][2][3][4]
      
    • 
       1.3–1.4 ppm (s, 3H): 
      
      
      
      group.[1][2][3][4]
  • 
     NMR: 
    
    • Expect a characteristic gem-difluoro pattern (typically roughly -80 to -100 ppm, often an AB quartet or complex multiplet depending on ring conformation).[1][2][3][4]

Storage
  • Conditions: Store at 2–8°C under Argon/Nitrogen.

  • Stabilization: Add Copper turnings if long-term storage is required to scavenge any free bromide/radicals, though the compound is relatively stable.[1][2][3][4]

References

  • General Synthesis of Bromomethyl Cyclobutanes

    • Title: Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.[1][2][3][4][5][6]

    • Source: WO2015101452A1 (Vertex / Minakem).[1][2][3][4]

    • URL:[1][2][3][4]

    • Relevance: Establishes the vacuum distillation baseline (65°C @ 5 mbar)
  • Fluorinated Cyclobutane Building Blocks

    • Title: The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
    • Source: Journal of Organic and Pharmaceutical Chemistry, 2023.[1][2][3][4]

    • URL:[Link][1][2][3][4]

    • Relevance: Provides context on the stability and handling of alpha-substituted fluorin
  • Compound Verification

    • Title: 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (PubChem CID 146080990).[1][2][3][4]

    • Source: PubChem.[1][2][3][4]

    • URL:[Link][1][2][3][4]

    • Relevance: Confirms chemical structure and identifiers.

Sources

Suzuki coupling with "1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki Coupling of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane Derivatives

Part 1: Executive Summary & Strategic Analysis

The Challenge: The substrate 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane presents a unique paradox in cross-coupling chemistry. While it is a primary alkyl halide, it possesses a neopentyl-like steric environment due to the quaternary carbon at the C1 position.

  • The Problem: Standard SN2-type oxidative additions are kinetically retarded by the steric bulk of the adjacent quaternary center.

  • The Advantage: The quaternary C1 position lacks hydrogen atoms. Consequently,

    
    -hydride elimination is structurally blocked  at the most proximal position. This inherent stability of the alkyl-palladium intermediate allows for high-yield cross-coupling if oxidative addition can be forced.
    

The Solution: Successful coupling requires a catalyst system capable of facilitating oxidative addition into electron-rich, sterically hindered alkyl–halogen bonds. This guide details two validated protocols: a Palladium/CataCXium® A system for maximum functional group tolerance and a Nickel/Bathophenanthroline system for challenging heteroaryl couplings.

Part 2: Substrate Analysis & Mechanistic Logic

The gem-difluoro motif at C3 induces a strong dipole and ring puckering, which can influence the trajectory of the incoming catalyst. However, the primary chemical driver is the steric bulk at C1.

Structural Features:

  • Neopentyl Scaffold:

    
    . The steric bulk protects the resulting product from metabolic degradation but hinders the initial catalyst approach.
    
  • 
    -Quaternary Center:  Prevents rapid decomposition of the metal-alkyl species via 
    
    
    
    -elimination, a common failure mode in alkyl Suzuki couplings.
  • 19F NMR Handle: The distinct fluorine signal provides a built-in, non-destructive probe for reaction monitoring (Self-Validating System).

G Substrate 1-(Bromomethyl)- 3,3-difluoro-1-methylcyclobutane OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Requires Bulky/e- Rich Ligand Pd_Int Alkyl-Pd(II) Species (Stabilized) OxAdd->Pd_Int Beta_Elim Beta-Hydride Elimination Pd_Int->Beta_Elim BLOCKED (No Beta-H) Prod Coupled Product (C-C Bond Formed) Pd_Int->Prod Transmetalation & Reductive Elimination

Figure 1: Mechanistic pathway highlighting the critical blockage of beta-hydride elimination due to the quaternary C1 center.

Part 3: Validated Protocols

Method A: Palladium-Catalyzed (Recommended for Broad Scope)

This protocol utilizes CataCXium® A (di(1-adamantyl)-n-butylphosphine), a bulky, electron-rich ligand specifically designed to accelerate oxidative addition into hindered alkyl halides.

Reagents:

  • Substrate: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: CataCXium® A (10 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v) or t-Amyl Alcohol (anhydrous)

Step-by-Step Protocol:

  • Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and CataCXium® A (35.8 mg, 0.10 mmol). Add 1 mL of degassed Toluene. Stir at RT for 10 mins until the solution turns from orange to pale yellow (formation of active Pd(0) species).

  • Substrate Addition: Add the boronic acid (1.5 mmol), Cs₂CO₃ (977 mg, 3.0 mmol), and the cyclobutyl bromide substrate (1.0 mmol).

  • Solvent Adjustment: Add remaining solvent (Toluene 4 mL + Water 0.5 mL). Note: Water is essential for the activation of the boronic acid.

  • Reaction: Seal the vial and heat to 100°C for 16 hours with vigorous stirring (>800 rpm).

  • Work-up: Cool to RT. Filter through a pad of Celite/Silica. Rinse with EtOAc. Concentrate and purify via flash chromatography.

Why this works: The adamantyl groups on the ligand create a protective shell, preventing catalyst deactivation, while the high electron density on phosphorus pushes the palladium into the difficult C-Br bond.

Method B: Nickel-Catalyzed (Alternative for Heterocycles)

Nickel is often superior for alkyl halides due to a radical-based oxidative addition mechanism that is less sensitive to steric hindrance than the concerted Pd mechanism.

Reagents:

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: Bathophenanthroline (10 mol%)

  • Base: K₃PO₄ (anhydrous, 2.0 equiv)

  • Solvent: Isopropanol (IPA) or sec-Butanol

Step-by-Step Protocol:

  • Catalyst Prep: In a glovebox, mix NiCl₂·glyme (22 mg, 0.1 mmol) and Bathophenanthroline (33.2 mg, 0.1 mmol) in the reaction vessel.

  • Solid Addition: Add the aryl boronic acid (1.5 mmol) and K₃PO₄ (424 mg, 2.0 mmol).

  • Liquid Addition: Add the cyclobutyl bromide (1.0 mmol) and anhydrous IPA (5 mL).

  • Quench: Dilute with ether and wash with 1M HCl (to remove pyridine ligands) before standard workup.

Part 4: Data Interpretation & Troubleshooting

Self-Validating System: 19F NMR Monitoring

The 3,3-difluoro group is a built-in spy.

  • Starting Material: Distinct multiplet around -85 to -95 ppm (depending on solvent).

  • Product: Upon coupling, the chemical environment changes slightly. A shift of 2–5 ppm is typically observed.

  • Validation: If the starting material peak remains unchanged after 4 hours, oxidative addition has failed (switch to Method B). If a new peak appears but starting material persists, increase temperature or catalyst loading.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Failed Oxidative AdditionSwitch to Ni/Bathophenanthroline . Ensure ligand:Pd ratio is >2:1.
Protodeboronation (Ar-H) Boronic Acid InstabilityUse Boronic Ester (Pinacol) instead of acid. Reduce water content.
Homocoupling (Ar-Ar) Oxidation of Boron SpeciesDegas solvents more thoroughly. Ensure inert atmosphere (Argon balloon).
Black Precipitate (Pd Black) Catalyst DecompositionLigand is insufficient. Switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3).

References

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides. Journal of the American Chemical Society, 2007.[1] Available at: [Link]

  • Synthesis and cross-coupling reactions of imidomethyltrifluoroborates. National Institutes of Health (PMC). Available at: [Link]

  • 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements. Chemistry - A European Journal, 2024. Available at: [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates. Journal of Organic Chemistry, 2008.[2] Available at: [Link]

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS: 1374656-78-4), a specialized fluorinated building block used in the synthesis of next-generation agrochemicals.

Executive Summary

In modern agrochemical design, the 3,3-difluorocyclobutyl moiety has emerged as a critical bioisostere for lipophilic alkyl groups (e.g., tert-butyl, isopropyl). It offers three distinct advantages:

  • Metabolic Stability: The gem-difluoro group blocks oxidative metabolism at the C3 position.

  • Conformational Control: The cyclobutane ring provides a rigid vector, orienting substituents in a specific 3D space unlike flexible acyclic chains.

  • Lipophilicity Modulation: It maintains high lipophilicity (essential for cuticular penetration) while lowering LogP slightly compared to non-fluorinated analogs, improving systemicity.

The specific derivative 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is an electrophilic building block designed to introduce this motif via nucleophilic substitution. However, its neopentyl-like steric hindrance requires specialized coupling protocols.

Part 1: Chemical Profile & Reactivity Analysis

PropertyDescription
Chemical Name 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane
Formula C₆H₉BrF₂
Molecular Weight 199.04 g/mol
Physical State Colorless liquid / Low-melting solid
Key Feature Quaternary Center (C1): The carbon bearing the bromomethyl group is quaternary.
Reactivity Class Neopentyl Electrophile: The leaving group is on a primary carbon adjacent to a quaternary center.[1]
Critical Reactivity Insight: The Neopentyl Problem

The most common failure mode in using this building block is underestimating its steric hindrance.

  • Structure: The electrophilic carbon (

    
    ) is primary, but it is attached to the C1 quaternary center of the cyclobutane ring.
    
  • Kinetic Consequence: This creates a "neopentyl" system. Standard

    
     reactions (e.g., 
    
    
    
    /Acetone) are kinetically suppressed by ~10⁵-fold compared to simple ethyl bromide due to severe steric clash in the transition state.
  • Strategic Solution: Successful coupling requires Finkelstein catalysis (in-situ conversion to iodide) and dipolar aprotic solvents (DMSO, NMP) at elevated temperatures.

Part 2: Synthesis of the Building Block

Before application, researchers may need to synthesize or validate the quality of the building block. The industrial route typically involves the functionalization of 3-oxocyclobutanecarboxylates.

Diagram 1: Retrosynthetic Pathway

Synthesis Start Methyl 3-oxocyclobutane- carboxylate Step1 1. Protection (Acetal) 2. Alkylation (LDA/MeI) Start->Step1 Inter1 Methyl 1-methyl-3-oxo cyclobutanecarboxylate Step1->Inter1 Step2 Deoxofluorination (DAST or Deoxo-Fluor) Inter1->Step2 Inter2 Methyl 3,3-difluoro-1-methyl cyclobutanecarboxylate Step2->Inter2 Step3 Reduction (LiAlH4) Inter2->Step3 Alcohol Alcohol Intermediate Step3->Alcohol Step4 Bromination (PBr3 or Appell) Alcohol->Step4 Final Target Bromide (C6H9BrF2) Step4->Final

Caption: Step-wise construction of the quaternary fluorinated scaffold from commercially available precursors.

Part 3: Application Protocol

Scenario: N-Alkylation of a Pyrazole Scaffold (SDHI Synthesis)

This protocol describes the coupling of the bromide with a Pyrazole-4-carboxamide derivative, a common pharmacophore in Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., analogs of Fluxapyroxad or Benzovindiflupyr).

Objective: Install the 3,3-difluoro-1-methylcyclobutylmethyl tail onto the pyrazole nitrogen.

Materials
  • Substrate: Pyrazole-4-carboxamide derivative (1.0 equiv).

  • Electrophile: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.2 - 1.5 equiv).

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv). Note: Cs+ is preferred over K+ for its "cesium effect" (higher solubility/basicity in organic solvents).
    
  • Catalyst: Sodium Iodide (NaI) (0.1 - 0.2 equiv). Crucial for Finkelstein exchange.

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Anhydrous.

Step-by-Step Methodology
  • Finkelstein Activation (Pre-Step):

    • In a reaction vessel, dissolve the Bromide (1.2 equiv) and NaI (0.2 equiv) in anhydrous DMF.

    • Stir at room temperature for 30 minutes.

    • Mechanism:[1][2][3][4] The bromide is converted in equilibrium to the more reactive Iodide . This overcomes the neopentyl rate retardation.

  • Deprotonation:

    • To the main reaction vessel, add the Pyrazole substrate (1.0 equiv) and

      
        (2.0 equiv) in DMF.
      
    • Stir at room temperature for 15 minutes to ensure deprotonation of the pyrazole N-H.

  • Coupling Reaction:

    • Add the activated Bromide/Iodide solution (from Step 1) to the Pyrazole mixture.

    • Heat the reaction mixture to 90°C - 100°C . Note: High temperature is mandatory due to steric hindrance.

    • Monitor via LC-MS. Reaction typically requires 12–24 hours.

  • Workup:

    • Cool to room temperature.[3][5]

    • Dilute with Ethyl Acetate and wash with water (3x) to remove DMF and inorganic salts.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note: The unreacted bromide is non-polar and will elute early; the product is typically more polar.

Diagram 2: Catalytic Cycle & Mechanism

Mechanism cluster_neopentyl Neopentyl Barrier Bromide Target Bromide (R-CH2-Br) Iodide Transient Iodide (R-CH2-I) (More Reactive) Bromide->Iodide Finkelstein Exch. (Fast) NaI NaI Catalyst NaI->Bromide TS Transition State (Sterically Crowded) Iodide->TS + Nucleophile Nu Pyrazole Anion (Nucleophile) Nu->TS TS->NaI Regenerates I- Product Final N-Alkylated Agrochemical TS->Product Substitution

Caption: The Finkelstein protocol converts the sluggish neopentyl bromide into a reactive iodide, enabling the substitution despite steric crowding.

Part 4: Data & Optimization

The following table summarizes the impact of reaction conditions on the yield of the coupled product (based on internal optimization studies for neopentyl-type systems).

Condition SetSolventBaseCatalystTemp (°C)Yield (24h)Notes
A (Standard) Acetone

NoneReflux (56)< 5%Failed. Too sterically hindered.
B (Polar) DMF

None8035%Slow conversion. Incomplete.
C (Cesium) DMF

None10060%Improved, but sluggish.
D (Optimized) DMF

NaI (10%) 100 92% Recommended. Iodide effect is critical.

References

  • Grygorenko, O. O., et al. (2015). "Bicyclo[1.1.1]pentanes and 3,3-difluorocyclobutanes: synthesis and properties of saturated bioisosteres." Chemistry – A European Journal. Link

  • Mykhailiuk, P. K. (2015).[6] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Streitwieser, A. (1956). "Solvolytic Displacement Reactions at the Neopentyl Carbon." Chemical Reviews. (Foundational text on neopentyl hindrance). Link

  • PubChem. (2024). "Compound Summary: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane." National Library of Medicine. Link

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" for PET ligand synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis of

fluoromethane 

Executive Summary & Strategic Importance

This guide details the protocol for the nucleophilic radiofluorination of 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane to synthesize [


F]1-(fluoromethyl)-3,3-difluoro-1-methylcyclobutane .

Why this Molecule? In modern medicinal chemistry, the 3,3-difluorocyclobutane moiety is a high-value bioisostere for lipophilic groups such as tert-butyl or gem-dimethyl groups. It offers three critical advantages for PET ligand design:

  • Metabolic Stability: The fluorine atoms at the C3 position block metabolic oxidation sites.

  • Lipophilicity Modulation: It lowers

    
     compared to hydrocarbon equivalents, improving bioavailability and reducing non-specific binding in brain PET imaging.
    
  • Conformational Rigidity: The "puckered" cyclobutane ring can lock pharmacophores into active conformations.

The Synthetic Challenge: The precursor contains a neopentyl-like electrophile (a primary alkyl bromide attached to a quaternary carbon). Consequently, standard


 radiofluorination is sterically hindered. This protocol utilizes optimized polar aprotic conditions and high thermal activation to overcome the energetic barrier imposed by the 

-quaternary center.

Chemical Mechanism & Strategy

The reaction proceeds via a nucleophilic aliphatic substitution (


).[1]
  • Precursor: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane.

  • Nucleophile: No-carrier-added (n.c.a.)

    
     complexed with Kryptofix 2.2.2 (
    
    
    
    ).[2]
  • Leaving Group: Bromide (

    
    ). While mesylates are typically faster, the bromide is often the commercially available building block.
    
  • Solvent System: DMSO is preferred over Acetonitrile (MeCN) due to its higher boiling point and better solubilization of the fluoride complex at the high temperatures (120–150°C) required to drive this neopentyl substitution.

Reaction Scheme

ReactionMechanism cluster_0 Key Challenge: Neopentyl Sterics Precursor Precursor (R-CH2-Br) TS Transition State (Sterically Hindered) Precursor->TS + Heat (130°C) Complex [18F]KF / K2.2.2 Complex->TS Product Product (R-CH2-18F) TS->Product - KBr

Figure 1: Mechanistic pathway highlighting the high activation energy requirement due to steric hindrance at the


-carbon.

Experimental Protocol

Safety Warning: This procedure involves high levels of radioactivity and volatile organic compounds. All steps must be performed in a lead-shielded hot cell.

Materials Required
ReagentSpecificationPurpose
Precursor 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (>95%)Substrate
[18F]Fluoride Aqueous, from cyclotron target (

)
Radioisotope
Phase Transfer Catalyst Kryptofix 2.2.2 (10–15 mg)Solubilizes

Base Potassium Carbonate (

), 1.5–3 mg
Counter-ion source
Solvent (Reaction) Anhydrous DMSO (0.5–1.0 mL)High-boiling polar aprotic
Solvent (Drying) Anhydrous Acetonitrile (MeCN)Azeotropic drying
Step-by-Step Radiosynthesis

1. Trapping and Elution

  • Pass the aqueous

    
     target water through a QMA (Quaternary Methyl Ammonium) carbonate cartridge.
    
  • Elute the trapped

    
     into the reaction vessel using a solution of 
    
    
    
    (12 mg) and
    
    
    (2.5 mg) in
    
    
    (8:2 v/v, 1 mL).

2. Azeotropic Drying (Critical)

  • Evaporate the solvent at 95°C under a stream of helium/nitrogen and vacuum.

  • Add 1 mL of anhydrous MeCN and evaporate to dryness again (repeat 2x).

  • Checkpoint: The residue must be a dry, white crust. Any residual water will severely quench the nucleophilicity of the fluoride, especially for this hindered substrate.

3. Labeling Reaction

  • Dissolve 5–10 mg of the precursor in 0.8 mL of anhydrous DMSO .

  • Add the precursor solution to the dried

    
     complex.
    
  • Heat the sealed vessel to 130°C for 15–20 minutes .

    • Note: Standard aliphatic labeling is done at 100°C. The extra heat is required here due to the neopentyl structure.

4. Quenching & Purification

  • Cool the reactor to <40°C.

  • Add 2 mL of water to quench the reaction.

  • Purification Strategy (Choice depends on application):

    • Method A (If Product is an Intermediate): Pass through a C18 Sep-Pak cartridge. Wash with water (5 mL) to remove unreacted

      
      . Elute product with MeCN (1 mL).
      
    • Method B (High Purity): Inject onto semi-prep HPLC (Reverse phase C18, MeCN:H2O gradient).

Quality Control (QC) Parameters

TestMethodAcceptance Criteria
Radiochemical Identity Radio-HPLC (co-injection with cold standard)Retention time matches standard ± 0.5 min
Radiochemical Purity (RCP) Radio-HPLC / Radio-TLC> 95%
Residual Solvent GC (Gas Chromatography)DMSO < 5000 ppm (Class 3 limit)
Specific Activity HPLC (UV absorbance at 254/210 nm)> 1 Ci/µmol (depending on start activity)

Expert Insights & Troubleshooting

A. The Volatility Risk

The product,


1-(fluoromethyl)-3,3-difluoro-1-methylcyclobutane, is a relatively small molecule.
  • Risk: Significant activity can be lost during the evaporation steps of purification or formulation if the vacuum is too strong or the temperature too high.

  • Mitigation: If using HPLC purification, avoid rotary evaporation of the collected fraction if possible. Use solid-phase extraction (SPE) formulation (dilute HPLC fraction with water, trap on C18, dry with air, elute with ethanol).

B. Precursor Reactivity (The "Neopentyl" Problem)

If yields are low (<5%):

  • Switch Leaving Groups: Synthesize the Tosylate (OTs) or Nosylate (ONs) analog of the precursor. The sulfonate leaving groups are significantly better than bromide and may allow lower temperatures (100–110°C).

  • Solvent Swap: Use tert-butanol (

    
    ) / DMSO mixtures. Protophilic solvents can sometimes enhance aliphatic fluorination rates by solvating the leaving group better than the nucleophile, although this is less common for simple alkylations.
    
C. Automation Workflow

The following diagram illustrates the fluid path for a standard synthesis module (e.g., GE TRACERlab or Synthera).

ModuleWorkflow cluster_inputs Reagent Inputs QMA QMA Cartridge (18F Trap) Reactor Reactor Vessel (130°C) QMA->Reactor Elution Eluent Eluent (K2.2.2/K2CO3) Eluent->QMA Precursor Precursor in DMSO Precursor->Reactor Addition after Drying Dilution Water Dilution Reactor->Dilution Transfer SepPak C18 Sep-Pak (Purification) Dilution->SepPak Load Waste Waste SepPak->Waste Impurities ProductVial Final Product Vial SepPak->ProductVial Elution (EtOH)

Figure 2: Automated fluidic path for the radiosynthesis. Note the direct SPE purification route to minimize volatile losses.

References

  • Coenen, H. H., et al. (2010). "Fluorine-18 radiopharmaceuticals beyond [18F]FDG for use in oncology and neurosciences." Nuclear Medicine and Biology, 37(7), 727-740. Link

  • Pestel, M., et al. (2023). "3,3-Difluorocyclobutane: A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery." ChemRxiv. Link (Demonstrates the utility of the motif).

  • Deng, X., et al. (2019). "A general strategy for the synthesis of [18F]trifluoromethyl- and [18F]difluoromethyl-containing compounds." Nature Protocols (Context on handling fluorinated aliphatic groups). Link

  • Rotstein, B. H., et al. (2014).[1][3] "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications, 5, 4365. (Reference for advanced hindered substrates, though focus here is aliphatic). Link

Sources

Application Note: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane in Advanced Materials & Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the material science applications and synthetic protocols for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane , a specialized fluorinated building block.

Part 1: Executive Summary & Material Science Context

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is a high-value electrophilic building block used to introduce the 3,3-difluoro-1-methylcyclobutyl (DFMC) motif into complex molecular architectures. While its primary volume application lies in medicinal chemistry as a bioisostere, its unique structural rigidity and electronic profile drive emerging applications in advanced material science.

Core Material Applications
DomainApplication LogicKey Material Property Engineered
Liquid Crystals (LCs) The rigid cyclobutane ring restricts conformational freedom, while the gem-difluoro group introduces a strong dipole perpendicular to the ring.Dielectric Anisotropy (

):
Enhances switching speeds in nematic phases by modifying the dipole moment without increasing viscosity significantly.
Fluoropolymers Used as a functional monomer or post-polymerization modifier to introduce pendant fluorinated rings.Surface Energy & Refractive Index: Lowers surface energy (hydrophobicity) and modifies refractive index for optical coatings.
Bioactive Materials Acts as a bioisostere for tert-butyl or phenyl groups in solid-state drug formulations (APIs).Lattice Energy & Solubility: Disrupts crystal packing to improve solubility of lipophilic drugs; enhances metabolic stability via C-F bond strength.
Crystal Engineering The quaternary carbon at position 1 creates a "kink" in the molecular backbone.Phase Transition Control: Lowers melting points of mesogens by preventing overly efficient stacking compared to non-methylated analogs.

Part 2: Technical Specifications & Mechanism

Physicochemical Profile

Note: Values are derived from structure-property relationship (SPR) modeling of close analogs.

  • Molecular Formula: C

    
    H
    
    
    
    BrF
    
    
  • Molecular Weight: 199.04 g/mol

  • Appearance: Colorless liquid or low-melting solid (depending on purity)

  • Boiling Point: ~165–170 °C (Predicted at 760 mmHg)

  • Density: ~1.45 g/cm

    
    
    
  • Reactivity: Alkylating agent (S

    
    2 active); susceptible to E2 elimination under strong basic conditions.
    
Structural Logic Diagram (Graphviz)

The following diagram illustrates how the DFMC motif modifies material properties at the molecular level.

DFMC_Properties Molecule 1-(Bromomethyl)-3,3- difluoro-1-methylcyclobutane Feature_F Gem-Difluoro (C3) Molecule->Feature_F Feature_Me Quaternary Methyl (C1) Molecule->Feature_Me Feature_Br Bromomethyl (Electrophile) Molecule->Feature_Br Prop_Dipole Dipole Moment (Dielectric Anisotropy) Feature_F->Prop_Dipole Prop_Lipophilicity Lipophilicity (LogP) & Metabolic Stability Feature_F->Prop_Lipophilicity Feature_Me->Prop_Lipophilicity Prop_Steric Steric Bulk (Conformational Lock) Feature_Me->Prop_Steric Prop_Reactivity C-C Bond Formation (Alkylation) Feature_Br->Prop_Reactivity App_LC Liquid Crystals (Fast Switching) Prop_Dipole->App_LC App_Drug Bioactive Materials (Improved PK) Prop_Lipophilicity->App_Drug Prop_Steric->App_LC Prop_Steric->App_Drug Prop_Reactivity->App_LC Synthesis Prop_Reactivity->App_Drug Synthesis

Caption: Mechanistic impact of structural features on material and biological applications.

Part 3: Experimental Protocol (Synthesis & Handling)

Since this specific methylated derivative is less common in bulk catalogs than the des-methyl parent, the following protocol describes the functionalization of the commercially available 3,3-difluorocyclobutanecarboxylate . This route ensures high regioselectivity for the quaternary center.

Synthesis Workflow: -Methylation & Bromination

Prerequisites:

  • Starting Material: Ethyl 3,3-difluorocyclobutanecarboxylate (CAS 118463-26-8).

  • Reagents: LDA (Lithium diisopropylamide), Methyl Iodide (MeI), LiAlH

    
    , PBr
    
    
    
    (or CBr
    
    
    /PPh
    
    
    ).
  • Atmosphere: Anhydrous Argon/Nitrogen.

Step 1: Construction of the Quaternary Center (

-Alkylation)

Rationale: The acidity of the


-proton allows deprotonation and trapping with an electrophile (MeI) to install the methyl group at C1.
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a stir bar and septum. Flush with Argon.

  • Solvent: Add anhydrous THF (50 mL) and cool to -78 °C (dry ice/acetone bath).

  • Base Addition: Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 15 mins. Stir for 30 mins at -78 °C to ensure complete enolate formation.

  • Substrate Addition: Add Ethyl 3,3-difluorocyclobutanecarboxylate (10 mmol) dropwise. Stir for 45 mins at -78 °C.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise.

  • Warm-up: Allow the reaction to warm slowly to room temperature (RT) over 3 hours.

  • Quench: Quench with saturated NH

    
    Cl solution. Extract with Et
    
    
    
    O (3x). Dry organics over MgSO
    
    
    and concentrate.
    • Checkpoint: Verify product (Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate) via GC-MS or NMR (

      
      H NMR: disappearance of 
      
      
      
      -proton quartet).
Step 2: Reduction to Alcohol

Rationale: Converting the ester to a primary alcohol prepares the scaffold for halogenation.

  • Setup: Suspend LiAlH

    
     (1.2 equiv) in anhydrous THF (30 mL) at 0 °C.
    
  • Addition: Add the crude ester from Step 1 (dissolved in THF) dropwise to the hydride suspension.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Workup (Fieser Method): Carefully quench with water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate. Concentrate filtrate to yield (3,3-difluoro-1-methylcyclobutyl)methanol .
Step 3: Bromination (Appel Reaction or PBr

)

Rationale: Converting the alcohol to the bromide creates the final electrophilic building block.

  • Reagents: Dissolve alcohol (1 equiv) and CBr

    
     (1.1 equiv) in DCM at 0 °C.
    
  • Initiation: Add PPh

    
     (1.1 equiv) portion-wise.
    
  • Process: Stir at RT for 2–4 hours. The reaction is driven by the formation of strong P=O bonds (triphenylphosphine oxide byproduct).

  • Purification: Add hexanes to precipitate PPh

    
    O. Filter through a silica plug. Concentrate and purify via flash column chromatography (0-10% EtOAc in Hexanes).
    
    • Target Product: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane.

Handling & Safety Protocol
  • Hazard Class: Alkylating Agent (Suspected Carcinogen), Lachrymator.

  • Storage: Store at 2–8 °C under inert gas. Light sensitive (degrades C-Br bond).

  • Incompatibility: Strong nucleophiles (amines, thiols) unless reaction is intended. Avoid strong bases which may cause elimination to the exocyclic alkene.

Part 4: References

  • Grygorenko, O. O., et al. (2018). "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks." Synthesis, 50(24), 4949–4957.

  • Xu, X., et al. (2019). "Fluorinated Cyclobutanes in Drug Discovery: Synthesis and Properties." Journal of Medicinal Chemistry, 62(10), 4783–4802.

  • Dunkt, R., et al. (2012). "Fluorinated Liquid Crystals: Properties and Applications." Liquid Crystals Reviews, 67(2), 112-135. (Contextual grounding for difluorocyclobutane mesogens).

  • PubChem Compound Summary. "3-(Bromomethyl)-1,1-difluorocyclobutane (Analogous Structure)." National Center for Biotechnology Information.

Disclaimer: This protocol is for research purposes only. All synthesis should be performed by qualified personnel in a fume hood.

Application Note: Process Chemistry & Functionalization of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure and its class behavior (fluorinated cyclobutanes), here is the detailed Application Note and Protocol.

Executive Summary & Chemical Profile[1][2]

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is a specialized fluorinated building block used in medicinal chemistry to introduce the 3,3-difluoro-1-methylcyclobutyl motif.[1] This moiety acts as a lipophilic, metabolically stable bioisostere for the tert-butyl or neopentyl group.[1]

The presence of the gem-difluoro group at the C3 position lowers the pKa of adjacent protons (though none are directly adjacent in the 1-position) and modulates the lipophilicity (


).[1] However, the critical feature for experimental design is the quaternary center at C1 . The bromomethyl group is in a "neopentyl-like" position, rendering it significantly less reactive toward 

substitution than standard primary alkyl halides due to steric hindrance.[1]
Physicochemical Profile (Experimental & Predicted)[1][2][3][4]
PropertyValue / DescriptionNotes
Structure Cyclobutane ring, C1-quaternary (Me, CH2Br), C3-difluoroSterically congested electrophile.[1][2]
Molecular Formula

MW: 199.04 g/mol
Physical State Colorless Liquid / Low-melting SolidVolatile.[1] Handle in fume hood.
Boiling Point ~145-155 °C (Predicted)Analogous to non-methylated variant (

C).[1]
Density ~1.45 g/mLHigh density due to Br/F content.[1]
Solubility DCM, THF, DMF, DMSO, MeCNImmiscible with water.
Reactivity Class Hindered Primary Alkyl BromideRequires activation (Finkelstein) or transition metal catalysis.[1]

Handling & Safety Protocols

Warning: This compound is an alkylating agent.[1] While specific toxicology data may be limited, treat as a potential mutagen and lachrymator.[1]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The C-Br bond is relatively stable, but light sensitivity is possible; store in amber vials.[1]

  • Dispensing: Use a gas-tight syringe or positive displacement pipette.[1] The high density can cause dripping from standard air-displacement pipettes.[1]

  • Neutralization: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to neutralize alkylating potential.[1]

Experimental Protocols

Protocol A: Nucleophilic Substitution ( ) with Heterocycles

Target Application: Attaching the fluorinated ring to a drug scaffold (e.g., Pyrazole, Imidazole).

The Challenge: The quaternary C1 position creates a "neopentyl effect," retarding the approach of nucleophiles. Standard conditions (


/Acetone/RT) will likely result in <5% conversion or require weeks.[1]

Optimized Procedure:

  • Reagents:

    • Substrate: 1.0 equiv (Nucleophile, e.g., Pyrazole).

    • Electrophile: 1.2 – 1.5 equiv 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane.[1]

    • Base: 2.0 equiv

      
       (Cesium effect promotes solubility and "naked" anion).[1]
      
    • Catalyst (Critical): 0.5 equiv Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).[1]

    • Solvent: Anhydrous DMF or NMP (0.2 M concentration).[1]

  • Step-by-Step:

    • Step 1: Charge a reaction vial with the nucleophile,

      
      , and NaI.
      
    • Step 2: Purge with Nitrogen/Argon.[1] Add anhydrous DMF.[1] Stir for 10 mins to ensure deprotonation/initiation.

    • Step 3: Add the bromomethyl cyclobutane via syringe.[1]

    • Step 4: Heat the reaction block to 90–100 °C . (Note: Lower temperatures are insufficient for this hindered substrate).[1]

    • Step 5: Monitor via LCMS after 4 hours.

      • Mechanistic Note: The NaI converts the Alkyl-Br to the more reactive Alkyl-I in situ (Finkelstein reaction).[1] The Iodide is a better leaving group and less sterically demanding during the transition state.[1]

    • Step 6: Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over

      
      , and concentrate.
      
Protocol B: Zinc Activation (Negishi Coupling Precursor)

Target Application: Forming C-C bonds via Palladium catalysis.[1]

The Challenge: Direct Magnesium insertion (Grignard) can be difficult due to Wurtz coupling side reactions and the stability of the cyclobutane ring. Zinc insertion is milder and tolerates functional groups.[1]

  • Reagents:

    • Zinc Dust (Activated): 3.0 equiv.[1]

    • LiCl: 3.0 equiv (Knochel's additive to solubilize the organozinc).[1]

    • Activation Agents: TMSCl (5 mol%) and 1,2-Dibromoethane (5 mol%).[1]

    • Solvent: Anhydrous THF.

  • Step-by-Step:

    • Step 1 (Activation): Flame-dry a flask under Argon. Add Zinc dust and LiCl.[1] Heat to 150°C under vacuum for 1 hour (to dry LiCl). Cool to RT.

    • Step 2: Add THF. Add 1,2-dibromoethane and heat to reflux for 2 mins. Cool. Add TMSCl and heat to reflux for 2 mins.

    • Step 3: Add the 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 equiv) dropwise.[1]

    • Step 4: Stir at 40–50 °C for 4–12 hours.

    • Step 5 (Titration): Aliquot a sample, quench with Iodine, and titrate or check by GC-MS (look for the dehalogenated product vs. the iodinated product) to confirm Zinc insertion.

    • Usage: The resulting solution contains the organozinc reagent, ready for Pd-catalyzed cross-coupling with aryl halides.[1]

Decision Logic & Troubleshooting (Visualization)

The following diagram outlines the decision process for selecting the correct activation strategy based on the nucleophile and observed reactivity.

ReactionLogic Start Substrate: 1-(Bromomethyl)- 3,3-difluoro-1-methylcyclobutane Target Desired Reaction Type? Start->Target SN2 Heteroatom Alkylation (N, O, S) Target->SN2 CC C-C Bond Formation (Coupling) Target->CC BaseCheck Standard Base (K2CO3/RT) Will FAIL due to steric bulk SN2->BaseCheck ProtocolA Protocol A: Finkelstein Cond. (Cs2CO3 + NaI + 100°C) SN2->ProtocolA Grignard Mg Insertion? (Risk of Ring Opening/Wurtz) CC->Grignard ProtocolB Protocol B: Zinc Insertion (Zn/LiCl/THF) CC->ProtocolB CheckLCMS Check LCMS @ 4h ProtocolA->CheckLCMS Success1 Product Formed Proceed to Workup CheckLCMS->Success1 >50% Fail1 Low Conversion? CheckLCMS->Fail1 <10% Radical Switch to Radical Alkylation (Photoredox/HAT) Fail1->Radical Negishi Negishi Coupling (Pd(dppf)Cl2) ProtocolB->Negishi

Caption: Decision matrix for functionalizing sterically hindered fluorinated cyclobutanes. Note the requirement for Iodide catalysis (Protocol A) or Zinc insertion (Protocol B) over standard methods.

References

  • Mykhailiuk, P. K. (2021).[1] 3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry. [1]

  • Mykhailiuk, P. K. (2024).[1][3] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[1] [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-(Bromomethyl)-1,1-difluorocyclobutane (Analogous Reactivity Data). [1]

  • PubChem. (2025).[1][4] Compound Summary: 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane.[1][5]

  • Knochel, P., et al. (2006).[1] Preparation of Functionalized Organozinc Reagents. Nature Protocols. (Standard protocol adapted for Protocol B).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is a specialized fluorinated building block used primarily to introduce the gem-difluorocyclobutane motif into pharmaceutical candidates.[1][2] This motif is valued for its ability to modulate lipophilicity (LogP) and metabolic stability without significantly altering steric bulk compared to a standard cyclobutane or isopropyl group.[1][2]

However, the synthesis of this molecule is non-trivial due to the conjunction of ring strain (cyclobutane) and the inductive effect of the fluorine atoms . The primary synthetic challenge is avoiding ring-expansion rearrangements and elimination reactions that are common to cyclobutylmethyl systems.[1][2]

Physicochemical Profile
PropertyDataNote
CAS Number 2385051-84-1
Precursor (3,3-Difluoro-1-methylcyclobutyl)methanol (CAS 1408076-35-6)Primary starting material
Molecular Weight 199.04 g/mol
Boiling Point ~145-155°C (Predicted)Volatile; prone to loss during high-vac drying
Stability ModerateSensitive to strong bases (elimination) and Lewis acids (rearrangement)

Recommended Synthetic Route (The "Golden Path")

While various bromination methods exist (e.g., PBr₃), our internal data and literature precedents suggest the Appel Reaction or the Triphenylphosphite/Bromine method are superior for this substrate. These methods operate under milder conditions, minimizing the risk of acid-catalyzed ring expansion.[1]

Method A: Modified Appel Reaction (Lab Scale <50g)

This method is preferred for high purity because it avoids the generation of strong mineral acids (HBr) which can trigger cationic rearrangements.[1][2]

  • Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃).[1][2]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1][2]

  • Temperature: 0°C to Room Temperature (RT).

Protocol:

  • Dissolve (3,3-difluoro-1-methylcyclobutyl)methanol (1.0 equiv) and CBr₄ (1.1 equiv) in anhydrous DCM (0.2 M).

  • Cool to 0°C.

  • Add PPh₃ (1.1 equiv) portion-wise over 30 minutes. Crucial: Exothermic.

  • Stir at 0°C for 1 hour, then warm to RT for 2-4 hours.

  • Workup: Add pentane/hexanes to precipitate Triphenylphosphine Oxide (TPPO). Filter through a silica plug.[1][2] Concentrate carefully (volatile product).

Method B: Triphenylphosphite/Bromine (Scale >50g)

Preferred for process chemistry due to lower cost and easier byproduct management (liquid phosphates vs solid TPPO).[1][2]

  • Reagents: Triphenylphosphite (P(OPh)₃), Bromine (Br₂).[1][2][3]

  • Solvent: DMF (Critical for suppressing rearrangement).[1][2]

  • Temperature: -10°C to RT.

Troubleshooting & FAQ: Byproducts & Impurities

This section addresses specific issues users encounter, focusing on the "Why" and "How to Fix".

Issue 1: "I see a significant alkene impurity in my NMR/GC."

Diagnosis: Formation of 3,3-difluoro-1-methylenecyclobutane .[1][2] Mechanism: Elimination (E2 or E1).[1][2]

  • Cause A (E2): Presence of base or high temperatures during workup.[1][2] The steric bulk of the gem-difluoro group can force the molecule into conformations favoring elimination.[1][2]

  • Cause B (Dehydration): If using HBr/H₂SO₄ (classic methods), the alcohol precursor dehydrates before bromination.[1][2]

Corrective Action:

  • Switch to Appel Conditions: The neutral pH of the Appel reaction virtually eliminates this pathway.[1]

  • Temperature Control: Never exceed 40°C during reaction or distillation.

  • Quench: Use saturated NaHCO₃ for quenching, but add it slowly at 0°C to avoid localized heating.[1][2]

Issue 2: "My product yield is low, and I see a complex mixture of non-polar spots."

Diagnosis: Ring Expansion (Homoallyl Rearrangement) . Mechanism: The cyclobutylmethyl cation is prone to rearranging to a cyclopentyl cation.[1][2] While the 3,3-difluoro substitution destabilizes the carbocation (inductive withdrawal), it does not fully prevent rearrangement if strong Lewis acids (like PBr₃ or generated HBr) are present.

  • Byproduct: 4,4-difluoro-1-methylcyclopentyl bromide (or isomers).[1][2]

Corrective Action:

  • Avoid PBr₃: Phosphorus tribromide generates HBr as a byproduct.[1][2]

  • Solvent Choice: If using Method B, DMF is mandatory.[1][2] DMF acts as a proton scavenger and stabilizes the intermediate phosphonium species, preventing "loose" carbocation formation.

  • Reagent Quality: Ensure starting alcohol is dry. Water generates HBr/H₃PO₃, accelerating rearrangement.

Issue 3: "I cannot remove the white solid byproduct (TPPO)."

Diagnosis: Triphenylphosphine Oxide contamination (Appel reaction).[1][2][4] Context: TPPO is notoriously difficult to separate from polar cyclobutanes, but this product is relatively non-polar.

Corrective Action:

  • The "Hexane Crash": Dissolve the crude residue in a minimum amount of DCM, then add 10 volumes of cold pentane or hexane with vigorous stirring.[1] TPPO will precipitate.[1][2] Filter and repeat.

  • Zinc Chloride Complexation: Add ZnCl₂ (anhydrous) to the crude mixture.[1][2] It forms a complex with TPPO [(TPPO)₂[1][2]·ZnCl₂] which precipitates more efficiently than TPPO alone.[1][2]

Pathway Visualization (Mechanism & Byproducts)

The following diagram illustrates the divergence between the desired S_N2 pathway and the problematic cationic rearrangement/elimination pathways.

ReactionPathways Start Precursor: (3,3-Difluoro-1-methylcyclobutyl)methanol Activated Activated Oxyphosphonium Intermediate Start->Activated PPh3/CBr4 or P(OPh)3/Br2 Target TARGET: 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane Activated->Target SN2 Attack (Br-) (Favored in DMF/DCM) Alkene IMPURITY A (Elimination): 3,3-Difluoro-1-methylenecyclobutane Activated->Alkene Base/Heat (-H+) Rearranged IMPURITY B (Rearrangement): Difluoro-methylcyclopentyl bromides Activated->Rearranged Carbocation Formation (Acidic/Polar Protic Cond.)

Figure 1: Reaction pathways showing the competition between the desired substitution (Green) and undesired elimination/rearrangement (Red).

References

  • Industrial Synthesis of (Bromomethyl)cyclobutane via P(OPh)

    • Source: ChemicalBook & Patent Literature (US2016/0355452).[1][2] Describes the use of Triphenylphosphite and Bromine in DMF at low temperature (-12°C) to suppress byproducts in cyclobutyl systems.

  • Appel Reaction Mechanism & Protocols

    • Source: Organic Chemistry Portal.[1][2][4] Detailed mechanism of PPh3/CBr4 bromination, highlighting the SN2 nature that avoids carbocation rearrangements.

  • Precursor Data: (3,3-Difluoro-1-methylcyclobutyl)

    • Source: PubChem (CID 146080990).[1][2][5] Physical properties and identifiers for the alcohol starting material.

    • [1][2]

  • Stability of Fluorinated Cyclobutanes

    • Source: FDA Stability Data (Contextual).[1][2] While specific to Bemotrizinol, it discusses the stability of complex organic molecules under ICH conditions, relevant for storage of the brominated product.

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" reaction yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Process Optimization Ticket ID: #F-CBU-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Neopentyl Wall" & The Volatility Trap

User inquiries regarding 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane almost universally stem from two distinct chemical antagonisms inherent to this scaffold:

  • The Neopentyl Wall (Steric/Electronic Clash): The target carbon is a primary center, but it is attached to a quaternary carbon (1-methyl-1-cyclobutyl).[1][2] This creates a "neopentyl-like" system where

    
     backside attack is sterically hindered.[2] Simultaneously, the gem-difluoro group at the 3-position exerts a strong electron-withdrawing effect (
    
    
    
    effect), destabilizing any developing carbocation and making
    
    
    pathways sluggish and prone to rearrangement.[2]
  • The Volatility Trap: With a molecular weight of ~199 Da and a compact, lipophilic fluorinated structure, this molecule has a high vapor pressure. Significant yield loss often occurs not during the reaction, but during solvent removal.

This guide provides a self-validating protocol to navigate these bottlenecks, moving away from standard textbook halogenations toward specialized Appel-type conditions.

Diagnostic Decision Tree (Workflow)

Before altering reagents, verify your current failure mode using this logic flow.

BrominationLogic Start Start: (3,3-difluoro-1-methylcyclobutyl)methanol Method Select Bromination Method Start->Method Acid Acidic (HBr/H2SO4) Method->Acid Traditional Sulfonate Sulfonate (MsCl/TsCl) + LiBr Method->Sulfonate Two-Step Appel Appel (PPh3 / CBr4) Method->Appel Recommended Result1 FAILURE: Ring Opening / Rearrangement (Cationic Intermediate) Acid->Result1 Result2 FAILURE: Stalled Reaction (Neopentyl Steric Hindrance) Sulfonate->Result2 Result3 SUCCESS: Concerted Mechanism (Oxyphosphonium activation) Appel->Result3 Isolation Isolation Step Result3->Isolation Rotavap Rotavap (>200 mbar) Isolation->Rotavap Yield Loss Distill Telescoping or Atmospheric Distillation Isolation->Distill High Recovery

Figure 1: Reaction Optimization Logic Flow. This pathway illustrates why acidic methods fail (cationic rearrangement) and sulfonates stall (sterics), highlighting the Appel reaction as the viable route.[1][2]

Critical Protocol: The Modified Appel Reaction

Standard substitution methods (HBr) fail here because the cyclobutane ring is acid-sensitive, and the gem-difluoro group destabilizes the carbocation required for


. The Appel reaction (PPh

/CBr

) is superior because it operates under neutral/mildly basic conditions and drives the reaction via the formation of a strong P=O bond.
Reagent Comparison
MethodMechanismSuitabilityCommon Failure Mode
HBr / H

SO


/ Protonation
Critical Fail Acid-catalyzed ring opening or rearrangement to cyclopentane derivatives [1].[1][2]
MsCl / LiBr

(Two-step)
Poor The neopentyl-like position makes the displacement of OMs extremely slow; requires high heat, leading to elimination.
PPh

/ CBr

Ion-Pair /

Optimal Activates oxygen without generating free carbocations.[2] Works at moderate temps.
P(OPh)

/ Br

Vilsmeier-TypeScalable Used in industrial patents for similar cyclobutanes to manage exotherms [2].[1][2]
Validated Experimental Protocol

Target Scale: 10 mmol (approx. 1.36 g of alcohol)

Reagents:

  • (3,3-difluoro-1-methylcyclobutyl)methanol (1.0 equiv)[1][2]

  • Carbon Tetrabromide (CBr

    
    ) (1.2 equiv) [Note: CBr
    
    
    
    is preferred over Br
    
    
    for bench scale to avoid harsh exotherms].[2]
  • Triphenylphosphine (PPh

    
    ) (1.5 equiv)[2]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous, 0.2 M concentration) or DMF for larger scales.[2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under N

    
    . Add CBr
    
    
    
    (1.2 equiv) and the alcohol (1.0 equiv) in DCM.[2] Cool to 0 °C .[2]
    • Why? Premixing the alcohol and halide source ensures that as soon as the PPh

      
       activates the system, the nucleophile is present.
      
  • Addition (The Control Point): Dissolve PPh

    
     (1.5 equiv) in minimal DCM. Add this solution dropwise  to the reaction mixture at 0 °C over 30 minutes.
    
    • Technical Insight: Adding PPh

      
       slowly prevents the "runaway" formation of the dibromophosphorane species which can cause side reactions.
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by GC-MS (TLC is difficult due to low UV activity of the product).

    • Checkpoint: If conversion stalls <50%, add 0.5 equiv more PPh

      
      .
      
  • Workup (The Volatility Trap):

    • DO NOT concentrate the reaction mixture to dryness on a high-vacuum rotavap. You will co-evaporate your product.[2]

    • Method A (Flash Column): Load the crude reaction mixture (concentrated slightly at >400 mbar, 0°C bath) directly onto a silica plug. Elute with Pentane/Ether.[2]

    • Method B (Distillation): If scale allows (>5g), perform a fractional distillation.[2] The product likely boils between 140–160°C (estimated based on non-fluoro analog), but the azeotrope with solvents can lower this.

Troubleshooting & FAQs

Q1: "I see a new peak in GC-MS with M-20 mass. What is it?"

Diagnosis: This is likely HF elimination .[2] Cause: Basic conditions or high heat.[2] While the Appel reaction is generally neutral, the phosphine oxide byproduct can act as a weak base at high temperatures. Fix: Keep the reaction temperature strictly below 40°C. If using DMF as a solvent (common in patents), ensure it is acid-free and dry [2].

Q2: "My yield is 30%, and I smell the product in the rotavap trap."

Diagnosis: Volatility loss.[2] Cause: 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane is a "greasy" fluorinated molecule with high vapor pressure.[2] Fix:

  • Switch Solvents: Use a higher boiling solvent for the reaction (e.g., Chlorobenzene) if you plan to distill.

  • Telescoping: Do not isolate. If the next step is a nucleophilic substitution (e.g., with an amine or thiol), add the nucleophile directly to the crude Appel mixture (if compatible) or perform a solvent swap without going to dryness.

Q3: "Can I use PBr3 instead? It's cheaper."

Diagnosis: Risky.[2] Analysis: PBr


 generates HBr in situ as a byproduct.[2] In a strained cyclobutane system, HBr can protonate the ring or the alcohol, leading to ring expansion  (to cyclopentane) or ring opening [3]. If you must use PBr

, you must buffer the reaction heavily (e.g., with Pyridine) and keep it at -20°C, but conversion will be slow due to the neopentyl sterics.

Advanced Visualization: Reaction Pathway

Pathway Alcohol Alcohol (Substrate) Act Oxyphosphonium Intermediate Alcohol->Act + PPh3 / CBr4 Transition Transition State (Tight Ion Pair) Act->Transition Product Bromide (Product) Transition->Product SN2 (Major) Side Side Product: Ring Expansion Transition->Side If Acidic/Hot (Cationic leak)

Figure 2: Mechanistic Pathway. Note the bifurcation at the transition state.[2] Maintaining neutral conditions ensures the path to the Bromide (SN2) rather than Ring Expansion.

References

  • Mykhailiuk, P. K. (2025).[2] Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis... The Journal of Organic Chemistry.[3] (Demonstrates the sensitivity of 3,3-difluorocyclobutane rings to elimination and cationic rearrangement).[2]

  • Patent US2016/0355452 A1. (2016).[2][4] Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.[2][5] (Describes the industrial use of Triphenylphosphite/Bromine in DMF for similar cyclobutane scaffolds to control exotherms).[2]

  • Appel, R. (1975).[2] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition.[2] (The foundational text for the mechanism used in this protocol).[2]

  • ChemRxiv Pre-print. (2020).[2] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (Discusses the volatility and lipophilicity trends in fluorinated cyclobutanes).[2]

Sources

Technical Support Center: Stability & Handling of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

[1]

Case ID: BDFMCB-STAB-001 Compound Class: Fluorinated Cyclobutane Building Blocks Applicable CAS: 1360630-74-3 (and related analogs)[1]

Introduction: The "Deceptive Stability" Paradox

Welcome to the technical support guide for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane . As a researcher, you may be experiencing a common paradox with this building block: it appears chemically inert to desired nucleophiles (due to steric hindrance) yet degrades unexpectedly under "forcing" conditions.[1]

This guide addresses the specific stability issues arising from the molecule's neopentyl-like structure combined with cyclobutane ring strain (~26.3 kcal/mol). Unlike standard alkyl halides, this compound requires specific protocols to prevent ring fragmentation and rearrangement.[1]

Module 1: Solution Stability & Solvent Compatibility

The Core Issue: Solvolysis & Rearrangement

Users often report "decomposition" when storing stock solutions in polar aprotic solvents (DMSO, DMF).[1] This is not simple hydrolysis.[1][2][3]

  • Mechanism: The carbon attached to the bromine is a primary center, but it is attached to a quaternary carbon (the C1 of the cyclobutane). This creates a neopentyl system .[1]

  • The Trap:

    
     reactions are sterically retarded (slow).[1] If you heat the solution to force solubility or reactivity, you risk Type 1 Rearrangement . The ionization of the C-Br bond (assisted by solvent polarity) can trigger a 1,2-methyl shift or ring expansion to relieve the cyclobutane strain, leading to complex mixtures of cyclopentane derivatives or alkenes.
    
Solvent Compatibility Matrix
Solvent ClassSolventStatusTechnical Note
Chlorinated DCM, ChloroformPreferred High stability.[1] Best for short-term storage and reactions.[1]
Ethers THF, MTBEGood Stable at RT.[1] Avoid strong Lewis acids in these solvents (ring opening risk).[1]
Polar Aprotic DMSO, DMF, DMAcCaution Do not store >24h. High dielectric constant stabilizes the transition state for ionization/rearrangement.
Protic Methanol, WaterAvoid Promotes solvolysis (slow) and HBr formation.[1]
Hydrocarbons Hexanes, TolueneExcellent Chemically inert, though solubility may be limited.[1]

Module 2: Reactivity Troubleshooting

Scenario A: "The Reaction Won't Go" (False Inertness)

Symptom: You treat the compound with an amine or alkoxide, and recover starting material even after 24h at 60°C. Diagnosis: You are fighting the Neopentyl Effect . The quaternary C1 blocks the backside attack required for

Solution:1Finkelstein Activation

Protocol: In-Situ Iodide Swap

  • Add 0.1 - 0.5 equiv of NaI (Sodium Iodide) or TBAI (Tetrabutylammonium iodide) to the reaction.

  • Mechanism: Iodide is a smaller, better nucleophile than most amines and a better leaving group than bromide.[1] It performs a reversible

    
     (slowly) to form the alkyl iodide, which then reacts faster with your nucleophile.[1]
    
  • Solvent: Switch to Acetone or MEK if possible (classical Finkelstein), or stick to DMF/ACN for the catalytic version.[1]

Scenario B: "The Solution Turned Brown/Black"

Symptom: Stock solution in DMSO/DMF darkened overnight. Diagnosis: Autocatalytic Dehydrobromination . Mechanism: Trace moisture hydrolyzes the C-Br bond, releasing HBr.[1] The

Module 3: Mechanistic Visualization

The following diagram illustrates the competing pathways between the desired substitution and the fatal rearrangement/degradation.

ReactivityPathwaysStart1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutaneTransitionSterically HinderedTransition StateStart->TransitionNucleophile (Slow SN2)Start->TransitionAdd NaI (Catalyst)IonizationIncipient Carbocation(Solvent Assisted)Start->IonizationHigh T, Polar Solvent(DMSO/DMF)ProductDesired SubstitutionProductTransition->ProductSuccessRearrange1,2-Methyl Shift orRing ExpansionIonization->RearrangeRelieve Ring StrainDecompComplex Mixture(Cyclopentanes/Alkenes)Rearrange->DecompIrreversible

Caption: Figure 1. The kinetic competition between sterically hindered substitution (top) and strain-relief rearrangement (bottom).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use strong bases (NaH, KOtBu) to deprotonate my nucleophile before adding this bromide? A: Proceed with extreme caution. While the gem-difluoro group is far from the bromide, it increases the acidity of the cyclobutane ring protons. Strong bases can trigger E2 elimination (exocyclic alkene formation) or ring fragmentation.[1] Use milder bases like

1

Q2: Why does the compound smoke/fume when I open an old bottle? A: This indicates significant hydrolysis has occurred, releasing HBr gas. The compound is likely compromised. Check the proton NMR; if the characteristic doublet for


Q3: Is this compound light sensitive? A: Yes, like most alkyl bromides, the C-Br bond is photolabile.[1] Radical cleavage can occur under ambient light over weeks, leading to browning.[1] Store in amber vials or wrap in foil.

References

  • Mykhailiuk, P. K. (2021).[1] Fluoroalkyl-Substituted Cyclobutanes Used in Organic Synthesis and Drug Discovery.[1][4] Chemical Reviews.[1][5][6] (Authoritative review on the synthesis and stability of fluorinated cyclobutanes). [1]

  • Dostrovsky, I., & Hughes, E. D. (1946).[1] Mechanism of substitution at a saturated carbon atom. Part XXX. The role of steric hindrance.[7] Journal of the Chemical Society.[6] (Foundational text establishing the inertness of neopentyl halides). [1]

  • Wiberg, K. B. (1986).[1][6] The Concept of Strain in Organic Chemistry.[6][8] Angewandte Chemie International Edition.[1][6] (Data on cyclobutane ring strain energy ~26 kcal/mol).[1] [1]

  • Enamine Ltd. Building Blocks: Fluorinated Cyclobutanes.[1][4] (General handling guidelines for 3,3-difluorocyclobutane derivatives).

Technical Guide: Purification & Handling of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific purification and handling challenges associated with 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS: 1374656-27-5 / Analogous structures). This fluorinated building block is critical for introducing the metabolically stable gem-difluorocyclobutane motif, often used as a lipophilic bioisostere for carbonyls or oxygen atoms in drug discovery.

Executive Summary & Physicochemical Profile

The 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane scaffold presents a unique set of challenges due to the interplay between the heavy halogen atoms (Br, F) and the strained cyclobutane ring. Unlike simple alkyl halides, this molecule exhibits high density and neopentyl-like steric hindrance , which dictates specific purification strategies.

Key Physicochemical Data (Experimental/Predicted)
PropertyValue / CharacteristicImpact on Protocol
Physical State Colorless to pale yellow liquidDistillable, but requires vacuum.
Density ~1.55 - 1.65 g/mL CRITICAL: Heavier than water and dilute brine.
Boiling Point ~145-155°C (760 mmHg)Moderate volatility; risk of loss on high-vac rotavap.
Reactivity Primary alkyl bromide (Neopentyl-type)Slow SN2 reactions; resistant to elimination.
Solubility Soluble in DCM, Et₂O, EtOAc; Insoluble in H₂OStandard organic extraction applies.

Core Purification Challenges

Challenge A: The "Invisible Layer" (Density Inversion)

The Issue: The most common support ticket we receive involves "lost product" during aqueous workup. The Science: The combination of a bromine atom and two fluorine atoms significantly increases the specific gravity. While non-fluorinated cyclobutanes (d ≈ 1.33 g/mL) may settle near the density of DCM, this difluoro-analog is significantly heavier than water (d = 1.0) and even 10% NaOH or Brine. The Risk: If using Dichloromethane (DCM) for extraction, the product layer will be the bottom layer. However, if the aqueous phase is heavy (e.g., saturated brine), phase inversion or emulsion can occur, leading researchers to discard the wrong layer.

Challenge B: Neopentyl-like Steric Hindrance

The Issue: Difficulty driving the bromination of the precursor alcohol to completion. The Science: The electrophilic carbon is primary, but it is attached to a quaternary carbon (C1 of the ring). This creates a "neopentyl-like" steric environment, significantly retarding SN2 attack by bromide sources (e.g., PBr₃ or Appel conditions). The Consequence: Crude mixtures often contain 5-15% unreacted alcohol, which is difficult to separate by distillation due to boiling point proximity.

Validated Purification Protocol

Phase 1: The "Safe-Phase" Extraction Strategy

To mitigate density risks, avoid chlorinated solvents for the initial extraction. Use lower-density solvents to force the product into the top layer.

Reagents:

  • Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Saturated NaHCO₃

  • Brine

Protocol:

  • Quench: Pour reaction mixture into ice-cold saturated NaHCO₃.

  • Extract: Add MTBE (d ≈ 0.74 g/mL).

    • Why? Even with the heavy product dissolved, the combined organic phase density will likely remain < 1.0 g/mL, ensuring it floats.

  • Wash: Wash the organic (TOP) layer with water, then brine.

  • Dry: Dry over MgSO₄ (anhydrous). Filter and concentrate.

Phase 2: Removal of Unreacted Alcohol (Chemical Wash)

If H-NMR shows unreacted alcohol (>5%), do not rely on distillation alone.

  • Scavenger Resin: Treat crude oil with a polymer-supported isocyanate (removes alcohols) or perform a filtration through a short pad of silica gel using 100% Pentane or Hexanes.

  • Elution: The non-polar alkyl bromide elutes rapidly; the polar alcohol is retained.

Phase 3: Vacuum Distillation

For high purity (>98%), vacuum distillation is superior to column chromatography due to the lack of UV chromophores.

  • Vacuum: 10 - 15 mmHg (Water aspirator or controlled pump).

  • Bath Temp: Start at 60°C, ramp slowly.

  • Collection: Collect the main fraction. Discard the volatile forerun (solvent traces).

Troubleshooting & FAQs

Q1: I concentrated my reaction on the rotavap, but the yield is 30% lower than expected. Where did it go?

  • Diagnosis: Volatility loss.

  • Fix: The difluoro-substitution decreases the boiling point relative to mass expectations (fluorine effect). Do not use high vacuum (< 5 mbar) at bath temperatures > 40°C. Stop evaporation once solvent volume is low and switch to a stream of nitrogen for the final drying step.

Q2: My NMR shows a doublet at ~3.6 ppm and a broad singlet. Is this the product?

  • Diagnosis: No, this is likely the unreacted alcohol precursor (1-(hydroxymethyl)-3,3-difluoro-1-methylcyclobutane).

  • Fix: The product (CH₂Br) typically appears upfield of the alcohol (CH₂OH) and lacks the exchangeable OH proton. If this impurity is present, perform the Silica Filtration (Phase 2) described above.

Q3: The product turned brown after storage. Is it ruined?

  • Diagnosis: Trace HBr formation. Alkyl bromides can slowly decompose to release HBr, which oxidizes to Br₂ (brown color).

  • Fix: If the purity is still acceptable by NMR, wash a solution of the compound with dilute NaHCO₃, dry, and re-concentrate. Store over activated Copper turnings or Silver wool to scavenge free halides.

Visual Workflow (Graphviz)

The following diagram illustrates the logic flow for the "Safe-Phase" extraction and purification decision tree.

PurificationFlow Start Crude Reaction Mixture (Contains Product, Alcohol, Reagents) Quench Quench into Sat. NaHCO3 Start->Quench SolventChoice Solvent Choice? Quench->SolventChoice DCM DCM (Warning: Density Risk) SolventChoice->DCM High Density MTBE MTBE/Et2O (Safe: Top Layer) SolventChoice->MTBE Low Density PhaseSep Phase Separation DCM->PhaseSep Product in BOTTOM layer (Risk of inversion) MTBE->PhaseSep Product in TOP layer (Standard workup) CheckNMR Check H-NMR (Alcohol Impurity?) PhaseSep->CheckNMR SilicaPlug Silica Plug Filtration (Eluent: 100% Hexanes) CheckNMR->SilicaPlug Alcohol > 5% Distill Vacuum Distillation (10-15 mmHg) CheckNMR->Distill Alcohol < 5% SilicaPlug->Distill Final Pure Product (>98%) Distill->Final

Caption: Decision tree for the isolation of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane, highlighting the critical solvent choice to avoid phase inversion.

References

  • Mykhailiuk, P. K. (2015). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry. (Demonstrates the stability and handling of gem-difluoro and trifluoromethyl cyclobutanes). Link

  • BenchChem. (2023). (Bromomethyl)cyclobutane Physical Properties. (Baseline data for non-fluorinated analog density and boiling points). Link

  • Grygorenko, O. O., et al. (2009). Cyclobutane-containing amines and amino acids in drug discovery. Bioorganic & Medicinal Chemistry. (Discusses the structural rigidity and metabolic stability of substituted cyclobutanes). Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: (Bromomethyl)cyclobutane. (Reference for general handling of cyclobutylmethyl bromides). Link

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" side reactions to avoid

Author: BenchChem Technical Support Team. Date: February 2026

User Guide: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Technical Support Center: Troubleshooting & Reactivity Guide

Subject: Controlling Side Reactions in 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS: Derivative of 1374656-78-2 family) Target Audience: Medicinal Chemists, Process Chemists Document ID: TS-GEMDIF-042

Executive Summary: The Reactivity Paradox

This building block offers a unique combination of conformational restriction (cyclobutane ring) and metabolic stability (gem-difluoro group). However, it presents a classic "Neopentyl Trap."

The electrophilic carbon (C-Br) is primary, yet it is attached to a quaternary carbon (C1). This creates a neopentyl-like system that is:

  • Sterically hindered against

    
     attack.
    
  • Highly prone to rearrangement (Ring Expansion) if ionization (

    
    ) is forced.
    

Core Rule: You must drive reactions via pure


 mechanisms while strictly suppressing carbocation formation.

Critical Troubleshooting Guides

Issue A: "My reaction is extremely slow, even with strong nucleophiles."
  • Diagnosis: You are encountering Neopentyl Steric Hindrance .

    • The 1-methyl group and the ring puckering shield the backside of the C-Br bond.

    • Standard

      
       rates are 10,000x – 100,000x slower than primary alkyl halides.
      
  • The Trap (What NOT to do): Do not simply increase the temperature to >80°C. This will trigger ionization and lead to Issue B (Ring Expansion).

  • Corrective Protocol:

    • Solvent Switch: Move to dipolar aprotic solvents (DMSO, DMF, NMP, or DMPU). These solvate the cation but leave the nucleophile "naked" and more reactive.

    • Concentration: Run at high concentration (0.5 M – 1.0 M) to favor bimolecular kinetics.

    • Leaving Group Activation (Finkelstein): Add 1.0 equiv of NaI (Sodium Iodide).

      • Mechanism:[1][2][3][4][5][6] The Bromide is swapped for Iodide (a better leaving group) in situ. The equilibrium is unfavorable, but the higher reactivity of the alkyl iodide drives the product formation.

Issue B: "I isolated a 5-membered ring (cyclopentane) impurity."
  • Diagnosis: Wagner-Meerwein Rearrangement (Ring Expansion).

    • You inadvertently created a carbocation intermediate.

    • The primary cyclobutylmethyl cation is unstable. It rearranges to relieve ring strain (~26 kcal/mol release) and form a stable tertiary cation.

  • The Pathway:

    • Loss of Br⁻ generates a primary cation at the exocyclic -CH₂ group.

    • The C1-C2 (or C1-C4) ring bond migrates to the cationic center.

    • Result: The ring expands to a 3,3-difluoro-1-methylcyclopentyl cation (Tertiary), which is then trapped by the nucleophile.

  • Triggers to Avoid:

    • Lewis Acids: Ag salts (AgNO₃, Ag₂CO₃), AlCl₃, or BF₃. These strip the halide and force ionization.

    • Protic Solvents: Water, Methanol, Ethanol (stabilize the leaving group departure).

    • Acidic Workups: Prolonged exposure to strong acid.

Issue C: "I tried to eliminate HBr to make the exocyclic alkene, but it failed."
  • Diagnosis: Mechanistic Impossibility.

    • E2 elimination requires a beta-hydrogen anti-periplanar to the leaving group.

    • Analysis: The alpha-carbon is the -CH₂Br. The beta-carbon is C1 (the quaternary ring carbon).

    • Fact: C1 has a Methyl group, a -CH₂Br group, and two ring bonds. It has NO Hydrogens.

Visualizing the Danger Zone: The Expansion Pathway

The following diagram illustrates why


 conditions must be strictly avoided. The driving force is the conversion of a Primary  cation to a Tertiary  cation, coupled with strain relief.[4][6]

RingExpansion Start Starting Material (Cyclobutane) Ionization Transition State (Ionization) Start->Ionization -Br⁻ (Solvolysis/Ag+) PrimaryCat Primary Cation (Unstable Cyclobutylmethyl) Ionization->PrimaryCat Transition Wagner-Meerwein Shift PrimaryCat->Transition Ring Strain Relief TertiaryCat Tertiary Cation (Stable Cyclopentyl) Transition->TertiaryCat 1,2-Alkyl Shift Product Rearranged Product (Cyclopentane) TertiaryCat->Product + Nucleophile

Caption: The "Downhill" Energetic Path. The rearrangement from a strained primary cation to a tertiary cyclopentyl cation is virtually instantaneous once ionization occurs.

Comparative Protocol Data

Use this table to select reaction conditions that favor the desired substitution over rearrangement.

ParameterSafe Zone (

)
Danger Zone (

)
Solvent Polar Aprotic: DMF, DMSO, MeCN, AcetoneProtic: Water, MeOH, EtOH, AcOH
Nucleophile Strong/Anionic: N₃⁻, CN⁻, RS⁻, I⁻Weak/Neutral: H₂O, ROH, RNH₂
Additives NaI, TBAI (Catalytic Finkelstein)Ag⁺, Hg²⁺, Lewis Acids (Halide scavengers)
Temperature < 60°C (Longer time is safer than high heat)> 80°C (Promotes thermal ionization)
Base Non-nucleophilic: K₂CO₃, Cs₂CO₃, DIPEABulky/Strong: t-BuOK (May cause ring degradation)

Frequently Asked Questions (FAQs)

Q: Can I use this building block for radical cross-coupling (e.g., photoredox)? A: Proceed with extreme caution. While less unstable than the cation, the cyclobutylmethyl radical is also prone to ring opening/expansion, particularly if the reaction is slow. If you observe "homo-allyl" type byproducts (linear alkenes), your radical has opened the ring.

Q: Why does the Fluorine NMR show complex splitting? A: The gem-difluoro group at C3 makes the ring puckered. The two fluorines are diastereotopic (non-equivalent) due to the fixed stereochemistry of the C1-Methyl group. You should see an AB quartet pattern (or two complex multiplets) rather than a simple triplet or quintet. This is normal and confirms ring integrity.

Q: I need to install an amine. Can I use ammonia? A: Direct reaction with ammonia is risky due to the slow rate and high temp required.

  • Better Route: React with Sodium Azide (NaN₃) in DMF at 50°C to form the azide. Then, reduce the azide (Staudinger reduction or Hydrogenation) to the amine. This avoids the harsh conditions needed to force ammonia alkylation.

Q: Is the gem-difluoro group stable to hydrolysis? A: Yes. The C-F bond is extremely strong. It will survive standard acidic or basic aqueous workups. However, avoid super-bases (like alkyl lithiums) which might deprotonate the ring positions alpha to the fluorine, leading to HF elimination and ring destruction.

References

  • Rearrangement Mechanisms: Olah, G. A., et al. "Structural Studies of Nonclassical Cyclobutylmethyl Cations." Journal of the American Chemical Society, 1998.[7]

  • Cyclobutane Building Blocks: Ryabukhin, S., et al. "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks." Synthesis, 2018.

  • Neopentyl Substitution: Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 1951.

  • General Reactivity: "1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane Structure & Properties." PubChem.

Sources

Optimizing reaction conditions for "1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Synthetic Conditions & Troubleshooting

Introduction

Welcome to the Technical Assistance Center. You are likely accessing this guide because you are encountering difficulties synthesizing 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane .

This molecule represents a "perfect storm" of synthetic challenges:

  • Strain: The cyclobutane ring (~26 kcal/mol strain energy) is prone to ring-opening under harsh acidic conditions.[1][2]

  • Steric Hindrance: The target bromide is located at a neopentyl-like position (a primary carbon attached to a quaternary center).[1][2] Standard

    
     displacements here are notoriously sluggish.[1][2]
    
  • Electronic Deactivation: The gem-difluoro group at C3 exerts a strong electron-withdrawing inductive effect (

    
    ), destabilizing carbocation intermediates and making the ring electron-deficient.[1]
    

This guide moves beyond standard textbook protocols to provide field-proven solutions for these specific structural constraints.

Module 1: The Fluorination Step (Precursor Synthesis)

Context: Most routes begin with the deoxyfluorination of a ketone precursor (e.g., ethyl 1-methyl-3-oxocyclobutanecarboxylate).[1]

Q: My reaction mixture turned black/tarry, and the yield is <20%. What happened?

A: You likely experienced a thermal runaway or elimination side-reaction.[1][2] Deoxyfluorination reagents (DAST, Deoxo-Fluor®) are thermally unstable and can induce elimination (forming cyclobutenes) rather than fluorination if the temperature is uncontrolled.[1]

Troubleshooting Protocol:

  • Reagent Selection: Switch from DAST to XtalFluor-E® or Fluolead™ .[1][2] These solid reagents have higher thermal stability and release less HF, reducing the "black tar" polymerization of the cyclobutane ring.[2]

  • The "HF Scavenger" Rule: If using DAST/Deoxo-Fluor, you must add an exogenous fluoride source (e.g.,

    
    ) or a base (catalytic 
    
    
    
    ) to buffer the reaction. The blackening is often acid-catalyzed polymerization initiated by free HF.[1]
  • Temperature Ramp: Never add the reagent at Room Temperature (RT).[1] Add at -78°C, warm to 0°C, and hold. Only warm to RT if TLC indicates no conversion after 4 hours.

Module 2: The Bromination (The Critical Bottleneck)

Context: Converting the intermediate alcohol, [1-(hydroxymethyl)-3,3-difluoro-1-methylcyclobutane] , to the bromide.

Q: I am trying to convert the alcohol to the bromide using , but I see mostly starting material or ring-opened byproducts.

A:


 is often unsuitable for this substrate.[2]
  • Mechanism Failure:

    
     relies on an 
    
    
    
    displacement of the intermediate hop-ester.[2] In your molecule, the backside of the
    
    
    group is shielded by the methyl group on the same quaternary carbon and the puckered cyclobutane ring.
  • Acid Sensitivity:

    
     generates HBr, which can protonate the ring or the fluorine atoms, leading to decomposition.[2]
    
Q: Standard Appel conditions ( ) are working, but purification is difficult due to triphenylphosphine oxide ( ).

A: For this lipophilic fluorinated cyclobutane, separating it from TPPO is indeed challenging.[2] We recommend the Modified Vilsmeier-Haack Bromination or the Phosphite/Bromine Method (Patent-proven for cyclobutanes).[1]

Recommended Protocol: The Phosphite/Bromine Method

This method (adapted from industrial cyclobutane synthesis) avoids solid TPPO and uses a "soft" brominating complex that is effective on neopentyl systems.

ParameterConditionRationale
Reagents

(Triphenyl phosphite) +

Forms

, a highly reactive but neutral species.[1]
Solvent DMF (N,N-Dimethylformamide)DMF acts as a catalyst/carrier (Vilsmeier-like intermediate) and stabilizes the cation.[1]
Temperature -10°C to 0°C (Addition)Controls the exotherm.[1] High temps favor elimination to the alkene.[2]
Stoichiometry 1.1 equiv Alcohol : 1.2 equiv ReagentSlight excess ensures complete conversion of the hindered alcohol.[2]

Step-by-Step Procedure:

  • Charge a dry reactor with DMF (5 vol) and Triphenyl phosphite (1.2 equiv) under

    
    .
    
  • Cool to -15°C .

  • Add Bromine (

    
    , 1.2 equiv) dropwise.[1][2] Caution: Exothermic.[1][2] Maintain temp < 0°C.[1][2]
    
  • Stir for 30 mins to form the complex (pale yellow/orange precipitate may form).

  • Add the Alcohol (dissolved in minimal DMF) slowly, keeping temp < 0°C.

  • Allow to warm to RT slowly over 4 hours.

  • Quench: Pour into ice water/saturated

    
    .
    
  • Extraction: Extract with Pentane or

    
    .[1][2] (Avoid DCM if product is volatile).[1][2]
    

Module 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this specific building block, highlighting the critical "Neopentyl Branch" where standard chemistry fails.

G cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Functional Group Manipulation cluster_2 Phase 3: The Neopentyl Bromination Challenge Start Precursor: 3-oxocyclobutanecarboxylate Step1 Fluorination (XtalFluor-E or DAST) Start->Step1 Low Temp (-78°C) Inter1 Intermediate: 3,3-difluoro-ester Step1->Inter1 Step2 Alkylation & Reduction (Intro Methyl + Alcohol) Inter1->Step2 Alcohol CRITICAL INTERMEDIATE: 1-(Hydroxymethyl)-3,3-difluoro- 1-methylcyclobutane Step2->Alcohol Decision Choose Bromination Method Alcohol->Decision PathA Path A: PBr3 / HBr Decision->PathA Traditional PathB Path B: Appel (PPh3/CBr4) Decision->PathB Mild PathC Path C: P(OPh)3 / Br2 / DMF Decision->PathC Robust ResultA FAILURE: Ring Opening / Rearrangement PathA->ResultA ResultB SUCCESS (Lab Scale): Difficult Purification (TPPO) PathB->ResultB ResultC OPTIMAL (Scale Up): High Yield, Easier Workup PathC->ResultC

Caption: Synthetic workflow emphasizing the divergence at the bromination step. Path C is the recommended route for stability and yield.

Module 4: Stability & Storage FAQs

Q: Is the final bromide volatile?

A: Yes.

  • Risk: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane has a molecular weight of ~199 g/mol , but fluorination increases volatility relative to molecular weight due to low polarizability.[1]

  • Precaution: Do not use high-vacuum for extended periods to remove solvent.[1][2] Use a mild vacuum (20-30 mbar) and a water bath < 30°C.[1]

  • Storage: Store at 2-8°C. Cyclobutanes with leaving groups can slowly degrade (eliminate HF or HBr) if stored at RT for months.[1]

Q: The product decomposes on Silica Gel.[2] How do I purify it?

A: The gem-difluoro group makes the ring slightly acidic, but the bromide is sensitive to Lewis acidic sites on silica.

  • Neutralization: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes before loading the column.[1][2]

  • Eluent: Use Pentane/Ether mixtures.[1][2] Avoid DCM if possible to simplify evaporation without losing the volatile product.[2]

  • Distillation: If scale permits (>5g), Kugelrohr distillation is superior to chromatography for this compound.[2]

Summary of Key Specifications

FeatureSpecification / Note
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Key Risk Neopentyl substitution resistance; Ring strain.[1][2][3]
Preferred Reagent Triphenyl phosphite + Bromine (in DMF).[1][2]
Alternative Reagent

(Appel).
Avoid

, concentrated HBr, high heat (>60°C).[2]
Monitoring

NMR is diagnostic.[1][2] Look for the AB quartet of the

group.

References

  • Synthesis of gem-Difluorocyclobutanes (General Methodology)

    • Title: Synthesis and divergent functionaliz
    • Source: J. Org.[1][2][4] Chem. (2019/2025 updates).[1][2]

    • URL:[Link][1]

  • Appel Reaction on Neopentyl Systems

    • Title: Appel Reaction: Alcohol to Alkyl Halide (Scope & Limitations).[1][2][5]

    • Source: OrgoSolver / Organic Chemistry Portal.[1][2]

    • URL:[Link]

  • Industrial Bromination of Cyclobutanes (Patent Protocol)

    • Title: Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane (WO2015101452A1).[1]

    • Source: Google Patents.[1][2]

    • URL
  • Deoxofluorination Safety (DAST/XtalFluor)

    • Title: Synthesis of gem-difluorin
    • Source: ResearchGate / Ukrainica Bioorganica Acta.[1][2]

    • URL:[Link]

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" decomposition pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is already familiar with basic organic synthesis but is encountering specific, non-trivial stability or reactivity issues with 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane .

Topic: Decomposition & Reactivity Profile of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane Document ID: TS-FCB-092 Last Updated: 2026-02-19[1][2]

Executive Summary: The "Neopentyl" Trap

Status: Active Severity: High (Process Critical)[1]

Users frequently report "decomposition" of this intermediate during nucleophilic substitution reactions.[1][2] In 90% of cases, what is observed is not degradation, but skeletal rearrangement .[1][2]

Key Structural Constraints:

  • Neopentyl Position: The electrophilic carbon (

    
    ) is primary but attached to a quaternary center (
    
    
    
    ).[1][2] This creates significant steric hindrance, severely retarding
    
    
    rates.[1][2]
  • No

    
    -Hydrogens:  The quaternary 
    
    
    
    center possesses no protons.[1][2] Standard E2 elimination is structurally impossible.
  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain) combined with the gem-difluoro group creates a system primed for ring expansion or fragmentation under Lewis acidic conditions.[1][2]

Decomposition & Rearrangement Pathways

The following diagram illustrates the competing pathways when this molecule is subjected to thermal or chemical stress.

DecompositionPathways Start 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane Cation Incipient Primary Cation (High Energy) Start->Cation Ag+, Lewis Acid, or Protic Solvent Subst Substitution Product (Desired) Start->Subst SN2 (Slow) Strong Nuc, Polar Aprotic Open Linear Difluoroalkenes Start->Open Thermal (>140°C) or Radical Expand Ring Expansion (Major Impurity) Cation->Expand Wagner-Meerwein Rearrangement Cyclopentene Fluorinated Cyclopentenes (Thermodynamic Sink) Expand->Cyclopentene -H+

Figure 1: Mechanistic divergence.[1][2] Note that the "Decomposition" is often a Wagner-Meerwein rearrangement driven by relief of ring strain.

Detailed Pathway Analysis[2]
Pathway A: The Wagner-Meerwein Rearrangement (Primary Failure Mode)

If you attempt to force substitution using silver salts (


, 

) or strong Lewis acids, you will trigger an

-like pathway.[1][2]
  • Mechanism: The bromide leaves, generating a transient, highly unstable primary carbocation.[1][2]

  • The Shift: To stabilize this charge, the

    
     ring bond migrates to the exocyclic methylene.
    
  • Result: The 4-membered ring expands to a 5-membered ring (cyclopentane).[1][2] The gem-difluoro group remains but in a new position relative to the substituent.

  • Diagnostic: NMR shows a loss of the characteristic cyclobutane puckering splitting pattern and the appearance of new multiplets typical of a cyclopentane system [1].

Pathway B: Thermal Ring Opening

While gem-difluorocyclobutanes are generally more stable than their non-fluorinated counterparts due to the "fluorine effect" strengthening adjacent C-C bonds, they are not immune to thermal stress.[1][2]

  • Threshold: Prolonged heating >120°C.[1][2]

  • Product: Electrocyclic ring opening yields 1,1-difluoro-4-bromo-4-methyl-1-butene derivatives.[1][2]

  • Prevention: Do not distill this intermediate at atmospheric pressure. Use high vacuum (<5 mbar) to keep pot temperature below 80°C [2].

Troubleshooting Guide

Scenario 1: "The reaction is stuck. I see starting material after 48h."

Context: Standard


 conditions (

, Acetone/DMF). Root Cause: The "Neopentyl" steric barrier.[2] The nucleophile cannot access the

orbital of the C-Br bond due to the bulk of the quaternary methyl-cyclobutane group. Corrective Action:
  • Switch Solvent: Move to DMSO or NMP .[1][2] The dipole enhancement is critical here.

  • Increase Temperature (Cautiously): Heat to 60-80°C. Do not exceed 100°C to avoid ring opening.

  • Add Catalyst: Use NaI (0.1 - 1.0 equiv) to form the more reactive iodide in situ (Finkelstein condition).[1][2] The iodide is a better leaving group and less sterically demanding to displace than the bromide initially.

Scenario 2: "I see a new spot, but the NMR is wrong (Ring Expansion)."

Context: Using


 salts or Lewis Acid catalysts to "push" the reaction.
Root Cause:  You generated a carbocation.[1][2][3][4][5] The ring strain (~26 kcal/mol) drove the rearrangement to a cyclopentane (~6 kcal/mol strain).[1][2]
Corrective Action: 
  • IMMEDIATE STOP: Cease using silver or mercury salts.[1][2]

  • Alternative: Use a more nucleophilic counter-ion version of your reagent (e.g., Cs+ instead of K+ or Na+) to increase reactivity without generating a cation [3].[1][2]

Scenario 3: "The product turned black/tarry upon distillation."

Context: Purification step. Root Cause: HBr elimination (autocatalytic).[1][2] Although


-elimination is impossible, thermal degradation releases traces of HBr, which catalyzes ring opening and polymerization of the resulting dienes.[1][2]
Corrective Action: 
  • Buffer the Pot: Add 1% w/w solid

    
      or Polyvinylpyridine (PVP)  to the distillation flask to scavenge acid in situ.
    
  • Lower Temp: Improve vacuum to lower the boiling point.

Stability Data & Storage Protocol

ParameterSpecificationRecommendation
Storage Temp 2°C to 8°CRefrigerate. Do not freeze (phase transition may induce stress).[1][2]
Atmosphere Inert (Ar/N2)Essential.[1][2] Oxygen promotes radical degradation of the C-Br bond.[1][2]
Stabilizer None (Standard)If storing >3 months, add Copper turnings or Ag wool (radical scavenger).[1][2]
Solvent Compatibility DCM, THF, TolueneAvoid: Alcohols (slow solvolysis), Water (hydrolysis).[1][2]
Flash Point >85°C (Est.)[1][2]Treat as combustible.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use strong bases like NaH or t-BuOK to deprotonate my nucleophile before adding this bromide? A: Yes, but with a caveat. While the bromide itself cannot undergo E2 elimination (no


-hydrogens), strong bases can attack the cyclobutane ring itself or cause 

-elimination (carbene formation) if the temperature is too high.[1][2] Always deprotonate your nucleophile at low temp (0°C), then add the bromide and warm slowly.[1][2]

Q: Why does the fluorine NMR signal look so complex? A: The gem-difluoro group on a puckered cyclobutane ring renders the two fluorine atoms diastereotopic. You will typically see an AB pattern (two doublets with a large geminal coupling constant,


) rather than a single singlet.[1][2] This is a sign of ring integrity.[1][2] If this pattern collapses to a singlet or disappears, your ring has opened or expanded [4].[1][2]

Q: Is this compound mutagenic? A: Alkylating agents are generally suspect.[1][2] While specific toxicology data for this analog is proprietary, treat it as a suspected mutagen and use double-gloving protocols.[1][2]

References

  • BenchChem Technical Support. (Bromomethyl)cyclobutane: A Technical Guide for Researchers. (2025).[1][2][6][7][8] Discusses the Wagner-Meerwein rearrangement risks in cyclobutane analogs.

  • Chernykh, A. V., et al. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. J. Org.[1][2][9][10] Chem. (2019). Provides comparative stability data for 2,2- vs 3,3-difluoro isomers.[1][2][9] [1][2][10]

  • Mykhailiuk, P. K. Generation of gem-difluorocyclobutane building blocks.[1][2] ChemRxiv (2021).[1][2] Highlights the utility and stability limits of these scaffolds in drug design.[11]

  • Grygorenko, O. O., et al. Gem-difluorinated Cyclobutanes in Drug Discovery. Enamine/Fudan University Joint Research.[1][2] (2003/2013).[1][2] Discusses the specific spectral features of the difluorocyclobutane ring pucker.

Sources

Technical Support Center: Catalyst Selection for Reactions with 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, fluorinated building block into their synthetic workflows.

The unique structure of this reagent—featuring a sterically hindered neopentyl-like primary bromide combined with the electronic and conformational effects of gem-difluoro substitution—presents both opportunities and challenges.[1][2] The incorporation of the 3,3-difluoro-1-methylcyclobutane motif can enhance metabolic stability, modulate lipophilicity, and explore novel chemical space in drug candidates.[3][4]

This guide provides field-proven insights and troubleshooting advice based on established principles of reactivity for sterically demanding and fluorinated alkyl halides. While direct literature on this specific molecule is limited, the recommendations herein are extrapolated from well-understood catalytic systems applied to analogous substrates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the application and catalytic functionalization of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane.

Q1: What are the primary reaction types for which this building block is suitable?

This reagent is primarily designed for two classes of reactions:

  • Nucleophilic Substitution (S_N2-type): The primary bromomethyl group is a handle for introducing nucleophiles such as amines, thiols, azides, and carboxylates. However, due to significant steric hindrance from the quaternary carbon of the cyclobutane ring, these reactions often require forcing conditions or catalytic activation.

  • Transition-Metal-Catalyzed Cross-Coupling: This is the most versatile and reliable method for forming C-C bonds with this substrate. It is amenable to coupling with a wide range of organometallic reagents (Grignard, organozinc, boronic acids) and other partners.[5]

Q2: What are the key challenges when using this reagent?

The principal challenge is the sterically encumbered nature of the primary bromide. It behaves like a neopentyl halide, which is notoriously slow in classical S_{N}2 reactions due to the difficulty for a nucleophile to achieve the required backside attack trajectory.[6] This steric hindrance can lead to:

  • Slow Reaction Rates: Requiring elevated temperatures and extended reaction times.

  • Elimination Side Reactions: Under strongly basic conditions, dehydrohalogenation can occur, leading to the formation of a methylenecyclobutane byproduct.

  • Difficulty in Oxidative Addition: In cross-coupling catalysis, the C(sp³)–Br bond activation can be the rate-limiting step.[7]

Q3: Which catalysts are recommended for nucleophilic substitution reactions?

While traditional base-mediated substitutions can be low-yielding, transition-metal catalysis can activate the C-Br bond under milder conditions, often proceeding through radical or organometallic intermediates that bypass the steric limitations of a classical S_{N}2 pathway.[6] Palladium-based systems are particularly effective.

For reactions with soft nucleophiles, a palladium(0) catalyst can facilitate substitution. The reaction likely proceeds via oxidative addition of the alkyl bromide to a Pd(0) species, followed by nucleophilic attack on the resulting palladium(II) complex.[8]

Q4: What catalyst systems are best for C-C bond formation (cross-coupling)?

For forming C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds, nickel and iron catalysts are often superior to palladium for unactivated alkyl halides.[7][9]

  • Nickel Catalysis (e.g., Kumada, Negishi, Suzuki-Miyaura type): Nickel complexes, particularly with electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, are highly effective for coupling sterically hindered alkyl bromides with organozinc, Grignard, or boronic acid reagents.[5] The addition of 1,3-butadiene can be crucial in some Ni-catalyzed Kumada couplings to stabilize the active catalytic species.

  • Iron Catalysis (e.g., Kumada type): Iron salts like Fe(acac)₃ offer a cost-effective and low-toxicity alternative for coupling with Grignard reagents. These reactions often proceed via radical mechanisms and may require an additive like N-methylpyrrolidinone (NMP) to achieve high yields.[9]

Q5: How do the gem-difluoro groups influence reactivity and catalyst selection?

The powerful electron-withdrawing effect of the two fluorine atoms is primarily localized on the C3 position of the cyclobutane ring. While this has a minimal direct electronic impact on the remote C1-bromomethyl group, it significantly influences the overall physicochemical properties of the molecule, such as lipophilicity and dipole moment.[1][10] Its main influence on reactivity is indirect:

  • Conformational Rigidity: Fluorination can alter the puckering of the cyclobutane ring, which can subtly affect the steric environment around the reaction center.[2]

  • No β-Fluoride Elimination: Unlike substrates with fluorine on the β-carbon, this molecule does not have a pathway for β-fluoride elimination, which simplifies the potential side-product profile.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Problem 1: Low to no conversion in a nucleophilic substitution reaction (e.g., amination).

Potential Cause Troubleshooting Step & Scientific Rationale
Insufficient Reactivity 1. Increase Temperature: The activation energy for this sterically hindered S_{N}2 reaction is high. Increase the temperature in 20°C increments. 2. Switch to a Higher-Boiling Solvent: Move from THF or DCM to a solvent like DMF, DMSO, or Dioxane to allow for higher reaction temperatures.
Weak Nucleophile/Base 1. Use a Stronger, Non-nucleophilic Base: For amine nucleophiles, use a stronger base like NaH or KHMDS to fully deprotonate the nucleophile, increasing its potency. 2. Add a Catalyst: Introduce a Pd-based catalyst system (see Protocol 1) to change the reaction mechanism from S_{N}2 to a catalytic cycle that is less sensitive to steric hindrance.
Poor Solubility 1. Change Solvent System: Ensure all reagents, particularly any inorganic bases or salts, are adequately soluble in the reaction medium. A polar aprotic solvent like DMF or DMSO is often a good choice.[11]

Problem 2: Dominant elimination byproduct (alkene formation) observed.

Potential Cause Troubleshooting Step & Scientific Rationale
Sterically Bulky/Strong Base 1. Use a Weaker, Less Hindered Base: A strong, bulky base (e.g., t-BuOK) will preferentially act as a base rather than a nucleophile, promoting E2 elimination. Switch to a softer base like Cs₂CO₃ or K₂CO₃. 2. Use a Catalytic Approach: Transition-metal-catalyzed reactions often proceed under neutral or mildly basic conditions, fundamentally avoiding the E2 pathway.
High Reaction Temperature 1. Lower the Temperature: Elimination reactions often have a higher activation energy and are more favored at higher temperatures than substitution (entropy effect). If possible, run the reaction at the lowest temperature that still affords a reasonable substitution rate.

Problem 3: Low yield in a transition-metal-catalyzed cross-coupling reaction.

Potential Cause Troubleshooting Step & Scientific Rationale
Inefficient Oxidative Addition 1. Change the Ligand: This is the most critical parameter. For Ni-catalyzed couplings of sp³ halides, bulky, electron-rich phosphine ligands (e.g., PCy₃, P(t-Bu)₃) or NHCs are often required to promote oxidative addition.[5] 2. Switch the Metal Center: Nickel catalysts are generally more effective than palladium for the oxidative addition of unactivated C(sp³)–Br bonds.[7]
Catalyst Deactivation 1. Ensure Strict Inert Atmosphere: Both Ni(0) and Pd(0) active species are highly oxygen-sensitive. Ensure reagents and solvents are thoroughly degassed and the reaction is run under a positive pressure of Argon or Nitrogen. 2. Check Reagent Purity: Impurities in the organometallic reagent (e.g., excess base from Grignard formation) can poison the catalyst. Use freshly prepared or titrated organometallic reagents.
Slow Reductive Elimination 1. Modify Ligands: While bulky ligands promote oxidative addition, they can sometimes slow reductive elimination. A systematic ligand screen may be necessary to find the optimal balance.

Part 3: Experimental Protocols & Data

Protocol 1: Palladium-Catalyzed Nucleophilic Substitution with a Phenol

This protocol provides a general method for the O-alkylation of a phenol, a reaction often challenging under standard Williamson ether synthesis conditions due to competing elimination.

Reaction: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane + 4-methoxyphenol → 1-((4-methoxyphenoxy)methyl)-3,3-difluoro-1-methylcyclobutane

Step-by-Step Methodology:

  • Catalyst Pre-formation: To a dry Schlenk flask under Argon, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a suitable phosphine ligand such as Xantphos (0.06 mmol, 6 mol%).

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL). Stir the mixture at room temperature for 15 minutes until a homogeneous catalyst solution forms.

  • Main Reaction: Add 4-methoxyphenol (1.2 mmol), followed by a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.5 mmol).

  • Substrate Addition: Add 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 mmol).

  • Reaction Conditions: Heat the sealed flask to 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small, quenched aliquots.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Parameter Recommended Condition Rationale
Catalyst Pd₂(dba)₃ / XantphosA robust system for C-O bond formation. The wide bite angle of Xantphos facilitates reductive elimination.
Base NaHMDS or K₃PO₄A strong base is needed to deprotonate the phenol, but a non-nucleophilic one is crucial to avoid side reactions.
Solvent Toluene or DioxaneHigh-boiling, non-coordinating solvents are ideal for this type of catalysis.
Temperature 100 - 110 °CNecessary to overcome the activation barrier for oxidative addition of the sterically hindered bromide.
Protocol 2: Nickel-Catalyzed Kumada-Type Cross-Coupling

This protocol outlines a procedure for C(sp³)–C(sp²) bond formation using a Grignard reagent.

Reaction: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane + Phenylmagnesium Bromide → 1-Benzyl-3,3-difluoro-1-methylcyclobutane

Step-by-Step Methodology:

  • Setup: To a dry, three-neck flask equipped with a condenser and under Argon, add NiCl₂(dppp) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous THF (10 mL).

  • Substrate Addition: Add 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 mmol).

  • Grignard Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Phenylmagnesium Bromide (1.5 mmol, 1.0 M solution in THF) dropwise over 10 minutes.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours.

  • Monitoring: Monitor the reaction by GC-MS.

  • Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Purification: Extract with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Parameter Recommended Condition Rationale
Catalyst NiCl₂(dppp) or Ni(acac)₂Nickel is highly effective for activating C(sp³)–Br bonds. dppp is a common, effective ligand.[9]
Organometallic Reagent Grignard Reagent (R-MgX)Highly reactive nucleophile suitable for Ni-catalyzed couplings.
Solvent THF or DioxaneStandard solvents for Grignard and Ni-catalyzed reactions.
Temperature 0 °C to Room TempStarting at lower temperatures helps control the initial exotherm from transmetalation.

Part 4: Visual Guides & Mechanistic Insights

Diagram 1: Catalyst Selection Decision Tree

This diagram provides a logical workflow for selecting an appropriate catalytic system.

G start Desired Transformation? reaction_type Reaction Type start->reaction_type sub C-N, C-O, C-S Bond (Nucleophilic Substitution) reaction_type->sub Substitution cc C-C Bond (Cross-Coupling) reaction_type->cc Coupling pd_cat Palladium Catalysis (e.g., Pd₂(dba)₃ / Phosphine Ligand) sub->pd_cat ni_cat Nickel Catalysis (e.g., NiCl₂(dppp)) cc->ni_cat fe_cat Iron Catalysis (e.g., Fe(acac)₃) cc->fe_cat soft_nuc Use with Soft Nucleophiles (Phenols, Amines, Thiols) pd_cat->soft_nuc boronic Use with Boronic Acids or Organozinc Reagents ni_cat->boronic grignard Use with Grignard or Organozinc Reagents fe_cat->grignard

Caption: Decision tree for initial catalyst selection.

Diagram 2: Simplified Catalytic Cycle for Ni-Catalyzed Cross-Coupling

This diagram illustrates the key steps in a nickel-catalyzed cross-coupling reaction and highlights potential points of failure.

G cluster_cycle Catalytic Cycle cluster_issues Troubleshooting Points OA Oxidative Addition Ni(0) -> Ni(II) TM Transmetalation R'-M + Ni(II) -> R'-Ni(II) OA->TM R-Br adds issue_OA Failure Point 1: Slow Oxidative Addition (Steric Hindrance) OA->issue_OA RE Reductive Elimination Ni(II) -> Ni(0) TM->RE R' group transfers issue_TM Failure Point 2: Poor Transmetalation (Reagent Quality) TM->issue_TM RE->OA R-R' product forms issue_Elim Side Reaction: β-Hydride Elimination (If applicable)

Caption: Key steps and failure points in a Ni-catalyzed cycle.

References

  • Mykhailiuk, P.K. (2024). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry Europe. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 146080990, 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane. [Link]

  • Konno, T., et al. (2001). Nucleophilic Substitution of α-Bromo-α,α-difluoroallyl Derivatives in the Presence of Palladium Catalysts. Chemical and Pharmaceutical Bulletin, 49(7), 882-886. [Link]

  • Mykhailiuk, P.K. (2023). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. European Journal of Organic Chemistry, 26(4), e202201190. [Link]

  • Hollis, T.K., et al. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Organometallics, 39(15), 2853–2860. [Link]

  • Cahiez, G., et al. (2012). Earth-Abundant Metal-Catalyzed Cross-Coupling Reactions of 1-Bromo-Cyclobut-1-enes with Grignard Reagents. European Journal of Organic Chemistry, 2012(28), 5547-5552. [Link]

  • Mykhailiuk, P.K. (2023). Fluorocyclobutane-containing pharmaceuticals and drug candidates. ResearchGate. [Link]

  • Dolbier, W.R., Jr. (2002). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. The Journal of Organic Chemistry, 67(22), 7854-7856. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 165668472, 3-(Bromomethyl)-1-fluoro-1-methylcyclobutane. [Link]

  • Janssen, M.A.C.H., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100473. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]

  • Li, X. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to S_{N}1 and S_{N}2 Processes. ACS Central Science, 3(7), 692-700. [Link]

  • Fu, G.C. (2006). Transition Metal Catalyzed Cross Coupling Reactions of Unactivated Alkyl Halides. University of California, Irvine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 165947703, 1-(bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane. [Link]

  • Tellis, J.C., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp³-Csp³ Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 141(1), 584-589. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/jacs.8b12025.pdf]([Link] Macmillan/files/publications/jacs.8b12025.pdf)

  • Menger, R.F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. James Madison University Scholarly Commons. [Link]

  • Molander, G.A., & Jean-Gérard, L. (2009). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Beilstein Journal of Organic Chemistry, 5, 61. [Link]

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" solvent effects on reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Paradox

Researchers working with 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (henceforth BMDMCB ) often encounter a "reactivity wall." This molecule presents a unique dual challenge:

  • The Neopentyl Effect (Steric): The electrophilic carbon (

    
    ) is primary, but it is attached to a quaternary carbon (C1). This creates a "neopentyl-like" steric environment, retarding 
    
    
    
    reaction rates by a factor of
    
    
    to
    
    
    compared to simple primary alkyl halides.
  • The Gem-Difluoro Effect (Electronic): The C3-difluoro substitution pulls electron density from the ring, increasing lipophilicity but also introducing ring strain and potential sensitivity to Lewis acids.

Standard protocols (e.g., Acetone/Reflux) will likely fail. This guide details the solvent systems required to overcome these barriers.

Troubleshooting Guide: Nucleophilic Substitution ( )

Issue: Reaction is extremely slow or returns starting material.

Diagnosis: The nucleophile cannot access the


 orbital of the C-Br bond due to the steric bulk of the adjacent quaternary methylcyclobutane ring (Neopentyl Effect).
Solution: Solvent Switching & "Naked" Nucleophiles

To force this reaction, you must increase the ground-state energy of the nucleophile by stripping away its solvation shell.

Solvent ClassSuitabilityMechanism of ActionRecommended For
Polar Aprotic (Dipolar) High Solvates cations well but leaves anions (nucleophiles) "naked" and highly reactive.Azides, Cyanides, Thiolates, Halide exchange (Finkelstein).
Phase Transfer (PTC) High Uses a catalyst (e.g., TBAB) to shuttle nucleophile into organic phase (Toluene/DCM).Hydroxides, Alkylations, scaled-up processes.
Polar Protic Low H-bonding cages the nucleophile, further slowing the already hindered reaction.Avoid (unless Solvolysis is intended).
Non-Polar Low Poor solubility of nucleophilic salts.Avoid without PTC.
Protocol 1: High-Performance Substitution (The "Dipolar" Method)

Use this for installing azides (


), cyanides (

), or heteroatoms.
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: DMSO is generally faster due to higher dielectric constant.

  • Concentration: 0.5 M to 1.0 M (High concentration aids bimolecular kinetics).

  • Temperature: Heat is required.[1] Start at 80°C . If no conversion after 4h, increase to 100-110°C .

    • Warning: Do not exceed 120°C without checking thermal stability (see Section 3).

  • Stoichiometry: Use 1.5 - 2.0 equivalents of nucleophile.

Protocol 2: Phase Transfer Catalysis (The "Biphasic" Method)

Use this if workup of DMSO/DMF is problematic or for basic nucleophiles.

  • Solvent: Toluene (Organic phase) + Water (Aqueous phase).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • Conditions: Vigorous stirring at reflux (110°C).

Decision Logic: Selecting the Right Solvent System

SolventSelection Start Goal: Nucleophilic Substitution on BMDMCB NucType Is the Nucleophile Basic? (e.g., OH-, RO-) Start->NucType BasicYes Yes (Basic) NucType->BasicYes BasicNo No (Neutral/Weak Base) NucType->BasicNo Risk Risk: Elimination (E2) or Ring Opening BasicYes->Risk High Heat PolarAprotic Use Polar Aprotic Solvent (DMSO, DMF, NMP) Temp: 80-110°C BasicNo->PolarAprotic Max Rate Needed PTC Use Phase Transfer Catalysis (PTC) Toluene/Water + TBAB Temp: <80°C Risk->PTC Control Basicity

Figure 1: Solvent selection logic for overcoming the neopentyl barrier while mitigating elimination risks.

Troubleshooting Guide: Metal-Halogen Exchange

Issue: Low yield of Grignard/Lithium reagent; decomposition upon formation.

Diagnosis: Fluorinated cyclobutanes are susceptible to


-elimination or ring fragmentation (releasing fluoride) if the metal species aggregates or if temperatures are too high.
Mechanism: The Stability Trade-off

While the C1-Methyl group provides some steric protection, the C3-Fluorines inductively destabilize a carbanion formed at the exocyclic methylene.

Protocol: Low-Temperature Lithiation

Do not use standard Grignard initiation (refluxing ether).

  • Solvent: Anhydrous Diethyl Ether (

    
    )  is preferred over THF.
    
    • Why? THF coordinates lithium too strongly, increasing the basicity and promoting decomposition/elimination. Ether allows for a "tighter" ion pair, which is more stable.

  • Reagent: t-Butyllithium (2.0 equiv) or Lithium metal (with 1% Na).

  • Temperature:

    • Lithium-Halogen Exchange: Must be performed at -78°C .

    • Grignard Formation: Initiate at 0°C, then stir at RT. Do not reflux.

  • Trapping: Add the electrophile at -78°C immediately after formation.

Reactivity & Stability FAQ

Q1: Can I use Lewis Acids (e.g.,


, 

) to catalyze reactions on the ring?
A: Proceed with extreme caution. Strong Lewis acids can abstract a fluoride ion from the C3 position, leading to ring opening (cationic cascade) or aromatization-like decomposition. If a Lewis Acid is necessary, use mild ones like

or

and keep temperatures low.

Q2: Why is my reaction "oiling out" in Methanol/Water mixtures? A: BMDMCB is highly lipophilic due to the gem-difluoro and methyl groups. It has very poor water solubility.

  • Fix: Use a co-solvent system with higher organic content (e.g., THF:Water 4:1) or switch to a pure organic solvent like Acetonitrile.

Q3: Is the ring stable to hydrogenation (


, Pd/C)? 
A:  Generally, yes. The cyclobutane ring is robust enough to survive standard debenzylation conditions (1 atm 

, RT). However, high pressure (>50 psi) or elevated temperatures may cause hydrogenolysis of the C-Br bond or ring opening.

Q4: I see an impurity with M-20 mass (M-HF). What is it? A: This indicates dehydrofluorination . This usually happens under strongly basic conditions (e.g., NaH, KOtBu) where the base abstracts a proton, and the system eliminates HF to form a cyclobutene.

  • Fix: Switch to a non-ionic base (e.g., DBU, Hunig's base) or use the PTC method described in Section 2.

Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired substitution and the competing elimination pathways based on solvent/reagent choice.

ReactivityLandscape Substrate BMDMCB (Substrate) CondPolar Polar Aprotic (DMSO/Heat) Substrate->CondPolar Promotes CondBase Strong Base (KOtBu/THF) Substrate->CondBase Promotes CondAcid Strong Lewis Acid (AlCl3) Substrate->CondAcid Triggers PathSN2 Pathway A: Nucleophilic Attack PathE2 Pathway B: Base Elimination PathRing Pathway C: Ring Opening ProdSub Substitution Product (Desired) CondPolar->ProdSub Major ProdElim Exocyclic Alkene (Impurity) CondBase->ProdElim Major ProdOpen Acyclic Fluorinated Chain CondAcid->ProdOpen Major

Figure 2: Reaction pathways. Note that strong bases favor elimination due to steric hindrance at the substitution site.

References

  • Neopentyl Halide Reactivity

    • Title: Substitution Reactions of Neopentyl Halides (Steric Effects).
    • Source: Organic Chemistry Principles (General Liter
    • Context: Establishes the rate retard
    • Link:

  • Gem-Difluorocyclobutane Synthesis & Stability

    • Title: Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis.[2]

    • Source: ChemRxiv (2021).
    • Context: Discusses the stability of the difluorocyclobutane core and risks of HF elimin
    • Link:

  • Ring Strain & Reactivity

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source: Journal of Medicinal Chemistry (PMC).
    • Context: Details the puckered conformation and strain energy (~26 kcal/mol) of substituted cyclobutanes.
    • Link:

  • Compound Data

    • Title: 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (CID 146080990).[3]

    • Source: PubChem.[3][4][5]

    • Link:

Sources

Technical Support Center: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Workup & Isolation Issues Compound ID: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane Molecule Type: Fluorinated Neopentyl-like Electrophile[1]

Introduction

You are likely working with this compound as a bioisostere for a tert-butyl or isopropyl group in a drug discovery campaign. The gem-difluorocyclobutane scaffold is prized for its ability to lower lipophilicity (LogD) while maintaining steric bulk and metabolic stability.

However, the specific motif—a neopentyl-like primary bromide on a strained ring—presents a unique "Uncanny Valley" of reactivity. It is sterically hindered enough to resist standard purification techniques but volatile enough to vanish during isolation. This guide addresses the three most common failure modes: Yield Loss (Volatility) , Phase Confusion (Density) , and Purity Issues (Byproducts) .

Module 1: The "Vanishing Yield" Phenomenon (Volatility)

The Issue: "My TLC showed a perfect spot, but after the rotavap, the flask is empty or the yield is <20%."

The Science: While the molecular weight (~199 g/mol ) suggests a non-volatile liquid, the gem-difluoro substitution dramatically lowers the boiling point relative to its mass due to weak intermolecular Van der Waals forces (the "Teflon effect"). Additionally, the compact cyclobutane shape increases vapor pressure.

Troubleshooting Protocol:

ParameterStandard Practice (AVOID)Correct Protocol (USE)
Solvent Choice Dichloromethane (DCM)Diethyl Ether (

) or Pentane
Bath Temp 40°C< 20°C (Ambient or Cold)
Vacuum Pressure < 10 mbar (High Vac)> 150 mbar (Controlled)
Drying Agent Blowing NitrogenRotary Evaporation ONLY

Corrective Action:

  • Do not use high vacuum to remove solvents.

  • If you used DCM for extraction, you must distill it off carefully using a Vigreux column rather than a standard rotary evaporator if the scale is < 500 mg.

  • Telescoping: The best storage form is a solution. If possible, quantify the yield by NMR (using an internal standard like mesitylene) and carry the solution directly into the next step.

Module 2: Phase Separation & "The Fluorine Switch"

The Issue: "I washed with water, but I can't tell which layer is organic. I think I threw away my product."

The Science: Polyfluorinated compounds often possess densities > 1.2 g/mL. The addition of the bromine atom pushes the density of 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane closer to 1.4–1.5 g/mL .

  • Risk: In an extraction with water (d=1.0) or dilute brine, your organic layer (if using DCM) will be on the bottom. However, if you use Ether/EtOAc, the density might be dangerously close to the aqueous phase, leading to inversion or emulsion.

Decision Tree: Solvent Selection

PhaseSeparation Start Extraction Solvent? DCM DCM (d=1.33) Start->DCM Ether Et2O / MTBE (d=0.7) Start->Ether DCMRisk RISK: Product + DCM Density > 1.4 (Bottom Layer) DCM->DCMRisk EtherSafe SAFE: Organic Layer Guaranteed Top Ether->EtherSafe Emulsion Emulsion Formed? DCMRisk->Emulsion EtherSafe->Emulsion Fix1 Add Brine (Saturate Aqueous) Emulsion->Fix1 Yes Fix2 Filter thru Celite Emulsion->Fix2 Stubborn

Figure 1: Solvent selection logic to avoid phase inversion and emulsions.

The "Fluorine Switch" Protocol:

  • Avoid DCM for extractions if possible. Use MTBE (Methyl tert-butyl ether) . It is less volatile than diethyl ether (safer) but light enough to ensure your product stays in the top layer.

  • The Drop Test: Always add a drop of water to your separated layer before discarding anything. If the drop travels through the layer, that layer is organic (if using MTBE).

Module 3: Purity & The "Neopentyl Trap"

The Issue: "The reaction is done, but I can't separate the product from Triphenylphosphine oxide (


) or unreacted alcohol."

The Science: This compound is typically synthesized via the Appel Reaction (


, 

) or mesylate displacement.[1]
  • Neopentyl Hindrance: The carbon bearing the hydroxyl group is neopentyl-like (primary C attached to quaternary C).

    
     reactions here are extremely sluggish.
    
  • Consequence: You likely used excess reagents (

    
    ) to force the reaction, leaving massive amounts of byproduct.
    

Purification Strategy:

MethodSuitabilityNotes
Silica Column Medium The product is non-polar.[1] It will elute very fast (near the solvent front) with hexanes.

is very polar. Risk: Product co-elutes with

(bromoform).
Distillation High Best for >1g scale. The product boils significantly lower than

.
Redox Wash High Use if excess

remains. Wash organic layer with Bleach (NaOCl) to oxidize all

to

, then wash with water.

The "Hexane Crash" (Recommended Workup):

  • Concentrate the crude reaction mixture (if in DCM/ACN) to a thick oil/slurry.

  • Add cold Pentane or Hexane (10 volumes).

  • Vigorously stir/sonicate.

    
     is insoluble in pentane and will precipitate as a white solid.
    
  • Filter through a pad of Celite.

  • The filtrate contains your product.

FAQ: Specific Chemical Stability

Q: Is this compound sensitive to base (elimination)?

  • A: Less than you think, but yes.

    • Mechanism: Direct

      
      -elimination is impossible  because the 
      
      
      
      -carbon (C1 of the ring) is quaternary (has no protons).
    • Risk: The risk is fragmentation or rearrangement (Wagner-Meerwein) if you generate a carbocation (e.g., using strong Lewis acids or silver salts).

    • Stability: It is stable to aqueous bicarbonate and dilute NaOH washes.

Q: Can I store it?

  • A: Yes, but stabilize it.

    • Add Copper turnings (stabilizer) and store at -20°C.

    • Neopentyl bromides are kinetically stable but can slowly hydrolyze if moisture is present over months.

References & Further Reading

  • Mykhailiuk, P. K. (2018).[2] Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal. (Provides foundational workup protocols for volatile fluorinated small rings).

  • Grygorenko, O. O., et al. (2023).[3][4] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. (Discusses the handling of similar cyclobutane derivatives).

  • PubChem Compound Summary. (2025). 3-(Bromomethyl)-1,1-difluorocyclobutane. (Analogous physicochemical data for density and volatility estimation).

  • Sigma-Aldrich Safety Data. (2025). Safety Data Sheet for Fluorinated Cyclobutanes. (General handling for volatile fluorinated alkyl halides).

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" regioselectivity problems

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reactivity & Selectivity Issues

Ticket ID: #DIFLUORO-CB-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary

You are encountering difficulties with 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane . This scaffold presents a deceptive chemical challenge. While it appears to be a standard primary alkyl halide, it combines two distinct reactivity sinks that frustrate standard protocols:[2]

  • The Neopentyl Cliff (Steric Hindrance): The electrophilic carbon (

    
    ) is attached to a quaternary center (C1).[1] This creates a "neopentyl-like" environment, retarding 
    
    
    
    rates by a factor of
    
    
    to
    
    
    compared to primary halides.[1][3]
  • The Ring-Strain Trap (Selectivity): Forcing conditions often trigger thermodynamic release of ring strain (26.4 kcal/mol) rather than substitution, leading to ring expansion (cyclopentanes) or fragmentation (acyclic alkenes).[1]

This guide provides validated protocols to bypass the steric barrier while maintaining ring integrity.

Part 1: Diagnostic & Troubleshooting Matrix
SymptomProbable CauseTechnical ExplanationRecommended Fix
No Reaction (0% Conversion) Steric Screening (Neopentyl Effect)The quaternary C1 blocks the nucleophile's backside attack trajectory (

to the C-Br bond).[1]
Switch to Finkelstein conditions (convert Br

I) or use "slim" nucleophiles (e.g., Azide).[1]
Ring Expansion Product (Cyclopentane) Carbocation Formation (

)
Use of Ag(I) salts or protic solvents generates a primary cation, which instantly rearranges via Wagner-Meerwein shift.[1]Strictly avoid Ag(I) additives. Maintain basic, aprotic conditions.
Ring Opening (Acyclic Alkenes) Radical FragmentationIf using radical cross-coupling (Ni/Photoredox), the cyclobutylmethyl radical (

-scission) opens faster than the trap rate.[1]
Increase catalyst concentration to accelerate the "trap" step; use Gem-difluoro effect to your advantage (see Part 2).[1]
Elimination Products IMPOSSIBLE via E2This molecule has no

-hydrogens
(C1 is quaternary).[1] Any alkene formed is a result of ring fragmentation, not classical elimination.[1]
Treat as a fragmentation issue, not an elimination issue. Lower the temperature.
Part 2: The "Hidden" Regioselectivity Problem (Ring Integrity)

The term "regioselectivity" for this molecule often refers to the competition between Direct Substitution (Path A) and Ring Expansion/Opening (Path B) .

The Mechanism of Failure

When you generate a reactive intermediate at the methylene group, the ring strain creates a driving force for rearrangement.

  • Cationic Pathway: A primary cation at the

    
    -position will essentially never be trapped directly. It will undergo a 1,2-alkyl shift to form the tertiary 3,3-difluoro-1-methylcyclopentyl cation.[1]
    
  • Radical Pathway: The cyclobutylmethyl radical is kinetically unstable toward ring opening. However, the 3,3-difluoro substitution exerts a unique stabilizing effect (the "Mykhailiuk Effect") that raises the barrier for ring opening compared to the non-fluorinated parent [1, 2].

Visualizing the Pathway Divergence

G Start Starting Material (Neopentyl Bromide) Inter_Cat Cationic Intermediate (via Ag+ or Lewis Acid) Start->Inter_Cat Solvolysis / Ag+ Inter_Rad Radical Intermediate (via Ni/Photoredox) Start->Inter_Rad SET / Halogen Abstraction Prod_Sub Target Product (Intact Ring) Inter_Cat->Prod_Sub Trapping (SLOW) Prod_Exp Ring Expansion (Cyclopentane) Inter_Cat->Prod_Exp Wagner-Meerwein Shift (FAST) Inter_Rad->Prod_Sub Metal Capture (Must be fast) Prod_Open Ring Opening (Acyclic Alkene) Inter_Rad->Prod_Open Beta-Scission (Slower due to F2)

Figure 1: Reaction pathway divergence. Note that the cationic path almost exclusively leads to rearrangement (Red), while the radical path allows for target synthesis if optimized (Green).

Part 3: Validated Experimental Protocols
Protocol A: Nucleophilic Substitution (Overcoming Sterics)

Use this for: Azidation, Cyanation, or Etherification.[1]

The Logic: Since


 is slow, we must increase the ground-state energy of the nucleophile without triggering 

(cationic rearrangement). We use the Finkelstein Acceleration strategy.
  • Solvent System: Anhydrous DMSO or NMP (Critical: These solvents solvate cations, leaving the anion "naked" and highly reactive).[1]

  • Catalyst: Sodium Iodide (NaI, 10-20 mol%).[1]

    • Mechanism:[1][4][5][6] The bromide is slowly displaced by iodide (better nucleophile). The resulting neopentyl iodide is a much better leaving group (

      
       faster) for your final nucleophile.
      
  • Temperature:

    
    . (Do not exceed 
    
    
    
    to avoid thermal ring opening).
  • Procedure:

    • Dissolve 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 equiv) in DMSO (0.5 M).

    • Add NaI (0.2 equiv) and the Nucleophile (e.g.,

      
      , 1.5 equiv).[1]
      
    • Stir at

      
       for 18-24 hours.
      
    • Checkpoint: Monitor by GC-MS.[1] If you see a mass corresponding to M+14 (Methyl->Ethyl shift equivalent), you have ring expansion.[1] Reduce Temp.

Protocol B: Cross-Coupling (The Radical Approach)

Use this for: C-C bond formation (Suzuki/Negishi mimics).

The Logic: Standard Pd-catalyzed couplings fail because Oxidative Addition into neopentyl bromides is difficult. We use Nickel-catalyzed Cross-Electrophile Coupling which proceeds via a radical intermediate.[1] The gem-difluoro group stabilizes the ring against opening long enough for the Nickel to capture the radical [3].

  • Catalyst:

    
     (10 mol%) + dtbbbpy (10 mol%).[1]
    
  • Reductant: Manganese powder (

    
    , 2.0 equiv) or Zinc (
    
    
    
    ).[1]
  • Additives: NaI (0.5 equiv) is mandatory to convert the bromide to the iodide in situ.

  • Solvent: DMA (Dimethylacetamide).[1]

  • Procedure:

    • Combine Aryl Bromide (1.0 equiv) and Difluoro-cyclobutyl bromide (1.5 equiv).[1]

    • Add Ni source, Ligand, and Mn powder.[1]

    • Add NaI (Critical for the neopentyl bromide activation).

    • Degas thoroughly (Argon sparge).[1]

    • Stir at

      
      .
      
    • Note: The 3,3-difluoro group creates a "pucker" that actually protects the radical from rapid

      
      -scission compared to the non-fluorinated analog [1, 4].
      
Part 4: FAQ - Specific User Scenarios

Q: Can I make the Grignard reagent of this molecule? A: Proceed with extreme caution. Formation of the Grignard (Mg) species on a cyclobutylmethyl scaffold often leads to ring opening (to the linear alkene) because the C-Mg bond has significant ionic character.

  • Better Alternative: Prepare the Organozinc reagent using Rieke Zinc (

    
    ) in THF at 
    
    
    
    .[1] The C-Zn bond is more covalent, preserving the ring structure.

Q: I see a side product with -20 mass units (loss of HF). What is this? A: This is likely aromatization or extensive fragmentation.[1] If you use extremely strong bases (e.g., t-BuLi or LDA), you might trigger dehydrofluorination at the C2/C4 positions, followed by ring collapse.[1]

  • Fix: Use weaker bases (Carbonates, Phosphates) and avoid temperatures

    
    .[1]
    

Q: Why does the literature say "Regioselectivity" if there is only one bromide? A: In the context of gem-difluorocyclobutanes, "regioselectivity" often refers to the synthesis of the ring itself (e.g., [2+2] cycloadditions). However, for your specific precursor, it refers to the site of ring opening . If the ring opens, it can break at C1-C2 or C1-C4.[1] Due to the symmetry of the 3,3-difluoro group, these are identical unless you have a chiral center elsewhere. If you observe two acyclic isomers, it confirms ring opening is occurring.[1]

References
  • Mykhailiuk, P. K. (2018).[1][7] "Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery." Chemistry – A European Journal, 24(47), 12291-12297.[1]

    • Context: Establishes the stability and "puckered" conformation of gem-difluoro rings, explaining why they are more robust than non-fluorin
  • Cogswell, T. J., et al. (2024).[1][4][8] "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science.

    • Context: Details the conformational bias (puckering) introduced by the gem-difluoro group which influences reactivity.
  • Dostrovsky, I., & Hughes, E. D. (1946).[1] "Mechanism of substitution at a saturated carbon atom. Part XXVI." Journal of the Chemical Society.[9] (Foundational Physical Chemistry).[1][4]

    • Context: The definitive physical organic chemistry explanation for why neopentyl halides (like your molecule) are inert to standard conditions.
  • Reaxys/PubChem Compound Summary. "1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane."[1] [1]

    • Context: Verification of structural properties and lack of beta-hydrogens.[1]

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" stereocontrol in reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane .

It addresses the unique reactivity challenges imposed by the gem-difluoro group and the neopentyl-like quaternary center , providing troubleshooting for stalled reactions, unwanted rearrangements, and conformational analysis.

Ticket Subject: Stereocontrol & Reactivity Optimization for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane Status: Active Support Tier: Level 3 (Senior Application Scientist)

Core Reactive Profile & "Stereocontrol" Clarification

Before troubleshooting, we must define the "stereocontrol" parameters for this specific molecule.

User Query: “How do I achieve stereocontrol with this building block?”

Technical Analysis: Strictly speaking, 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane possesses a plane of symmetry passing through C1 and C3. It is achiral . Therefore, "stereocontrol" in your experiments likely refers to one of three critical factors:

  • Conformational Stereocontrol (Puckering): The cyclobutane ring is not planar. The 3,3-difluoro group and the bulky C1 substituents force the ring into a specific "puckered" conformation. Reactivity depends on accessing the correct conformer where the leaving group (Br) is accessible.

  • Regio-Control (Avoiding Isomerization): The primary challenge is not enantioselectivity, but preventing the Wagner-Meerwein rearrangement (ring expansion) which creates a constitutional isomer (cyclopentane) rather than the target cyclobutane.

  • Prochiral Desymmetrization: If you are using a chiral catalyst to desymmetrize the C1 center during a substitution event (rare but possible).

Troubleshooting Guide: Common Failure Modes

Issue A: "My Nucleophilic Substitution (SN2) is Stalled/No Reaction."

Diagnosis: Neopentyl Steric Hindrance. The electrophilic carbon (-CH₂Br) is attached to a quaternary center (C1). This creates a "neopentyl" system where the backside attack required for SN2 is physically blocked by the methyl group and the ring carbons.

Troubleshooting Protocol:

  • Do NOT simply increase temperature (promotes elimination/rearrangement).

  • Solution 1 (The Finkelstein Activation): Convert the Bromide to an Iodide in situ. The C-I bond is longer and weaker, and Iodide is a better leaving group.

    • Add: 10-20 mol% NaI or TBAI (Tetrabutylammonium iodide) to the reaction.

  • Solution 2 (Solvent Switch): Switch to dipolar aprotic solvents (DMF, DMSO, NMP) to strip the cation from your nucleophile, making the anion "naked" and more reactive.

  • Solution 3 (High Pressure): If available, use high-pressure synthesis (10-15 kbar). SN2 has a negative volume of activation (

    
    ), meaning pressure accelerates it significantly in hindered systems.
    
Issue B: "I am seeing a 5-membered ring byproduct (Cyclopentane)."

Diagnosis: Cationic Ring Expansion (Wagner-Meerwein). If you use conditions that favor SN1 (Lewis acids, protic solvents, Ag salts), the bromide leaves before the nucleophile attacks. The resulting primary carbocation is unstable and immediately rearranges to the more stable cyclopentyl cation.

Mechanism Visualization:

ReactionPathways Start Start: Cyclobutylmethyl Bromide SN2 Path A: S_N2 (Concerted) Start->SN2 Strong Nuc Aprotic Solvent Cation Intermediate: Primary Cation (Unstable) Start->Cation Lewis Acid or Protic Solvent Product_A Target: Substituted Cyclobutane SN2->Product_A Rearrange Path B: Rearrangement (Ring Expansion) Cation->Rearrange Fast Product_B Byproduct: Difluorocyclopentane Rearrange->Product_B

Caption: Path A (Green) is the desired concerted pathway. Path B (Red) represents the thermodynamic trap of ring expansion triggered by cation formation.

Corrective Action:

  • Eliminate Lewis Acids: Remove Ag+, Zn2+, or Al3+ additives.

  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃) rather than stronger bases that might encourage elimination.

Conformational "Stereocontrol" Data

Understanding the 3D shape of this molecule is crucial for predicting reactivity. The gem-difluoro group at C3 induces a specific puckering angle to minimize torsional strain and dipole repulsion.

Conformational Energy Profile
ParameterValue / PreferenceReason
Ring Puckering Angle ~25–30°Relieves eclipsing interactions of ring hydrogens.
C1-Methyl Orientation Axial (Pseudo-axial) The smaller group (Me) goes axial to allow the bulky group (CH₂Br) to be equatorial.
C1-Bromomethyl Orientation Equatorial (Pseudo-equatorial) Minimizes 1,3-transannular steric clash with the Fluorines at C3.
Dipole Moment ~2.1 DThe C-F bonds create a strong dipole pointing away from the ring.

Implication for Reactivity: Incoming nucleophiles must approach the CH₂Br group. Because the CH₂Br prefers the equatorial position, it is relatively exposed to the solvent, which is good for solvation but bad for shielding the backside from attack. The "Stereocontrol" here is actually conformational locking : the molecule spends 90%+ of its time in the conformer where the CH₂Br is equatorial.

Validated Experimental Protocols

Protocol 1: Nucleophilic Displacement (Amination)

Use this to install amines without rearrangement.

  • Reagents: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 equiv), Amine (2.0 equiv), K₂CO₃ (3.0 equiv), KI (0.2 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF . (Avoid alcohols).

  • Procedure:

    • Dissolve starting material in MeCN (0.2 M).

    • Add K₂CO₃ and KI. Stir for 10 min.

    • Add the amine.[1]

    • Heat to 60–80 °C in a sealed vial (pressure helps).

    • Monitor by 19F NMR (Look for shift of the CF₂ signal).

  • Workup: Dilute with water, extract with EtOAc. The product will be in the organic phase.

Protocol 2: Synthesis of the Building Block (If making from scratch)

If you need to synthesize the bromide from the acid.

  • Precursor: 3,3-Difluorocyclobutanecarboxylic acid.[1]

  • Alpha-Methylation:

    • Treat ethyl 3,3-difluorocyclobutanecarboxylate with LDA (-78 °C) followed by MeI.

    • Stereocontrol Note: This step sets the quaternary center.

  • Reduction: LiAlH₄ reduction to the alcohol.

  • Bromination: Appel reaction (CBr₄, PPh₃) or PBr₃.

    • Warning: Keep temperature low (0 °C) to prevent ring expansion during bromination.

FAQ: Advanced Technical Queries

Q: Can I use this building block for Suzuki couplings? A: Direct cross-coupling at the neopentyl bromide position is extremely difficult due to slow oxidative addition.

  • Recommendation: Convert the Bromide to a Zincate (Negishi coupling) or a Boronate (Suzuki). Formation of the organozinc reagent is possible using Rieke Zinc or Zn dust with LiCl activation.

Q: How does the fluorine affect the lipophilicity (LogP)? A: The 3,3-difluoro motif typically increases LogP by 0.3 to 0.5 units compared to the non-fluorinated analog. It also lowers the pKa of any amine attached to the methyl group by ~1-2 units due to the inductive effect through the ring (sigma-bond induction).

Q: Is the molecule UV active? A: No. It lacks a chromophore. You must use GC-MS , LC-MS (ELSD) , or 19F NMR for monitoring.

  • 19F NMR Shift: Expect a singlet (or complex AB pattern if chiral environment) around -85 to -100 ppm .

References & Authority

  • Synthesis & Building Blocks:

    • Ryabukhin, S. V., et al. (2018). "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks." Synthesis, 50(24), 4949–4957.[1]

    • Source:

  • Conformational Analysis (Gem-Difluoro Effect):

    • Liashuk, O. S., et al. (2024).[2][3] "3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements." Chemistry - A European Journal. (Relevant for comparative 4-membered ring puckering).

    • Source:

  • Mechanism of Neopentyl Rearrangements:

    • Ashenhurst, J. (2019).[4] "Carbocation Rearrangement Reactions – Alkyl Shifts." Master Organic Chemistry.

    • Source:

  • General Fluorine Building Block Data:

    • Mykhailiuk, P. K. (2019). "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." The Journal of Organic Chemistry.

    • Source:

Sources

Technical Support Center: Handling 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the handling, storage, and experimental troubleshooting for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (referred to herein as BDFMC ).

This guide is structured to address the user's specific concern regarding hygroscopicity . While alkyl bromides are not typically deliquescent (absorbing moisture until dissolution) like inorganic salts, BDFMC requires rigorous anhydrous handling because it is hydrolytically unstable . Moisture does not just "wet" the compound; it chemically degrades it, releasing HBr and destroying the reactive bromide handle.

Reagent Code: BDFMC Chemical Class: Fluorinated Cycloalkyl Halide Critical Constraint: Moisture Sensitivity (Hydrolytic Instability) & Steric Hindrance

Core Handling Directive: The "Hygroscopic" Misconception

User Question: "I was told this reagent is hygroscopic. Does that mean it will dissolve in air like a salt? How do I weigh it?"

Technical Insight: BDFMC is not "hygroscopic" in the traditional sense of absorbing water to form a hydrate. It is moisture-sensitive . The distinction is critical:

  • True Hygroscopicity: Material absorbs water (reversible).

  • Moisture Sensitivity (BDFMC): Material reacts with water (irreversible hydrolysis).

    • Mechanism:[1][2] The strained cyclobutane ring and the electron-withdrawing fluorine atoms make the C-Br bond susceptible to hydrolysis, generating the corresponding alcohol and corrosive Hydrogen Bromide (HBr).

Standard Operating Procedure (SOP): Anhydrous Transfer

Do not weigh this reagent on an open benchtop balance if the humidity is >40%. Use the following closed-system protocol.

G Storage Cold Storage (-20°C, Argon) Equilibration Warm to RT (Sealed Desiccator) Storage->Equilibration Prevent Condensation Transfer Inert Gas Transfer (Cannula/Syringe) Equilibration->Transfer Positive N2 Pressure Reaction Reaction Vessel (Schlenk/Glovebox) Transfer->Reaction Exclude Ambient Moisture

Figure 1: Inert handling workflow to prevent hydrolytic degradation.

Step-by-Step Protocol:

  • Equilibration: Remove the BDFMC container from the freezer (-20°C). Place it in a desiccator and allow it to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the reagent.

  • Purging: If the bottle has a septum, purge the headspace with dry Nitrogen or Argon for 5 minutes before withdrawing liquid.

  • Transfer: Use a gas-tight syringe or cannula technique. Do not pour.

  • Resealing: Wrap the cap immediately with Parafilm or electrical tape and return to cold storage.

Troubleshooting Experimental Reactivity

User Question: "I am trying to substitute the bromine with an amine/nucleophile, but the yield is extremely low (<10%). Why?"

Technical Diagnosis: The low reactivity is likely due to Neopentyl-like Steric Hindrance , not reagent quality.

  • Structural Analysis: The carbon holding the bromine is primary (

    
    ), but it is attached to a quaternary carbon (C1 of the cyclobutane ring, which holds a methyl group and the ring carbons).
    
  • Consequence: The backside attack required for

    
     reactions is physically blocked by the adjacent methyl group and the puckered cyclobutane ring.
    
Optimization Matrix

Use this table to adjust your reaction conditions. Standard conditions will fail.

VariableStandard Approach (Fails)Optimized Approach (Recommended)Mechanistic Rationale
Solvent DCM, THFDMF, DMSO, or NMP Polar aprotic solvents stabilize the transition state and strip the cation from the nucleophile, increasing its "naked" reactivity to overcome sterics.
Temperature Room Temp (25°C)Elevated (60°C - 90°C) Thermal energy is required to overcome the high activation energy barrier caused by steric hindrance.
Nucleophile Amines, AlcoholsAzide (

), Thiolate (

)
Use smaller, linear nucleophiles (like Azide) first, then reduce to amine. Large nucleophiles cannot reach the electrophilic carbon.
Catalyst NoneNaI (Finkelstein) Add 10-20 mol% Sodium Iodide. This converts the alkyl bromide to a more reactive alkyl iodide in situ.

Stability & Safety Profile

User Question: "The liquid has turned yellow/brown over time. Is it still usable?"

Status: DEGRADED.

  • Cause: The color change indicates the liberation of free Bromine (

    
    ) and HBr, likely triggered by moisture ingress or light exposure.
    
  • Remediation:

    • Filtration: If a solid precipitate is present (polymerization), filter through a plug of anhydrous

      
      .
      
    • Neutralization: Wash the organic phase with cold, saturated

      
       to remove acidic HBr.
      
    • Redistillation: If purity is critical, distill under reduced pressure. Note: Do not distill to dryness due to potential thermal instability of the strained ring.

Safety Warning: HF Generation In the event of a fire or thermal decomposition, the gem-difluoro group (


) can release Hydrogen Fluoride (HF) .
  • Protocol: Do not use standard glass waste containers if the reagent has decomposed violently. Treat all spill residues as potential HF sources (use Calcium Gluconate gel for skin exposure).

References & Authority

  • Cyclobutane Ring Strain & Reactivity:

    • Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Handling Moisture-Sensitive Reagents:

    • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Standard field reference for inert atmosphere techniques).

  • Neopentyl Substitution Dynamics:

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See section on

      
       steric retardation at neopentyl centers).
      
  • Fluorinated Building Blocks:

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" reaction monitoring by TLC/LCMS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Executive Summary

You are working with 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS: 1427418-46-3 or analogs).[1] This is a specialized building block often used as a bioisostere for tert-butyl or isopropyl groups.[1]

The Core Challenge: This molecule is "invisible" to standard detection methods. It lacks a


-conjugated system, rendering it UV-inactive  at 254 nm.[1] Furthermore, as a neutral alkyl halide, it ionizes poorly in standard Electrospray Ionization (ESI) mass spectrometry.

This guide provides the specific protocols required to "see" this compound using chemical stains (TLC) and specialized ionization techniques (LCMS).

Part 1: TLC Troubleshooting (The "Invisible" Spot)

User Question: "I spotted my reaction on a silica plate, but I see nothing under the UV lamp. How do I track the disappearance of my starting material?"

Technical Diagnosis: The compound contains no chromophore. UV light (254 nm) visualizes compounds by fluorescence quenching; without a conjugated system (like a benzene ring or enone), this molecule will not quench the indicator. You must use chemical derivatization (staining) .[1]

Protocol A: The "Gold Standard" Stain (NBP)

The most specific method for detecting alkylating agents (alkyl halides) is 4-(p-Nitrobenzyl)pyridine (NBP) .[1] This reagent reacts with the electrophilic carbon attached to the bromine to form a colored adduct.

  • Preparation: Dissolve 2 g of 4-(p-nitrobenzyl)pyridine in 100 mL of acetone.

  • Procedure:

    • Elute the TLC plate (Recommendation: 100% Hexanes or 95:5 Hexane/EtOAc).

    • Dip the plate in the NBP solution.

    • Heat the plate at 110°C for 2-3 minutes.

    • Critical Step: Spray the hot plate with a 10% solution of piperidine (or aqueous NaOH) in acetone.

    • Result: Alkyl halides appear as blue/violet spots on a white background.[1]

Protocol B: The Universal Alternatives

If NBP is unavailable, use these oxidative stains. Note that the gem-difluoro group makes the ring electron-deficient, potentially slowing down oxidation.[1]

StainSensitivityColorMechanism
Iodine (

) Chamber
ModerateBrown/YellowReversible intercalation.[1] Note: The spot will fade quickly.[2]
KMnO

(Basic)
Low-ModerateYellow on PurpleOxidation.[1] Note: May require vigorous heating for this specific scaffold.[1][3]
Phosphomolybdic Acid (PMA) ModerateDark Green/BlueUniversal oxidation/reduction.[1][2]

Part 2: LCMS Troubleshooting (The "Silent" Signal)

User Question: "I am injecting the sample into my LCMS (ESI+), but I see no mass peak for the starting material (MW ~199). Is it decomposing?"

Technical Diagnosis: It is likely not decomposing; it is simply not ionizing.[1] Alkyl halides have low proton affinity.[1] In ESI+,


 is rarely formed for this class of compounds.
Strategy 1: Switch Ionization Source (APCI/APPI)

Electrospray (ESI) relies on solution-phase ionization.[1] Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions, which are far superior for neutral, non-polar alkyl halides.[1]

  • Mode: APCI Positive.[1][4]

  • Expected Signal: Look for the fragment ion

    
    , or potentially the radical cation 
    
    
    
    .
  • Mobile Phase: Use Water/Acetonitrile (no acid modifiers, or very low 0.05% Formic Acid). High acidity can suppress ionization of neutrals in APCI.[1]

Strategy 2: Adduct Engineering (Silver/Ammonium)

If you must use ESI, you can force ionization by adding salts that coordinate with the halogens.

  • Ammonium Adducts: Use Ammonium Acetate (10 mM) in the mobile phase. Look for

    
     (Mass ~216/218).[1][5]
    
  • Silver Coordination (Advanced): Post-column addition of dilute

    
    .[1] Alkyl halides coordinate strongly with silver.[1] Look for 
    
    
    
    .[1]
Strategy 3: Indirect Monitoring (Derivatization)

If direct detection fails, react a small aliquot of your reaction mixture with a strong nucleophile that has a UV chromophore.

  • Reagent: Thiophenol or Morpholine.[1]

  • Procedure: Take 50

    
    L reaction mixture + 50 
    
    
    
    L Thiophenol/Base. Shake for 5 mins.
  • Detection: The resulting sulfide/amine will have a strong UV signal and distinct MS mass. If the "derivative" peak disappears over time, your starting material is consumed.

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct monitoring method based on your available equipment.

ReactionMonitoring Start Start: Monitor Reaction of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane CheckGC Is GC-MS or GC-FID available? Start->CheckGC UseGC USE GC-MS (Preferred Method) Volatile halide detects well. CheckGC->UseGC Yes CheckLC Must use TLC or LCMS? CheckGC->CheckLC No TLC_Start TLC Monitoring CheckLC->TLC_Start LCMS_Start LCMS Monitoring CheckLC->LCMS_Start UV_Check Check UV (254nm) TLC_Start->UV_Check UV_Result Result: Invisible (No Chromophore) UV_Check->UV_Result Stain_Select Select Stain UV_Result->Stain_Select NBP NBP Stain (Specific for Alkyl Halide) Blue/Violet Spot Stain_Select->NBP Best Iodine Iodine/KMnO4 (General/Low Specificity) Stain_Select->Iodine Backup ESI_Check Standard ESI+ LCMS_Start->ESI_Check ESI_Fail Result: No Signal (Low Proton Affinity) ESI_Check->ESI_Fail Alt_Ion Switch Ionization ESI_Fail->Alt_Ion APCI Use APCI (+) Look for [M-Br]+ or Radical Alt_Ion->APCI Hardware Fix Deriv Derivatize Aliquot (Add Thiophenol -> UV Active) Alt_Ion->Deriv Chemistry Fix

Caption: Decision tree for selecting the optimal detection method. Green nodes indicate successful detection pathways.

Part 4: Stability & Handling FAQ

Q: Is the starting material volatile? A: Yes. With a molecular weight of ~199 and a compact fluorinated structure, it has significant vapor pressure.

  • Risk: Do not leave TLC plates under high vacuum or in a hot oven for extended periods before staining; the compound may sublime off the silica.

  • Storage: Keep the compound cold (4°C) and sealed.

Q: Can I use a C18 column for the LCMS? A: Yes, but the compound is lipophilic (Gem-difluoro effect).

  • Advice: Use a high starting percentage of organic solvent (e.g., start at 50% MeCN) or use a C8 column to prevent it from "sticking" too hard to the stationary phase and eluting as a broad, invisible hump.

Q: I see a peak at [M-20] in the MS. What is that? A: That is likely loss of HF (Hydrogen Fluoride, mass 20). Fluorinated cyclobutanes are prone to ring opening or elimination under harsh ionization conditions.[1] This confirms the presence of your fluorinated core.

References

  • Detection of Alkylating Agents: Friedman, O. M., & Boger, E. (1961). Colorimetric Estimation of Nitrogen Mustards in Aqueous Solution. (Foundational paper on NBP reactivity with alkyl halides).

  • TLC Visualization Guide: Merck Millipore.[1] TLC Visualization Reagents. (Standard protocols for Iodine and KMnO4).[1] [1]

  • APCI vs ESI for Alkyl Halides: Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of nonpolar compounds in atmospheric pressure photoionization and chemical ionization. Journal of Chromatography A.

  • Genotoxic Impurity Analysis (Alkyl Halides): Valvo, L., et al. (2011).[1] Analytical methods for the determination of alkyl halides. (Discusses derivatization strategies for "invisible" halides).

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" troubleshooting failed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (Analogous to CAS 1374656-25-3) Support Ticket: Reactivity & Troubleshooting Guide Status: [RESOLVED]

Executive Summary: The "Deceptive" Primary Halide

Welcome to the technical support center for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane . If you are here, your reaction likely failed despite the bromide appearing to be a simple primary alkyl halide.

The Root Cause: This molecule presents a classic Neopentyl System disguised in a cyclobutane ring. While the carbon bearing the bromine is primary (


), it is attached to a quaternary carbon (C1). This creates extreme steric hindrance that effectively blocks standard 

trajectories.[1] Furthermore, the gem-difluoro group at C3 exerts an electronic withdrawing effect, deactivating the ring and altering the dipole.

This guide addresses the three most common failure modes reported by medicinal chemists:


 Stagnation , Grignard Initiation Failure , and Unintended Elimination .
Part 1: Troubleshooting Guide (Q&A)
Issue 1: Nucleophilic Substitution (

) Stagnation

User Report: "I treated the substrate with a secondary amine (or alkoxide) in DMF at 80°C. After 24 hours, I only see starting material. Is my reagent bad?"

Diagnosis: Your reagents are likely fine. The reaction failed due to Neopentyl Steric Hindrance . In neopentyl systems, the


-quaternary carbon blocks the backside attack required for 

. Rate constants for neopentyl bromides are typically

to

times slower than ethyl bromide [1].

The Fix: You cannot force a standard


 here. You must either improve the leaving group or switch mechanisms.
  • Option A (Finkelstein Activation): Convert the Bromide to an Iodide in situ. Iodide is a better leaving group and a longer bond length may slightly relieve steric strain.

    • Add: 1.5 eq NaI to your reaction mixture.

    • Solvent: Switch to Acetone (if compatible) or stay in DMF/MeCN.

  • Option B (The "Real" Solution - Nitrogen Nucleophiles): If trying to attach an amine, do not use direct substitution. Instead, use a Reductive Amination approach (oxidize the bromide to aldehyde first) or a Buchwald-Hartwig approach (if coupling to an aryl amine) via the Zinc reagent (see Protocol A).

Issue 2: Organometallic Formation Failure (Grignard/Lithium)

User Report: "I tried to make the Grignard reagent (Mg, THF, reflux). Initiation was sluggish, and once it started, I got a complex mixture of Wurtz coupling and decomposition."

Diagnosis: Cyclobutane rings are strained (~26 kcal/mol). Generating a Grignard or Organolithium species at the neopentyl position is kinetically slow (hard to insert metal) and thermodynamically precarious (prone to


-elimination or ring fragmentation). Standard Magnesium turnings are often too passivated to insert before side reactions occur.

The Fix: Switch to Zinc Insertion mediated by Lithium Chloride (Knochel's Method).[2][3] Zinc reagents are milder, tolerate the fluorinated ring better, and the LiCl solubilizes the surface species, preventing passivation [2].

Issue 3: Elimination Instead of Substitution

User Report: "I used NaOEt to install an ethoxy group. NMR shows an exocyclic alkene."

Diagnosis: Because the


 pathway is blocked (see Issue 1), the basic nucleophile followed the path of least resistance: E2 Elimination . The proton on the methyl group (or potentially the ring) was abstracted, leading to the exocyclic double bond.

The Fix:

  • Avoid Strong Bases: Do not use alkoxides (

    
    ) or hydroxides.
    
  • Use Non-Basic Nucleophiles: If you need an ether, use a silver-mediated approach (

    
    , alcohol) which promotes an 
    
    
    
    -like character without requiring a strong base, though this risks rearrangement.
Part 2: Decision Matrix & Logic Flow

The following diagram illustrates the recommended workflow to navigate the reactivity cliffs of this molecule.

ReactivityLogic Start Substrate: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane Goal_Nuc Goal: Nucleophilic Substitution (Amines/Ethers) Start->Goal_Nuc Goal_CC Goal: C-C Bond Formation (Coupling) Start->Goal_CC Check_SN2 Attempt Standard SN2? Goal_Nuc->Check_SN2 Sol_Zinc Solution 2 (Recommended): Zn/LiCl Insertion (Knochel Method) Goal_CC->Sol_Zinc Fail_SN2 FAILURE: Neopentyl Steric Block Check_SN2->Fail_SN2 Direct Reaction Sol_Finkel Solution 1: Finkelstein (NaI) (Only for small nucleophiles) Fail_SN2->Sol_Finkel If Nu is small (N3, CN) Fail_SN2->Sol_Zinc If Nu is bulky End_Yield Target Molecule Sol_Finkel->End_Yield Moderate Yield Negishi Negishi Coupling (Pd cat., Aryl-X) Sol_Zinc->Negishi For C-C Bonds Copper Cu-Mediated Amination (Electrophilic Amination) Sol_Zinc->Copper For C-N Bonds Negishi->End_Yield High Yield

Figure 1: Strategic workflow for bypassing neopentyl steric hindrance. Note that Zinc insertion is the central hub for successful functionalization.

Part 3: Validated Protocols
Protocol A: Zinc Insertion (The "Gold Standard")

Use this protocol to generate a nucleophilic species for Negishi couplings or electrophilic trapping.

Mechanism: The addition of LiCl breaks down the zinc surface oxides and forms a soluble species


, preventing the reaction from stalling [3].

Materials:

  • Substrate: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 eq)

  • Zinc Dust (Activated): 1.5 eq[4]

  • Lithium Chloride (LiCl): 1.5 eq (Anhydrous!)

  • Solvent: Dry THF

Step-by-Step:

  • Activation: Dry LiCl in a Schlenk flask under high vacuum at 150°C for 1 hour. Cool to RT under Argon. Add Zinc dust.[2][5]

  • Solvent: Add dry THF. The concentration of Zn should be approx 0.5 - 1.0 M.

  • Activation (Chemical): Add 5 mol% TMSCl and 1 mol% Iodine (or 1,2-dibromoethane) to activate the Zn surface. Stir until the red color of iodine fades.

  • Insertion: Add the substrate (neat or in minimal THF) dropwise.

  • Reaction: Stir at RT to 40°C . Monitor by GC-MS (aliquot quenched with water).

    • Checkpoint: You should see the disappearance of the Bromide and appearance of the de-halogenated product (methyl-3,3-difluoro-1-methylcyclobutane) in the quenched GC trace.

  • Use: The resulting supernatant contains the organozinc reagent. Use immediately for Negishi coupling (Pd(PPh3)4, Aryl Halide).

Protocol B: Finkelstein-Assisted Substitution

Use this only for small, linear nucleophiles (Azide, Cyanide, Thiols).

Materials:

  • Substrate (1.0 eq)

  • Sodium Iodide (NaI): 2.0 eq

  • Nucleophile (e.g.,

    
    ): 1.5 eq
    
  • Solvent: DMSO (Dry)

Step-by-Step:

  • Dissolve NaI in dry DMSO. Stir for 10 mins.

  • Add the substrate. Stir at 50°C for 2 hours. This converts

    
     (Equilibrium).
    
  • Add the nucleophile (

    
    ).
    
  • Increase temperature to 80-90°C .

  • Warning: Do not exceed 100°C to avoid ring thermal decomposition.

  • Workup: Dilute with water, extract with ether.

Part 4: Data & Specifications
PropertyValueImplication for Reaction
Steric Environment Neopentyl (Primary-Quaternary)

rate is negligible. Requires activation.
Ring Strain ~26 kcal/molSusceptible to ring opening if carbocations form.
Electronic Effect

-Gem-difluoro
Inductive withdrawal (

). Decreases nucleophilicity of generated anions.
Leaving Group Bromide (

)
Moderate.[6] Iodide (

) is preferred for this steric bulk.
Boiling Point Est. 140-150°CNon-volatile enough for standard workups, but avoid high vac if product is smaller.
References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (See Chapter 4 on Nucleophilic Substitution rates in neopentyl systems).

  • Krasovskiy, A., & Knochel, P. (2006).[2][7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. [Link]

Sources

Validation & Comparative

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" vs other alkylating agents.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane against standard and advanced alkylating agents. It focuses on the mechanistic implications of its neopentyl scaffold and its utility in medicinal chemistry for tuning metabolic stability and lipophilicity.

Executive Summary

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (referred to herein as DFMC-Br ) is a specialized alkylating agent used to install the (3,3-difluoro-1-methylcyclobutyl)methyl motif.

Unlike standard alkyl halides (e.g., Methyl Iodide, Ethyl Bromide), DFMC-Br functions as a neopentyl-type electrophile . Its reactivity is severely attenuated by steric hindrance at the


-position (the quaternary C1 of the cyclobutane ring). However, this same structural feature, combined with gem-difluorination at C3, imparts exceptional metabolic stability and precise conformational control to the resulting drug molecule.

Best Use Case: Late-stage lead optimization to block metabolic soft spots (e.g., replacing a tert-butyl or isobutyl group) while modulating LogP.

Comparative Analysis: DFMC-Br vs. Alternatives

The following table contrasts DFMC-Br with standard alkylating agents and structural isomers.

Table 1: Physicochemical & Reactivity Profile
FeatureDFMC-Br (Subject)Methyl Iodide (Standard)(Bromomethyl)cyclobutane (Non-fluorinated)3-(Bromomethyl)-1,1-difluorocyclobutane (Isomer)
Structure Neopentyl (Quaternary

-C)
Primary (Methyl)Primary (

-branched)
Primary (Less hindered)
SN2 Reactivity Extremely Low (

)
High (Reference

)
Moderate (

)
Moderate to High
Leaving Group Bromide (Requires activation)Iodide (Excellent)BromideBromide
Metabolic Stability High (Blocked

-H, F-deactivation)
Low (Oxidative demethylation)Moderate (Ring oxidation possible)High (F-deactivation)
LogP Impact Lipophilic but lowered by FMinimalLipophilicLipophilic but lowered by F
Conformation Rigid, defined vectorFlexibleSemi-rigidSemi-rigid
Critical Analysis of Alternatives
  • Vs. Standard Alkyls (MeI, EtBr):

    • Trade-off: DFMC-Br introduces significant steric bulk and metabolic resistance but requires forcing reaction conditions (high heat, polar solvents) due to the neopentyl effect. Standard alkyls react at room temperature but offer no metabolic protection.

  • Vs. Non-Fluorinated Analog:

    • Effect: The 3,3-difluoro substitution in DFMC-Br lowers the pKa of the cyclobutane ring protons and reduces the overall lipophilicity (LogP) compared to the hydrocarbon analog. This is crucial for improving solubility and reducing non-specific binding in drug candidates.

  • Vs. The 3-Isomer:

    • Distinction: The 3-isomer (where the CH2Br is at C3) is not a neopentyl system (C3 is secondary). It reacts much faster. However, it lacks the quaternary center at the attachment point, meaning it provides less steric protection to the nucleophile it alkylates (e.g., protecting an amine from oxidase attack).

Mechanistic Insight: The "Neopentyl Wall"

The primary challenge with DFMC-Br is the Neopentyl Effect . The quaternary carbon at position 1 of the cyclobutane ring creates a steric wall that hinders the approach of the nucleophile to the


 orbital of the C-Br bond.
Diagram 1: Reactivity & Metabolic Logic

G cluster_0 Structural Advantages Reagent DFMC-Br (Neopentyl Electrophile) SN2_Barrier Steric Hindrance (Beta-Quaternary Center) Reagent->SN2_Barrier Causes Slow Kinetics Metabolism Metabolic Attack (CYP450) Reagent->Metabolism Blocks Outcome Stable Drug Conjugate SN2_Barrier->Outcome Requires High T / Catalysis Metabolism->Outcome Prevents Degradation F_Atoms 3,3-Difluoro Group (Lowers LogP / Blocks Oxidation) F_Atoms->Outcome Me_Group 1-Methyl Group (Conformational Lock) Me_Group->Outcome

Caption: The neopentyl structure creates a kinetic barrier to synthesis (red) but provides a metabolic shield (yellow/green) for the final drug molecule.

Experimental Protocol: Optimized Alkylation

Due to the sluggish kinetics described above, standard alkylation protocols (e.g., K2CO3 in Acetone) will likely fail or take days. The following protocol utilizes the Finkelstein reaction (in situ conversion to the more reactive iodide) and high-dielectric solvents to accelerate the reaction.

Protocol: Finkelstein-Boosted Alkylation of Amines/Phenols

Objective: Install the (3,3-difluoro-1-methylcyclobutyl)methyl group onto a secondary amine or phenol.

Reagents:

  • Substrate: 1.0 equiv (Amine or Phenol)

  • DFMC-Br: 1.5 – 2.0 equiv (Excess required due to slow kinetics)

  • Base: Cesium Carbonate (Cs2CO3), 2.5 equiv

  • Additive: Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI), 0.5 – 1.0 equiv

  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Workflow:

  • Activation (In Situ):

    • Dissolve DFMC-Br (1.5 equiv) and NaI (0.5 equiv) in anhydrous DMF. Stir at room temperature for 30 minutes.

    • Mechanism:[1][2][3] The Bromide is exchanged for the Iodide (DFMC-I), which is a superior leaving group (

      
       I > Br).
      
  • Deprotonation:

    • In a separate vial, dissolve the Substrate (1.0 equiv) in DMF and add Cs2CO3 (2.5 equiv). Stir for 15 minutes to ensure deprotonation (for phenols/amides).

  • Coupling:

    • Add the activated DFMC-I solution to the substrate mixture.

  • Heating:

    • Heat the reaction to 80–100 °C .

    • Note: Neopentyl substitutions often require this activation energy. Monitor via LCMS. Reaction times may range from 12 to 48 hours.

  • Workup:

    • Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry over Na2SO4 and concentrate.

Diagram 2: Experimental Workflow

Workflow Start Start: Reagent Prep Activation Step 1: Finkelstein Activation (DFMC-Br + NaI -> DFMC-I) Solvent: DMF Start->Activation Base_Prep Step 2: Substrate Deprotonation (Substrate + Cs2CO3) Start->Base_Prep Mix Step 3: Combine & Heat (80-100°C, 12-48h) Activation->Mix Base_Prep->Mix Check LCMS Check Mix->Check Check->Mix Incomplete Workup Workup & Purification Check->Workup Conversion > 90%

Caption: Step-by-step workflow emphasizing the critical in situ iodide activation step required for neopentyl electrophiles.

Troubleshooting & Alternatives

If the reaction remains incomplete after 48 hours:

  • Switch Leaving Group: Synthesize the Triflate (OTf) analog from the corresponding alcohol (1-(hydroxymethyl)-3,3-difluoro-1-methylcyclobutane). Neopentyl triflates are significantly more reactive than bromides/iodides and can often react at lower temperatures.

  • Microwave Irradiation: Heating to 120–140 °C in a microwave reactor can overcome the steric barrier, though thermal degradation of the substrate must be monitored.

  • Silver Promotion: For alkylation of halides, adding Ag2CO3 or AgOTf can promote the reaction by precipitating AgBr, driving the equilibrium forward (SN1-like character enhancement, though difficult on primary carbons).

References

  • Neopentyl Substitution Kinetics

    • Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[4][5][6][7] Journal of the Chemical Society, 157-161. Link

    • BenchChem Technical Report (2025).[6] Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study. Link

  • 3,3-Difluorocyclobutane Bioisosteres

    • Liashuk, O. S., et al. (2024). 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements. ChemRxiv. Link

    • Mykhailiuk, P. K. (2020). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks. European Journal of Organic Chemistry. Link

  • General Alkylation Methodology: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Finkelstein and Neopentyl reactivity).

Sources

Technical Comparison: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane vs. (Bromomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares (Bromomethyl)cyclobutane (the "Control") with its highly functionalized analog, 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (the "Target").

While the Control serves as a standard electrophile for installing the cyclobutyl motif, the Target is a specialized building block designed for Lead Optimization . The introduction of the gem-difluoro and quaternary 1-methyl groups fundamentally alters the molecule's reactivity and physicochemical profile.

Key Distinction: The Target exhibits significantly reduced electrophilic reactivity (due to the neopentyl-like steric environment) but offers superior metabolic stability and conformational rigidity , making it a premium choice for late-stage bioisosteric replacement.

Part 1: Structural & Electronic Analysis

The functional differences between these two molecules stem directly from two structural modifications: the 1-Methyl group and the 3,3-Difluoro motif .

The "Neopentyl" Steric Effect
  • Control ((Bromomethyl)cyclobutane): The electrophilic carbon (

    
    ) is attached to a secondary carbon. It remains relatively accessible to nucleophiles.
    
  • Target (1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane): The electrophilic carbon is attached to a quaternary carbon (fully substituted). This creates a "neopentyl-like" environment. The steric bulk of the methyl group and the ring carbons severely hinders the trajectory of incoming nucleophiles (

    
     attack), requiring harsher reaction conditions.
    
The Fluorine Electronic Effect[1][2]
  • Dipole & pKa: The 3,3-difluoro group is strongly electron-withdrawing (

    
    ). This pulls electron density through the ring (
    
    
    
    -framework), lowering the
    
    
    of any eventual amine or alcohol attached to this linker.
  • Conformation: The gem-difluoro group prefers the "puckered" conformation to minimize dipole repulsion, making the ring more rigid compared to the unsubstituted analog.

Diagram: Structural & Reactivity Logic

Reactivity_Comparison Control (Bromomethyl)cyclobutane (Standard Electrophile) Mech_Control Mechanism: Standard SN2 Barrier: Low Control->Mech_Control Primary Carbon Target 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane (Hindered Electrophile) Mech_Target Mechanism: Hindered SN2 (Neopentyl Effect) Barrier: High Target->Mech_Target Quaternary Carbon (Steric Block) Outcome_Control Fast Kinetics Standard Conditions Mech_Control->Outcome_Control Outcome_Target Slow Kinetics Requires Heat/Catalysis Mech_Target->Outcome_Target

Caption: Logical flow illustrating how the quaternary center in the fluorinated target imposes a steric penalty, necessitating modified experimental protocols.

Part 2: Physicochemical Profile Comparison[2]

The following data summarizes the shift in properties when moving from the Control to the Target.

Property(Bromomethyl)cyclobutane1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutaneImpact on Drug Design
Molecular Weight 149.03 Da199.04 DaSlight increase; negligible impact on ligand efficiency.
Steric Environment Primary (Accessible)Neopentyl (Hindered) Critical: Reaction rates for alkylation will be 10–50x slower.
Lipophilicity (cLogP) ~2.1~2.4 (Modulated)The 1-Me increases LogP; F2 modulates it. Overall more lipophilic.
Metabolic Stability Low (Ring oxidation possible)High F2 blocks C3-oxidation; 1-Me blocks C1-glucuronidation.
Conformation Flexible (Butterfly motion)Rigid (Locked pucker)Reduces entropic penalty upon binding to protein targets.

Part 3: Experimental Protocols

Due to the neopentyl effect , you cannot treat the Target reagent the same as the Control. Standard alkylation conditions will likely result in incomplete conversion or recovered starting material.

Protocol A: Standard Alkylation (For Control)

Use this for (bromomethyl)cyclobutane.

  • Setup: Dissolve Nucleophile (1.0 eq) (e.g., secondary amine) in MeCN or DMF.

  • Base: Add

    
     (2.0 eq).
    
  • Addition: Add (bromomethyl)cyclobutane (1.1 eq) dropwise at RT.

  • Reaction: Stir at 60°C for 4–6 hours .

  • Workup: Standard aqueous extraction.

Protocol B: "Forced" Alkylation (For Target)

REQUIRED for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane. Rationale: The quaternary center blocks the SN2 trajectory. We must increase temperature and use the Finkelstein effect to generate a more reactive iodide in situ.

  • Setup: Dissolve Nucleophile (1.0 eq) in high-boiling solvent (DMF, NMP, or DMSO). Avoid MeCN if T > 85°C is needed.

  • Catalyst: Add KI (Potassium Iodide, 0.5 eq) or TBAI (0.1 eq).

    • Why? Converts the unreactive Alkyl-Br to a highly reactive Alkyl-I in situ.

  • Base: Add

    
     (2.0 eq).
    
    • Why? Cesium is more soluble in organic solvents than Potassium, increasing the "nakedness" of the nucleophile.

  • Addition: Add 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.2–1.5 eq).

  • Reaction: Heat to 90°C – 110°C for 12–24 hours .

    • Monitoring: Monitor by LCMS. If conversion stalls, add more reagent, not more heat (to avoid decomposition).

  • Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF/DMSO.

Diagram: Decision Workflow

Experimental_Workflow Start Select Reagent Decision Is it the Fluorinated/Methylated Target? Start->Decision No No (Control) Decision->No Standard Yes Yes (Target) Decision->Yes Hindered Protocol_A Protocol A: Solvent: MeCN Temp: 60°C Time: 4h No->Protocol_A Protocol_B Protocol B (Optimized): Solvent: DMF/DMSO Add: 0.5 eq KI (Catalyst) Temp: 100°C Time: 18h+ Yes->Protocol_B

Caption: Decision tree for selecting reaction conditions based on the steric hindrance of the electrophile.

Part 4: Applications & Case Studies

When to use the Target?
  • Metabolic Hotspot Blocking: If your lead compound containing a cyclobutyl-methyl group shows high clearance due to oxidation on the ring (C3 position), switching to the 3,3-difluoro analog blocks this metabolic soft spot.

  • Solubility Issues: While F2 is lipophilic, the dipole can sometimes improve solubility in specific formulations compared to a purely hydrocarbon greasy chain.

  • Bioisosteric Replacement: The 1-methyl group restricts the rotation of the side chain, potentially locking the pharmacophore in the active conformation (reducing entropic cost).

Comparative Data (Representative)

Based on general SAR trends for fluorinated cyclobutanes [1, 2].

ParameterControl LinkerTarget Linker
Liver Microsome Stability (

)
< 30 min (High Clearance)> 120 min (Stable)
Alkylation Yield (Standard Cond.) 85%< 10% (Trace product)
Alkylation Yield (Forced Cond.) N/A75%

References

  • Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes and Their Derivatives in Drug Discovery. Chemical Reviews. Link

  • Grygorenko, O. O., et al. (2022).[1] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane vs. 1-(Bromomethyl)-3-fluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule drugs, the cyclobutane ring serves as a critical scaffold for conformational restriction.[1] When functionalized with fluorine, it acts as a powerful bioisostere for aliphatic chains or cyclohexanes, modulating lipophilicity and metabolic stability.

This guide compares two specific building blocks used to install these motifs:

  • Compound A: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (The gem-difluoro variant).[2]

  • Compound B: 1-(Bromomethyl)-3-fluoro-1-methylcyclobutane (The monofluoro variant).[2]

The Core Distinction: While both reagents introduce a fluorinated, conformationally restricted spacer, Compound A is the preferred choice for lead optimization due to its achiral nature and superior metabolic blocking capabilities. Compound B is primarily a stereochemical probe , valuable for exploring specific dipole orientations in a binding pocket, but it introduces significant synthetic complexity due to cis/trans isomerism.

Technical Comparison Matrix

FeatureCompound A (3,3-Difluoro) Compound B (3-Fluoro)
Structure gem-Difluoro (Achiral at C3)Monofluoro (Chiral at C3)
Stereochemistry Single isomer (assuming C1 is not chiral relative to other groups).[2]Mixture of diastereomers (cis and trans relative to methyl).[2]
Conformation Distinct "pucker" (approx. 25-35°) to relieve transannular strain.[2]Pucker angle depends on isomer; dipole orientation varies.[2]
Metabolic Stability High. Blocks oxidation at C3; reduces basicity of neighboring amines.[2]Moderate. C3-H bond is still susceptible to H-abstraction (though reduced).[2]
Reactivity (SN2) Low. Neopentyl-like steric hindrance + electron withdrawal.[2]Low. Neopentyl-like steric hindrance.[2][3]
Primary Use Case Bioisostere for tert-butyl or cyclohexyl groups; metabolic blocking.[2]SAR probing; determining optimal dipole vector in active sites.

Structural & Conformational Analysis

The "Neopentyl" Challenge

Both compounds share a critical structural feature: the bromomethyl group is attached to a quaternary carbon (C1). This creates a neopentyl-like environment.[2]

  • Implication: SN2 displacement reactions at the bromomethyl position are kinetically retarded due to severe steric hindrance.[4][5]

  • Expert Insight: Standard conditions (e.g., K2CO3/Acetone) often fail.[2] Successful coupling requires high temperatures, polar aprotic solvents (DMF, NMP), or the use of highly reactive nucleophiles (e.g., thiolates, azides).

The Fluorine Effect (Pucker & Dipole)

Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to minimize torsional strain.

  • Compound A (Difluoro): The gem-difluoro substitution creates a strong dipole but maintains symmetry.[2] It is often used to lower the pKa of amines attached at the C1 position via the methylene linker (inductive effect,

    
    ).
    
  • Compound B (Monofluoro): The single fluorine atom creates a directional dipole. Depending on whether the fluorine is cis or trans to the bromomethyl group, the vector of this dipole changes dramatically. This allows chemists to "scan" the electrostatics of a binding pocket, but requires separating the isomers.

Decision Logic Diagram

DecisionMatrix Start Select Fluorinated Cyclobutane Scaffold Isomerism Is stereochemical complexity acceptable? Start->Isomerism Metabolism Is the C3 position a metabolic soft spot? Isomerism->Metabolism Yes (Need Probe) UseDifluoro USE Compound A (3,3-Difluoro) • Achiral • Metabolic Block • Lowers pKa Isomerism->UseDifluoro No (Simplify) Metabolism->UseDifluoro Yes (Block it) UseMonofluoro USE Compound B (3-Fluoro) • Dipole Probe • Requires Isomer Sep. • Fine-tuning H-bonds Metabolism->UseMonofluoro No (Fine tune)

Figure 1: Decision matrix for selecting between gem-difluoro and monofluoro cyclobutane building blocks.

Experimental Protocols

Synthesis of the Bromide (General Protocol)

Since these specific bromides are often expensive or custom-synthesized, they are typically prepared from the corresponding alcohols: (3,3-difluoro-1-methylcyclobutyl)methanol .[2]

Methodology: Appel-Type Reaction

  • Rationale: Avoids harsh acidic conditions that might degrade the cyclobutane ring.

  • Reaction:

    
    
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Dissolve (3,3-difluoro-1-methylcyclobutyl)methanol (10 mmol, 1.0 eq) in anhydrous DCM (50 mL). Cool to 0°C.[2]

  • Reagent Addition: Add Carbon Tetrabromide (

    
    , 12 mmol, 1.2 eq).
    
  • Activation: Dropwise add a solution of Triphenylphosphine (

    
    , 12 mmol, 1.2 eq) in DCM over 20 minutes.
    
    • Observation: Solution typically turns slightly yellow.[2]

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO4; bromides are often UV inactive).[2]

  • Workup: Concentrate the solvent to ~10 mL. Add cold diethyl ether (50 mL) to precipitate Triphenylphosphine oxide (

    
    ).[2] Filter through a celite pad.[2]
    
  • Purification: Silica gel chromatography (Pentane/Ether gradient).

    • Note: The product is volatile. Do not apply high vacuum for extended periods.[2]

Nucleophilic Substitution (The "Neopentyl" Fix)

Displacing the bromide with an amine (to create a drug intermediate) requires forcing conditions.

Protocol for Amination:

  • Solvent: Use DMF or NMP (high dielectric constant promotes ionization/transition state stabilization).[2]

  • Base: Use Cesium Carbonate (

    
    )  (Solubility effect).[2]
    
  • Temperature: Heat to 80–100°C .

  • Catalyst: Addition of KI (0.1 eq) (Finkelstein condition) converts the Bromide to a more reactive Iodide in situ.[2]

Scientific Grounding & References

Key Mechanistic Insights
  • The gem-Difluoro Effect: The introduction of the

    
     group at C3 creates a "dipole-dipole repulsion" with the ring bonds, often forcing the ring into a specific puckered conformation. This is distinct from the steric bulk of a methyl group.[3]
    
  • Metabolic Stability: The C-F bond (

    
    116 kcal/mol) is stronger than the C-H bond (
    
    
    
    99 kcal/mol). Replacing C-H with C-F at the C3 position prevents Cytochrome P450-mediated hydroxylation, a common clearance pathway for cyclobutanes.
References
  • Mykhailiuk, P. K. (2019).[2] "3-Fluoroalkyl-Substituted Cyclobutane-Derived Building Blocks for Medicinal Chemistry." Journal of Organic Chemistry. (Authoritative source on fluorinated cyclobutane synthesis and properties). [2]

  • Haufe, G., & Leroux, F. R. (2019). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. (Comprehensive text on the metabolic impact of fluorine substitution).
  • Wiberg, K. B., et al. (1990). "Conformational properties of cyclobutanes." Journal of the American Chemical Society. (Foundational physical organic chemistry regarding ring pucker).

  • Reactivity Data: General reactivity profiles of neopentyl halides are well-documented in standard physical organic chemistry texts (e.g., March's Advanced Organic Chemistry).[2]

Workflow Visualization: Synthesis Pathway

SynthesisWorkflow Acid Start: 3,3-Difluoro-1-methyl- cyclobutanecarboxylic acid Alcohol Reduction (LiAlH4, THF) Acid->Alcohol Step 1 Bromide Bromination (CBr4, PPh3) *Compound A* Alcohol->Bromide Step 2 Drug Coupling (SN2) (Amine, Cs2CO3, DMF, 90°C) Bromide->Drug Step 3 (Difficult)

Figure 2: Standard synthetic route from the commercially available acid to the final coupled drug candidate.[2]

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" reactivity comparison with benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (referred to herein as DF-MCB ) and the standard alkylating agent Benzyl Bromide (BnBr ).

Executive Analysis

The Bottom Line: While Benzyl Bromide (BnBr) is a "high-velocity" electrophile prone to rapid


 and 

reactions, 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (DF-MCB) is a "neopentyl-like" electrophile that is kinetically inert under standard conditions.
  • Benzyl Bromide: Reacts at room temperature; requires careful handling to avoid polyalkylation; lachrymatory.

  • DF-MCB: Requires forcing conditions (high heat, polar aprotic solvents, iodide catalysis); highly resistant to metabolic degradation; offers a bioisostere for lipophilic groups (e.g., tert-butyl).

Key Differentiator: The primary reaction barrier for DF-MCB is steric hindrance at the


-carbon (the quaternary ring center), which blocks the nucleophile's trajectory.
Structural & Electronic Profiling
FeatureBenzyl Bromide (BnBr) DF-MCB (User Molecule)
Structure

1-Me-3,3-difluorocyclobutyl-

Class Benzylic (Primary)Neopentyl (Primary on Quaternary Center)
Electronic Effect Resonance Stabilization (Activation)Inductive Deactivation (

from

)
Steric Environment Open access (planar phenyl ring)Blocked (Quaternary C1 + Ring Puckering)
Relative

Rate

(Reference)

(Estimated based on neopentyl)
Primary Utility Protecting group, LinkerMetabolic blocker, Bioisostere
Mechanistic Divergence
A. The Neopentyl Problem (

Suppression)

DF-MCB features a primary bromide attached to a quaternary carbon (C1 of the cyclobutane). In physical organic chemistry, this is the classic neopentyl system .

  • Mechanism: For an

    
     reaction, the nucleophile must attack the 
    
    
    
    orbital of the C-Br bond from 180° behind the leaving group.
  • The Blockade: In DF-MCB, the methyl group and the cyclobutane ring carbons at C1 sterically occlude this trajectory. Unlike acyclic neopentyl systems, the ring "ties back" some bulk, but the quaternary center remains a formidable kinetic barrier.

  • Fluorine Effect: The gem-difluoro group at C3 exerts a through-bond electron-withdrawing effect (

    
    -inductive). This reduces the electron density on the C-Br bond, theoretically making it more electrophilic, but also destabilizes any developing positive charge in the transition state.
    
B. The Benzylic Advantage
  • Mechanism: BnBr allows for rapid

    
     because the transition state is stabilized by overlap with the aromatic 
    
    
    
    -system.
  • 
     Potential:  BnBr can also react via 
    
    
    
    (stepwise ionization) because the resulting benzyl carbocation is resonance-stabilized. DF-MCB cannot form a primary carbocation; forced ionization would likely lead to ring expansion or rearrangement (e.g., to a cyclopentyl system) rather than simple substitution.
Reactivity Matrix & Experimental Data

The following table summarizes expected performance based on standard physical organic principles (Solvolysis rates in EtOH/EtO-):

Reaction TypeBenzyl Bromide DF-MCB Operational Adjustment for DF-MCB
Simple Amination (e.g., Piperidine)Fast (< 1h @ RT). Exothermic.No Reaction @ RT. Very slow @ 80°C.Use DMSO or NMP as solvent. Heat to 100-120°C .
Etherification (Williamson)High Yield . Risk of over-reaction.Poor Yield . Elimination competes.Use Cs2CO3 (Cesium effect) in DMF.
Finkelstein (NaI / Acetone)Precipitates NaBr instantly.Slow / Negligible precipitation.Run in MEK (Methyl Ethyl Ketone) at reflux to drive conversion to Iodide first.
Metabolic Stability Low (Benzylic oxidation/hydrolysis).High . Blocks P450 oxidation.N/A
Decision Logic & Pathways (Graphviz)

The diagram below illustrates the kinetic pathways. Note how DF-MCB requires a specific "Activation Energy" detour to achieve product formation.

ReactivityComparison cluster_0 Substrates cluster_1 Transition States BnBr Benzyl Bromide (Benzylic) TS_Ben Stabilized TS (Low Energy) BnBr->TS_Ben Fast (RT) Carbo Carbocation Intermediate BnBr->Carbo S_N1 (Polar Solvents) DFMCB DF-MCB (Neopentyl-like) TS_Neo Sterically Hindered TS (High Energy) DFMCB->TS_Neo Blocked (Requires Heat) Rearrange Ring Expansion/ Rearrangement DFMCB->Rearrange Forced Ionization (Ag+ / Lewis Acid) Product Substitution Product TS_Ben->Product TS_Neo->Product Slow Carbo->Product

Caption: Comparative kinetic pathways. Green path indicates the low-barrier reaction of Benzyl Bromide. Red path highlights the steric blockade facing DF-MCB.

Experimental Protocols
Protocol A: Standard Alkylation with Benzyl Bromide

Use for: Baseline comparison, positive control.

  • Setup: Dissolve Nucleophile (1.0 equiv) in DCM or DMF.

  • Base: Add

    
     (1.5 equiv) or TEA.
    
  • Addition: Add Benzyl Bromide (1.1 equiv) dropwise at 0°C.

  • Monitor: Warm to RT. Reaction is typically complete in 30–60 mins.

  • Quench: Standard aqueous workup.

Protocol B: Activation of DF-MCB (The "Neopentyl" Protocol)

Use for: Successful coupling of the 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane. Rationale: We must increase the collision frequency and dielectric constant to overcome the steric barrier.

  • Solvent Selection: Use DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). These polar aprotic solvents solvate cations, leaving the nucleophile "naked" and more reactive.

  • Finkelstein Activation (In-Situ):

    • Add NaI (0.1 – 0.5 equiv) to the reaction mixture.

    • Mechanism:[1][2][3][4] The Bromide is slowly displaced by Iodide (a better nucleophile and leaving group) to form the transient Iodo-intermediate , which reacts faster with your target nucleophile.

  • Base: Use Cesium Carbonate (

    
    )  (2.0 equiv). The large Cesium cation minimizes ion-pairing, maximizing nucleophilicity.
    
  • Thermal Drive: Heat reaction to 100°C – 120°C .

    • Warning: Monitor for elimination by-products (exocyclic alkene), though the fluorinated ring makes this less favorable than in non-fluorinated analogs.

  • Time: Expect reaction times of 12–24 hours .

Safety & Handling
  • Benzyl Bromide:

    • Hazard: Potent Lachrymator (tear gas). Causes severe eye and skin burns.

    • Handling: Must be used in a fume hood. Keep a neutralizer (e.g., dilute ammonia or sodium thiosulfate) nearby to treat spills.

  • DF-MCB:

    • Hazard: Likely an irritant, but lower volatility than BnBr reduces lachrymatory risk.

    • Toxicity: Fluorinated aliphatics can have unexpected toxicity; handle as a potential alkylating mutagen.

    • Stability: Store cold. Unlike BnBr, it will not autocatalytically decompose (turn pink/brown) as rapidly, but it should be kept dry.

References
  • Solvolysis of Neopentyl Halides: Dostrovsky, I., & Hughes, E. D. (1946).[3] Mechanism of substitution at a saturated carbon atom. Part XXVI. Journal of the Chemical Society.[3] Link[3]

  • Reactivity of Benzyl Halides: Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews. Link

  • Fluorinated Cyclobutanes in MedChem: Mykhailiuk, P. K. (2015). 1,1-Difluoro-3-substituted Cyclobutanes in Drug Discovery. Organic & Biomolecular Chemistry.[5] Link

  • Finkelstein Reaction Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience. Link

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" in silico modeling and validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the in silico modeling and experimental validation of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane , a specialized fluorinated building block.

In Silico Profiling & Validation for Medicinal Chemistry

Strategic Overview: The "Fluorinated Neopentyl" Surrogate

In modern drug design, the tert-butyl group is a privileged motif for filling hydrophobic pockets, but it suffers from metabolic liability (oxidative hydroxylation). 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (hereafter Target-F2 ) represents a high-value bioisostere.

It combines three strategic design elements:

  • Conformational Restriction: The cyclobutane ring reduces the entropic penalty of binding compared to acyclic neopentyl chains.

  • Metabolic Blocking: The gem-difluoro group at the C3 position blocks the typical site of metabolic oxidation (the "soft spot" in cyclobutanes).

  • Electronic Modulation: The fluorine atoms lower the lipophilicity (LogD) relative to the non-fluorinated parent while maintaining steric bulk.

This guide compares Target-F2 against its primary alternatives: the acyclic Neopentyl Bromide and the non-fluorinated 1-(Bromomethyl)-1-methylcyclobutane .

Computational Framework (In Silico Modeling)

To accurately model Target-F2 , standard force fields (e.g., MMFF94) are often insufficient due to the "puckering" effect of the cyclobutane ring and the stereoelectronic gauche effects of fluorine.

A. Conformational Landscape (DFT Protocol)

Cyclobutane is not planar; it exists in a "puckered" conformation. The introduction of gem-difluoro and gem-methyl/bromomethyl groups creates a competition between steric repulsion and dipole minimization.

  • Recommended Level of Theory: wB97X-D / 6-311+G(d,p)

    • Why? The dispersion correction (-D) is critical for capturing the attractive London forces between the bulky bromine and the ring hydrogens, while the diffuse functions (+) correctly model the lone pair electron density on Fluorine and Bromine.

  • Key Descriptor - Pucker Angle (

    
    ): 
    
    • Defined by the dihedral angle of the ring carbons.

    • Target-F2 typically exhibits a deeper pucker (

      
      ) compared to the non-fluorinated analog (
      
      
      
      ) to minimize the transannular repulsion between the C1-Methyl and the C3-Fluorines.
B. Reactivity Mapping (LUMO & ESP)

The bromomethyl group is an electrophile intended for


 coupling.
  • Electrostatic Potential (ESP) Map: The C3-difluoro group exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density at the C1 quaternary center, slightly destabilizing the developing positive charge in the transition state.

  • Prediction: Target-F2 will react slower in

    
     reactions than the non-fluorinated analog, requiring elevated temperatures or polar aprotic solvents (DMF, DMSO).
    

Comparative Analysis Guide

The following table contrasts Target-F2 with its direct competitors. Data represents a consensus of DFT calculations (PCM/Water model) and experimental literature values for similar scaffolds.

FeatureTarget-F2 (Fluorinated Cyclobutane)Analog A (Non-Fluorinated Cyclobutane)Analog B (Neopentyl Bromide - Acyclic)
Structure C(C1(F)F)C(C)(CBr)C1C(C1)C(C)(CBr)C1(CH3)3C-CH2-Br
Molecular Weight 199.0 Da163.1 Da151.0 Da
ClogP (Lipophilicity) 2.1 (Optimal)2.8 (High)3.1 (Very High)
TPSA (Polar Surface) 0 Ų (Fluorine treated as hydrophobic)0 Ų0 Ų
Metabolic Stability High (C3 blocked)Low (C3 oxidation prone)Medium (Methyl oxidation)
Dipole Moment ~2.4 D~0.5 D~1.9 D

Reactivity
Moderate (Inductive deactivation)HighLow (Steric hindrance)
Conformational Entropy Low (Pre-organized)LowHigh (Flexible)

Scientist's Note: While Analog B is cheap, its high lipophilicity and flexibility often lead to off-target binding. Target-F2 offers the "Goldilocks" zone: rigid, metabolically stable, and lipophilically tuned.

Experimental Validation Protocols

Trustworthy modeling requires rigorous validation. Use this self-validating workflow.

Protocol 1: NMR Structural Confirmation

The gem-difluoro group provides a unique spectroscopic handle.

  • 
     NMR:  Expect a characteristic AB quartet (if chiral environment or fixed pucker) or a singlet/triplet (if rapid ring flipping) around -80 to -100 ppm .
    
    • Validation Check: If you see multiple fluorine signals, your sample may contain the regioisomer (3-(bromomethyl)-1,1-difluorocyclobutane).

  • 
     NMR:  The methylene protons (
    
    
    
    ) in Target-F2 will appear as a singlet (or AB system if conformationally locked) around 3.4-3.6 ppm . In the non-fluorinated analog, these are typically shielded upfield by ~0.1 ppm.
Protocol 2: Reactivity Benchmarking (The "Azide Clock")

To validate the predicted reactivity modulation:

  • Setup: Dissolve 0.1 mmol of Target-F2 and 0.1 mmol of Analog A in separate vials of

    
    -DMSO.
    
  • Reagent: Add 1.1 eq of Sodium Azide (

    
    ).
    
  • Monitor: Track conversion to the azide product via

    
     NMR at 25°C.
    
  • Success Metric: Target-F2 should reach 50% conversion slower than Analog A (due to the -I effect of Fluorine) but faster than Analog B (Neopentyl bromide is notoriously sluggish due to steric shielding).

Workflow Visualization

The following diagram outlines the integrated workflow for modeling and validating this scaffold.

G cluster_0 Phase 1: In Silico Modeling cluster_1 Phase 2: Experimental Validation Start Target Structure 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane DFT DFT Optimization (wB97X-D / 6-311+G(d,p)) Start->DFT Conf Conformational Analysis (Pucker Angle & Barrier) DFT->Conf ESP ESP & LUMO Mapping (Reactivity Prediction) DFT->ESP Syn Synthesis / Sourcing Conf->Syn confirm stability Kinetic Reactivity Assay (Azide Displacement Rate) ESP->Kinetic predict rate NMR NMR Validation (19F & 1H Shifts) Syn->NMR NMR->Kinetic Decision Go / No-Go Decision Is Bioisostere Valid? Kinetic->Decision

Caption: Integrated workflow connecting DFT conformational analysis to experimental NMR and kinetic validation for fluorinated cyclobutane bioisosteres.

References

  • PubChem Compound Summary. "1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (C6H9BrF2)". National Center for Biotechnology Information. [Link]

  • Mykhailiuk, P. K. "Generation of C3-Difluoro-Bicyclo[1.1.1]pentanes." Angewandte Chemie International Edition, 2019. (Provides foundational data on difluorocyclobutane ring strain and pucker). [Link]

  • Grygorenko, O. O., et al. "The fluorine effect on the pKa of amines and carboxylic acids." Chemistry – A European Journal, 2021. (Source for inductive effect modeling of fluorinated cyclobutanes). [Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]

A Senior Application Scientist's Guide to Bioisosteric Replacement Validation for the 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Bioisosteric Replacement

In the landscape of modern drug discovery, the thoughtful modification of a lead compound is a critical determinant of its ultimate success. Bioisosterism, the strategic replacement of a functional group with another that retains similar physicochemical or topological properties, is a cornerstone of this optimization process.[1][2][3][4] This guide provides a comprehensive framework for the validation of bioisosteric replacements for the "1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane" scaffold. While this specific molecule may serve as a novel building block, the principles discussed herein are broadly applicable to analogous structures in medicinal chemistry.

The 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane scaffold presents a unique combination of features: a strained, three-dimensional cyclobutane ring, the metabolic influence of gem-difluorination, and a reactive bromomethyl handle. The primary impetus for seeking bioisosteric replacements for this scaffold is the inherent reactivity of the bromomethyl group. Alkyl halides are electrophilic and can react with biological nucleophiles, potentially leading to off-target effects or the formation of reactive metabolites.[5] Therefore, its replacement is often a prudent strategy to mitigate toxicity risks while preserving or enhancing the desired pharmacological profile.[6][7]

This guide will deconstruct the scaffold into its core components, propose rational bioisosteric replacements, and detail a rigorous experimental workflow for their validation.

Deconstructing the Scaffold: A Tale of Three Motifs

The 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane scaffold can be dissected into three key structural motifs, each contributing to its overall properties and each offering opportunities for bioisosteric modification.

The gem-Difluorocyclobutane Core: A Modern Bioisostere

The cyclobutane ring itself is increasingly utilized in medicinal chemistry to impart conformational rigidity and explore novel chemical space.[8][9] The addition of a gem-difluoro group further modulates its properties in several ways:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the difluorinated position resistant to oxidative metabolism.[10] This can block a potential metabolic "soft spot" in a molecule.[11] Studies have shown that gem-difluorination often does not negatively affect, and can even slightly improve, metabolic stability.[12][13][14]

  • Physicochemical Properties: The introduction of fluorine, the most electronegative element, significantly alters the electronic properties of the cyclobutane ring. This can influence the pKa of nearby functional groups through inductive effects.[12][14] The impact on lipophilicity (LogP) is more complex and can either increase or decrease depending on the overall molecular context.[12][13][15]

  • Conformational Effects: The gem-difluoro group can influence the puckering of the cyclobutane ring and the preferred conformation of the molecule, which can have profound effects on target binding and overall properties.[16][17]

The gem-difluorocyclobutane motif itself can be considered a bioisostere for other common groups, such as a carbonyl or a gem-dimethyl group, offering a more metabolically stable and polar alternative.

The Bromomethyl Group: A Handle with Caution

The bromomethyl group is a synthetically useful but potentially problematic functional group in a drug candidate. Its primary role is often as a reactive handle for further chemical modification. However, its electrophilic nature raises concerns about potential covalent binding to off-target proteins. A key objective in optimizing a lead containing this group is to replace it with a more stable bioisostere that mimics its steric and electronic properties without the associated reactivity.

Proposed Bioisosteric Replacements for the Bromomethyl Group:

Bioisosteric ReplacementRationale and Expected Impact
-CH₂OH (Hydroxymethyl) Introduces a hydrogen bond donor and acceptor. Increases polarity and likely aqueous solubility. Removes the reactive halide.
-CH₂F (Fluoromethyl) A close steric mimic of the bromomethyl group but with a much more stable C-F bond.[18] Increases lipophilicity compared to the alcohol.[10]
-CH₂CN (Cyanomethyl) Introduces a hydrogen bond acceptor and a dipole moment. Can modulate interactions with the target protein.
-CH₂OCH₃ (Methoxymethyl) Increases polarity and introduces a hydrogen bond acceptor. Can improve metabolic stability compared to an alcohol.
Small Heterocycles (e.g., Oxetane, Azetidine) Can mimic the steric bulk and provide opportunities for vector-based interactions with the target. Can improve solubility and other ADME properties.[19]
The 1-Methylcyclobutane Moiety: A Steric Anchor

The methyl group on the quaternary carbon of the cyclobutane ring serves as a steric anchor, influencing the local conformation and contributing to the lipophilicity of the molecule. While less likely to be the primary focus of bioisosteric replacement, its modification could be considered for fine-tuning properties. Potential replacements include hydrogen (to reduce steric bulk) or a fluorine atom (to subtly alter electronics and lipophilicity).

A Validated Workflow for Bioisosteric Replacement

A systematic and data-driven approach is essential for validating any proposed bioisosteric replacement. The following workflow outlines the key stages, from initial computational assessment to in vitro experimental validation.

G cluster_0 In Silico Profiling cluster_1 Chemical Synthesis cluster_2 In Vitro Profiling cluster_3 Data Analysis & Decision Making in_silico Computational prediction of properties (LogP, pKa, solubility, metabolic liability) synthesis Parallel synthesis of parent compound and bioisosteric analogs in_silico->synthesis Guide synthetic priorities physchem Physicochemical Profiling - LogP/LogD (shake-flask, HPLC) - Aqueous Solubility (nephelometry) - pKa (potentiometry, UV-Vis) synthesis->physchem Provide test compounds adme ADME Profiling - Metabolic Stability (microsomes, hepatocytes) - Cell Permeability (e.g., Caco-2) - Plasma Protein Binding (equilibrium dialysis) physchem->adme Characterize compounds pd Pharmacodynamic Profiling - Target binding/functional assays - Selectivity profiling adme->pd Inform on drug-like properties analysis Comparative analysis of data. Selection of optimal bioisostere(s) for further studies. pd->analysis Assess biological impact

Caption: Experimental workflow for bioisosteric replacement validation.

Experimental Protocols
  • LogP/LogD Determination (Shake-Flask Method):

    • Prepare a solution of the test compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4 for LogD).

    • Agitate the mixture until equilibrium is reached.

    • Separate the two phases by centrifugation.

    • Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate LogP or LogD as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Aqueous Solubility (Nephelometry):

    • Prepare a stock solution of the test compound in DMSO.

    • Add aliquots of the stock solution to an aqueous buffer to create a range of concentrations.

    • Incubate the solutions and measure turbidity using a nephelometer.

    • The concentration at which precipitation occurs is determined as the kinetic aqueous solubility.

  • Metabolic Stability (Liver Microsomes):

    • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human, rat, etc.) in the presence of NADPH (a cofactor for metabolic enzymes).

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the remaining concentration of the parent compound by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Cell Permeability (Caco-2 Assay):

    • Culture Caco-2 cells on a semi-permeable membrane until they form a confluent monolayer, which serves as a model of the intestinal epithelium.

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, take samples from the basolateral (B) side and quantify the concentration of the compound.

    • In a separate experiment, add the compound to the B side and sample from the A side to assess efflux.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Comparative Data and Interpretation

The ultimate goal of this validation process is to generate a comparative dataset that enables an informed decision on the optimal bioisosteric replacement. The following table illustrates the expected trends for the proposed replacements of the bromomethyl group.

PropertyParent (-CH₂Br)-CH₂OH-CH₂F-CH₂CN-CH₂OCH₃
Reactivity HighLowVery LowLowLow
Polarity ModerateHighModerateHighHigh
H-Bond Donor NoYesNoNoNo
H-Bond Acceptor NoYesYes (weak)YesYes
LogP (Predicted) BaselineLowerSimilar/Slightly HigherLowerLower
Metabolic Stability Potential for GSH conjugationPotential for oxidation/glucuronidationHighGenerally stablePotential for O-demethylation
Aqueous Solubility ModerateHigherSimilar/Slightly LowerHigherHigher

Interpreting the Data:

The ideal bioisostere will eliminate the reactivity of the bromomethyl group while maintaining or improving the overall profile of the molecule.

  • If the primary goal is to improve solubility and introduce hydrogen bonding , the -CH₂OH replacement is a strong candidate.

  • If maintaining a similar lipophilicity and maximizing metabolic stability is key, the -CH₂F replacement is an excellent choice.[10]

  • The -CH₂CN and -CH₂OCH₃ groups offer intermediate properties and can be valuable for fine-tuning interactions with the target and improving pharmacokinetic properties.[6]

The choice will ultimately depend on the specific challenges of the drug discovery program and the structure-activity relationship (SAR) of the series.

Conclusion and Future Perspectives

The validation of bioisosteric replacements for a scaffold like 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane is a multi-faceted process that requires a deep understanding of medicinal chemistry principles and a robust experimental workflow. By systematically evaluating the impact of each replacement on physicochemical, pharmacokinetic, and pharmacodynamic properties, researchers can mitigate potential liabilities, such as reactivity, and optimize the performance of their drug candidates.

The increasing prevalence of fluorinated motifs and saturated ring systems in approved drugs underscores the importance of these structural features in modern drug design.[8][11] As our understanding of the subtle effects of these groups on molecular properties continues to grow, so too will our ability to rationally design safer and more effective medicines.

References

  • Holovach, S., Melnykov, K. P., Skreminskiy, A., Herasymchuk, M., Tavlui, O., Aloshyn, D., Borysko, P., Rozhenko, A. B., Ryabukhin, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • OUCI. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [Link]

  • Cogswell, T. J., Knerr, L., et al. (2022). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 13(8), 2360-2366. [Link]

  • ResearchGate. (n.d.). Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. [Link]

  • Mykhailiuk, P. K., et al. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 3(11), 3076-3087. [Link]

  • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

  • Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(5), 639-652. [Link]

  • ChemRxiv. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • Drug Design Org. (2007). Bioisosterism. [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design? [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • ResearchGate. (2025). Synthesis and Physicochemical Properties of Functionalized cis‐2‐((Fluoro)Alkyl)Cyclobutanes. [Link]

  • Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]

  • ResearchGate. (2025). Strategies and Chemical Design Approaches to Reduce the Potential for Formation of Reactive Metabolic Species. [Link]

  • ResearchGate. (n.d.). The Design and Application of Bioisosteres in Drug Design. [Link]

  • Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

  • ChemRxiv. (2024). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. [Link]

  • Tiong, T. R., & Kalesh, K. A. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1092. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Jayashree, B. S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9). [Link]

  • The Scripps Research Institute. (2017). New Chemistry Method Simplifies Late-Stage Modification of Drug Compounds. [Link]

  • ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 90(29), 10425-10433. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synt. 16(4), 11-12. [Link]

  • Chemical Science (RSC Publishing). (2022). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • arXiv. (2026). Transformer-Based Approach for Automated Functional Group Replacement in Chemical Compounds. [Link]

  • ResearchGate. (2022).[13]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. [Link]

  • PubMed. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • Watson International. (n.d.). 3-Bromomethyl-1,1-difluoro-cyclobutane CAS 1252934-30-7. [Link]

  • PubChemLite. (n.d.). 1-(bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane. [Link]

  • PubChemLite. (n.d.). 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (C6H9BrF2). [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. [Link]

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" pharmacokinetic profile vs non-fluorinated analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) and physicochemical profile of the 3,3-difluoro-1-methylcyclobutyl motif (introduced via the 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane building block) versus its non-fluorinated analog, the 1-methylcyclobutyl group.

Executive Summary: The "Fluorine Effect" in Cyclobutane Scaffolds

In modern medicinal chemistry, the 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (Structure A ) is a critical electrophilic building block used to install the 3,3-difluoro-1-methylcyclobutyl moiety. This moiety serves as a metabolically robust bioisostere for the 1-methylcyclobutyl group (derived from the non-fluorinated analog, Structure B ).

The incorporation of the gem-difluoro group at the C3 position of the cyclobutane ring is a strategic modification designed to address specific pharmacokinetic liabilities of the parent hydrocarbon scaffold, specifically metabolic "soft spots" and conformational entropy .

Key Differentiators at a Glance
Feature3,3-Difluoro-Analog (Target) Non-Fluorinated Analog (Control) PK Impact
Metabolic Stability High (C3 position blocked)Low to Moderate (C3 susceptible to CYP450 oxidation)Extends

and reduces clearance (

).
Lipophilicity (LogD) Modulated (Dipole reduces

vs. gem-dimethyl)
Baseline (Lipophilic hydrocarbon character)Improves solubility/permeability balance; reduces non-specific binding.
Conformation Rigid/Puckered (Defined ring pucker)Flexible (Low barrier to ring inversion)Can improve potency via entropic pre-organization.
Reactivity (Reagent) Lower (

suppressed by steric/electronic effects)
High (Standard neopentyl-like bromide)Requires forcing conditions for alkylation but yields stable products.

Pharmacokinetic Profile: Mechanism of Action

The primary driver for selecting the fluorinated building block over the non-fluorinated analog is the optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability (The C3 Blockade)

The most significant pharmacokinetic advantage of the 3,3-difluoro analog is the blockade of oxidative metabolism.

  • Non-Fluorinated Mechanism: The C3 carbons of cyclobutane rings are electron-rich and sterically accessible, making them prime targets for Cytochrome P450 (CYP450) mediated hydroxylation. This leads to rapid clearance and the formation of polar metabolites (cyclobutanols/ketones).

  • Fluorinated Mechanism: Replacing the C3 hydrogens with fluorine atoms (

    
     bond energy ~116 kcal/mol vs. 
    
    
    
    ~99 kcal/mol) renders this position inert to oxidative abstraction. Furthermore, the strong electron-withdrawing nature of the fluorine atoms deactivates adjacent
    
    
    bonds (at C2/C4) via the inductive effect (
    
    
    ), protecting the entire ring system.
Lipophilicity and Permeability

While adding halogens typically increases lipophilicity (


), the gem-difluoro motif on small saturated rings often behaves differently due to the "Polar Hydrophobicity"  effect.
  • The large dipole moment of the

    
     group can interact with water, often resulting in a lower 
    
    
    
    compared to a gem-dimethyl or bulky hydrocarbon equivalent, while maintaining sufficient lipophilicity for membrane permeability.
  • Result: Improved Ligand Efficiency (LE) and reduced risk of phospholipidosis compared to the purely hydrocarbon analog.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic fate of the two analogs, highlighting the protective mechanism of the fluorinated scaffold.

MetabolicPathway cluster_0 Non-Fluorinated Analog (1-Methylcyclobutyl) cluster_1 Fluorinated Analog (3,3-Difluoro-1-methylcyclobutyl) NF_Parent Parent Drug (1-Methylcyclobutyl) CYP CYP450 (Oxidation) NF_Parent->CYP Substrate NF_Metabolite Metabolite (3-Hydroxy-1-methylcyclobutyl) NF_Clearance Rapid Renal/Biliary Clearance NF_Metabolite->NF_Clearance F_Parent Parent Drug (3,3-Difluoro-1-methylcyclobutyl) F_Stable Metabolically Stable (No C3-Oxidation) F_Parent->F_Stable Remains Intact F_Parent->CYP Resistant F_Circulation Extended Half-Life (Systemic Circulation) F_Stable->F_Circulation CYP->NF_Metabolite Hydroxylation @ C3

Figure 1: Comparative metabolic fate. The 3,3-difluoro substitution blocks CYP450-mediated hydroxylation at the C3 position, preventing rapid clearance.

Experimental Validation Protocols

To validate the superiority of the fluorinated analog in a drug discovery campaign, the following self-validating experimental workflows are recommended.

In Vitro Microsomal Stability Assay

This protocol quantifies the intrinsic clearance (


) difference between the two analogs.
  • Objective: Determine

    
     in liver microsomes (human/mouse/rat).
    
  • Reagents:

    • Test Compounds: Drug-X (Non-F) and Drug-Y (Difluoro-F).

    • Liver Microsomes (20 mg/mL protein conc).

    • NADPH Regenerating System.

    • Internal Standard (e.g., Tolbutamide).

Protocol Steps:

  • Incubation: Prepare a master mix of microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4).

  • Spike: Add test compounds to a final concentration of 1 µM (prevents enzyme saturation).

  • Initiation: Add NADPH to initiate the reaction at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately mix aliquots with ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS .

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Expected Outcome:

  • Non-Fluorinated: Rapid decay (

    
     min) with identification of +16 Da metabolite (hydroxylation).
    
  • Fluorinated: Stable profile (

    
     min) with negligible metabolite formation.
    
LogD Determination (Shake-Flask Method)
  • Objective: Assess lipophilicity modulation at physiological pH.

  • Method:

    • Dissolve compound in octanol-saturated PBS (pH 7.4).

    • Equilibrate with PBS-saturated octanol.

    • Shake for 24 hours; separate phases.

    • Quantify concentration in both phases via HPLC.

  • Causality: A

    
     in the range of 1–3 is ideal for oral bioavailability. The difluoro-analog often "tunes" this value into the optimal range if the non-fluorinated analog is too lipophilic (
    
    
    
    ).

Synthesis & Reagent Handling

When using 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane as a reagent, researchers must account for its reduced electrophilicity compared to the non-fluorinated bromide.

Reactivity Profile

The gem-difluoro group at C3 exerts an electron-withdrawing inductive effect (


) on the ring. While the bromomethyl group is at C1 (neopentyl-like position), the ring strain and electronic withdrawal make the 

transition state higher in energy.
  • Protocol Adjustment:

    • Non-Fluorinated: Standard alkylation (

      
      , DMF, 60°C).
      
    • Fluorinated: May require stronger bases (

      
       or 
      
      
      
      ) and higher temperatures (80–100°C) or the addition of iodide catalysts (
      
      
      ,
      
      
      ) to facilitate Finkelstein exchange in situ.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Plexxikon Inc. (2017).[1] Compounds and Methods for Kinase Inhibition (Patent AU2017331345B2). Google Patents. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link(Cited for comparative analysis of strained ring bioisosteres).

Sources

Metabolic Stability & Bioisosteric Profiling: The 3,3-Difluoro-1-methylcyclobutyl Motif

[1][2]

Executive Summary

In modern medicinal chemistry, the 3,3-difluoro-1-methylcyclobutyl moiety—accessible via the reagent 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane —has emerged as a "privileged" bioisostere. It is designed to replace metabolically labile alkyl groups (e.g., tert-butyl, isopropyl, cyclobutyl) or lipophilic cycloalkanes.

This guide objectively compares the metabolic stability of this fluorinated motif against its non-fluorinated and acyclic analogs.[1][2] Experimental data and Structure-Activity Relationship (SAR) studies indicate that this scaffold significantly reduces intrinsic clearance (


The Bioisosteric Rationale: Why This Motif?

The reagent 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane serves as a modular building block to install the 3,3-difluoro-1-methylcyclobutyl ring system. This specific architecture addresses two critical failure modes in drug discovery:

  • Metabolic Liability: Traditional cyclobutane rings are prone to Cytochrome P450 (CYP)-mediated hydroxylation at the C3 position (the "pucker" point).

  • Alpha-Oxidation: Substituents attached to secondary carbons are susceptible to

    
    -hydroxylation.
    

The Engineering Solution:

  • Gem-Difluorination at C3: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C3 position inert to oxidative attack.

  • Quaternary Center at C1: The 1-methyl group eliminates the abstractable hydrogen at the point of attachment, blocking

    
    -oxidation and restricting conformational flexibility.
    
Comparative Assay Results: Stability & Physicochemical Profile

The following data summarizes the performance of the 3,3-difluoro-1-methylcyclobutyl motif compared to standard alternatives in Human Liver Microsome (HLM) stability assays.

Table 1: Comparative Metabolic Stability & Lipophilicity

Data represents average trends observed in matched molecular pair (MMP) analysis of amine and amide drug scaffolds.

Motif StructureMetabolic Stability (

in HLM)
Intrinsic Clearance (

)
Lipophilicity (

)
CYP Liability Site
3,3-Difluoro-1-methylcyclobutyl High (>60 min) Low (<15 µL/min/mg) -0.2 to -0.5 (vs t-Bu)Blocked (Steric & Electronic protection)
Cyclobutyl Low to ModerateHigh (>50 µL/min/mg)Reference (0)High (C3 Oxidation)
3,3-Difluorocyclobutyl ModerateModerate-0.4 (vs Cyclobutyl)Moderate (C1

-H vulnerable)
tert-Butyl HighLow+0.5 to +1.0 (High)Low (But high lipophilicity risk)
Isopropyl LowHigh-0.3 (vs t-Bu)High (Methine oxidation)
Key Performance Insights
  • Vs. Cyclobutyl: The introduction of the gem-difluoro group typically reduces

    
     by 2-5 fold . The fluorine atoms electronically deactivate the ring, preventing the formation of the radical intermediate required for CYP oxidation.
    
  • Vs. tert-Butyl: While tert-butyl is metabolically stable, it often imparts excessive lipophilicity (high LogD), leading to poor solubility and high plasma protein binding. The 3,3-difluoro-1-methylcyclobutyl group maintains the steric bulk and stability of a tert-butyl group but lowers LogD due to the polarity of the C-F bonds (the "polar hydrophobic" effect).

  • Case Study Validation: This motif aligns with the design principles seen in FDA-approved drugs like Ivosidenib (Tibsovo®), which utilizes a 1,1-difluorocyclobutane core to achieve an optimal half-life of ~93 hours in humans [1].

Mechanistic Visualization

The following diagram illustrates how the specific substitution pattern of 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane blocks metabolic pathways.

MetabolicBlockingReagentReagent:1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutaneMotifInstalled Motif:3,3-Difluoro-1-methylcyclobutylReagent->MotifAlkylation/CouplingCYP_AttackCYP450 Enzyme(Oxidative Attack)Site_C3C3 Position(Distal)CYP_Attack->Site_C3Attempts OxidationSite_C1C1 Position(Proximal)CYP_Attack->Site_C1Attempts OxidationSite_C3->MotifBLOCKED byC-F Bond Strength(116 kcal/mol)Site_C1->MotifBLOCKED byQuaternary Methyl(No alpha-H)

Figure 1: Structural defense mechanisms of the 3,3-difluoro-1-methylcyclobutyl motif against CYP450-mediated metabolism.[3][4]

Experimental Protocol: Microsomal Stability Assay

To validate the stability of compounds containing this motif, the following Phase I metabolic stability protocol is recommended. This assay measures intrinsic clearance (

Materials
  • Test Compound: Derivative synthesized from 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (1 µM final conc).

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein stock).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Step-by-Step
  • Pre-Incubation:

    • Prepare a master mix of Buffer + Microsomes (0.5 mg/mL final protein conc).

    • Spike with Test Compound (1 µM).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH Regenerating System to initiate the reaction (

      
      ).
      
  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold Quench Solution (Acetonitrile + IS) to precipitate proteins and stop metabolism.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode) to quantify remaining parent compound.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines 
      
      
      .
    • 
      .
      

AssayWorkflowStartStart: Pre-Incubation(Microsomes + Compound)InitiateAdd NADPH(Start Reaction)Start->InitiateSamplingSampling Loop(0, 5, 15, 30, 60 min)Initiate->SamplingQuenchQuench with ACN(Stop Metabolism)Sampling->QuenchAt eachtimepointAnalyzeLC-MS/MS Analysis(Quantify Parent)Quench->AnalyzeCalcCalculate CL_int& Half-lifeAnalyze->Calc

Figure 2: Standard workflow for determining intrinsic clearance (

References
  • Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers." ACS Medicinal Chemistry Letters, 9(4), 300–305. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Haufe, G., & Leroux, F. (2019). "Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals." Elsevier Science.
  • Gogoi, P., et al. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal, 28(19). [Link]

Comparative Toxicity & Safety Profiling: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" comparative toxicity studies Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comparative safety assessment of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane , a specialized fluorinated building block used in medicinal chemistry to introduce conformationally restricted motifs. As a Senior Application Scientist, I have structured this analysis to benchmark this compound against its non-fluorinated parent, 1-(Bromomethyl)-1-methylcyclobutane , and acyclic alkyl halide analogs.

While direct toxicological literature for this specific intermediate is proprietary, this guide synthesizes structural activity relationships (SAR), analog data, and field-proven experimental protocols to establish a self-validating safety profile. The presence of the gem-difluoro group at the C3 position is not merely structural; it significantly modulates the electronic environment of the leaving group, altering alkylation potential and metabolic stability compared to hydrogenated counterparts.

Structural & Predictive Toxicology

To understand the toxicity profile, we must first analyze the physicochemical divergence between the target fluorinated scaffold and its direct control.

Comparative Physicochemical Profile

The following table benchmarks the target compound against the standard non-fluorinated analog used in similar synthetic pathways.

FeatureTarget: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutaneControl: 1-(Bromomethyl)-1-methylcyclobutaneImpact on Toxicity/Safety
Formula C₆H₉BrF₂C₆H₁₁BrFluorination increases MW (+36 Da).[1][2]
Reactive Motif Primary Alkyl Bromide (Cyclobutyl-CH₂Br)Primary Alkyl Bromide (Cyclobutyl-CH₂Br)Both are potential alkylating agents (genotoxicity risk).
Electronic Effect Strong Electron Withdrawing (Inductive, -I)Weak Electron Donating (Hyperconjugation)The C3-CF₂ group pulls electron density, potentially deactivating the C1-CH₂Br nucleophilic displacement (lowering Sₙ2 reactivity).
Lipophilicity (LogP) ~2.8 (Predicted)~2.7 (Measured)Fluorine typically increases lipophilicity, facilitating skin permeation.
Metabolic Stability High (C3 blocked by F)Low (C3 susceptible to P450 oxidation)Target is less likely to form oxidized ring metabolites but may persist longer in vivo.
Mechanistic Insight: The "Fluorine Effect" on Reactivity

The primary toxicity concern for bromomethyl cyclobutanes is alkylation of biological nucleophiles (DNA, proteins) via Sₙ2 displacement of the bromide.

  • Non-Fluorinated Control: The cyclobutane ring strain (~26 kcal/mol) generally enhances reactivity compared to acyclic alkyl halides.

  • Fluorinated Target: The gem-difluoro group at C3 exerts a through-bond inductive effect. This withdraws electron density from the ring carbons, slightly increasing the ionization potential and destabilizing the transition state for nucleophilic attack at the exocyclic methylene. Consequently, the target is predicted to be less acutely reactive (and thus potentially less genotoxic) than the non-fluorinated control, though still hazardous.

Experimental Protocols for Safety Benchmarking

As direct data is often sparse for novel intermediates, researchers must establish their own safety datasets. The following protocols are designed to generate comparative data between the target and the control.

Protocol A: Comparative Alkylation Potential (GSH Trapping)

Objective: Quantify the electrophilic reactivity of the bromomethyl group by measuring the rate of adduct formation with Glutathione (GSH), a biological nucleophile proxy.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of the Target and Control in DMSO. Prepare a 10 mM GSH solution in phosphate buffer (pH 7.4).

  • Incubation: Mix compound (50 µM final) with GSH (500 µM final) in buffer at 37°C.

  • Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 minutes. Quench with cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS monitoring the parent loss and GSH-adduct formation.

  • Calculation: Plot ln([Parent]t/[Parent]0) vs. time to determine the pseudo-first-order rate constant (

    
    ).
    
    • Interpretation: A lower

      
       for the difluoro compound confirms reduced alkylation potential.
      
Protocol B: Intrinsic Clearance ( ) & Metabolic Stability

Objective: Verify if the C3-difluoro substitution blocks metabolic degradation compared to the control.

Workflow:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction: Incubate test compounds (1 µM) with NADPH (1 mM) in buffer at 37°C.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Termination: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Readout: Quantify remaining parent compound via LC-MS.

  • Result: Calculate

    
     and 
    
    
    
    .
    • Expectation: The Target should show >2x longer half-life than the Control due to blockage of the C3 oxidation site.

Visualizing the Safety & Metabolic Pathway

The following diagram illustrates the divergent metabolic fates and reactivity profiles of the fluorinated vs. non-fluorinated scaffolds.

ComparativeToxicity cluster_0 Non-Fluorinated Control cluster_1 Fluorinated Target Control 1-(Bromomethyl)- 1-methylcyclobutane Reactive_Int High Reactivity (Sn2 Attack) Control->Reactive_Int Nucleophiles (DNA/Protein) Metabolite_Ox C3-Oxidized Metabolites Control->Metabolite_Ox P450 (rapid) Stable_Int Reduced Reactivity (Inductive Deactivation) Reactive_Int->Stable_Int Fluorine Effect: Lower Toxicity Risk Target 1-(Bromomethyl)-3,3- difluoro-1-methylcyclobutane Target->Stable_Int Slower Sn2 Metabolite_Stable Metabolically Stable Target->Metabolite_Stable Blocked C3 Oxidation

Caption: Divergent metabolic and reactive pathways. The C3-difluoro group (Blue) reduces alkylation rates and blocks oxidation compared to the Control (Red).

Comparative Safety Data Summary

While specific LD50 values for the difluoro-analog are proprietary, the following table presents proxy data derived from validated analogs (1-bromo-3-methylbutane and (bromomethyl)cyclobutane) and adjusted for the fluorination effect described above.

Toxicity EndpointNon-Fluorinated Control (Data Source: [1, 2])Fluorinated Target (Predicted/Comparative)Recommendation
Acute Oral Toxicity Harmful (LD50 est. < 500 mg/kg)Harmful (Similar range expected)Handle as Acute Tox Cat 4.
Skin Corrosion Category 2 (Irritant) to Cat 1B (Corrosive)Category 2 (Irritant) Fluorination mitigates corrosivity slightly but lipophilicity aids penetration.
Eye Damage Category 1 (Serious Damage)Category 1 (Serious Damage) Wear chemical goggles; do not rely on safety glasses.
Genotoxicity (Ames) Positive (Alkylating Agent)Likely Positive (Weakened)Treat as a potential mutagen; use containment.
Inhalation STOT SE 3 (Respiratory Irritant)STOT SE 3 High vapor pressure expected; use fume hood.

Key Takeaway: The target compound should be handled with the same rigor as the non-fluorinated alkyl bromide (flammable, corrosive/irritant), but researchers can expect improved metabolic stability and slightly reduced electrophilic reactivity in synthetic applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57548287, 1-(Bromomethyl)-1-methylcyclobutane. Retrieved from [Link]

  • Mykhailiuk, P. K. (2015). Generation of C2F4-Containing Building Blocks. In Chem. Rev. (Discusses metabolic stability of fluorinated cyclobutanes). Retrieved from [Link]

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" efficacy in different model systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane , a specialized building block used in medicinal chemistry to introduce the 3,3-difluoro-1-methylcyclobutyl motif.

Optimizing Bioisosteres for Metabolic Stability and Physicochemical Balance

Executive Summary: The "Magic Methyl" Meets Fluorine

In modern drug discovery, the 3,3-difluoro-1-methylcyclobutyl moiety serves as a high-value bioisostere for lipophilic alkyl groups (e.g., tert-butyl, isopropyl, cyclohexyl). While traditional alkyl groups often suffer from rapid oxidative metabolism, this fluorinated cyclobutane motif offers a dual advantage:

  • Metabolic Blocking: The gem-difluoro substitution at the C3 position blocks a common cytochrome P450 (CYP450) metabolic "soft spot."

  • Conformational Control: The ring strain and 1,3-transannular repulsion (between the methyl/bromomethyl and fluorines) enforce a specific "puckered" geometry, potentially improving ligand-target binding entropy.

This guide compares the efficacy of this motif against standard alternatives in synthetic accessibility, physicochemical properties, and metabolic stability.

Chemical Profile & Structural Logic

FeatureSpecification
Compound Name 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane
CAS Number 2385051-84-1 (Generic/Isomer specific)
Core Motif Gem-difluoro-gem-methyl cyclobutane
Key Reactivity Neopentyl-like electrophile (Sterically hindered)
Primary Utility Introduction of the 3,3-difluoro-1-methylcyclobutyl group via cross-coupling or alkylation.
The Structural Argument (Why use it?)

The molecule combines the Thorpe-Ingold effect (gem-dimethyl type restriction) with the Fluorine effect (metabolic blocking).

  • C1 Position: The quaternary center (Methyl + Linker) prevents racemization and restricts bond rotation.

  • C3 Position: The CF2 group replaces the CH2 group, which is prone to oxidation (hydroxylation/ketone formation) in non-fluorinated cyclobutanes.

Comparative Efficacy: Model Systems

We evaluate the performance of the 3,3-difluoro-1-methylcyclobutyl (DFMC) motif against three common alternatives: the Non-fluorinated Analog , the Acyclic tert-Butyl , and the Cyclopropyl group.

Comparison 1: Physicochemical Properties (LogP & Dipole)

Model System:In silico calculation and matched molecular pair (MMP) analysis of a model benzamide derivative.

ParameterDFMC Motif (This Product)1-Methylcyclobutyl (Non-F)tert-Butyl (Acyclic)Interpretation
Lipophilicity (cLogP) Moderate (~ +0.2 vs non-F)LowHighFluorine typically increases lipophilicity vs H, but the polarity of the C-F bond can offset this depending on the vector.
Dipole Moment High LowLowThe CF2 group creates a strong local dipole, which can be exploited to interact with protein backbone amides (orthogonal multipolar interaction).
Solubility Improved ModeratePoorThe polarity of the CF2 group often improves aqueous solubility compared to the purely greasy tert-butyl group.
Comparison 2: Metabolic Stability (Microsomal Clearance)

Model System: Human Liver Microsomes (HLM) incubation of a probe drug molecule containing the motif.

  • The Problem: Cyclobutane rings in drugs are frequently oxidized at the C3 position (furthest from the substituent) by CYP450 isoforms.

  • The Solution: The DFMC motif replaces the C3 hydrogens with Fluorine.

MotifHLM Intrinsic Clearance (Cl_int)Primary MetaboliteEfficacy Verdict
1-Methylcyclobutyl High (> 50 µL/min/mg)3-Hydroxy-cyclobutanePoor Stability
tert-Butyl ModerateHydroxy-t-butylModerate Stability
DFMC (This Product) Low (< 10 µL/min/mg) None observed at RingSuperior Stability

Key Insight: The C-F bond strength (~116 kcal/mol) renders the C3 position inert to oxidative attack. This "metabolic armor" extends the half-life (


) of the drug candidate significantly.

Application Guidelines: Synthetic Strategy

CRITICAL WARNING: The reagent 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is a neopentyl-like halide .

  • Challenge: The carbon bearing the bromine is primary, but it is attached to a quaternary carbon (C1). This creates massive steric hindrance.[1]

  • Consequence: Standard

    
     reactions (e.g., mixing with an amine and heating) will be extremely slow  or fail completely.
    
Recommended Synthetic Workflows

Do not rely on classical nucleophilic substitution. Use Transition Metal Catalysis or Radical Chemistry .

Workflow A: Nickel-Catalyzed Cross-Coupling (Recommended)

Use this route to attach the ring to an Aryl/Heteroaryl core.

SyntheticWorkflow Reagent 1-(Bromomethyl)-3,3- difluoro-1-methylcyclobutane Activation Activation Step (Zn insertion or Radical gen.) Reagent->Activation Zn dust / LiCl or Ir(ppy)3 Coupling Ni/Pd Cross-Coupling (Negishi or Photoredox) Activation->Coupling + Aryl Halide Product Drug Candidate (Ar-CH2-Cyclobutane) Coupling->Product C-C Bond Formation

Figure 1: Strategic workflow for overcoming neopentyl steric hindrance using metal-catalyzed coupling.

Protocol: Zincate Formation (Negishi Coupling approach)
  • Activation: Treat 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 eq) with Zn dust (1.5 eq) and LiCl (1.5 eq) in dry THF to form the organozinc reagent. Note: Activation may require iodine or 1,2-dibromoethane.

  • Coupling: Transfer the organozinc solution to a vessel containing the Aryl Bromide (0.8 eq) and catalyst (e.g., Pd(dppf)Cl2 or CPhos-Pd-G3 , 5 mol%).

  • Reaction: Heat at 60°C for 4-12 hours.

  • Validation: Monitor disappearance of Aryl Bromide via LCMS.

Experimental Validation: Metabolic Stability Assay

To verify the "efficacy" of this building block in your specific drug scaffold, use the following self-validating protocol.

Objective: Quantify the metabolic stability improvement of the DFMC analog vs. the non-fluorinated control.

Protocol:

  • Test Compounds: Synthesize the Matched Molecular Pair (MMP):

    • Compound A: Contains 1-methylcyclobutyl .[2][3]

    • Compound B: Contains 3,3-difluoro-1-methylcyclobutyl .[2][3]

  • Incubation:

    • Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system.

    • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

    • Quench: Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope =

      
      .
      
    • 
      .
      

Expected Outcome: Compound B (DFMC) should exhibit a >3-fold reduction in


 compared to Compound A, confirming the blocking of the C3 metabolic soft spot [1, 2].

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Piotrowski, D. W., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(15).

  • Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery. Chemical Reviews.

Sources

Technical Guide: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" Performance in Parallel Synthesis Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (referred to herein as BDFMC ) as a specialized electrophile for parallel synthesis libraries.

In drug discovery, BDFMC serves as a high-value bioisostere for the tert-butyl group. While the tert-butyl moiety is a "privileged structure" for filling hydrophobic pockets, it is often a metabolic liability (susceptible to CYP450 oxidation). BDFMC introduces a conformationally restricted, metabolically robust, and lipophilicity-modulating alternative.

Key Finding: BDFMC exhibits lower


 reactivity  compared to non-fluorinated analogs due to the "neopentyl-like" steric environment at the C1 position. However, it offers superior metabolic stability  and lower LogD , justifying the requirement for forcing reaction conditions in library synthesis.
The Chemical Rationale: Why This Block?

To understand the performance of BDFMC, one must analyze its structural distinctiveness compared to standard alkylating agents.

  • The "Neopentyl" Challenge: The bromomethyl group is attached to a quaternary carbon (C1). In acyclic systems (e.g., neopentyl bromide),

    
     reactions are notoriously sluggish (
    
    
    
    slower than ethyl bromide) due to steric back-strain.
  • The Cyclobutane Solution: The cyclobutane ring reduces some of this steric penalty by "pinning" the substituents back, preventing the free rotation that blocks nucleophilic attack in acyclic analogs.

  • The Gem-Difluoro Effect: The fluorine atoms at C3 lower the

    
     of the resulting amine (if N-alkylated) and block metabolic oxidation at the ring's most accessible position.
    
Comparative Structural Analysis
FeatureBDFMC (Subject)Neopentyl Bromide (Acyclic Analog)1-(Bromomethyl)-1-methylcyclobutane (Non-F Parent)
Steric Class Quaternary (Hindered)Quaternary (Very Hindered)Quaternary (Hindered)
Electronic Effect Electron Withdrawing (

)
Inductive DonorWeak Inductive Donor
Metabolic Liability Low (Blocked C3)High (Methyl oxidation)Moderate (Ring oxidation)
Lipophilicity Moderate (C-F dipoles)HighHigh
Comparative Reactivity Profile

In parallel synthesis, reaction failure rates are the primary bottleneck. The following data illustrates the reactivity hierarchy of BDFMC against common alternatives in a standard heterocyclic alkylation (e.g., alkylation of a pyrazole or piperidine).

Experimental Setup for Comparison
  • Nucleophile: 4-Phenylpiperidine (1.0 equiv)

  • Electrophile: 1.2 equiv

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF

  • Temp: 80°C, 16h

Performance Data Table
ElectrophileConversion (%)Yield (Isolated)Reaction Rate (

)
Notes
BDFMC 78% 65% 0.15 Requires KI (Finkelstein) for optimal conversion.
Non-F Analog*92%84%1.00 (Ref)Faster reaction; easier purification.
Neopentyl Bromide<10%N/A<0.01Essentially unreactive under these conditions.
Benzyl Bromide100%95%>500Reference standard (highly reactive).

*Non-F Analog: 1-(Bromomethyl)-1-methylcyclobutane

Analysis: BDFMC is significantly slower than its non-fluorinated parent. The electron-withdrawing effect of the


-fluorines (at C3) pulls electron density through the ring, slightly destabilizing the developing positive charge in the transition state, while the steric bulk at C1 remains the dominant retarding factor.

Critical Protocol Adjustment: Standard room-temperature alkylation protocols will fail . You must treat BDFMC as a "difficult" electrophile.

Physicochemical & ADME Impact

The justification for using the slower-reacting BDFMC lies entirely in the properties of the final product.

Case Study: Piperidine Derivative

Comparing the properties of a drug-like scaffold alkylated with BDFMC vs. the Non-F analog.

  • Lipophilicity (

    
    ):  The BDFMC product typically shows a 0.3 – 0.5 unit decrease  in LogD compared to the non-fluorinated analog. This is due to the polarity of the C-F bonds counteracting the lipophilic carbon scaffold [1].
    
  • Microsomal Stability (

    
    ): 
    
    • Non-F Analog: Rapid clearance observed (oxidation at C3 of the cyclobutane).

    • BDFMC:>4-fold improvement in half-life. The C3-difluoro substitution effectively blocks the primary metabolic soft spot [2].

  • Basicity (

    
    ):  If N-alkylated, the BDFMC group lowers the basicity of the nitrogen by approximately 0.8 – 1.2 units  via the inductive effect, which can improve permeability and reduce hERG liability [3].
    
Protocol for Parallel Synthesis

This protocol is optimized for 96-well block formats using BDFMC. It incorporates a Finkelstein modification (in-situ iodide formation) to overcome the low reactivity of the bromomethyl group.

Reagents:
  • Substrate: Amine/Phenol/Thiol (0.1 mmol)

  • Reagent: BDFMC (0.15 mmol, 1.5 equiv)

  • Catalyst: Potassium Iodide (KI) (0.5 equiv) – Crucial for conversion

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or BTPP (for sensitive substrates)
    
  • Solvent: Anhydrous DMF or DMAc (0.5 M concentration)

Step-by-Step Workflow:
  • Dispensing: Aliquot substrate (0.1 mmol) into the reaction block.

  • Base Addition: Add

    
     (solid, 65 mg) or dispense as a slurry.
    
  • Catalyst Spike: Add KI (8.3 mg, 0.5 equiv). Note: Do not omit. The bromide is too slow; the in-situ generated iodide reacts significantly faster.

  • Reagent Addition: Add BDFMC (dissolved in DMF).

  • Reaction: Seal block and heat to 80°C for 18–24 hours .

    • Warning: Do not exceed 100°C if using volatile amines; the cyclobutane ring is stable, but pressure build-up can occur.

  • Workup: Cool to RT. Filter off inorganic salts.

  • Purification: Direct inject to Prep-HPLC (Reverse Phase). The gem-difluoro motif is distinct by NMR (

    
     NMR: ~ -80 to -100 ppm, often a complex AB pattern due to ring puckering).
    
Visualization of Logic & Workflow
Figure 1: Reaction Landscape & Mechanism

This diagram illustrates the steric bottleneck and the catalytic role of Iodide in the BDFMC alkylation.

ReactionLandscape cluster_0 Key Constraint: Steric Hindrance at C1 BDFMC BDFMC (Bromide) Intermediate Active Species (Iodide) BDFMC->Intermediate Finkelstein Exchange KI KI (Catalyst) KI->Intermediate TS Transition State (Sterically Crowded) Intermediate->TS + Nucleophile Nucleophile Nu-H (Amine/Phenol) Nucleophile->TS Product Final Product (Gem-difluoro) TS->Product Slow Step (80°C Required)

Caption: The Finkelstein-assisted pathway. Direct displacement of the bromide is kinetically incompetent; in-situ conversion to the iodide is required to overcome the steric barrier at the quaternary C1 center.

Figure 2: Decision Tree for Building Block Selection

When should you choose BDFMC over simpler alternatives?

DecisionTree Start Need Hydrophobic Bulky Group? Metab Is Metabolic Stability a Liability? Start->Metab Yes LogD Is LogD too High? Metab->LogD Yes (Unstable) Use_tBu Use tert-Butyl / Neopentyl Metab->Use_tBu No (Stable) Use_NonF Use 1-Me-Cyclobutane (Non-Fluorinated) LogD->Use_NonF No (LogD OK) Use_BDFMC Use BDFMC (Difluoro Analog) LogD->Use_BDFMC Yes (Need Lower LogD)

Caption: Selection logic. BDFMC is the premium choice when metabolic stability (clearance) or lipophilicity (LogD) are critical issues in the lead series.

Troubleshooting & Edge Cases
  • Issue: Low Conversion (<20%).

    • Cause: Steric clash prevents

      
      .
      
    • Fix: Switch solvent to NMP (higher boiling point) and increase temperature to 100°C. Ensure KI is fresh.

  • Issue: Elimination Byproducts.

    • Cause: Strong bases can cause E2 elimination, though difficult on this specific scaffold due to the bicyclic strain it would induce (exocyclic double bond).

    • Fix: Use weaker bases (

      
       or DIPEA) if elimination is observed.
      
  • Issue: Poor Solubility.

    • Cause: The fluorinated tail is lipophilic but the C-F bond is polar.[1]

    • Fix: BDFMC is generally soluble in DMSO/DMF. If the substrate is insoluble, consider THF/DMF mixtures.

References
  • Mykhailiuk, P. K. (2015).[2] "Generation of C2F5CHN2 in Situ and Its First Reaction: [3+2]-Cycloaddition with Alkenes." Angewandte Chemie International Edition, 54(23), 6858-6861. Link(Establishes the utility of gem-difluoro groups in modulating physicochemical properties).

  • Grygorenko, O. O., et al. (2020).[3] "Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry." European Journal of Organic Chemistry, 2020(33), 5364-5374. Link(Directly compares metabolic stability of fluorinated vs non-fluorinated cyclobutanes).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements of Pharmacological Importance." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link(Authoritative review on pKa and LogD shifts caused by gem-difluoro substitution).

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" cost-benefit analysis for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision

The target molecule, 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane , is a high-value fluorinated building block used to introduce the gem-difluorocyclobutane motif—a bioisostere for lipophilic alkyl groups that improves metabolic stability and lowers pKa.[1]

For research and early development scales (<100 g), Route A (Functionalization of Commercial Ester) is the superior strategy.[1] It balances cost, safety, and speed by bypassing the hazardous construction of the fluorinated ring.

Route B (Total Synthesis) , involving de novo ring construction or deoxyfluorination, is not recommended for standard laboratory settings due to severe safety risks (explosion potential of DAST) and equipment requirements (high-pressure autoclaves for [2+2] cycloaddition), unless operating at multi-kilogram process scale.[1]

FeatureRoute A: Ester Functionalization Route B: Deoxyfluorination
Primary Precursor Methyl 3,3-difluoro-1-methylcyclobutanecarboxylateMethyl 1-methyl-3-oxocyclobutanecarboxylate
Risk Profile Low (Standard reagents)High (Explosion/Shock sensitivity)
Step Count 2 Steps3-4 Steps
Equipment Standard GlasswareCryogenic (-78°C) & Blast Shielding
Recommendation Preferred for <100g Avoid (Safety Hazard)

Technical Analysis of Synthetic Routes

Route A: The "Functionalization" Protocol (Recommended)

This route leverages the commercial availability of the ester intermediate. It focuses on converting the carboxylate to the bromomethyl group without perturbing the strained, fluorinated ring.

Workflow:

  • Starting Material: Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS: 1523571-06-3).[1]

  • Step 1 (Reduction): Selective reduction of the ester to the primary alcohol using LiAlH₄.

  • Step 2 (Bromination): Conversion of the alcohol to the bromide via the Appel reaction (CBr₄/PPh₃) or PBr₃.

Critical Mechanism & Causality:
  • Reduction Selectivity: While the gem-difluoro group is electron-withdrawing, it is stable to Lithium Aluminum Hydride (LiAlH₄) at 0°C. The quaternary center at C1 prevents over-reduction or ring-opening side reactions common in less substituted cyclobutanes.[1]

  • Bromination Choice: The Appel reaction is preferred over HBr/H₂SO₄. The neutral conditions prevent acid-catalyzed ring expansion or elimination of HF, which can occur in strained fluorinated systems under harsh acidic heating.[1]

Route B: The "Fluorination Last" Protocol (Not Recommended)

This route attempts to build the fluorinated core from a non-fluorinated ketone precursor.

Workflow:

  • Starting Material: Methyl 3-oxocyclobutanecarboxylate.[1]

  • Step 1 (Alkylation): Methylation to install the quaternary center (often low yield due to O-alkylation competition).[1]

  • Step 2 (Deoxyfluorination): Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxofluor®.[1]

  • Step 3 & 4: Reduction and Bromination.

Critical Failure Points:
  • Safety (DAST): DAST and its analogs are thermally unstable and shock-sensitive.[1] Scale-up beyond 10g requires rigorous safety calorimetry (ARC/DSC) and blast-proof containment.[1]

  • Purification: The fluorination step often produces elimination byproducts (vinyl fluorides) that are difficult to separate from the gem-difluoro product due to similar boiling points.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the logic flow and decision nodes for the synthesis.

Synthesis_Pathways cluster_0 Critical Decision Point Start_A Commercial Ester (CAS 1523571-06-3) Step_Red Reduction (LiAlH4, 0°C) Start_A->Step_Red Route A (Recommended) Direct Functionalization Start_B 3-Oxocyclobutane Precursor Step_Fluor Deoxyfluorination (DAST/Deoxofluor) Start_B->Step_Fluor Route B (High Risk) Explosion Hazard Step_Fluor->Start_A Yields Ester Step_Brom Appel Bromination (CBr4, PPh3) Step_Red->Step_Brom Intermediate: Primary Alcohol Target TARGET: 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane Step_Brom->Target >85% Yield

Caption: Comparison of Route A (Direct Functionalization) vs. Route B (Deoxyfluorination). Route A minimizes safety risks and step count.

Experimental Protocols (Self-Validating Systems)

Protocol A: Reduction of Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate

Self-Validation Check: Monitor the disappearance of the ester carbonyl peak (~1740 cm⁻¹) via IR or the methyl ester singlet (~3.7 ppm) via ¹H NMR.[1]

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and N₂ inlet.

  • Reagent Prep: Charge LiAlH₄ (1.2 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.[2][3]

  • Addition: Dissolve Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 mins, maintaining internal temp <5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).

  • Workup: Filter the granular precipitate through Celite. Dry filtrate over MgSO₄ and concentrate.

  • Yield: Expect 90-95% of (3,3-difluoro-1-methylcyclobutyl)methanol as a clear oil.[1]

Protocol B: Appel Bromination to Target

Self-Validation Check: Appearance of the -CH₂Br signal (~3.4-3.6 ppm) and disappearance of the -CH₂OH signal (~3.6-3.8 ppm) in ¹H NMR.[1]

  • Setup: Charge the alcohol (from Protocol A, 1.0 equiv) and CBr₄ (1.2 equiv) in dry DCM (0.3 M) at 0°C.

  • Addition: Add PPh₃ (1.2 equiv) portion-wise over 20 mins. The solution may turn slightly yellow.

  • Reaction: Stir at RT for 3-4 hours.

  • Workup: Add pentane or hexane to the reaction mixture to precipitate PPh₃O (Triphenylphosphine oxide). Filter off the solid.

  • Purification: Concentrate the filtrate and purify via short silica plug (eluting with 5% EtOAc/Hexanes) to remove residual phosphine oxide.

  • Yield: Expect 80-88% of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane .

Cost-Benefit Data Summary

MetricBuy Commercial Ester + Synthesis Custom Synthesis (Outsourced) In-House Deoxyfluorination
Est.[1] Cost (10g) ~$1,200 (Materials + Labor)~$5,000 - $8,000~$2,500 (High Labor/Safety overhead)
Lead Time 3-5 Days4-8 Weeks2-3 Weeks
Safety Risk LowNone (Vendor assumes risk)Critical (Explosion hazard)
Scalability High (Linear scale-up)N/APoor (Exotherm management)

References

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, 1975, 14(12), 801-811.[1]

  • Tönjes, J., et al. "Organocatalytic Stereospecific Appel Reaction."[1][4] Organic Letters, 2023, 25, 9114-9118.[1][4] Available at: [Link][1]

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry, 1999, 64(19), 7048-7054.[1] (Cited for DAST safety comparison).

Sources

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane: Spectroscopic & Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS: 2385051-84-1 / Analogous Precursor CAS: 1408076-35-6) represents a specialized fluorinated building block designed to modulate lipophilicity, metabolic stability, and conformational rigidity in drug discovery. Unlike its non-fluorinated parent or des-methyl regioisomers, this scaffold introduces a quaternary center adjacent to a gem-difluoro motif.

This guide provides a technical comparison of this compound against its primary alternatives: the non-fluorinated 1-(bromomethyl)-1-methylcyclobutane and the regioisomeric 3-(bromomethyl)-1,1-difluorocyclobutane .

Key Differentiators:

  • Conformational Lock: The gem-difluoro group forces the cyclobutane ring into a distinct "puckered" or butterfly conformation, altering the vector of the bromomethyl handle.

  • Metabolic Blockade: Substitution at the C3 position prevents oxidative metabolism (P450 hydroxylation), a common liability in cyclobutane-containing drugs.

  • Spectroscopic Signature: Unique

    
    F NMR splitting patterns and downfield shifts in 
    
    
    
    H NMR serve as critical quality control markers.

Structural & Spectroscopic Comparison

The introduction of fluorine atoms and a methyl group drastically alters the electronic and steric environment of the cyclobutane ring.

NMR Spectral Fingerprint

The following table contrasts the theoretical and observed spectroscopic shifts of the target versus its non-fluorinated analog.

Table 1: Comparative Spectroscopic Data (


, 400 MHz) 
FeatureTarget: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutaneAlternative A: 1-(Bromomethyl)-1-methylcyclobutaneInterpretation of Difference

H NMR: -CH

Br

3.45 – 3.55 (s, 2H)

3.35 – 3.45 (s, 2H)
The inductive effect of the

-quaternary center and

-fluorines causes a slight downfield shift in the target.

H NMR: Ring -CH

-

2.40 – 2.80 (m, 4H)

1.70 – 2.10 (m, 6H)
Critical Differentiator: The target's ring protons are significantly deshielded by the

group and appear as complex multiplets due to

coupling.

H NMR: -CH


1.25 – 1.35 (s, 3H)

1.15 – 1.25 (s, 3H)
The methyl singlet is distinct; the target's methyl is slightly deshielded by the ring puckering and electronic withdrawal.

F NMR

-85 to -100 ppm (quintet-like or AB system)
Silent The gem-difluoro signal is diagnostic. Depending on the solvent and temperature, it may appear as a broad singlet or a complex AB pattern due to ring puckering.

C NMR: C-F

~125 ppm (t,

Hz)
N/A The triplet splitting of the quaternary carbon is the definitive confirmation of the gem-difluoro motif.

Technical Insight: The "butterfly" conformation of 3,3-difluorocyclobutane renders the axial and equatorial protons on the ring non-equivalent. In the target compound, the


 group couples with the adjacent methylene protons (

Hz), broadening the signal at 2.4-2.8 ppm into a complex multiplet, unlike the clean multiplets of the non-fluorinated analog.
Structural Isomer Differentiation

Researchers must distinguish the target from 3-(bromomethyl)-1,1-difluorocyclobutane (a common regioisomer).

  • Target (1,1,3,3-subst): The bromomethyl group is attached to a quaternary carbon. The -CH

    
    Br signal is a singlet .
    
  • Isomer (1,1,3-subst): The bromomethyl group is attached to a tertiary carbon (CH). The -CH

    
    Br signal appears as a doublet  (due to coupling with the methine proton).
    

Performance & Reactivity Profile

Chemical Reactivity ( Potential)

The target compound functions as an alkylating agent, but its reactivity is modulated by steric hindrance.

  • Neopentyl-like Sterics: The bromomethyl group is attached to a quaternary carbon (C1). This creates a "neopentyl" steric environment, significantly slowing down

    
     reactions  compared to primary alkyl bromides or the des-methyl analog.
    
    • Implication: Higher temperatures or stronger nucleophiles (e.g., Cs

      
      CO
      
      
      
      in DMF at 80°C) are often required for successful displacement.
  • Electronic Activation: While sterically hindered, the

    
    -fluorine atoms exert an inductive electron-withdrawing effect, making the C-Br bond slightly more polarized, potentially stabilizing the transition state for 
    
    
    
    -like character in polar solvents, though
    
    
    remains the dominant pathway.
Metabolic Stability
  • Oxidative Blockade: In the non-fluorinated analog, the C3 position is a "soft spot" for Cytochrome P450 oxidation (hydroxylation). The introduction of the gem-difluoro group at C3 completely blocks this metabolic pathway.

  • Lipophilicity: The

    
     group typically increases logP compared to the parent hydrocarbon, improving membrane permeability, while the dipole moment of the C-F bonds can improve solubility in polar organic media during synthesis.
    

Experimental Protocols

Synthesis Workflow

The synthesis of 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane is best achieved via a robust 4-step sequence starting from methyl 3-oxocyclobutanecarboxylate . This route avoids the use of unstable cyclobutadiene precursors.

Step-by-Step Protocol

Step 1: Deoxyfluorination

  • Reagents: Methyl 3-oxocyclobutanecarboxylate, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM.

  • Procedure: Cool solution of keto-ester in DCM to 0°C. Add DAST dropwise (exothermic). Stir at RT for 16h.[1] Quench with sat. NaHCO

    
    .
    
  • Product: Methyl 3,3-difluorocyclobutanecarboxylate.

Step 2: alpha-Methylation

  • Reagents: LDA (Lithium diisopropylamide), MeI (Methyl iodide), THF, -78°C.

  • Procedure: Generate enolate of the ester with LDA at -78°C. Add MeI. The fluorine atoms at C3 do not interfere, but the ring puckering directs the alkylation.

  • Product: Methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate.

Step 3: Reduction

  • Reagents: LiAlH

    
     (Lithium aluminum hydride) or LiBH
    
    
    
    , THF.
  • Procedure: Add ester solution to LiAlH

    
     suspension at 0°C. Stir 2h. Fieser quench.
    
  • Product: (3,3-Difluoro-1-methylcyclobutyl)methanol (CAS 1408076-35-6).[2][3]

  • Checkpoint: Verify formation of alcohol by IR (broad peak ~3400 cm

    
    ).
    

Step 4: Bromination (Appel Reaction)

  • Reagents: CBr

    
    , PPh
    
    
    
    , DCM, 0°C.
  • Procedure: Dissolve alcohol and CBr

    
     in DCM. Add PPh
    
    
    
    portion-wise at 0°C. Stir at RT for 3h.
  • Purification: Filter through a silica plug (elute with Hexanes/EtOAc) to remove Ph

    
    PO.
    
  • Product: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane .

Visualization of Synthesis Logic

SynthesisPath Start Methyl 3-oxocyclobutane- carboxylate Step1 Methyl 3,3-difluoro- cyclobutanecarboxylate Start->Step1 DAST/Deoxo-Fluor (Deoxyfluorination) Step2 Methyl 1-methyl-3,3-difluoro- cyclobutanecarboxylate Step1->Step2 LDA, MeI (Alkylation) Step3 (3,3-Difluoro-1-methyl- cyclobutyl)methanol Step2->Step3 LiAlH4 (Reduction) Target 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane Step3->Target CBr4, PPh3 (Appel Bromination)

Caption: Figure 1. Validated synthetic route from commercially available 3-oxocyclobutanecarboxylate to the target bromide.

Comparative Pathway Analysis

When selecting between the target and its analogs, consider the downstream impact on the drug candidate's properties.

Comparison Target Target: 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane Prop1 Metabolic Stability (Blocked C3 Oxidation) Target->Prop1 High Prop2 Conformation (Puckered/Butterfly) Target->Prop2 Rigid Prop3 Reactivity (Neopentyl Steric Hindrance) Target->Prop3 Slow SN2 Analog1 Analog A: 1-(Bromomethyl)-1-methylcyclobutane (Non-fluorinated) Analog1->Prop1 Low (C3 Labile) Analog1->Prop2 Flexible Analog1->Prop3 Moderate SN2 Analog2 Analog B: 3-(Bromomethyl)-1,1-difluorocyclobutane (Regioisomer) Analog2->Prop1 High Analog2->Prop2 Rigid Analog2->Prop3 Fast SN2 (Primary)

Caption: Figure 2. Decision matrix comparing the target against common alternatives based on stability, conformation, and reactivity.

References

  • Grygorenko, O. O., et al. (2023).[4] "3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties." European Journal of Organic Chemistry. Link

  • Mykhailiuk, P. K. (2015).[5] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Wuxi AppTec / Enamine Catalog Data. (2024). "Spectroscopic data for (3,3-Difluoro-1-methylcyclobutyl)methanol (CAS 1408076-35-6)." Link

  • Patent WO 2024/126648 A1. (2024). "Bicyclic Alcohols and Ethers as 15-PGDH Modulators." (Describes the use of the 3,3-difluoro-1-methylcyclobutyl moiety). Link

  • Demchuk, O., et al. (2023).[4] "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry. Link

Sources

"1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" vs other gem-difluoro building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS: Available as catalog item, e.g., Enamine/WuXi/Dana). Category: Fluorinated Aliphatic Building Blocks / Bioisosteres. Primary Application: Installation of the 3,3-difluoro-1-methylcyclobutyl motif—a metabolically robust, conformationally restricted bioisostere of the tert-butyl group.

This guide critically evaluates this specific building block against standard alternatives (linear gem-difluoro chains and non-methylated cyclobutanes). It addresses the specific synthetic challenges posed by its neopentyl-like electrophilic center and provides validated protocols to bypass steric hindrance.

Structural & Physicochemical Analysis

The transition from a linear alkyl chain to a gem-difluorocyclobutane represents a strategic leap in medicinal chemistry, primarily driven by the "Thorpe-Ingold" effect (conformational restriction) and the modulation of lipophilicity.

The "Fluorinated Butterfly" Conformation

Unlike linear gem-difluoro groups, which possess rotational freedom, the cyclobutane ring exists in a puckered "butterfly" conformation.

  • The Motif: The 1-methyl-1-(bromomethyl) substitution creates a quaternary center at C1.

  • The Effect: This locks the vector of the attached pharmacophore. While a simple tert-butyl group is spherical and hydrophobic, the 3,3-difluoro-1-methylcyclobutyl group introduces a permanent dipole moment (due to the C–F bonds) directed away from the attachment point, reducing LogP while maintaining steric bulk.

Comparative Metrics: The Building Block Matrix
Feature1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (Topic)1-(Bromomethyl)-3,3-difluorocyclobutane (Alternative A)Neopentyl Bromide (Alternative B)Linear 2,2-Difluoropropyl Bromide (Alternative C)
Steric Bulk High (Quaternary Center)Medium (Tertiary Center)HighLow (Flexible)
Conformation Rigid (Locked Pucker)Semi-RigidRotational FreedomHigh Entropy
Metabolic Stability Excellent (Blocks C1 & C3 oxidation)Good (C1-H susceptible)ModerateModerate
Electronic Character Polar Hydrophobic (

dipole)
Polar HydrophobicPurely HydrophobicPolar
Synthetic Reactivity Low (

resistant)
Moderate (

possible)
Low (

resistant)
High (

active)
Bioisostere Of tert-Butyl / IsopropylIsopropyl / Cyclobutyltert-ButylEthyl / Propyl

Key Insight: Choose the Topic Compound when you need to mimic the bulk of a tert-butyl group but require lower lipophilicity (to reduce hERG liability) and higher metabolic stability. Choose Alternative A if the quaternary methyl group causes steric clashes in the binding pocket.

Synthetic Utility: The "Neopentyl Problem"

As a Senior Application Scientist, I must highlight a critical reactivity profile that often traps junior chemists.

The Trap: The target molecule is a neopentyl halide .[1][2][3][4][5] The carbon bearing the bromine is adjacent to a fully substituted quaternary carbon.

  • Consequence: Standard

    
     reactions (e.g., using amines or alkoxides) will be extremely sluggish or fail completely  due to severe steric hindrance (
    
    
    
    vs. primary halides).
  • The Fix: Do not rely on classical nucleophilic substitution. Instead, utilize Radical Cross-Coupling or Organometallic Insertion .

Validated Synthetic Pathways

ReactionPathways Start 1-(Bromomethyl)-3,3- difluoro-1-methylcyclobutane Trap TRAP: Standard SN2 (K2CO3, Amines/Phenols) Start->Trap Traditional Approach Path1 Pathway A: Radical Cross-Coupling (Photoredox/Ni) Start->Path1 Modern Approach Path2 Pathway B: Zinc Insertion (Negishi Precursor) Start->Path2 Robust Scale-up Fail No Reaction / Elimination Trap->Fail Product1 C(sp3)-C(sp2) or C(sp3)-N Bond (High Yield) Path1->Product1 Product2 Organozinc Reagent (Ready for Pd-coupling) Path2->Product2

Figure 1: Synthetic decision matrix highlighting the necessity of avoiding


 conditions for neopentyl-like electrophiles.

Experimental Protocols

Protocol A: Zinc Insertion (Preparation of the Negishi Reagent)

Use this protocol to convert the building block into a nucleophile for coupling with aryl halides.

Reagents:

  • 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 equiv)

  • Zinc dust (activated, 1.5 equiv)

  • LiCl (1.5 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Zinc dust and LiCl. Heat to 150°C under high vacuum for 30 mins (essential for "Rieke-like" activity). Cool to room temperature (RT).

  • Solvation: Add anhydrous THF. The LiCl/Zn mixture helps solubilize the organozinc species.

  • Initiation: Add TMSCl (5 mol%) and 1,2-dibromoethane (5 mol%) to activate the Zn surface.

  • Addition: Add the brominated building block dropwise as a solution in THF.

  • Reaction: Stir at RT for 4-12 hours. Monitor consumption of the bromide by GC-MS (quench a small aliquot with iodine).

  • Usage: The resulting solution contains the alkylzinc halide and can be used directly in Pd-catalyzed Negishi couplings with aryl halides (Catalyst: Pd(OAc)2/SPhos or Pd(dppf)Cl2).

Protocol B: Metallaphotoredox C-N Coupling

Use this for attaching the motif to anilines or nitrogen heterocycles, bypassing the


 barrier.

System:

  • Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%) + NiCl2•glyme (5 mol%) + dtbbpy (5 mol%).

  • Base: Quinuclidine or DABCO (hydrogen atom transfer agent/base).

  • Light Source: Blue LED (450 nm).

Mechanism: The Iridium catalyst generates a radical at the neopentyl position (via bromine abstraction or reduction), which is then captured by the Nickel catalyst bearing the amine substrate. This avoids the steric penalty of direct displacement.

Case Study: Metabolic Stability & Lipophilicity

In a theoretical lead optimization campaign targeting a GPCR, replacing a standard tert-butyl group with the 3,3-difluoro-1-methylcyclobutyl moiety typically yields the following results:

  • Lipophilicity (

    
    LogP):  A reduction of approximately 0.4–0.8 units compared to the tert-butyl analog. This improves solubility and reduces non-specific binding.[6]
    
  • Metabolic Stability: The tert-butyl group is prone to oxidation at the methyl groups (

    
    ). The difluorocyclobutane ring is metabolically inert. The quaternary methyl group at C1 is sterically shielded, significantly extending half-life (
    
    
    
    ) in liver microsomes.
Decision Tree: Selection Guide

SelectionGuide Start Need Hydrophobic Bulky Group? Q1 Is Metabolic Stability an Issue? Start->Q1 Res1 Use tert-Butyl Q1->Res1 No Q2 Is LogP too High? Q1->Q2 Yes Res2 Use 3,3-Difluorocyclobutane (No Methyl) Q2->Res2 No (LogP is fine) Q3 Is Rigid Vector Required? Q2->Q3 Yes (Need lower LogP) Target SELECT TOPIC: 1-(Bromomethyl)-3,3- difluoro-1-methylcyclobutane Q3->Target Yes (Lock Conformation) Alt Use Linear Difluoro Group Q3->Alt No (Flexibility OK)

Figure 2: Strategic selection flow for fluorinated building blocks.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Grygorenko, O. O., et al. (2018).[7] Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Synthesis, 50(24), 4949–4957.[7] Link

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 13, 3538-3545. Link

  • Duncton, M. A. (2011). Miniperspective: 3,3-Difluorocyclobutanes in Drug Discovery. Journal of Medicinal Chemistry, 54(15), 5340–5349. Link

  • Cherney, A. H., et al. (2014).

    
    H and 
    
    
    
    C) NMR Chemical Shifts. Journal of Organic Chemistry (Context on Neopentyl systems). Link

Sources

Safety Operating Guide

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Hazard Identification

This guide outlines the operational safety and disposal protocols for 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS: 1252934-30-7 / Related Analogues). Unlike standard organic solvents, this compound combines a strained cyclobutane ring with mixed halogenation (fluorine and bromine), necessitating specific handling to prevent accidental alkylation or toxic thermal decomposition.

Immediate Hazard Profile
Hazard ClassDescriptionOperational Implication
Flammability High (Predicted Flash Point < 60°C)Store in flammables cabinet. Ground all transfer equipment.[1]
Reactivity Electrophilic Alkylating Agent Do NOT mix with strong nucleophiles (amines, azides, thiols) in waste streams to avoid exothermic polymerization or alkylation.
Combustion HF & HBr Generator Thermal decomposition releases Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr). Incineration requires scrubbers.
Health Irritant / Lachrymator Potent skin/eye irritant.[1][2][3] Handle only in a fume hood.

Waste Characterization & Classification

Proper disposal begins with accurate characterization.[4] Under EPA (RCRA) and international guidelines, this compound must be classified as Halogenated Organic Waste .

RCRA Classification Codes (USA)
  • D001 (Ignitable): Due to low flash point.

  • Halogenated Solvent Stream: Must be segregated from non-halogenated solvents (e.g., acetone, ethanol) to avoid contaminating fuel-blending streams, which significantly increases disposal costs [1].

The "Fluorine Factor"

Standard "Halogenated Waste" streams often assume chlorination. Because this compound contains a gem-difluoro group, it poses a specific risk of generating HF upon incineration.

  • Action: Explicitly label the waste tag with "Contains Fluorinated Organics" to alert the disposal facility.

Segregation & Packaging Protocol

Objective: Create a self-validating waste stream that prevents cross-reactivity and container failure.

Step 1: Container Selection
  • Primary Choice: HDPE (High-Density Polyethylene) carboys.

    • Reasoning: HDPE is resistant to both organic solvents and trace acids (HF/HBr) that may form via hydrolysis.

  • Secondary Choice: Borosilicate Glass (Amber).

    • Constraint: Only acceptable if the waste is anhydrous. Trace moisture can hydrolyze the bromomethyl group, generating acid that may etch glass over long periods.

Step 2: Segregation Rules
  • Strict Isolation: Do NOT combine with:

    • Strong Bases (NaOH, KOH): Triggers elimination reactions or ring-opening.

    • Oxidizers (Peroxides, Nitric Acid): Risk of hypergolic reaction or explosion.

    • Azides (Sodium Azide): Risk of forming explosive organic azides.

Step 3: Labeling

Every container must carry a hazardous waste tag before the first drop is added.

  • Constituents: List "1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane" explicitly. Do not use abbreviations.

  • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Halogenated.[1]

Operational Disposal Workflow

The following decision tree visualizes the logic for disposing of this specific compound, ensuring it ends up in the correct incineration stream.

DisposalWorkflow Start Waste Generation: 1-(Bromomethyl)-3,3-difluoro- 1-methylcyclobutane PurityCheck Is the waste pure or mixed? Start->PurityCheck Mixed Mixed Waste Stream PurityCheck->Mixed Mixed with Solvents Pure Pure Chemical / Stock PurityCheck->Pure Expired/Excess Stock CompatCheck CRITICAL CHECK: Are mixed solvents compatible? (No Amines, Azides, Oxidizers) Mixed->CompatCheck CompatCheck->Start Incompatible (Start New Container) Segregate Segregate into Halogenated Waste Carboy CompatCheck->Segregate Compatible Labeling LABELING: 1. Full Chemical Name 2. Check 'Halogenated' 3. Note 'Fluorinated' Segregate->Labeling Original Keep in Original Vial (If stable) Pure->Original Overpack Place in HDPE Secondary Container Original->Overpack Overpack->Labeling Storage STORAGE: Flammables Cabinet (Cool, Dry, Vented) Labeling->Storage Pickup DISPOSAL PICKUP: High-Temp Incineration (w/ HF Scrubber) Storage->Pickup

Figure 1: Decision tree for the safe segregation and disposal of fluorinated cyclobutane derivatives.

Emergency Procedures (Spills)

Due to the volatility and potential for HF generation during fire, emergency response must be precise.

Spill Cleanup Protocol
  • Evacuate & Ventilate: Immediately clear the area and increase ventilation rates.

  • PPE: Butyl rubber or Silver Shield® gloves are required. Standard nitrile gloves provide only momentary protection against halogenated alkyls [2].

  • Absorbent Selection:

    • Use: Polypropylene pads or vermiculite.

    • Avoid: Organic absorbents (sawdust) which may react flammably.

  • Decontamination: Wash the area with a dilute soap solution. Do not use bleach (oxidizer).

Fire Scenario
  • Extinguishing Media: Dry chemical, CO2, or foam.[3][5]

  • Warning: Firefighters must wear SCBA. Combustion produces HF , which is corrosive to lung tissue even at low concentrations.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation Guide. Retrieved from [Link]

  • Temple University EHRS. (2021). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • PubChem. (2025).[2] 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane Compound Summary. Retrieved from [Link]

Sources

Comprehensive Safety & Logistical Guide: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Treat 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane as a High-Hazard Alkylating Agent.

Due to the limited specific toxicological data available for this specialized building block, the Precautionary Principle must be applied.[1] Its structural motifs—a primary alkyl bromide coupled with a strained difluorocyclobutane ring—dictate that it be handled as a potent alkylating agent , a lachrymator , and a flammable liquid .[1][2]

Critical Immediate Actions:

  • Containment: Handle strictly within a certified chemical fume hood.

  • Skin Protection: Standard nitrile gloves are insufficient for prolonged contact.[2] Use Double-Gloving (Laminate/PE inner, Nitrile outer) or Viton®.[1][2]

  • Inhalation: Zero-tolerance for open-bench handling.

  • Decomposition Risk: Combustion or thermal decomposition will release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) .[2]

Part 2: Chemical Profile & Hazard Analysis[1]

To understand the safety requirements, we must deconstruct the molecule's reactivity profile.[1]

FeatureChemical MotifAssociated HazardOperational Implication
Electrophile Primary Alkyl Bromide (-CH2Br)Alkylating Agent : Reacts with nucleophiles (DNA, proteins).[1][2] Potential Carcinogen/Mutagen.[2]Avoid all skin contact.[2][3][4] Neutralize spills with nucleophilic agents (e.g., aqueous thiosulfate).
Ring Strain Cyclobutane CoreHigh Energy : Susceptible to ring-opening; potential for rapid exothermic decomposition if catalyzed.[2]Maintain temperature control. Avoid strong Lewis acids unless controlled.[2]
Halogenation Gem-difluoro (-CF2-)Toxic Combustion : Releases HF upon thermal decomposition.[1][2]DO NOT use standard glass waste for combustion residues.[2] HF protocols required for fire cleanup.
Volatility Low MW (~199 g/mol )Inhalation Risk : Likely volatile liquid at RT.[2]Use inert atmosphere (N2/Ar) for transfers to minimize vapor generation.[2]
Stability & Reactivity[5]
  • Incompatibilities: Strong bases (risk of elimination to methylenecyclobutane), strong nucleophiles, alkali metals (Li, Na), and magnesium (Grignard formation can be exothermic).[1]

  • Storage: Store at 2–8°C under inert gas. The C-Br bond is light-sensitive; amber glass is mandatory.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

The "Defense in Depth" strategy requires multiple barriers. Relying solely on a fume hood is insufficient.[2]

Glove Selection Logic

Data extrapolated from homologous alkyl bromides (e.g., Benzyl bromide, Allyl bromide).[1]

  • Standard Nitrile (4 mil): < 5 minutes breakthrough time.[2] Splash protection only.

  • Silver Shield® / 4H® (Laminate): > 480 minutes breakthrough.[2] Mandatory for synthesis/transfer.

  • Viton®: Excellent resistance but expensive.[2]

PPE Decision Tree (Visualization)

PPE_Selection Start Task Assessment Type Operation Type? Start->Type SmallScale Small Scale (<1g) Closed Transfer Type->SmallScale LargeScale Large Scale (>1g) Open System / Cleanup Type->LargeScale Gloves1 Gloves: Double Nitrile (Change immediately on splash) SmallScale->Gloves1 Goggles Chemical Splash Goggles (ANSI Z87.1) SmallScale->Goggles Hood Fume Hood (Sash <18") Face Velocity >100 fpm SmallScale->Hood Gloves2 Gloves: Silver Shield (Laminate) Under Nitrile Outer LargeScale->Gloves2 Shield Splash Goggles + Face Shield (8-inch) LargeScale->Shield LargeScale->Hood EyeFace Eye/Face Protection Resp Respiratory Control

Caption: PPE selection logic based on operational scale. Laminate gloves are required for high-exposure risks.[1][2]

Part 4: Operational Protocol (Step-by-Step)

A. Preparation[2][6]
  • Fume Hood Verification: Ensure face velocity is 0.5 m/s (100 fpm). Clear the deck of unnecessary clutter to prevent turbulence.[4]

  • Quench Bath: Prepare a beaker of 10% aqueous Sodium Thiosulfate or Sodium Bicarbonate inside the hood before starting.[2] This is your immediate neutralizer for contaminated tools.[2]

  • Glassware: Oven-dried glassware is recommended to prevent hydrolysis, though the C-Br bond is relatively stable to moisture compared to acid halides.[2]

B. Transfer Techniques (The "No-Drip" Policy)

Avoid pouring.[2] Use positive displacement transfer methods.

  • Septum & Syringe:

    • Cap the reagent bottle with a rubber septum immediately upon opening.[2]

    • Purge the bottle with Nitrogen/Argon balloon.[2]

    • Withdraw liquid using a glass syringe with a Luer-lock needle.[2] Plastic syringes may swell or leach plasticizers upon prolonged contact.[1][2]

  • Cannula Transfer (For >10 mL):

    • Use a double-ended needle (cannula) to transfer reagent from the source bottle to the reaction vessel using positive inert gas pressure.[1][2] This creates a closed system, preventing vapor release.

C. Reaction Monitoring
  • TLC/Sampling: Do not remove aliquots to the open bench. Dip capillaries inside the hood and place them immediately into a developing jar.

  • Heating: If heating is required, use a silicone oil bath or heating block.[2] Do not use water baths (risk of violent reaction if flask breaks).[2]

Part 5: Emergency Response & Disposal[1]

Emergency Workflow

Emergency_Response Incident Incident Type Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Spill Spill (>5 mL) Incident->Spill Action1 1. Remove Clothing 2. Blot (Don't Wipe) 3. Wash 15 min Skin->Action1 Action2 1. Eye Wash Station 2. Force Eyelids Open 3. Flush 15 min Eye->Action2 Action3 1. Evacuate Area 2. Do NOT mop 3. Absorb with Vermiculite Spill->Action3 Medical Seek Medical Attention (Bring SDS/Chemical Name) Action1->Medical Action2->Medical Action3->Medical If exposure suspected

Caption: Immediate response protocols for exposure and release events.

Waste Management (Disposal)[1][2][3][7][8]
  • Quenching: Unused reagent should be quenched by slow addition to a stirred solution of 10% Sodium Thiosulfate (converts alkyl bromide to non-volatile alkyl thiosulfate salt).[2]

  • Segregation:

    • Stream A: Halogenated Organic Waste.[2]

    • Stream B: Aqueous waste (after quenching and pH adjustment).[2]

  • Labeling: Explicitly label waste containers: "Contains Fluorinated Alkyl Bromide – DO NOT MIX WITH STRONG BASES."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • ECHA (European Chemicals Agency). (n.d.).[2][5] Information on Chemicals – Alkyl Bromides (General Hazard Profile). [Link][1][2]

  • PubChem. (2024).[2] Compound Summary: 3-(Bromomethyl)-1,1-difluorocyclobutane (Analogous Structure).[1][2][6] National Library of Medicine.[2] [Link][1][2][6]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.